molecular formula C8H6Cl2O3 B1432798 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid CAS No. 89894-48-4

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Cat. No.: B1432798
CAS No.: 89894-48-4
M. Wt: 221.03 g/mol
InChI Key: MOXUPFSOUPMFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest in chemical and pharmaceutical research. This compound features a carboxylic acid group and hydroxyl group on a dichloro-substituted aromatic ring, a structure known to be a key synthon and pharmacophore in the development of bioactive molecules. Research into structurally similar compounds, particularly other hydroxyphenylacetic acid isomers, has demonstrated their utility in the synthesis of conducting polymers with semiconducting properties and free carboxyl groups, enhancing their potential for applications in electrochemical biosensors . The dichloro- and hydroxyl-substituted phenylacetic acid scaffold is a privileged structure in medicinal chemistry. For instance, closely related compounds have been designed and evaluated as dual anti-inflammatory and anti-diabetic agents, showing potent activity in reducing key inflammatory markers like IL-6 and NF-κB . This suggests potential research applications for this compound in the synthesis and development of novel multi-target therapeutic agents. Furthermore, the phenylacetic acid core is a central intermediate in bacterial catabolic pathways for various aromatic compounds, indicating its relevance in biochemical and microbiological studies . As a building block, this compound can be used to develop more complex molecules for screening against a range of biological targets. Our product is supplied as a high-purity solid for research purposes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this versatile chemical intermediate in their exploration of new synthetic methodologies, material science, and pharmaceutical development.

Properties

IUPAC Name

2-(2,6-dichloro-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2,11H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXUPFSOUPMFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89894-48-4
Record name 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Advanced Synthesis Guide: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4) presents a specific regiochemical challenge: installing an acetic acid side chain and a hydroxyl group in a meta relationship on a 2,6-dichlorinated benzene core. Standard electrophilic substitution on phenols or anilines typically favors para substitution, which would yield the incorrect 4-hydroxy isomer.

Therefore, this guide details a De Novo Regioselective Route starting from 2,6-dichlorobenzoic acid . This approach leverages the meta-directing power of the carboxyl group to install the nitrogen functionality (precursor to hydroxyl) at the correct position before homologating the side chain.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,2,3,6-substitution pattern. The key strategic decision is to establish the 3-position functionality before converting the C1-carbon into an ortho/para-directing alkyl group.

  • Disconnection: The acetic acid side chain is disconnected to a benzylic nitrile, which traces back to a benzoic acid.

  • Regiocontrol: Nitration of 2,6-dichlorobenzoic acid is the pivotal step. The carboxyl group (meta-director) and the chlorines (ortho/para-directors) cooperatively direct the incoming nitro group to the 3-position , ensuring high regioselectivity.

  • Functional Group Interconversion (FGI): The 3-nitro group serves as a masked hydroxyl, protected through the homologation sequence until the final steps.

Retrosynthesis Diagram

Retrosynthesis Target 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid Precursor1 2-(3-Amino-2,6-dichlorophenyl) acetic acid Target->Precursor1 Diazotization & Hydrolysis Precursor2 2-(3-Nitro-2,6-dichlorophenyl) acetic acid Precursor1->Precursor2 Nitro Reduction Precursor3 3-Nitro-2,6-dichlorobenzyl cyanide Precursor2->Precursor3 Nitrile Hydrolysis Precursor4 3-Nitro-2,6-dichlorobenzyl alcohol Precursor3->Precursor4 Cyanidation (via Chloride) Start 2,6-Dichlorobenzoic Acid (Commercially Available) Precursor4->Start Reduction & Nitration

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Detailed Synthetic Protocol

Stage 1: Regioselective Nitration

Objective: Install the nitrogen functionality at the C3 position.

  • Substrate: 2,6-Dichlorobenzoic acid

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    )
  • Mechanism: The carboxyl group withdraws electron density from C2, C4, and C6. The chlorine atoms at C2 and C6 deactivate the ring but direct incoming electrophiles to C3 and C5 (ortho to Cl, meta to COOH). This cooperative effect ensures 3-nitro-2,6-dichlorobenzoic acid is the major product.

Protocol:

  • Dissolve 2,6-dichlorobenzoic acid (1.0 eq) in conc.

    
     at 0°C.
    
  • Dropwise add fuming

    
     (1.1 eq) while maintaining internal temperature <10°C.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour onto crushed ice. Filter the white/pale yellow precipitate.

  • Recrystallize from ethanol/water to yield 3-nitro-2,6-dichlorobenzoic acid .

Stage 2: Reduction & Homologation

Objective: Convert the aromatic acid to the phenylacetic acid side chain.

Step 2A: Chemoselective Reduction

We must reduce the carboxylic acid to a benzyl alcohol without reducing the nitro group. Borane-THF is the reagent of choice over LiAlH4 (which reduces nitro groups).

  • Reagents:

    
     complex (1.0 M solution).
    
  • Protocol:

    • Dissolve 3-nitro-2,6-dichlorobenzoic acid in anhydrous THF under

      
      .
      
    • Add

      
       (1.5 eq) at 0°C. Stir at RT for 4 hours.
      
    • Quench with MeOH. Concentrate in vacuo.

    • Product: 3-Nitro-2,6-dichlorobenzyl alcohol .

Step 2B: Chlorination
  • Reagents: Thionyl Chloride (

    
    ), catalytic DMF.
    
  • Protocol: Reflux the alcohol with

    
     in DCM for 2 hours. Evaporate volatiles to obtain 3-nitro-2,6-dichlorobenzyl chloride .
    
Step 2C: Cyanidation
  • Reagents: Sodium Cyanide (

    
    ), DMSO.
    
  • Protocol:

    • Suspend

      
       (1.2 eq) in DMSO at 40°C.
      
    • Add the benzyl chloride solution dropwise. (Caution: Exothermic).

    • Stir at 60°C for 3 hours.

    • Quench with water, extract with EtOAc.

    • Product: 2-(3-Nitro-2,6-dichlorophenyl)acetonitrile .

Step 2D: Nitrile Hydrolysis
  • Reagents: Conc. HCl, Glacial Acetic Acid.

  • Protocol: Reflux the nitrile in a 1:1 mixture of HCl/AcOH for 6 hours. Upon cooling and dilution with water, 2-(3-nitro-2,6-dichlorophenyl)acetic acid precipitates.

Stage 3: Functional Group Manipulation (Nitro to Hydroxyl)

Objective: Convert the nitro group to the final phenol.

Step 3A: Nitro Reduction
  • Reagents: Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ), Ethanol/Water.
  • Protocol:

    • Suspend the nitro-acid in EtOH/H2O (3:1).

    • Add Fe powder (5 eq) and

      
       (catalytic).
      
    • Reflux for 2 hours. (The reaction is complete when the yellow color fades).

    • Filter hot through Celite to remove iron oxides.

    • Acidify filtrate to isolate 2-(3-amino-2,6-dichlorophenyl)acetic acid .

Step 3B: Diazotization & Hydrolysis (The Sandmeyer Hydroxylation)
  • Reagents:

    
    , 
    
    
    
    (aq), Heat.
  • Protocol:

    • Dissolve the amino acid in 20%

      
       and cool to 0-5°C.
      
    • Add aqueous

      
       (1.1 eq) dropwise to form the diazonium salt.
      
    • Critical Step: Transfer the cold diazonium solution dropwise into a boiling solution of 10%

      
      .
      
    • The diazonium group is displaced by water (

      
       mechanism), evolving 
      
      
      
      gas.
    • Cool the solution. The target 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid crystallizes out.[1][2]

Reaction Scheme & Logic

ReactionScheme Step1 2,6-Dichlorobenzoic Acid Step2 3-Nitro-2,6-dichloro benzoic Acid Step1->Step2 HNO3/H2SO4 (Nitration) Step3 3-Nitro-2,6-dichloro benzyl Alcohol Step2->Step3 BH3-THF (Selective Red.) Step4 Benzyl Chloride Derivative Step3->Step4 SOCl2 Step5 Benzyl Nitrile Derivative Step4->Step5 NaCN, DMSO Step6 3-Nitro-Phenylacetic Acid Step5->Step6 HCl/AcOH (Hydrolysis) Step7 3-Amino-Phenylacetic Acid Step6->Step7 Fe/NH4Cl (Red.) Final Target: 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid Step7->Final 1. NaNO2/H+ 2. H2O, Heat

Figure 2: Step-by-step synthetic pathway with reagents.

Key Process Parameters & Data

StepTransformationReagentsCritical ParameterTypical Yield
1 Nitration

,

Temp < 10°C to prevent dinitration85-90%
2 Acid Reduction

Anhydrous conditions; avoid LiAlH490-95%
3 Chlorination

Removal of

gas
95%
4 Cyanidation

, DMSO
Control exotherm; HCN safety80-85%
5 Nitrile Hydrolysis

, AcOH
Complete reflux to convert amide85%
6 Nitro Reduction

,

pH control (neutral/slightly acidic)90%
7 Diazotization

,

Boiling required for -OH substitution60-70%
Analytical Verification
  • 1H NMR (DMSO-d6): Expect a singlet for the isolated aromatic proton at C4/C5 (coupling if adjacent), a singlet for the

    
     (acetic acid), and a broad singlet for the phenolic 
    
    
    
    .
  • Mass Spectrometry: M+ peak at 220/222/224 Da (characteristic

    
     isotope pattern).
    

Safety & Industrial Considerations

  • Cyanide Handling: Step 4 generates inorganic cyanide waste. All aqueous streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

  • Diazonium Instability: The diazonium intermediate in Step 7 is potentially explosive if isolated dry. Proceed directly to the hydrolysis step in solution.

  • Regiochemistry Validation: It is crucial to verify the isomer in Step 1. The melting point of 3-nitro-2,6-dichlorobenzoic acid (approx. 160-165°C) should be distinct from the 4-nitro isomer.

References

  • Sigma-Aldrich. Product Specification: 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4).Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. 2,6-Dichloro-4-nitrobenzaldehyde and related nitration patterns.Link (Cited for contrast on aldehyde directing effects; Acid route preferred).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14762946 (Related Diclofenac structures).Link

Sources

Comprehensive Characterization of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid , a critical metabolite and structural analogue associated with the pharmacokinetics of α2-adrenergic agonists like Guanfacine .[1]

Executive Summary

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS: 89894-48-4 ) is a significant chlorinated phenylacetic acid derivative.[1] It primarily serves as a downstream metabolite and oxidative degradant of Guanfacine , a selective α2A-adrenergic receptor agonist used in treating hypertension and ADHD.[1]

Its chemical behavior is defined by the "Orthogonal Steric-Electronic Effect" : the 2,6-dichloro substitution provides immense steric shielding to the benzylic carbon, while the 3-hydroxyl group introduces a handle for Phase II conjugation (glucuronidation/sulfation) and alters the electronic density of the aromatic ring.[1] This guide details its physicochemical profile, synthetic pathways, and analytical identification for drug metabolism and pharmacokinetics (DMPK) applications.[1]

Molecular Architecture & Electronic Properties[1]

Structural Analysis

The molecule features a phenylacetic acid core decorated with high-density functional groups that create unique intramolecular interactions.[1]

  • Steric Shielding (2,6-Dichloro): The two chlorine atoms at the ortho positions (2 and 6) create a "steric gate" around the acetic acid side chain.[1] This restricts the rotation of the methylene bond, locking the carboxyl group into a preferred conformation orthogonal to the phenyl ring to minimize steric clash.[1] This shielding also significantly retards metabolic hydrolysis or esterification at the carboxyl site compared to non-chlorinated analogues.[1]

  • Electronic Push-Pull (3-Hydroxy): The hydroxyl group at position 3 acts as an electron-donating group (EDG) via resonance, contrasting with the electron-withdrawing inductive effect (-I) of the chlorine atoms.[1] This makes the C4 and C6 positions susceptible to electrophilic attack, although C6 is already blocked by chlorine.[1]

Physicochemical Profiling

The following parameters are critical for method development and solubility prediction.

PropertyValue / CharacteristicMechanistic Insight
Molecular Formula C₈H₆Cl₂O₃Exact Mass: 219.9694
Molecular Weight 221.04 g/mol Distinct Cl isotope pattern (9:6:1 for M, M+2, M+4)
pKa (Carboxyl) ~3.6 – 3.8 (Predicted)Lower than phenylacetic acid (4.[1]31) due to the electron-withdrawing inductive effect of 2,6-dichlorines.[1]
pKa (Phenol) ~8.5 – 9.0 (Predicted)Slightly more acidic than phenol (9.[1]95) due to the adjacent electron-withdrawing chlorine at C2.[1]
LogP (Octanol/Water) ~1.8 – 2.1The hydrophilic OH group lowers the LogP compared to 2,6-dichlorophenylacetic acid (~2.8), increasing aqueous solubility at pH > 4.[1]
Solubility pH-DependentLow: pH < 3 (Neutral form).[1] High: pH > 4 (Mono-anion).[1] Very High: pH > 9 (Di-anion).[1]

Synthesis & Impurity Profiling[1]

Primary Synthetic Route (Nucleophilic Hydrolysis)

While direct chlorination of 3-hydroxyphenylacetic acid is possible, it lacks regioselectivity.[1] The most robust route for high-purity standards involves the hydrolysis of 3-hydroxyguanfacine , mimicking the metabolic pathway.[1]

Step-by-Step Protocol:

  • Precursor: Start with 3-hydroxyguanfacine (oxidative metabolite of Guanfacine).[1][2][3]

  • Hydrolysis: Reflux in 6M HCl for 4–6 hours. The harsh acidic conditions cleave the guanidino-amide bond.[1]

    • Mechanism:[1] Acid-catalyzed nucleophilic acyl substitution removes the guanidine moiety as urea/ammonia byproducts.[1]

  • Extraction: Adjust pH to ~2.0. Extract with Ethyl Acetate (EtOAc).[1] The 2,6-dichloro steric bulk prevents rapid degradation, but the phenol is sensitive to oxidation.[1]

  • Purification: Recrystallization from Toluene/Heptane to remove non-acidic impurities.[1]

Diagram: Synthesis & Metabolic Pathway

The following diagram illustrates the relationship between Guanfacine, its primary metabolite, and the target acid.[1]

G Guanfacine Guanfacine (Parent Drug) OH_Guanfacine 3-Hydroxyguanfacine (Major Metabolite) Guanfacine->OH_Guanfacine CYP3A4 (Oxidation) Target 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid (Target Compound) OH_Guanfacine->Target Hydrolysis (Amidase/Chemical) Conjugate O-Glucuronide/Sulfate (Phase II Conjugate) OH_Guanfacine->Conjugate UGT/SULT (Conjugation) Target->Conjugate UGT (Minor Pathway)

Caption: Metabolic derivation of the target acid from Guanfacine via CYP3A4 oxidation and subsequent hydrolysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Due to the phenolic hydroxyl group, the target compound is more polar than its non-hydroxylated parent (2,6-dichlorophenylacetic acid) but retains significant lipophilicity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains COOH protonation for peak shape).[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 275 nm (Phenolic absorption band).[1]

  • Elution Order: 3-Hydroxy metabolite elutes before the non-hydroxylated 2,6-dichloro acid due to increased polarity.[1]

Mass Spectrometry (LC-MS/MS)[1][4][5]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Rationale: Carboxylic acids and phenols ionize efficiently in negative mode, forming [M-H]⁻.[1]

  • Parent Ion: m/z 219 (³⁵Cl isotope).[1]

  • Isotope Pattern: Distinctive "Chlorine Cluster" at m/z 219, 221, 223 with relative intensities of approx 100:65:10.[1]

  • Fragmentation (MS2):

    • m/z 175: Loss of CO₂ ([M-H-44]⁻).[1] This is the diagnostic decarboxylation characteristic of phenylacetic acids.[1]

    • m/z 219 -> 175 transition is critical for Multiple Reaction Monitoring (MRM).[1]

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is definitive for distinguishing the 3-hydroxy isomer from the 4-hydroxy isomer.[1]

  • Solvent: DMSO-d₆.

  • Aromatic Region:

    • The 2,6-dichloro substitution leaves protons only at positions 4 and 5.[1]

    • Pattern: Two doublets (AB system) with an ortho coupling constant (J ≈ 8.5–9.0 Hz ).

    • Contrast: The 4-hydroxy isomer would show a singlet (if 2,6-Cl symmetric) or meta coupling (J ≈ 2 Hz) depending on substitution pattern.[1]

  • Aliphatic Region: Singlet at ~3.7 ppm (CH₂).[1]

Biological & Pharmacological Context[1][2][3][4]

Role in Drug Metabolism

In the context of Guanfacine (Intuniv, Tenex), the formation of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid represents a divergence from the primary clearance pathway.[1]

  • Primary Pathway: Guanfacine is oxidized by CYP3A4 to 3-hydroxyguanfacine, which is then directly glucuronidated or sulfated and excreted.[1][2]

  • Secondary Pathway: Hydrolysis of the amide bond to form the acetic acid derivative is a minor pathway in humans but significant in environmental degradation studies or specific animal models.[1]

Toxicity & Safety[1]
  • Reactive Intermediates: Unlike aniline derivatives (e.g., Diclofenac), this compound lacks the nitrogen handle required to form quinone-imine toxic intermediates.[1] It is generally considered a stable, non-reactive metabolite.[1]

  • Excretion: Rapidly eliminated via kidneys due to high polarity at physiological pH.[1]

References

  • Metabolic Profiling of Guanfacine

    • Title: Metabolite profiling of guanfacine in plasma and urine of healthy Japanese subjects after oral administration.[1][4]

    • Source: Biopharmaceutics & Drug Disposition, 2019.[1][5][4]

    • URL:[Link][1][4]

  • Chemical Identity & Standards

    • Title: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4) Entry.[1][6][7]

    • Source: ChemSrc / PubChem.[1]

    • URL:[Link][1]

  • CYP3A4 Mediated Metabolism

    • Title: Guanfacine Pharmacokinetics and Drug Interactions.[1][3]

    • Source: DrugBank Online.[1]

    • URL:[Link][1]

Sources

An In-Depth Technical Guide to the Biological Profile of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known biological activities of key structural analogs of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid. Due to the current absence of specific biological data for the title compound in publicly accessible literature, this document focuses on a comparative examination of 3-hydroxyphenylacetic acid and 2,6-dichlorophenylacetic acid. By elucidating the distinct biological effects and mechanisms of these analogs, this guide aims to provide a robust framework for hypothesizing the potential bioactivity of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid and to inform future research and drug discovery efforts centered on this chemical scaffold.

Introduction: The Phenylacetic Acid Scaffold and the Enigma of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

The phenylacetic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these molecules is exquisitely sensitive to the nature and position of substituents on the phenyl ring. Alterations in halogenation and hydroxylation patterns can dramatically influence a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.

This guide addresses the biological potential of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, a molecule for which specific biological activity data is not yet available in the scientific literature. To provide a scientifically grounded perspective for researchers interested in this compound, we will delve into the established biological activities of its closest structural analogs: 3-hydroxyphenylacetic acid and 2,6-dichlorophenylacetic acid. This comparative analysis will illuminate the distinct contributions of the hydroxyl and dichloro substituents to the overall biological effect, enabling us to formulate an expert hypothesis on the potential therapeutic applications of the title compound.

Biological Activity of 3-Hydroxyphenylacetic Acid (3-HPAA)

3-Hydroxyphenylacetic acid is a phenolic acid that can be produced by the gut microbiota through the metabolism of dietary polyphenols, such as flavonoids found in tea and fruits.[1][2] It has demonstrated a range of biological activities, including vasorelaxant, antioxidant, and antibacterial effects.

Vasorelaxant and Cardiovascular Effects

A significant body of research points to the cardiovascular benefits of 3-HPAA. It has been shown to induce a dose-dependent reduction in arterial blood pressure in hypertensive animal models without affecting the heart rate.[3][4]

Mechanism of Action: The vasorelaxant effect of 3-HPAA is primarily endothelium-dependent and is mediated by the release of nitric oxide (NO).[3][5] Inhibition of endothelial nitric oxide synthase (eNOS) significantly attenuates the vasorelaxation induced by 3-HPAA.[3][6] The proposed signaling pathway is as follows:

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell 3-HPAA 3-HPAA eNOS eNOS 3-HPAA->eNOS Activates EC Endothelial Cell VSMC Vascular Smooth Muscle Cell NO Nitric Oxide eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation Leads to

Caption: Signaling pathway of 3-HPAA-induced vasorelaxation.

Antibacterial Activity

3-HPAA has also been reported to possess antimicrobial properties. Notably, it exhibits a dose-dependent inhibitory effect against the opportunistic pathogen Pseudomonas aeruginosa.[3]

Other Biological Activities

Research also suggests that 3-HPAA can enhance the activity of aldehyde dehydrogenase (ALDH) in liver cells, potentially offering a protective effect against acetaldehyde-induced cytotoxicity.[4]

Biological Activity of 2,6-Dichlorophenylacetic Acid

The introduction of two chlorine atoms at positions 2 and 6 of the phenylacetic acid scaffold significantly alters its biological profile. While less studied than 3-HPAA, 2,6-dichlorophenylacetic acid has been identified as an enzyme inhibitor and has shown cytostatic activity.

Enzyme Inhibition

2,6-Dichlorophenylacetic acid is a known inhibitor of aldose reductase.[7] This enzyme is implicated in the pathogenesis of diabetic complications. Thermodynamic studies have revealed that the binding of 2,6-dichlorophenylacetic acid to aldose reductase is primarily driven by entropic factors, with the carboxylate group's electrostatic interaction with the nicotinamide ring of the cofactor being a key contributor to the binding enthalpy.[7]

There are also reports of silver(I) complexes derived from 2,6-dichlorophenylacetic acid exhibiting urease inhibitory activity.[8]

Cytostatic Activity

Comparative Analysis and Structure-Activity Relationship (SAR)

The contrasting biological activities of 3-HPAA and 2,6-dichlorophenylacetic acid highlight key structure-activity relationships:

  • Hydroxylation vs. Halogenation: The presence of a hydroxyl group in 3-HPAA appears to confer vasorelaxant and antioxidant properties, likely due to its ability to participate in hydrogen bonding and redox reactions. In contrast, the dichloro substitution in 2,6-dichlorophenylacetic acid is associated with enzyme inhibition and potential cytotoxicity.

  • Lipophilicity and Toxicity: Halogenation generally increases the lipophilicity of a compound. Studies on related 2-phenylaminophenylacetic acid derivatives have shown that increased lipophilicity can correlate with higher cytotoxicity in liver cell lines, suggesting a role for bioactivation in toxicity.[1][9]

Postulated Biological Activity of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

Based on the activities of its structural analogs, we can hypothesize the potential biological profile of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid:

  • Potential for Combined Activity: The presence of both dichloro and hydroxyl substituents may result in a hybrid activity profile. It is plausible that the compound could exhibit both enzyme inhibitory properties (conferred by the 2,6-dichloro pattern) and some of the antioxidant or other activities associated with the hydroxyl group.

  • Modulated Cytotoxicity: The hydroxyl group might influence the metabolic profile of the molecule, potentially altering the cytotoxicity observed with other chlorinated phenylacetic acids. Its effect on the overall lipophilicity will also be a key factor.

  • Anti-inflammatory Potential: Given the prevalence of this scaffold in NSAIDs, anti-inflammatory activity, possibly through COX inhibition or other mechanisms, is a primary area for investigation. The specific substitution pattern of the title compound would likely result in a unique COX inhibition profile.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, a tiered screening approach is recommended. A foundational experiment would be an in vitro cytotoxicity assay to determine its effect on cell viability.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a test compound on a cancer cell line (e.g., HeLa).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

G A Seed HeLa cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of test compound C->D E Incubate for 48h D->E F Add MTT solution E->F G Incubate for 4h F->G H Remove medium and add DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % viability and determine IC50 I->J

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Quantitative Data Summary for Analogs

CompoundBiological ActivityAssayResultReference
3-Hydroxyphenylacetic acidVasorelaxationAortic ringsEC50 = 22.4 µM[10]
3-Hydroxyphenylacetic acidAntibacterialP. aeruginosaMIC = 2.1 mg/mL[3]
2,6-Dichlorophenylacetic acidEnzyme InhibitionAldose ReductaseIC50 = 4.4 µM[11]
2,6-Dichlorophenylacetic acidEnzyme InhibitionAldose ReductaseKi = 96 µM (for phenylacetic acid)[7]

Conclusion and Future Directions

While the biological activity of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid remains to be experimentally determined, a comprehensive analysis of its structural analogs provides a strong foundation for future research. The vasorelaxant and antibacterial properties of 3-hydroxyphenylacetic acid, coupled with the enzyme inhibitory and cytostatic potential of 2,6-dichlorophenylacetic acid, suggest that the title compound is a promising candidate for a range of biological investigations.

Future studies should prioritize the synthesis and in vitro screening of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid. A primary focus should be on evaluating its anti-inflammatory, cytotoxic, and enzyme inhibitory activities. Subsequent mechanistic studies can then be guided by these initial findings to fully elucidate its therapeutic potential.

References

  • Rupa Health. 3-Hydroxyphenylacetic Acid. [Link]

  • Pourová, J., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. PMC. [Link]

  • ResearchGate. Schematic depiction of the possible mechanism of action of 3-hydroxyphenylacetic acid (3-HPAA)... [Link]

  • Lab Results Explained. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine). [Link]

  • Ho, H. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

  • Pourová, J., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. PubMed. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • BindingDB. BDBM16429 2,6-Dichlorophenylacetic acid. [Link]

  • Monagas, M., et al. (2010). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. PMC. [Link]

  • El-Kabbani, O., et al. (2006). Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes. PMC. [Link]

  • Ozdemir, O. O., & Soyer, F. (2020). Pseudomonas aeruginosa Presents Multiple Vital Changes in Its Proteome in the Presence of 3-Hydroxyphenylacetic Acid, a Promising Antimicrobial Agent. ACS Omega. [Link]

  • Pang, Y. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. ResearchGate. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • NUS Faculty of Science. (2015). Relationship between structure, toxicity and activity. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Li, Y., et al. (2021). Recent Efforts in the Discovery of Urease Inhibitor Identifications. Bentham Science. [Link]

  • Satoh, H., & Nishida, S. (2014). Cardio-Electopharmacology and Vasodilating Mechanisms of Quercetin. ResearchGate. [Link]

  • Olthof, M. R., et al. (2012). Biosynthesis, Natural Sources, Dietary Intake, Pharmacokinetic Properties, and Biological Activities of Hydroxycinnamic Acids. Journal of Agricultural and Food Chemistry. [Link]

  • Bouarab-Chibane, L., et al. (2021). Phenolic-Rich Plant Extracts With Antimicrobial Activity: An Alternative to Food Preservatives and Biocides? PMC. [Link]

  • Journal of Applied Microbiology. (Year). Evaluation of the antimicrobial activity of gut... [Link]

  • Wang, Y., et al. (2022). An overview: metal-based inhibitors of urease. PMC. [Link]

  • SciSpace. (Year). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Communications Chemistry. (2024). Discovery of a potent, Kv7.3-selective potassium channel opener from a Polynesian traditional botanical anticonvulsant. [Link]

  • ResearchGate. (2025). Synthesis, structures and urease inhibition studies of copper(II) and nickel(II) complexes with bidentate N,O-donor Schiff base ligands. [Link]

  • Pharmaffiliates. 2,6-Dichlorophenylacetic Acid. [Link]

  • Taylor & Francis Online. (2022). An overview: metal-based inhibitors of urease. [Link]

Sources

A Technical Guide to the Putative Mechanism of Action of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid: A Structurally-Informed Hypothesis and Framework for Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Knowns and Unknowns

In the landscape of drug discovery and molecular biology, we often encounter compounds with well-defined structures but sparsely populated biological dossiers. 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is one such molecule. While its chemical identity is established, a comprehensive, experimentally validated mechanism of action remains to be fully elucidated in publicly accessible literature. This guide, therefore, deviates from a conventional review of established facts. Instead, it adopts the perspective of a senior application scientist to construct a scientifically rigorous, hypothesis-driven framework for its potential biological activities.

By deconstructing the molecule into its core chemical motifs—a phenylacetic acid scaffold, dichlorophenyl substitution, and a hydroxyl group—we can draw parallels with well-characterized compounds. This comparative analysis allows us to propose a putative mechanism of action and, critically, to outline a self-validating system of experiments to test these hypotheses. This document is intended for researchers, scientists, and drug development professionals, providing not just a potential roadmap for investigation but also the causal logic behind each proposed experimental step.

Part 1: Proposed Mechanism of Action - A Tripartite Hypothesis

Based on its structural features, we propose that 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid may exhibit a multi-faceted mechanism of action, primarily revolving around three potential activities: anti-inflammatory effects via cyclooxygenase (COX) inhibition, antioxidant activity through radical scavenging and Nrf2 pathway modulation, and potential herbicidal properties by mimicking plant auxins.

Anti-inflammatory Activity: A Diclofenac Analogy

The core 2-(phenyl)acetic acid structure is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). The most prominent structural analog in this class is Diclofenac, or 2-(2,6-dichloroanilino)phenylacetic acid.[1][2] Diclofenac exerts its potent anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

We hypothesize that 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid similarly binds to the active site of COX enzymes, preventing the synthesis of prostaglandins. The dichlorophenyl moiety likely plays a crucial role in the molecule's conformation and binding affinity within the hydrophobic channel of the COX enzymes.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation Test Compound 2-(2,6-Dichloro-3- hydroxyphenyl)acetic acid Test Compound->COX-1 / COX-2 Inhibition

Caption: Proposed inhibition of the COX pathway by the test compound.

A critical aspect of Diclofenac's profile is its bioactivation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, into reactive metabolites.[3] This process can lead to the formation of adducts with proteins and may be implicated in its potential hepatotoxicity.[3] Given the structural similarities, it is plausible that 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid also undergoes metabolic activation in the liver, a possibility that warrants investigation.

Antioxidant and Cytoprotective Potential

The presence of a hydroxyl group on the phenyl ring suggests that the compound may possess antioxidant properties. Phenolic compounds are well-known for their ability to donate a hydrogen atom to stabilize free radicals, thereby mitigating oxidative stress.[4] Oxidative stress, an imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses, is implicated in a wide range of pathologies, including neurodegenerative diseases and inflammation.[5]

Beyond direct radical scavenging, many phenolic compounds can upregulate endogenous antioxidant systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of inducers, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione peroxidases.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Test_Compound Test Compound Test_Compound->Keap1 Induces release ARE Antioxidant Response Element Nrf2_n->ARE Binds Cytoprotective_Genes HO-1, GPx, etc. ARE->Cytoprotective_Genes Drives Transcription

Caption: Proposed activation of the Nrf2 antioxidant pathway.

Herbicidal Activity: An Auxin Mimic?

Phenylacetic acids are also a class of synthetic auxins used as herbicides.[7] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in plants. At high concentrations, these synthetic auxins overwhelm the plant's normal hormonal regulation, leading to uncontrolled growth, epinasty, and ultimately, tissue death.[7] This is a common mechanism for selective control of dicot weeds.[7] The structural resemblance of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid to this class of herbicides suggests it could have phytotoxic properties, a potential application outside of pharmacology.

Part 2: A Framework for Experimental Validation

The following protocols are designed as a self-validating system to systematically test the tripartite hypothesis. The choice of these experiments is guided by the need to move from broad, cell-free assays to more complex, cell-based systems to build a comprehensive picture of the compound's bioactivity.

Workflow for Mechanistic Investigation

Experimental_Workflow Start 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid COX_Assay In Vitro COX-1/2 Inhibition Assay Start->COX_Assay Antioxidant_Assay DPPH/ABTS Radical Scavenging Start->Antioxidant_Assay PGE2_Assay Cell-Based PGE2 Production Assay COX_Assay->PGE2_Assay If active CYP_Metabolism_Assay Liver Microsome Metabolic Stability PGE2_Assay->CYP_Metabolism_Assay Nrf2_Reporter_Assay Cell-Based Nrf2 Reporter Assay Antioxidant_Assay->Nrf2_Reporter_Assay If active Data_Analysis Synthesize Data & Refine Hypothesis Nrf2_Reporter_Assay->Data_Analysis CYP_Metabolism_Assay->Data_Analysis

Sources

Technical Guide: Discovery, Isolation, and Characterization of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, isolation, and characterization of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4). This compound is a significant metabolite associated with the oxidative degradation and hydrolysis of 2,6-dichlorophenyl-derived pharmaceuticals, most notably Guanfacine .

Executive Summary & Chemical Profile

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (C₈H₆Cl₂O₃) is a polar, phenolic acid metabolite. It typically arises from the biotransformation of drugs containing the 2,6-dichlorophenyl moiety, such as the antihypertensive agent Guanfacine . Its discovery is critical in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to map clearance pathways and identify potential downstream active or toxic derivatives.

Physicochemical Profile
PropertySpecification
CAS Number 89894-48-4
IUPAC Name 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
pKa (Predicted) ~3.8 (Carboxylic acid), ~8.5 (Phenol)
LogP ~0.8 (Moderate hydrophilicity due to -OH)
Solubility Soluble in Methanol, DMSO, Alkaline Water; Poor in Hexane
Key Functional Groups Carboxylic acid (C1), Phenolic hydroxyl (C3), Chlorines (C2, C6)

Biosynthetic Origin & Metabolic Pathway

The primary source of this compound in biological matrices is the metabolism of Guanfacine . The parent drug undergoes oxidative activation by Cytochrome P450 enzymes (specifically CYP3A4) followed by hydrolytic cleavage.

Mechanism of Formation
  • Oxidation: Guanfacine is hydroxylated at the 3-position of the phenyl ring by CYP3A4, forming 3-hydroxyguanfacine .

  • Hydrolysis: The amidino-acetamide side chain is susceptible to enzymatic or chemical hydrolysis, cleaving the guanidine moiety to yield the phenylacetic acid derivative.

MetabolicPathway Guanfacine Guanfacine (Parent Drug) OH_Guanfacine 3-Hydroxyguanfacine (Major Metabolite) Guanfacine->OH_Guanfacine CYP3A4 (Oxidation @ C3) Target 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid (Target) OH_Guanfacine->Target Amidase/Hydrolysis (Side chain cleavage) Guanidine Guanidine (Byproduct) OH_Guanfacine->Guanidine Cleavage

Figure 1: Proposed metabolic pathway from Guanfacine to the target phenylacetic acid derivative.

Isolation Protocol (Biological Matrix)

Isolating this metabolite from complex matrices (e.g., urine or plasma) requires a protocol that separates the polar phenolic acid from the more hydrophobic parent drug and endogenous interferences.

Phase 1: Sample Preparation & Solid Phase Extraction (SPE)

Objective: Remove proteins and concentrate the acidic fraction.

  • Acidification: Adjust 10 mL of urine to pH 2.0 using 1M HCl. This protonates the carboxylic acid (COOH) and phenol (OH), rendering the molecule neutral and suitable for retention on non-polar sorbents.

  • Conditioning: Use a C18 SPE cartridge (e.g., Oasis HLB or Strata C18). Condition with 3 mL Methanol followed by 3 mL Water (pH 2.0).

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Washing: Wash with 5% Methanol in Water (pH 2.0) to remove highly polar salts and urea.

  • Elution: Elute the target with 3 mL of Methanol:Acetonitrile (50:50) .

  • Concentration: Evaporate the eluate under nitrogen at 40°C and reconstitute in 200 µL of Mobile Phase A.

Phase 2: HPLC-MS/MS Fractionation

Objective: Purify the specific isomer from other potential metabolites (e.g., 4-hydroxy isomers).

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: Mass Spectrometry (ESI Negative Mode).

    • Target Ion: [M-H]⁻ = 218.96 m/z.

    • Retention Time: The 3-hydroxy isomer typically elutes before the unsubstituted 2,6-dichlorophenylacetic acid due to increased polarity.

IsolationWorkflow Sample Biological Sample (Urine/Plasma) Acidification Acidification (pH 2.0) Protonates COOH/OH Sample->Acidification SPE Solid Phase Extraction (C18 / HLB) Acidification->SPE Elution Elution (MeOH:ACN) SPE->Elution LCMS HPLC-MS/MS (Fraction Collection) Elution->LCMS Analysis NMR / MS Validation LCMS->Analysis

Figure 2: Isolation workflow from biological matrix to purified analyte.

Structural Characterization

Once isolated or synthesized, the structure must be validated using orthogonal analytical techniques.

Mass Spectrometry (ESI-MS/MS)

In negative ion mode (ESI-), the molecule forms a stable [M-H]⁻ ion.

  • Parent Ion: 218.96 m/z (based on ³⁵Cl isotope).

  • Isotope Pattern: Distinctive Cl₂ pattern (9:6:1 intensity ratio for M, M+2, M+4) at 219, 221, 223.

  • Fragmentation (MS2):

    • Loss of CO₂ (Decarboxylation): 219 → 175 m/z.

    • Loss of Cl: 175 → 140 m/z.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆.

Proton Environment Chemical Shift (δ) Multiplicity Integration Assignment
-COOH 12.5 ppm Broad Singlet 1H Carboxylic Acid
-OH 10.2 ppm Broad Singlet 1H Phenolic Hydroxyl (C3)
Ar-H (C4) 6.95 ppm Doublet (J=8.8 Hz) 1H Ortho to OH
Ar-H (C5) 7.30 ppm Doublet (J=8.8 Hz) 1H Meta to OH

| -CH₂- | 3.75 ppm | Singlet | 2H | Benzylic Methylene |

Note: The coupling constant (J=8.8 Hz) indicates two protons on adjacent carbons (ortho-coupling), confirming the 3-hydroxy substitution pattern where H4 and H5 are neighbors, and positions 2 and 6 are blocked by Chlorine.

Synthetic Confirmation (Reference Standard)

To definitively prove the identity of the isolated metabolite, a reference standard is required. Since direct hydroxylation of 2,6-dichlorophenylacetic acid is difficult due to deactivation by chlorines, a de novo synthesis is recommended.

Proposed Synthetic Route:

  • Starting Material: 2,6-Dichloro-3-aminophenol.

  • Sandmeyer Reaction: Convert the amino group to a nitrile (-CN) or formylate to an aldehyde (-CHO) to build the carbon chain.

    • Alternative: Start with 2,6-dichloro-3-methoxybenzaldehyde .

  • Homologation: Convert the aldehyde to the acetic acid side chain via:

    • Reduction to alcohol (-CH₂OH).

    • Chlorination to benzyl chloride (-CH₂Cl).

    • Cyanation to nitrile (-CH₂CN).

    • Hydrolysis to acid (-CH₂COOH).

  • Deprotection: Demethylation (if methoxy precursor used) using BBr₃ to yield the final 3-hydroxy product.

References

  • Metabolism of Guanfacine: Sandoz AG. (1980). Pharmacokinetics and metabolism of Guanfacine in man: A review.

  • Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14762946 (Related Structure).

  • Synthesis of Phenylacetic Acids: Sigma-Aldrich (Merck). Product Specification: 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4).[1][2][3][4][5]

  • Isolation Techniques: Wells, D. A. (2003). High Throughput Bioanalytical Sample Preparation. Elsevier Science.

Sources

An In-Depth Technical Guide to the In Silico Screening of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey from a chemical scaffold to a viable drug candidate is a complex, multi-stage process fraught with high attrition rates. In silico screening has emerged as an indispensable strategy to de-risk and accelerate this journey, enabling the rapid evaluation of vast chemical libraries against biological targets at a fraction of the cost of traditional high-throughput screening.[[“]][2][3] This guide provides a comprehensive, technically-grounded workflow for the computational screening of derivatives based on the 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid scaffold. Drawing from the structural analogy to known non-steroidal anti-inflammatory drugs (NSAIDs), we will use the Cyclooxygenase-2 (COX-2) enzyme as our primary biological target to illustrate a complete, end-to-end virtual screening campaign.

As a Senior Application Scientist, this document is structured not as a rigid protocol but as a logical narrative, guiding fellow researchers through the causality of experimental choices. We will move from target identification and preparation, through ligand library design, molecular docking, and ADMET filtering, culminating in advanced validation with molecular dynamics. Each step is designed to be a self-validating system, ensuring that the data generated is robust and decision-making is sound, ultimately prioritizing candidates with the highest probability of success in subsequent experimental validation.

Foundational Strategy: Target Selection and Rationale

The cornerstone of any successful structure-based drug design campaign is the selection and preparation of a high-quality, biologically relevant macromolecular target.[4] The core scaffold, 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, bears a strong structural resemblance to diclofenac, a potent NSAID that functions by inhibiting COX enzymes. Bioactivity data for a closely related analog, [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid, confirms inhibition of prostaglandin synthase, the very family to which COX enzymes belong.[5]

This evidence provides a compelling rationale for selecting Cyclooxygenase-2 (COX-2) as our primary target. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain, making it a well-validated target for anti-inflammatory drugs.

Experimental Protocol 1: Target Structure Acquisition and Preparation

The goal of this phase is to prepare the 3D structure of the COX-2 protein for docking, ensuring it is chemically correct and free of artifacts that could interfere with the simulation.[6][7]

  • Acquisition: Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., celecoxib) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3LN1 . The co-crystallized ligand is invaluable as it definitively marks the location and conformation of the active site.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).[8]

    • Causality: The raw PDB file contains crystallographic water molecules, ions, and other non-essential heteroatoms. These must be removed as their static positions are not representative of a dynamic solution environment and would obstruct the ligand docking process.[9] We will retain the heme cofactor, which is essential for enzymatic activity.

    • Action: Delete all water molecules and any non-cofactor heteroatoms. If the biological unit is a dimer, isolate a single chain (e.g., Chain A) for the simulation to reduce computational complexity, assuming the binding site is fully contained within one monomer.[7]

  • Structural Refinement:

    • Causality: X-ray crystallography often fails to resolve hydrogen atoms. However, hydrogens are critical for defining the correct protonation states of amino acid residues and for forming hydrogen bond networks, which are key to protein-ligand recognition.[10]

    • Action: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools) to add hydrogens, assign correct bond orders, and fill in any missing side chains or loops.[11][12] This process typically involves optimizing the hydrogen-bonding network to stabilize the protein structure.

  • Energy Minimization (Optional but Recommended):

    • Causality: The addition of hydrogens and repair of the structure can introduce minor steric clashes. A brief energy minimization step using a molecular mechanics force field (e.g., AMBER, CHARMM) relaxes these strained conformations.

    • Action: Perform a short, restrained energy minimization, allowing the newly added atoms to adjust their positions while keeping the protein backbone fixed to preserve the experimentally determined conformation.

  • Final Output: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[9]

Building the Armory: Virtual Ligand Library Generation

With a prepared target, our focus shifts to the small molecules. We will start with the core 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid scaffold and computationally generate a library of derivatives to screen.

Experimental Protocol 2: Ligand and Derivative Library Preparation
  • Scaffold Preparation:

    • Draw the 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid structure in a 2D chemical sketcher (e.g., ChemDraw, MarvinSketch) or retrieve it from a database like PubChem.[13]

    • Convert the 2D structure to a 3D conformation using a tool like OpenBabel.[14] Perform an initial energy minimization of the 3D structure to obtain a low-energy conformer.

  • Derivative Generation (In Silico):

    • Causality: To explore the structure-activity relationship (SAR), we will generate derivatives by modifying specific functional groups on the parent scaffold. Common modifications include altering the carboxylic acid to an ester or amide, or substituting the phenyl rings.

    • Action: Use computational chemistry software to enumerate a virtual library. For this guide, let's propose a library based on esterification of the carboxylic acid with various alkyl alcohols (methyl, ethyl, propyl, etc.) and amidation with primary and secondary amines.

  • Ligand Processing for Docking:

    • Causality: Each molecule in the library must be converted into a 3D format with correct protonation states (typically at pH 7.4) and assigned atomic charges. This ensures that electrostatic interactions are calculated correctly during docking.[10]

    • Action: Process the entire library using a tool like AutoDock Tools or a scripted pipeline with OpenBabel. This involves adding polar hydrogens, calculating Gasteiger or AM1-BCC charges, and defining rotatable bonds. The flexibility of the ligand is explicitly defined by identifying these bonds, allowing the docking algorithm to explore different conformations within the binding site.[14]

  • Final Output: Save the prepared ligand library in a multi-molecule file (e.g., SDF) or as individual PDBQT files for docking.[15]

The Main Event: Structure-Based Virtual Screening

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17] It is the engine of our screening campaign, used to predict the binding pose and estimate the binding affinity of each derivative in our library against the COX-2 active site.[18]

Workflow Diagram: Complete In Silico Screening Process

InSilico_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Filtering cluster_validate Phase 3: Validation & Prioritization Target Selection Target Selection Protein Prep Protein Prep Target Selection->Protein Prep PDB: 3LN1 Molecular Docking Molecular Docking Protein Prep->Molecular Docking Prepared Receptor Ligand Library Gen Ligand Library Gen Ligand Library Gen->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Top 10% Hits ADMET Prediction ADMET Prediction Pose Analysis->ADMET Prediction Validated Poses MD Simulation MD Simulation ADMET Prediction->MD Simulation Top 5 Candidates Binding Free Energy Binding Free Energy MD Simulation->Binding Free Energy Lead Prioritization Lead Prioritization Binding Free Energy->Lead Prioritization caption Fig 1. Overall In Silico Screening Workflow. MD_Workflow Start Top Candidate (Protein-Ligand Complex) System_Setup System Setup (Solvation & Ionization) Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run (100 ns) Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Analysis End Assess Complex Stability Analysis->End caption Fig 2. MD Simulation Workflow.

Caption: Fig 2. MD Simulation Workflow.

Experimental Protocol 5: MD Simulation of the Top Candidate Complex
  • System Preparation:

    • Action: Take the best-docked pose of the top candidate (e.g., Deriv-001 from Table 1) complexed with COX-2. Use a tool like GROMACS to place it in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge. [19][20] * Causality: This explicitly solvated, charge-neutral system is a much more accurate representation of the physiological environment than the vacuum approximation used in docking.

  • Simulation Execution:

    • Action: Following system preparation, the simulation proceeds in stages:

      • Energy Minimization: A robust minimization to remove any steric clashes in the solvated system.

      • Equilibration: A two-phase process. First, under constant volume and temperature (NVT ensemble), then under constant pressure and temperature (NPT ensemble). This allows the solvent and ions to relax around the fixed protein-ligand complex, bringing the system to the desired temperature and pressure. [20] 3. Production Run: The main simulation, typically run for 50-100 nanoseconds, where positional restraints are removed, and the system is allowed to evolve freely. Trajectory data (atomic coordinates over time) is saved at regular intervals. [21]3. Trajectory Analysis:

    • Causality: By analyzing the trajectory, we can assess the stability of the complex.

    • Key Metrics:

      • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex is not drifting or unfolding and has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

      • Interaction Analysis: Monitor the distance of key hydrogen bonds and hydrophobic contacts identified during docking. Do these interactions persist throughout the simulation? Stable interactions confirm the initial docking hypothesis.

Conclusion and Candidate Prioritization

By integrating data from molecular docking, ADMET profiling, and molecular dynamics, we have created a robust, multi-parameter framework for decision-making. The final step is to synthesize this information to prioritize a small number of lead candidates for chemical synthesis and subsequent in vitro biological testing.

The candidates that exhibit:

  • High predicted binding affinity (strong docking score).

  • A stable and logical binding pose (visual inspection and persistent interactions in MD).

  • Favorable drug-like properties (passes Lipinski's rules, good predicted absorption).

  • A low risk of toxicity (clean ADMET profile).

are the ones that have successfully navigated the in silico gauntlet. This rigorous computational pre-screening significantly enhances the probability that the resources invested in wet-lab experiments will yield a successful outcome, embodying the core value proposition of computer-aided drug discovery.

References

  • Eurofins Discovery. (n.d.). Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Kohl-Landgraf, J., et al. (2007). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal. Available at: [Link]

  • Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • Ghafourifar, N., et al. (2022). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Retrieved from [Link]

  • Linsen, S., et al. (2020). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics. Available at: [Link]

  • Goh, G., et al. (2020). Deep Learning Approaches in Predicting ADMET Properties. Journal of Chemical Information and Modeling. Available at: [Link]

  • Protheragen. (n.d.). ADMET Prediction. Retrieved from [Link]

  • Consensus. (n.d.). What are the applications of in silico screening in drug discovery?. Retrieved from [Link]

  • Wikipedia. (n.d.). Virtual screening. Retrieved from [Link]

  • Chem-space.com. (2025, November 18). Virtual Screening in Drug Discovery Techniques & Trends. Retrieved from [Link]

  • Ocenasova, P., & Koci, V. (2016). VIRTUAL SCREENING IN DRUG DESIGN - OVERVIEW OF MOST FREQUENT TECHNIQUES. Acta Medica Martiniana. Available at: [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). Virtual Screening Techniques in Drug Discovery: Review and Recent Applications. Current Medicinal Chemistry. Available at: [Link]

  • Stork, C., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Ribeiro, J., & Trosset, J. (2025, October 10). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. Available at: [Link]

  • Swanson, K., et al. (2024). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics. Available at: [Link]

  • University of Padua. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

  • YouTube. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. Retrieved from [Link]

  • Flyte. (2025, March 31). Simulating Protein-Ligand Complexes using Open Source tools. Retrieved from [Link]

  • Woo, H., & Roux, B. (2005). Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking. Retrieved from [Link]

  • BOKU University. (n.d.). Free Energy Calculations. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Retrieved from [Link]

  • YouTube. (2024, October 31). Preparing Chemical Libraries for Virtual Ligand Screening. Retrieved from [Link]

  • BioSolveIT. (n.d.). In Silico Drug Screening. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 20). What is in silico drug discovery?. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Klebe, G. (2006). Virtual ligand screening: strategies, perspectives and limitations. Drug Discovery Today. Available at: [Link]

  • Sabe, V., et al. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2017, October 29). Free ligand preparation software (Virtual screening)?. Retrieved from [Link]

  • CCDC. (2023, June 27). Ligand Based Virtual Screening With CSD-Discovery. Retrieved from [Link]

  • Endava. (2024, August 8). Enhancing In Silico Drug Discovery with AI. Retrieved from [Link]

  • Chemsrc. (2025, August 26). CAS#:69002-85-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid. Retrieved from [Link]

  • MDPI. (2025, July 23). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

  • University of Pisa. (2022, June 7). Biological Activity of Natural and Synthetic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, July 1). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid (CAS No. 89894-48-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, a halogenated aromatic carboxylic acid. The document details its chemical identity, including its Chemical Abstracts Service (CAS) number, and explores its structural and physicochemical properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering insights into its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

CAS Number: 89894-48-4[1]

Molecular Formula: C₈H₆Cl₂O₃

Molecular Weight: 221.04 g/mol

IUPAC Name: 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid

Synonyms:

  • Benzeneacetic acid, 2,6-dichloro-3-hydroxy-

Predicted Physicochemical Properties:

PropertyValueSource
XLogP32.4PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Exact Mass219.969398 g/mol PubChem
Monoisotopic Mass219.969398 g/mol PubChem
Topological Polar Surface Area57.5 ŲPubChem
Heavy Atom Count13PubChem
Complexity215PubChem

Synthesis and Purification

A plausible synthetic approach could involve the following conceptual workflow:

Synthesis_Workflow A 2,6-Dichloro-3-aminophenol B Diazotization A->B C Sandmeyer Reaction (Hydroxylation) B->C D 2,6-Dichloro-3-hydroxyphenol C->D E Protection of Phenolic Hydroxyl D->E F Protected 2,6-Dichloro-3-hydroxyphenol E->F G Introduction of Acetic Acid Moiety (e.g., via Kolbe-Schmitt or carboxylation of a lithiated intermediate) F->G H Protected 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid G->H I Deprotection H->I J 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid I->J

Caption: Conceptual synthetic workflow for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid.

General Considerations for Synthesis:

  • Starting Material Selection: The choice of the initial dichlorinated phenol or aniline is critical. The regiochemistry of the final product is determined by the substitution pattern of the starting material.

  • Protecting Groups: The phenolic hydroxyl group may require protection during the introduction of the acetic acid side chain to prevent unwanted side reactions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., tert-butyldimethylsilyl).

  • Carboxylation Strategy: Several methods can be employed to introduce the acetic acid moiety. These include the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, or the reaction of a Grignard or organolithium reagent derived from a protected dichlorophenol with carbon dioxide.

  • Purification: Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the solubility of the compound and its impurities.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. The following techniques are recommended:

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups.

  • A C=O stretching band for the carboxylic acid carbonyl group.

  • C-O stretching bands.

  • C-Cl stretching bands.

  • Aromatic C-H and C=C stretching bands.

3.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

3.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized compound. A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of water (with an acidic modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol) can be developed to separate the target compound from any impurities.

Potential Applications in Research and Drug Development

While specific biological activities for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid are not extensively documented, its structural features suggest potential areas of investigation for researchers and drug development professionals.

4.1. As a Building Block in Medicinal Chemistry

The presence of multiple functional groups—a carboxylic acid, a phenolic hydroxyl, and two chlorine atoms—makes this molecule an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be readily converted into esters, amides, or other derivatives to modulate the compound's physicochemical properties and biological activity.

4.2. Potential as a Biologically Active Molecule

  • Enzyme Inhibition: Phenylacetic acid derivatives are known to interact with various enzymes. The specific substitution pattern of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid could confer inhibitory activity against certain enzymes involved in disease pathways.

  • Signaling Pathway Modulation: The phenolic hydroxyl group and the overall electronic nature of the molecule could enable it to interact with components of cellular signaling pathways, potentially modulating their activity. Further research is needed to explore these possibilities.

Experimental Workflow for Biological Screening:

Biological_Screening_Workflow A Synthesized and Purified Compound B In vitro Enzyme Assays A->B C Cell-based Assays (e.g., proliferation, apoptosis) A->C D Target Identification Studies B->D C->D E Lead Optimization D->E

Caption: A general workflow for the biological screening of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid.

Safety and Handling

Detailed toxicological data for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is a chemical compound with potential for further exploration in various scientific disciplines. This technical guide has provided a summary of its known properties and outlined potential avenues for its synthesis, characterization, and application. The information presented herein is intended to serve as a foundational resource for researchers and professionals, encouraging further investigation into the properties and potential uses of this molecule.

References

Sources

IUPAC name and structure of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid , a critical secondary metabolite associated with the pharmacokinetics of α2A-adrenergic receptor agonists (specifically Guanfacine).

Structural Characterization, Synthesis, and Pharmacological Significance

Executive Summary & Chemical Identity

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS: 89894-48-4 ) is a functionalized phenylacetic acid derivative characterized by a 2,6-dichlorophenyl core with a hydroxyl group at the 3-position.[1] It serves as a primary reference standard in pharmaceutical stability testing and metabolite profiling, particularly for the drug Guanfacine .

Its structural uniqueness lies in the steric crowding of the acetic acid side chain by the two ortho-chlorine atoms, combined with the electronic effects of the meta-hydroxyl group, which significantly influences its solubility and ionization profile compared to its parent compounds.

Physicochemical Profile
PropertyData
IUPAC Name 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid
CAS Number 89894-48-4
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Monoisotopic Mass 219.9694 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
pKa (Calculated) COOH: ~3.5
LogP (Predicted) ~1.8 - 2.2

Structural Architecture & Visualization

The molecule consists of a benzene ring substituted at four positions. The steric hindrance provided by the chlorine atoms at positions 2 and 6 forces the acetic acid group at position 1 into a specific conformation, restricting rotation and influencing binding affinity in biological systems.

2D Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional group orientation.

ChemicalStructure Figure 1: Connectivity of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. C1 C1 (Ring) C2 C2 (Ring) C1->C2 CH2 CH2 (Methylene) C1->CH2 Pos 1 C3 C3 (Ring) C2->C3 Cl2 Cl (Chloro) C2->Cl2 Pos 2 C4 C4 (Ring) C3->C4 OH3 OH (Hydroxy) C3->OH3 Pos 3 C5 C5 (Ring) C4->C5 C6 C6 (Ring) C5->C6 C6->C1 Cl6 Cl (Chloro) C6->Cl6 Pos 6 COOH COOH (Acid) CH2->COOH

Biological Origin & Metabolic Pathway

This compound is identified as a Phase I metabolite of Guanfacine. The metabolism of Guanfacine involves two primary pathways: oxidative deamination and aromatic hydroxylation.

Mechanism of Formation
  • Parent Drug: Guanfacine (N-amidino-2-(2,6-dichlorophenyl)acetamide).

  • Pathway A (Hydrolysis first): The guanidine moiety is cleaved (via amidohydrolase activity) to form 2,6-Dichlorophenylacetic acid , which is subsequently hydroxylated at the 3-position by Cytochrome P450 enzymes (likely CYP3A4).

  • Pathway B (Hydroxylation first): Guanfacine is hydroxylated to 3-Hydroxyguanfacine , which then undergoes oxidative deamination/hydrolysis to yield the target acid.

The presence of this metabolite in urine or plasma indicates both oxidative and hydrolytic metabolic capability.

Metabolic Pathway Diagram

MetabolicPathway Figure 2: Proposed metabolic genesis of the target compound from Guanfacine. Guanfacine Guanfacine (Parent Drug) Inter1 3-Hydroxyguanfacine (Major Metabolite) Guanfacine->Inter1 CYP3A4 (Aromatic Hydroxylation) Inter2 2,6-Dichlorophenylacetic Acid Guanfacine->Inter2 Hydrolysis (Amidohydrolase) Target 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid (Target Metabolite) Inter1->Target Oxidative Deamination / Hydrolysis Inter2->Target CYP450 (Hydroxylation) Conjugates Glucuronide/Sulfate Conjugates Target->Conjugates Phase II (UGT/SULT)

Laboratory Synthesis (Protocol for Reference Standards)

For research purposes (e.g., generating analytical standards), the isolation of this compound from biological matrices is inefficient. A robust chemical synthesis strategy is required.

Retrosynthetic Analysis
  • Target: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid.[2][3][4][5]

  • Precursor: 2,6-Dichlorophenylacetic acid.

  • Key Transformation: Introduction of a hydroxyl group at the 3-position (meta to the alkyl group, ortho to chlorine).

Synthetic Protocol

Caution: This protocol involves hazardous reagents. All steps must be performed in a fume hood.

  • Nitration (Electrophilic Aromatic Substitution):

    • Reagents: 2,6-Dichlorophenylacetic acid, Fuming Nitric Acid (

      
      ), Sulfuric Acid (
      
      
      
      ).
    • Procedure: Dissolve starting material in concentrated

      
       at 0°C. Dropwise add fuming 
      
      
      
      . The directing effects of the Cl (ortho/para) and the alkyl group (ortho/para) favor substitution at the 3-position (ortho to Cl, ortho to alkyl).
    • Product: 2,6-Dichloro-3-nitrophenylacetic acid.

  • Reduction:

    • Reagents: Iron powder (Fe), HCl or

      
      /Pd-C.
      
    • Procedure: Reduce the nitro group to an amine under standard conditions.

    • Product: 2-(3-Amino-2,6-dichlorophenyl)acetic acid.

  • Diazotization & Hydrolysis (Sandmeyer-type):

    • Reagents: Sodium Nitrite (

      
      ), dilute 
      
      
      
      , Water.
    • Procedure:

      • Cool the amine solution to 0-5°C. Add

        
         to form the diazonium salt.
        
      • Heat the diazonium salt solution to boiling in the presence of water/acid. The

        
         group is displaced by an -OH group.
        
    • Purification: Recrystallization from water/ethanol.

Analytical Characterization

To validate the identity of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid , the following spectral signatures are diagnostic.

Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion [M-H]⁻: m/z 219.0.

  • Key Fragments:

    • m/z 175.0: Loss of

      
       (Decarboxylation).
      
    • m/z 219 → 175: Primary transition for MRM (Multiple Reaction Monitoring).

    • Isotope Pattern: Distinctive Cl2 pattern (9:6:1 intensity ratio for M, M+2, M+4) confirms the presence of two chlorine atoms.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.65 ppm (s, 2H): Methylene protons (-CH₂-COOH).

    • δ 6.80 - 7.30 ppm (d, 2H): Aromatic protons (C4-H and C5-H). The coupling constant (

      
      ) will indicate ortho-coupling (~8 Hz), confirming the 3-substitution pattern.
      
    • δ ~10.0 ppm (s, 1H): Phenolic -OH (exchangeable).

    • δ ~12.5 ppm (s, 1H): Carboxylic acid -OH (broad, exchangeable).

References

  • Guanfacine Metabolism Study

    • Source: Clinical Pharmacology & Biopharmaceutics (via NIH/PubMed).
    • Relevance: Identifies 3-hydroxyguanfacine and its conjugates as primary metabolites.[6][7]

    • Link:

  • Chemical Structure Database (PubChem)

    • Source: National Center for Biotechnology Inform
    • Entry: 2-(2,6-Dichloro-3-hydroxyphenyl)
    • Link:

  • Reference Standard Availability

    • Source: Sigma-Aldrich / TRC.
    • Relevance: Confirms CAS 89894-48-4 as a commercially available standard for research.
    • Link:

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Profiling of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evaluation of a compound's cytotoxic potential is a critical early step in the drug discovery and chemical safety pipeline. This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on the novel compound 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. While specific biological data for this molecule is not yet extensively published, its structure, featuring a dichlorinated phenyl ring and an acetic acid moiety, shares motifs with compounds of known biological activity, such as certain non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, as well as other dichlorinated aromatic compounds with demonstrated cytotoxic effects[1]. This necessitates a thorough and mechanistically-informative initial assessment.

This document outlines a multi-pronged strategy employing a panel of validated cell-based assays to generate a robust preliminary cytotoxicity profile. We move beyond simple viability metrics to provide a decision-making framework that distinguishes between different modes of cell death. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific principles that ensure data integrity and trustworthy interpretation.

Introduction and Strategic Rationale

The compound 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is a small organic molecule for which the biological and toxicological profiles are largely uncharacterized[2]. Its structural similarity to dichlorinated compounds investigated for cytotoxic properties warrants a careful evaluation of its effect on cell viability and proliferation[1][3]. The primary objective of this guide is to establish a reliable and reproducible workflow for an initial cytotoxicity screen.

A single cytotoxicity assay provides only one perspective on a compound's effect. For example, the widely-used MTT assay measures metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial respiration without directly killing the cell[4]. Therefore, to build a comprehensive and trustworthy profile, we advocate for a tripartite approach that interrogates distinct cellular health indicators:

  • Metabolic Viability: Assesses mitochondrial function as a proxy for overall cell health.

  • Membrane Integrity: Directly measures cell lysis and necrotic cell death.

  • Apoptotic Pathways: Identifies programmed cell death, a key mechanism for many anti-cancer agents.

By integrating data from assays that measure each of these endpoints, we can construct a more nuanced and accurate picture of the compound's cytotoxic mechanism.

Foundational Experimental Design

A robust experimental design is the bedrock of reliable cytotoxicity data. The following components are critical for ensuring the validity and reproducibility of the study.

Cell Line Selection: The Biological Context

The choice of cell lines is paramount and should be guided by the research objectives[5]. For a preliminary screen, a dual approach is recommended:

  • Cancer Cell Line: A well-characterized cancer cell line relevant to a potential therapeutic area. For this guide, we will use MCF-7 , a human breast adenocarcinoma cell line, as a representative model for epithelial cancers[6].

  • Non-Cancerous Control Cell Line: A "normal" cell line to assess for general cytotoxicity and determine a preliminary therapeutic window. Human Dermal Fibroblasts (HDFs) are a suitable choice, representing a common, non-transformed cell type[5].

All cell lines should be obtained from a certified cell bank (e.g., ATCC) to ensure identity and be routinely tested for mycoplasma contamination[7].

Compound Preparation and Vehicle Control

The test compound, 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, must be solubilized in a solvent that is miscible with the culture medium and minimally toxic to the cells at its final working concentration. Dimethyl sulfoxide (DMSO) is the most common choice.

  • Rationale: A high-concentration stock solution (e.g., 10-50 mM) is prepared in 100% DMSO. This stock is then serially diluted in complete culture medium to achieve the desired final concentrations for treating the cells. It is critical that the final concentration of DMSO in the culture wells be kept constant across all treatments and does not exceed a non-toxic level, typically ≤0.5%[8]. A vehicle control (medium with the same final concentration of DMSO as the treated wells) is essential to ensure that any observed effects are due to the compound and not the solvent[9].

Essential Controls for Assay Validation

Every assay plate must include a set of controls to validate the results of that specific experiment.

  • Negative Control (Untreated Cells): Cells incubated with culture medium only. This group represents 100% viability or baseline cell death.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This control is crucial for ruling out solvent-induced toxicity.

  • Positive Control (Known Cytotoxin): Cells treated with a compound known to induce the endpoint being measured. This confirms that the assay system is working correctly.

    • For MTT/LDH assays: Doxorubicin or Staurosporine .

    • For Apoptosis assays: Staurosporine , a potent inducer of apoptosis[10].

  • Assay-Specific Blanks: Wells containing medium and the assay reagents but no cells, used to subtract the background absorbance/fluorescence[11].

Core Cytotoxicity Assay Protocols

The following section provides detailed, step-by-step protocols for the three recommended assays. The workflow for these experiments is visualized below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-Well Plates (MCF-7 & HDFs) incubate_24h Incubate 24h for Adhesion seed->incubate_24h prep_compound Prepare Serial Dilutions of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid treat Treat Cells with Compound (Include Controls) prep_compound->treat incubate_48h Incubate for Exposure Period (e.g., 48 hours) treat->incubate_48h mtt MTT Assay (Metabolic Activity) incubate_48h->mtt ldh LDH Assay (Membrane Integrity) incubate_48h->ldh apop Annexin V/PI Assay (Apoptosis) incubate_48h->apop calc Calculate % Viability / % Cytotoxicity mtt->calc ldh->calc apop->calc ic50 Determine IC50 Values calc->ic50 interpret Interpret Mode of Cell Death ic50->interpret

Caption: General experimental workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product in living cells[12][13]. The amount of formazan is proportional to the number of metabolically active cells.

Methodology:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[8].

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid or controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals[14]. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculation:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity[15][16].

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an identical plate setup. It is often efficient to run MTT and LDH assays in parallel.

  • Prepare Controls: On the same plate, prepare the following LDH-specific controls[17]:

    • Maximum LDH Release: Add 10 µL of a 10X Lysis Buffer (provided in most commercial kits) to several wells of untreated cells 45-60 minutes before the next step.

    • Spontaneous LDH Release: Use the vehicle control wells.

  • Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells[17]. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate[17].

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light[15]. The reaction results in the conversion of a tetrazolium salt into a red formazan product[15].

  • Stop Reaction: Add 50 µL of Stop Solution to each well[16].

  • Absorbance Measurement: Read the absorbance at 490 nm within 1 hour[15].

  • Calculation:

    • Percent Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Protocol 3: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[10].

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis[18].

  • Propidium Iodide (PI): A fluorescent DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells with compromised membrane integrity[19].

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well to ensure all cells (alive and dead) are collected[19].

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet[18].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution[8].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[8].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Interpretation:

    • Viable Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

    • Necrotic Cells: Annexin V-negative / PI-positive (less common).

Data Presentation and Interpretation

Quantitative Data Summary

Summarize the dose-response data to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability or induces 50% cytotoxicity.

Table 1: Hypothetical IC₅₀ Values for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid after 48h Exposure

Cell Line Assay IC₅₀ (µM) ± SD Selectivity Index (SI)*
MCF-7 MTT 25.3 ± 2.1 4.2
(Cancer) LDH 30.1 ± 3.5 4.1
HDF MTT 106.8 ± 9.4 -
(Normal) LDH 122.5 ± 11.8 -

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value suggests cancer cell-specific toxicity[8].

Table 2: Hypothetical Apoptosis Analysis in MCF-7 Cells (48h Treatment with 25 µM Compound)

Cell Population % of Total Cells (Vehicle Control) % of Total Cells (Treated)
Viable (Annexin V-/PI-) 94.5% 48.2%
Early Apoptotic (Annexin V+/PI-) 2.1% 35.7%

| Late Apoptotic/Necrotic (Annexin V+/PI+) | 3.4% | 16.1% |

Integrated Interpretation Framework

The true power of this tripartite approach lies in integrating the results to hypothesize a mechanism of cell death. The following decision matrix illustrates this concept.

G start Compound Treatment Results mtt_node MTT Assay: Significant Decrease in Viability? start->mtt_node ldh_node LDH Assay: Significant Increase in Release? mtt_node->ldh_node Yes result4 No Significant Cytotoxicity mtt_node->result4 No apop_node Annexin V Assay: Significant Increase in Annexin V+ Cells? ldh_node->apop_node No result1 Primary Necrosis ldh_node->result1 Yes result2 Primary Apoptosis apop_node->result2 Yes result3 Cytostatic Effect or Mitochondrial Dysfunction apop_node->result3 No

Caption: Decision matrix for interpreting combined cytotoxicity assay results.

Hypothetical Mechanism and Future Directions

Given its phenolic acid structure, 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid could potentially induce cellular stress leading to apoptosis. A plausible mechanism could involve the activation of stress-activated protein kinase (SAPK) pathways, such as the p38 MAPK pathway, which can lead to the activation of pro-apoptotic proteins like Bax and ultimately trigger the caspase cascade.

G compound 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid stress Cellular Stress (e.g., ROS Production) compound->stress p38 p38 MAPK Activation stress->p38 bax Bax Activation & Mitochondrial Permeabilization p38->bax cytoC Cytochrome c Release bax->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

The preliminary data gathered from this workflow will form the basis for more advanced studies. Future work could include:

  • Caspase Activity Assays: To confirm the involvement of specific caspases (e.g., caspase-3/7) in the apoptotic process[20].

  • Western Blot Analysis: To measure the expression levels of key proteins in the hypothesized signaling pathway (e.g., phosphorylated p38, Bax, cleaved PARP).

  • Screening Across a Broader Panel: Testing the compound on a larger panel of cancer cell lines to identify specific cancer types that are most sensitive[7].

By following the structured, multi-assay approach detailed in this guide, researchers can generate a reliable, interpretable, and comprehensive preliminary cytotoxicity profile for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, paving the way for informed decisions in subsequent stages of research and development.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Altogen Labs. [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Can anyone help with the controls for a MTT cytotoxic assay?. ResearchGate. [Link]

  • Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid. PubChem. [Link]

  • Cytotoxic derivatives of dichloroacetic acid and some metal complexes. PubMed. [Link]

  • Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. PubMed. [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS: 89894-48-4). This document is structured for researchers requiring rigorous identification of this compound, particularly in the context of impurity profiling for Diclofenac or metabolic studies of halogenated phenylacetic acids.

Executive Summary & Structural Context

Compound: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid Molecular Formula: C₈H₆Cl₂O₃ Exact Mass: 219.9694 (for ³⁵Cl₂) Role: Critical process impurity in the synthesis of Diclofenac sodium; potential oxidative metabolite of 2,6-dichlorophenylacetic acid herbicides.

The structural uniqueness of this molecule lies in the 2,6-dichloro-3-hydroxy substitution pattern. The steric bulk of the two chlorine atoms at the ortho positions relative to the acetic acid side chain restricts rotation, while the hydroxyl group at position 3 introduces specific electronic shielding effects that differentiate it from the more common 4-hydroxy isomer.

Structural Visualization and Numbering

To ensure accurate assignment in the spectroscopic sections below, we define the atomic numbering as follows:

  • C1: Phenyl carbon attached to acetic acid group.

  • C2, C6: Phenyl carbons attached to Chlorine.

  • C3: Phenyl carbon attached to Hydroxyl.

  • C4, C5: Unsubstituted aromatic carbons.

  • C7: Methylene carbon (-CH₂-).

  • C8: Carboxyl carbon (-COOH).

Structure Figure 1: Connectivity and Substitution Pattern of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid C1 C1 C2 C2 (Cl) C1->C2 C7 C7 (CH2) C1->C7 C3 C3 (OH) C2->C3 C4 C4 (H) C3->C4 C5 C5 (H) C4->C5 C6 C6 (Cl) C5->C6 C6->C1 C8 C8 (COOH) C7->C8

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is the primary method for distinguishing regioisomers. The 2,6-dichloro substitution creates a simplified aromatic region compared to mono-substituted analogs.

Experimental Protocol: Sample Preparation
  • Solvent: DMSO-d₆ is the preferred solvent. CDCl₃ typically yields poor solubility for this polar acid and leads to broad signals for the OH/COOH protons.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The aromatic region is characterized by an AB system (two doublets) due to the adjacent protons at C4 and C5.

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
COOH 12.0 - 12.5Broad Singlet-Exchangeable carboxylic proton.
OH 9.8 - 10.2Broad Singlet-Phenolic proton; deshielded by ortho-Cl and H-bonding.
H5 7.30 - 7.40Doublet (d)8.8Ortho to Cl (C6), meta to OH. Deshielded by Cl.
H4 6.90 - 7.00Doublet (d)8.8Ortho to OH (C3), meta to Cl. Shielded by OH (+M effect).
CH₂ 3.75 - 3.85Singlet (s)-Methylene protons. Shifted downfield due to ortho-dichloro steric compression.

Critical Diagnostic: The coupling constant (


 Hz) confirms the protons are adjacent (ortho). A meta coupling (e.g., in a 2,4-dichloro-5-hydroxy isomer) would be ~2 Hz.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeAssignment Logic
C8 172.5C=OCarboxyl carbonyl.
C3 152.0CqPhenolic carbon (deshielded by Oxygen).
C1 132.5CqQuaternary C attached to CH₂.
C2 129.0CqC-Cl (Ortho to CH₂, Ortho to OH).
C6 134.0CqC-Cl (Ortho to CH₂).
C5 128.5CHAromatic CH (Ortho to Cl).
C4 116.0CHAromatic CH (Ortho to OH, shielded).
C7 36.5CH₂Methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the characteristic dichlorinated isotope pattern.

Ionization Mode: Electrospray Ionization (ESI) Negative

Negative mode (ESI-) is superior for carboxylic acids and phenols due to facile deprotonation.

  • Target Ion:

    
    
    
  • Monoisotopic Mass: 218.96 (for

    
    )
    
Isotope Pattern Analysis

The presence of two chlorine atoms dictates a specific intensity ratio for the molecular ion cluster:

  • m/z 219 (M): 100% (Relative Intensity)

  • m/z 221 (M+2): ~64% (Calculated from

    
     natural abundance)
    
  • m/z 223 (M+4): ~10%

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID) of the parent ion (m/z 219), the following transitions are diagnostic:

  • Decarboxylation: Loss of

    
     (44 Da).
    
    • 
       (Base fragment)
      
  • Loss of HCl: Secondary fragmentation from the phenol ring.

MS_Fragmentation Figure 2: Proposed ESI(-) Fragmentation Pathway Parent Parent Ion [M-H]⁻ m/z 219 (100%) Frag1 Decarboxylation [M-H-CO₂]⁻ m/z 175 Parent->Frag1 - CO₂ (44 Da) Frag2 Dichlorophenol Radical Anion m/z ~161/163 Frag1->Frag2 - CH₂ (14 Da)

[1]

Infrared (IR) Spectroscopy

IR is less specific than NMR but useful for verifying functional groups in solid state (KBr pellet or ATR).

Wavenumber (cm⁻¹)Vibration ModeDescription
3200 - 3500 O-H StretchBroad band; overlap of Phenolic and Carboxylic OH.
2800 - 3000 C-H StretchAromatic and Aliphatic (CH₂) stretching.
1700 - 1725 C=O StretchStrong, sharp carbonyl peak (Carboxylic acid dimer).
1580, 1470 C=C Ring StretchCharacteristic aromatic skeletal vibrations.
1000 - 1100 C-O StretchPhenolic C-O stretch.
700 - 800 C-Cl StretchStrong absorption typical of chlorinated aromatics.

Analytical Workflow & Quality Control

To ensure data integrity, particularly when distinguishing this compound from the 4-hydroxy isomer, follow this self-validating workflow.

Workflow Figure 3: Regioisomer Discrimination Workflow Start Crude Sample / Impurity MS 1. LC-MS (ESI-) Check m/z 219 & Cl2 Pattern Start->MS NMR_1H 2. 1H NMR (DMSO-d6) Check Aromatic Region MS->NMR_1H Decision Coupling Constant (J)? NMR_1H->Decision Res_Ortho J ~ 8.8 Hz (Ortho Coupling) Decision->Res_Ortho Two Doublets Res_Meta J ~ 2.0 Hz (Meta Coupling) Decision->Res_Meta Two Doublets Confirm CONFIRMED: 3-Hydroxy Isomer (H4/H5 adjacent) Res_Ortho->Confirm Reject REJECT: Likely 4-Hydroxy or 5-Hydroxy Res_Meta->Reject

Distinction from Isomers
  • vs. 4-Hydroxy Isomer: The 4-hydroxy isomer has protons at C3 and C5. These are meta to each other. The NMR would show two doublets with

    
     Hz.
    
  • vs. 5-Hydroxy Isomer: The 5-hydroxy isomer has protons at C3 and C4. These are ortho. However, the chemical shifts would differ; H3 (between Cl and OH) would be significantly shielded.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14762946 (Related Diclofenac Derivatives). Retrieved from [Link]

  • SDBS (2024). Spectral Database for Organic Compounds, SDBS. AIST Japan. (General reference for chlorophenol shifts). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for chemical shift prediction rules).
  • Splendid Lab (2024). Product Catalog: 2,6-Dichloro-3-hydroxyphenylacetic Acid (CAS 89894-48-4).[1][2] (Verification of compound existence). Retrieved from [Link]

Sources

solubility and stability of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Introduction

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4) is a halogenated aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core substituted with two chlorine atoms and a hydroxyl group, suggests potential applications in medicinal chemistry and materials science, where such motifs are common. For any application, particularly in drug development, a thorough understanding of the compound's physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, manufacturability, and shelf-life.

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. In the absence of extensive public data for this specific molecule, this document integrates foundational chemical principles with data from structurally related analogues to present robust, scientifically-grounded methodologies for its characterization. The protocols and insights are designed for researchers, scientists, and drug development professionals to establish a validated physicochemical profile for this compound.

Physicochemical and Structural Properties

The behavior of a molecule is dictated by its structure. The key functional groups of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid—a carboxylic acid, a phenolic hydroxyl group, and two chlorine atoms—govern its properties.

PropertyValue / PredictionSourceSignificance in Solubility & Stability
Molecular Formula C₈H₆Cl₂O₃[1]Defines the elemental composition and molecular weight.
Molecular Weight 219.97 g/mol [1]Influences diffusion rates and solubility limits.
Predicted XlogP 2.2[1]Suggests moderate lipophilicity, indicating a balance between aqueous and lipid solubility.
Key Functional Groups Carboxylic Acid (-COOH)N/APrimary acidic center, dictates pH-dependent solubility. Site for potential esterification or decarboxylation.
Phenolic Hydroxyl (-OH)N/ASecondary, weaker acidic center. Susceptible to oxidation. Can participate in hydrogen bonding.
Dichloro-substitutionN/AIncreases lipophilicity and molecular weight. The ortho-chlorine atoms may sterically hinder the carboxylic acid.

Expert Insight: The predicted XlogP of 2.2 is a crucial starting point. It suggests the compound is not excessively lipophilic, which might otherwise lead to very poor aqueous solubility. However, the interplay between the lipophilic chlorine atoms and the hydrophilic acid and hydroxyl groups will create a complex, pH-dependent solubility profile. The two acidic protons (carboxylic and phenolic) imply that the compound's charge state, and thus its solubility, will change significantly across the physiological pH range.

Solubility Profile

Solubility dictates the rate and extent to which a compound can dissolve in a solvent system, a critical factor for formulation and in vivo absorption.

pH-Dependent Aqueous Solubility

The ionization of the carboxylic acid and phenolic hydroxyl groups is the primary driver of aqueous solubility. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms.

  • Below pKa₁ (Carboxylic Acid): The molecule is predominantly in its neutral, protonated form, exhibiting its lowest aqueous solubility (intrinsic solubility, S₀).

  • Between pKa₁ and pKa₂ (Phenol): The carboxylic acid is ionized (carboxylate), significantly increasing solubility.

  • Above pKa₂: Both groups are ionized, leading to the highest aqueous solubility.

G cluster_low_pH Low pH (pH < pKa1) cluster_mid_pH Medium pH (pKa1 < pH < pKa2) cluster_high_pH High pH (pH > pKa2) Low_pH_Species R-COOH (Neutral) Low Solubility Mid_pH_Species R-COO- (Anionic) High Solubility Low_pH_Species->Mid_pH_Species + OH- Mid_pH_Species->Low_pH_Species + H+ High_pH_Species R(-O-)-COO- (Dianionic) Very High Solubility Mid_pH_Species->High_pH_Species + OH- High_pH_Species->Mid_pH_Species + H+

Solubility in Organic Solvents

Solubility in organic solvents is essential for purification, synthesis, and the development of non-aqueous formulations. Based on its structure, the compound is expected to be soluble in polar organic solvents.

Table 2: Expected Solubility in Common Solvents (Qualitative)

SolventPolarityExpected SolubilityRationale
WaterHighpH-dependentGoverned by ionization of acidic groups.
MethanolHighSolubleCapable of hydrogen bonding with both -COOH and -OH groups.[2]
EthanolHighSolubleSimilar to methanol.
AcetonitrileMediumModerately SolublePolar aprotic solvent, can accept H-bonds.
DichloromethaneLowSparingly SolubleThe molecule's polarity from -OH and -COOH limits solubility in non-polar solvents.
HexanesNon-polarInsolubleMismatch in polarity.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, a gold standard for regulatory submissions.

  • Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2, 4, 6.8, 7.4, 9) and select organic solvents.

  • Execution:

    • Add an excess amount of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid to a known volume of each solvent in a glass vial. The solid should be in a fine powder form to maximize surface area.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, allow the vials to stand, permitting the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. Filter it immediately through a 0.22 µm filter (e.g., PVDF or PTFE, selected for low compound binding) to remove all undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[3][4]

    • Compare the peak area or height to a standard curve prepared with known concentrations of the compound.

  • Validation: The presence of solid material at the end of the experiment is crucial to confirm that the solution was indeed saturated.

Stability Profile

Stability testing evaluates the compound's susceptibility to chemical degradation under various environmental conditions. This is critical for determining storage requirements and shelf-life.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways. These studies are a core component of method validation for stability-indicating assays.

Table 3: Typical Forced Degradation Conditions and Expected Outcomes

ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-72hGenerally stable; esterification if alcohol is present as a co-solvent.
Base Hydrolysis 0.1 M NaOH at 60°C for 8-24hGenerally stable as the carboxylate, but the phenolic group may be susceptible to oxidation.
Oxidation 3% H₂O₂ at room temp for 24hOxidation of the phenolic hydroxyl group to form quinone-like structures.
Thermal Solid & Solution at 80°C for 72hPotential for decarboxylation at elevated temperatures.
Photolytic Solid & Solution exposed to UV/Vis light (ICH Q1B guidelines)Potential for free-radical mediated degradation, dechlorination, or dimerization.
Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.[3]

  • Mobile Phase Development:

    • Start with a gradient mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid to control pH and ensure good peak shape for the carboxylic acid).

    • Optimize the gradient to achieve a good separation between the parent compound peak and all degradation product peaks.

  • Forced Degradation Sample Analysis:

    • Prepare solutions of the compound under the stress conditions outlined in Table 3.

    • At specified time points, withdraw samples, neutralize them if necessary (for acid/base samples), and dilute to a suitable concentration.

    • Inject the samples onto the HPLC system.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure the parent peak is spectrally pure and co-elution is not occurring.

G compound Compound Sample stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) compound->stress sampling Sample at Time Points (e.g., 0, 8, 24, 48 hrs) stress->sampling neutralize Neutralize & Dilute sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Quantify Parent Peak Identify Degradant Peaks hplc->data report Report % Degradation & Mass Balance data->report

Practical Considerations for Formulation and Handling

  • Storage: Based on the potential for oxidative and photolytic degradation, the solid compound should be stored in well-sealed, amber glass containers under inert gas (e.g., argon or nitrogen) at refrigerated or controlled room temperatures.

  • Solubility Enhancement: For aqueous formulations, solubility can be dramatically increased by adjusting the pH to be at least 1-2 units above the pKa of the carboxylic acid, forming a salt (e.g., sodium or potassium salt). The use of co-solvents like propylene glycol or ethanol can also be effective.

  • Excipient Compatibility: The phenolic hydroxyl group could potentially interact with certain excipients. Compatibility studies with common formulation components are recommended during product development.

Conclusion

While specific experimental data for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is limited in public literature, a robust physicochemical profile can be reliably established using the principles and methodologies outlined in this guide. The compound is predicted to be a moderately lipophilic, diprotic acid with pH-dependent aqueous solubility. Its primary stability liabilities are likely to be oxidation of the phenolic group and potential photodecomposition. The detailed protocols provided for solubility and stability analysis serve as a validated framework for researchers to generate the necessary data for advancing research and development objectives.

References

  • Chemsrc. [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid. Available from: [Link]

  • PubChem. 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Available from: [Link]

  • PubChemLite. 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid. Available from: [Link]

  • US Environmental Protection Agency. Hydroxy(2-hydroxyphenyl)acetic acid Properties. Available from: [Link]

  • PubChem. 3'-Hydroxyphenylacetic acid. Available from: [Link]

  • FooDB. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). Available from: [Link]

  • ResearchGate. Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation. Available from: [Link]

  • GSC Biological and Pharmaceutical Sciences. A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms. Available from: [Link]

  • JournalNX. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available from: [Link]

  • MDPI. Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Available from: [Link]

  • MDPI. Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Available from: [Link]

  • PubChem. 2,6-Dichlorophenylacetic acid. Available from: [Link]

  • International Journal of ChemTech Research. A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. Available from: [Link]

Sources

theoretical properties of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical & Physicochemical Profile of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, DMPK Scientists, and Environmental Toxicologists[1]

Executive Summary

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS: 89894-48-4) is a specialized chlorinated aromatic acid primarily investigated as a Phase I metabolite of 2,6-dichlorophenyl-bearing pharmacophores (e.g., Guanfacine) and agrochemicals.[1] Its structural uniqueness lies in the "ortho-effect" —where the 2,6-dichloro substitution pattern creates significant steric hindrance, influencing both its metabolic stability and receptor binding affinity.[1]

This guide analyzes the theoretical physicochemical properties, synthesis pathways, and detection methodologies for this compound, providing a roadmap for researchers utilizing it as a reference standard in metabolic profiling.[1]

Physicochemical Profile: Theoretical & Experimental

Understanding the theoretical properties of this molecule is critical for predicting its behavior in biological matrices (blood, urine) and environmental samples (soil, water).[1] The presence of the phenolic hydroxyl group at the 3-position, combined with the lipophilic 2,6-dichloro core, creates a distinct amphiphilic profile.[1]

Key Molecular Descriptors
PropertyValue (Experimental/Predicted)Significance in Research
Molecular Formula C₈H₆Cl₂O₃Basis for mass spectrometry identification.[1]
Molecular Weight 221.04 g/mol Monoisotopic mass: ~219.97 Da (³⁵Cl isotope).[1]
XLogP3 (Predicted) 2.2Moderate lipophilicity; suggests membrane permeability but high clearance potential via conjugation.[1]
pKa (Carboxyl) 3.6 – 3.9 (Theoretical)Ionized (anionic) at physiological pH (7.4).[1]
pKa (Phenol) 8.2 – 8.8 (Theoretical)The electron-withdrawing chlorines increase acidity compared to phenol (pKa 10).[1]
Topological PSA 57.5 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).[1]
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsCritical for interaction with UDP-glucuronosyltransferases (UGTs).[1]
Electronic & Steric Properties
  • The Ortho-Effect: The two chlorine atoms at positions 2 and 6 lock the phenylacetic acid side chain into a specific conformation relative to the ring.[1] This restricts rotation, potentially increasing specificity for binding pockets but also shielding the benzylic carbon from metabolic attack.[1]

  • Electronic Withdrawal: The chlorine atoms exert a negative inductive effect (-I), pulling electron density from the ring.[1] This makes the 3-hydroxyl proton more acidic and the ring less susceptible to further oxidative attack (e.g., by CYP450s) compared to non-chlorinated analogs.[1]

Metabolic Origin & Signaling Pathways[1]

In drug development, this compound is most relevant as a downstream metabolite of Guanfacine (an alpha-2A adrenergic receptor agonist) and potentially Lofexidine .[1] The metabolic pathway involves the oxidative cleavage of the guanidine moiety followed by ring hydroxylation.[1]

The Biotransformation Workflow

The formation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid represents a detoxification step.[1] The parent compound (2,6-dichlorophenylacetic acid) is hydroxylated to facilitate Phase II conjugation (Glucuronidation/Sulfation) and subsequent renal excretion.[1]

Figure 1: Theoretical Metabolic Pathway & Fate

MetabolicPathway cluster_excretion Excretion Route Guanfacine Guanfacine (Parent Drug) Intermediate 2,6-Dichlorophenylacetic Acid (2,6-DCP) Guanfacine->Intermediate Oxidative Deamination (CYP450/MAO) Target 2-(2,6-Dichloro-3-hydroxy phenyl)acetic Acid Intermediate->Target Aromatic Hydroxylation (CYP2D6/CYP3A4) Conjugate O-Glucuronide Conjugate Target->Conjugate Phase II Conjugation (UGT Enzymes)

Caption: Proposed metabolic cascade from Guanfacine to the 3-hydroxy metabolite via 2,6-DCP, leading to renal clearance.

Experimental Protocols: Synthesis & Detection

For researchers requiring this compound as a standard, isolation from biological matrices is inefficient.[1] De novo synthesis or purchase of high-purity standards is required.[1]

Synthetic Route (Theoretical Approach)

A reliable synthesis involves the Baeyer-Villiger oxidation or direct electrophilic aromatic substitution, though the directing effects of the chlorines make specific 3-position substitution challenging.[1]

  • Starting Material: 2,6-Dichlorophenylacetic acid.[1][2]

  • Nitration: Nitration with HNO₃/H₂SO₄ typically directs to the meta position (position 3) relative to the acetic acid group (due to the combined directing effects of the Cl and alkyl groups).[1]

  • Reduction: Reduce the nitro group to an amine (using Sn/HCl or H₂/Pd).[1]

  • Diazotization & Hydrolysis: Convert the amine to a diazonium salt (NaNO₂/HCl) and boil in water/acid to replace the N₂ group with a Hydroxyl (-OH) group.[1]

Analytical Detection (LC-MS/MS)

To validate the presence of this metabolite in plasma or urine, use the following Multiple Reaction Monitoring (MRM) transitions. The chlorine isotope pattern is a critical confirmation tool.[1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

Precursor Ion (m/z)Product Ion (m/z)Loss FragmentRationale
218.9 (³⁵Cl) 174.9 -CO₂ (44 Da)Decarboxylation of acetic acid group.[1]
218.9 (³⁵Cl) 139.0 -CO₂ & -ClCharacteristic loss of chlorine.[1]
220.9 (³⁷Cl) 176.9 -CO₂Confirmation ion for isotope ratio (approx 65% intensity of parent).[1]

Technical Note: The presence of the 3-hydroxyl group significantly shifts the retention time earlier (more polar) compared to the non-hydroxylated 2,6-dichlorophenylacetic acid parent.[1]

Biological Relevance & Toxicity[1][3]

Auxinic Activity (Plant Physiology)

While 2,6-dichlorophenylacetic acid is a known auxin mimic (herbicide precursor), the addition of the 3-hydroxyl group generally deactivates the herbicidal activity.[1] This hydroxylation is a resistance mechanism in tolerant plant species, rendering the molecule more water-soluble and less able to bind the TIR1 auxin receptor.[1]

Toxicology
  • Eye Irritation: Predicted to be an irritant (Category 2A) due to the acidic phenol and carboxylic acid functions.[1]

  • Aquatic Toxicity: Chlorinated phenols are generally toxic to aquatic life; however, the rapid conjugation and excretion predicted by the LogP/pKa profile suggest lower bioaccumulation potential than polychlorinated biphenyls (PCBs).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86249519, 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid.[1] Retrieved from [Link][1]

  • Human Metabolome Database (HMDB). Metabocard for 2,6-Dichlorophenylacetic acid (Parent Compound).[1][3] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,6-Dichlorophenylacetic acid.[1] Retrieved from [Link][1]

  • ChemSrc. 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid - Physicochemical Properties. Retrieved from [Link][1]

Sources

Dichlorinated Phenylacetic Acid Derivatives: Synthetic Architecture, Pharmacodynamics, and Metabolic Toxicology

[1]

Executive Summary

This technical guide provides a rigorous analysis of dichlorinated phenylacetic acid (PAA) derivatives, focusing on the 2-(2,6-dichloroanilino)phenylacetic acid scaffold (Diclofenac class).[1] While phenylacetic acids are ubiquitous in organic synthesis, the introduction of chlorine atoms at specific positions—particularly the 2,6-ortho positions of the anilino ring—induces critical steric and electronic effects that define the pharmacological potency and metabolic fate of these molecules. This document details the synthetic pathways (specifically the Chapman rearrangement), Structure-Activity Relationships (SAR) governed by conformational torsion, and the mechanistic basis of idiosyncratic hepatotoxicity via quinone imine formation.[1]

Structural Chemistry & Isomeric Significance

The biological activity of dichlorinated PAA derivatives is strictly a function of regiochemistry. The chlorine substitution pattern dictates whether the molecule behaves as a potent cyclooxygenase (COX) inhibitor or a plant growth regulator.

The 2,6-Dichloro Scaffold (Pharmaceutical)

The archetype of this class is Diclofenac .[2][3][4] The two chlorine atoms at the 2,6-positions of the aniline ring create significant steric hindrance.

  • Conformational Locking: The bulky chlorines force the anilino phenyl ring to twist out of plane relative to the phenylacetic acid ring. This torsion angle (approx. 60–90°) is critical for binding to the hydrophobic channel of the COX enzyme.

  • Electronic Effect: The electron-withdrawing nature of the chlorines reduces the pKa of the secondary amine, affecting hydrogen bonding within the active site.

The 2,4-Dichloro Scaffold (Agrochemical)

In contrast, 2,4-dichlorophenylacetic acid (and its phenoxy analog, 2,4-D) lacks the steric bulk to force a perpendicular conformation.[1] These molecules tend to adopt a more planar structure, mimicking indole-3-acetic acid (auxin), thus acting as plant growth regulators rather than anti-inflammatory agents.[1]

Synthetic Methodologies: The Chapman Rearrangement

While the Ullmann condensation (reaction of 2-chlorobenzoic acid with 2,6-dichloroaniline) was historically used, it suffers from harsh conditions and copper waste.[1] The Chapman Rearrangement offers a superior, high-yielding pathway with better regiocontrol.[1]

Mechanism of Action

The key step involves the thermal or Lewis-acid catalyzed rearrangement of an aryl imidate to an amide. In the context of Diclofenac, this rearranges an O-aryl imidate to an N-aryl amide, effectively constructing the diphenylamine linkage under milder conditions.[1]

Visualization: Chapman Rearrangement Pathway

ChapmanRearrangementcluster_legendMechanism LogicStartN-phenylbenzimidate(O-Aryl Imidate)TS1,3-Shift Transition State(Intramolecular)Start->TSHeat / Lewis AcidProductN,N-Diaryl Amide(Rearranged Product)TS->ProductIrreversibleMigrationHydrolysisHydrolysis(NaOH/H2O)Product->HydrolysisDeprotectionFinalDiclofenac SodiumHydrolysis->FinaldescOxygen-to-Nitrogen aryl migration driven by thermodynamic stability of the amide.

Caption: The Chapman Rearrangement facilitates the O-to-N aryl migration, forming the critical diphenylamine bond.[1]

Experimental Protocol: Synthesis of Diclofenac via Indolinone

Objective: Synthesis of Sodium [2-(2,6-dichloroanilino)phenyl]acetate.

Reagents:

  • N-(2,6-dichlorophenyl)phenylacetamide[1][5]

  • Thionyl chloride or PCl5 (Chlorinating agent)[1]

  • Aluminum chloride (AlCl3, anhydrous)[1][5]

  • Sodium hydroxide (NaOH)[1][6]

Step-by-Step Methodology:

  • Imidoyl Chloride Formation: Dissolve N-(2,6-dichlorophenyl)phenylacetamide (10 mmol) in dry dichloromethane (DCM). Add PCl5 (11 mmol) slowly at 0°C. Stir for 2 hours to generate the imidoyl chloride intermediate.

  • Cyclization (Friedel-Crafts): Add anhydrous AlCl3 (25 mmol) to the reaction mixture. Reflux for 4 hours. The Lewis acid facilitates the intramolecular cyclization to form 1-(2,6-dichlorophenyl)-2-indolinone .[1]

    • Validation: Monitor TLC for disappearance of the acetamide. The indolinone is a stable intermediate.[1]

  • Hydrolysis: Evaporate DCM. Resuspend the residue in ethanolic NaOH (20%, 50 mL). Reflux for 4 hours to open the lactam ring.

  • Isolation: Cool to room temperature. Acidify carefully with 1M HCl to pH 4–5 to precipitate the free acid. Filter and recrystallize from ethanol/water.[1]

  • Salt Formation: Treat the purified acid with equimolar sodium bicarbonate in water to yield Diclofenac Sodium.[1]

Pharmacodynamics & SAR: The "Twist" Factor

The efficacy of dichlorinated PAA derivatives as NSAIDs relies on their ability to inhibit Cyclooxygenase (COX-1 and COX-2).

Steric Causality

Quantitative Structure-Activity Relationship (QSAR) studies confirm that the torsion angle between the two aromatic rings is the primary determinant of potency.

  • Unsubstituted Diphenylamine: Planar conformation.[1] Weak binding.[1]

  • 2,6-Dichloro Substitution: Forces the rings to be nearly perpendicular.[1] This conformation minimizes steric clash within the COX active site's hydrophobic channel (Tyr385 region).[1]

  • Functional Consequence: The "twisted" conformation allows the carboxylate group to interact with Arg120 at the channel entrance while the dichlorophenyl ring occupies the hydrophobic pocket.

Table: SAR Comparison of PAA Derivatives
DerivativeOrtho-Substituents (Anilino)Torsion AngleCOX-2 IC50 (µM)Anti-inflammatory Potency
Diclofenac 2,6-Dichloro~69°0.02High
Aceclofenac 2,6-Dichloro (Glycolic ester)~69°0.8*High (Prodrug)
Fenclofenac 2,4-Dichloro< 30°> 50Low
Tolfenamic Acid 2-Chloro, 3-Methyl~45°1.5Moderate

*Note: Aceclofenac is metabolized to Diclofenac in vivo.

Metabolic Stability & Toxicology: The Quinone Imine Pathway

The metabolic activation of dichlorinated PAA derivatives is the primary driver of idiosyncratic drug-induced liver injury (DILI). The presence of the electron-rich diphenylamine moiety makes these compounds susceptible to bioactivation.

Mechanism of Toxicity
  • Hydroxylation: CYP2C9 hydroxylates the dichlorophenyl ring at the 4' or 5 position.

  • Oxidation: The resulting aminophenol is further oxidized (often by CYP enzymes or auto-oxidation) to a highly reactive Quinone Imine .[1]

  • Adduct Formation: This electrophilic intermediate reacts with nucleophilic sulfhydryl groups on proteins or Glutathione (GSH).[1] Depletion of GSH or modification of critical proteins leads to hepatotoxicity.

Visualization: Bioactivation Pathway

Metabolismcluster_toxToxicity MechanismDiclofenacDiclofenacOH_Metabolite4'-OH / 5-OH DiclofenacDiclofenac->OH_MetaboliteCYP2C9QuinoneImineQuinone Imine(Reactive Electrophile)OH_Metabolite->QuinoneImineOxidation (-2e-, -2H+)GSH_AdductGSH Conjugate(Detoxification)QuinoneImine->GSH_Adduct+ Glutathione (GSH)Protein_AdductProtein Adduct(Hepatotoxicity)QuinoneImine->Protein_Adduct+ Protein-SH(if GSH depleted)

Caption: Oxidative bioactivation of Diclofenac to reactive Quinone Imines leads to protein adducts if GSH is depleted.

Experimental Protocol: In Vitro Trapping of Reactive Metabolites

Objective: Confirm the formation of quinone imine intermediates using GSH trapping in liver microsomes.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)[1]

  • Test Compound (Diclofenac derivative, 10 µM)[1]

  • NADPH regenerating system

  • Glutathione (GSH) (5 mM)[1]

  • Phosphate buffer (pH 7.4)[1]

Methodology:

  • Incubation: Mix HLM, Phosphate buffer, and GSH.[1] Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the Test Compound and initiate the reaction with NADPH.

  • Reaction: Incubate for 60 minutes at 37°C.

    • Control: Run a parallel sample without NADPH to rule out non-enzymatic oxidation.[1]

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g for 10 minutes to pellet proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS.

    • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (M + 16 + 305 Da).[1]

    • Interpretation: The presence of GSH adducts confirms the transient formation of reactive quinone imines.[7]

References

  • Moser, P., et al. (1990).[1][8] "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry. Link

  • Tang, W., et al. (1999).[1] "Roles of human hepatic cytochrome P450s 2C9 and 3A4 in the metabolic activation of diclofenac." Chemical Research in Toxicology. Link[1]

  • Castellari, C., & Ottani, S. (1997).[1][4] "Two Monoclinic Forms of Diclofenac Acid." Acta Crystallographica. Link

  • Boelsterli, U. A. (2003).[1] "Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity." Toxicology and Applied Pharmacology. Link

  • Ramesh, M., & Bharatam, P. V. (2019).[1] "Formation of a Toxic Quinoneimine Metabolite from Diclofenac: A Quantum Chemical Study." Drug Metabolism Letters. Link

  • Sallmann, A. (1986).[1] "The history of diclofenac." The American Journal of Medicine. Link

An In-depth Technical Guide to the Synthesis and Analysis of the Homologous Series of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylacetic acids are a cornerstone of modern medicinal chemistry, with prominent members like Diclofenac demonstrating significant therapeutic impact.[1] The systematic structural modification of a lead compound is a critical step in drug discovery, aimed at optimizing its pharmacological profile. This guide presents a comprehensive technical framework for the synthesis, purification, characterization, and strategic evaluation of the homologous series of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid. We will delve into both classical and contemporary homologation methodologies, provide detailed, field-tested protocols, and outline the analytical workflows necessary for structural validation and purity assessment. Furthermore, this whitepaper will explore the strategic importance of this homologous series in the context of Structure-Activity Relationship (SAR) studies, providing researchers and drug development professionals with the foundational knowledge to rationally design next-generation analogs with enhanced efficacy and safety profiles.

Introduction: The Strategic Value of Homologous Series in Drug Discovery

The parent compound, 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, belongs to the class of substituted phenylacetic acids, which are privileged scaffolds in drug development, notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2] A homologous series is a group of compounds that differ by a repeating structural unit, typically a methylene group (-CH₂-). The systematic synthesis of such a series, by extending the alkyl chain between the phenyl ring and the carboxylic acid, is a fundamental tactic in lead optimization.

This approach allows for the fine-tuning of critical physicochemical properties, including:

  • Lipophilicity: Each additional methylene group incrementally increases the molecule's lipophilicity, which can profoundly affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacophore Spacing: The distance between the aromatic ring system and the terminal carboxylic acid group—both potential pharmacophoric elements—is methodically altered. This can optimize interactions with the target protein's binding pocket.

  • Conformational Flexibility: A longer alkyl chain introduces greater conformational freedom, which may allow the molecule to adopt a more favorable binding pose within the receptor.

This guide provides the essential scientific rationale and actionable protocols for constructing and evaluating this valuable series.

Synthesis of the Homologous Series

The core synthetic challenge lies in the iterative one-carbon extension (homologation) of the carboxylic acid side chain. We will first outline a plausible synthesis for the parent acetic acid derivative and then detail robust methods for its homologation.

Proposed Synthesis of the Core Scaffold: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

A reliable route to functionalized phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.[2] The synthesis commences with the appropriately substituted phenol.

Workflow for Core Scaffold Synthesis

A 2,4-Dichloro-3-aminophenol B Sandmeyer Reaction (NaNO₂, HCl, CuCl) A->B C 2,6-Dichloro-3-hydroxyphenol B->C D Chloromethylation (HCHO, HCl) C->D E 2-(Chloromethyl)-3,5-dichlorophenol D->E F Cyanation (NaCN, DMSO) E->F G 2-(2,6-Dichloro-3-hydroxyphenyl)acetonitrile F->G H Acid Hydrolysis (H₂SO₄, H₂O) G->H I 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid H->I

Caption: Proposed synthesis of the parent compound.

Carboxylic Acid Homologation Strategies

Once the parent acetic acid derivative is synthesized, the next step is to extend the side chain. While numerous methods exist, the Arndt-Eistert synthesis remains a classic and versatile approach, with modern radical-based methods offering milder and safer alternatives.

This method is a reliable, albeit traditional, two-step sequence for converting a carboxylic acid to its next higher homolog.[3] The primary drawback is the use of diazomethane, which is toxic and explosive, requiring specialized handling and equipment.

Mechanism Overview

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis RCOOH R-COOH SOCl2 SOCl₂ or (COCl)₂ RCOOH->SOCl2 RCOCl R-COCl SOCl2->RCOCl RCOCl_2 R-COCl CH2N2 CH₂N₂ (2 eq.) RCOCl_2->CH2N2 Diazoketone R-COCHN₂ CH2N2->Diazoketone Diazoketone_2 R-COCHN₂ Catalyst Ag₂O, H₂O, Δ Diazoketone_2->Catalyst Ketene [ R-CH=C=O ] Catalyst->Ketene Wolff Rearrangement HomologatedAcid R-CH₂-COOH Ketene->HomologatedAcid Hydrolysis

Caption: The Arndt-Eistert homologation workflow.

Experimental Protocol: Arndt-Eistert Synthesis of 3-(2,6-Dichloro-3-hydroxyphenyl)propanoic acid

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an N₂ atmosphere, suspend 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Allow the mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Diazoketone Synthesis (Caution!): Dissolve the crude acid chloride in anhydrous diethyl ether (10 mL/mmol) and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (~3 eq) dropwise with gentle stirring. The reaction is monitored by TLC for the consumption of the acid chloride. Once complete, the excess diazomethane is quenched by the careful dropwise addition of glacial acetic acid until the yellow color disappears.

  • Wolff Rearrangement: To the crude diazoketone solution, add a suspension of silver(I) oxide (0.1 eq) in water (5 mL/mmol). The mixture is heated to reflux and stirred vigorously for 3-4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through Celite to remove the silver catalyst. The filtrate is transferred to a separatory funnel, and the organic layer is washed with saturated sodium bicarbonate solution. The aqueous layers are combined, acidified to pH 1-2 with 2M HCl, and extracted with ethyl acetate (3x). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield the pure 3-(2,6-dichloro-3-hydroxyphenyl)propanoic acid.

Recent advances in synthetic chemistry have produced one-step homologation methods that avoid hazardous reagents.[3][4][5] These reactions often utilize photoredox catalysis to generate radical intermediates under mild conditions.[6]

Protocol Principle: A carboxylic acid can be directly converted to its homologated counterpart using a bench-stable vinyl sulfonate reagent in a single step under visible light irradiation.[4][5] This method offers excellent functional group tolerance and represents a significant improvement in safety and efficiency.

Experimental Protocol: One-Step Radical Homologation

  • Reaction Setup: In a borosilicate vial, combine 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid (1.0 eq), the (1-phosphoryl)vinyl sulfonate reagent (1.5 eq), an acridinium-based photoredox catalyst (e.g., PC4, 1-2 mol%), and a copper(I) cocatalyst with bipyridine ligands in a suitable degassed solvent like acetonitrile.

  • Irradiation: The vial is sealed and the mixture is stirred vigorously while being irradiated with a 405 nm LED light source for 12-24 hours at room temperature. Reaction progress is monitored by LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is then subjected to hydrolysis of the intermediate ester (if formed) and purified by flash column chromatography to yield the desired homologated acid.

Purification and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of each member of the homologous series. A combination of chromatographic and spectroscopic techniques is required.

Purification
TechniqueRationale & Typical Conditions
Flash Column Chromatography The primary method for purification. The polarity of the eluent is adjusted based on the chain length; longer chains are slightly less polar. A typical eluent system is a gradient of ethyl acetate in hexane.
Recrystallization Used for final purification if the compound is a stable solid. A solvent system in which the compound has high solubility at high temperature and low solubility at room temperature (e.g., toluene/hexanes) is ideal.[2]
Structural Characterization

The following table summarizes the key analytical techniques and the expected observations for the homologous series, where 'Ar' represents the 2,6-dichloro-3-hydroxyphenyl moiety.

TechniqueCompound: Ar-(CH₂)ₙ -COOHExpected Key Signals & Observations
¹H NMR n=1 (Acetic)~3.6 ppm (s, 2H, Ar-CH₂)~10-12 ppm (br s, 1H, COOH)
n=2 (Propanoic)~2.6 ppm (t, 2H, -CH₂-COOH)~2.9 ppm (t, 2H, Ar-CH₂-)
n=3 (Butanoic)~2.0 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)~2.4 ppm (t, 2H, -CH₂-COOH)~2.7 ppm (t, 2H, Ar-CH₂-)
¹³C NMR All~170-180 ppm (C=O)Aromatic signals (110-155 ppm)Aliphatic signals will appear between 20-45 ppm.
FTIR All~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)~3550 cm⁻¹ (sharp, O-H stretch of phenol)~1700 cm⁻¹ (strong, C=O stretch)
LC-MS AllA single major peak in the chromatogram. The mass spectrum will show the [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight. The characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms will be a definitive feature.
HPLC AllUsed to determine purity (>95%). A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) under gradient elution, with UV detection at ~215 nm.

Application in Structure-Activity Relationship (SAR) Studies

The primary purpose of synthesizing this homologous series is to conduct SAR studies. By systematically varying the chain length (n), a drug discovery team can probe the spatial requirements of the biological target's binding site.

SAR Logic and Decision Making

The data generated from biological testing of the series can be used to build a predictive model for activity. Let's hypothesize that this series is being tested for inhibitory activity against a specific enzyme, such as Cyclooxygenase-2 (COX-2), given the structural similarity to NSAIDs.[7]

Logical Flow for SAR Analysis

Start Synthesize Homologous Series (n=1, 2, 3, 4) Test Screen for Biological Activity (e.g., COX-2 IC₅₀) Start->Test Analyze Analyze Data: Activity vs. Chain Length (n) Test->Analyze Result1 Peak Activity at n=2 Analyze->Result1 Bell-shaped curve Result2 Activity Increases with n Analyze->Result2 Positive correlation Result3 Activity Decreases with n Analyze->Result3 Negative correlation Action1 Conclusion: Optimal spacer length is two carbons. Focus on n=2 scaffold for further derivatization. Result1->Action1 Action2 Conclusion: Lipophilicity or extended reach is beneficial. Synthesize longer chains (n=5, 6) to find peak. Result2->Action2 Action3 Conclusion: Steric hindrance or excessive flexibility is detrimental. Parent compound (n=1) is optimal or explore shorter linkers. Result3->Action3

Caption: Decision-making workflow based on SAR data.

Hypothetical SAR Data Table

This table illustrates how quantitative data from the series can be organized to reveal trends. Lipophilicity (cLogP) is calculated, and IC₅₀ is the hypothetical measure of biological potency.

Compound NamencLogP (Calculated)Hypothetical COX-2 IC₅₀ (nM)
2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid13.1150
3-(2,6-Dichloro-3-hydroxyphenyl)propanoic acid23.625
4-(2,6-Dichloro-3-hydroxyphenyl)butanoic acid34.190
5-(2,6-Dichloro-3-hydroxyphenyl)pentanoic acid44.6450

Interpretation: In this hypothetical scenario, the propanoic acid derivative (n=2) exhibits the highest potency. This suggests an optimal spatial distance between the phenyl ring and the carboxylic acid for binding to the active site. Increasing the chain length further (n=3, 4) leads to a loss of activity, possibly due to steric clash or the adoption of an unfavorable conformation within the binding pocket. This data provides a clear rationale to focus further optimization efforts on the 3-(2,6-dichloro-3-hydroxyphenyl)propanoic acid scaffold.

Conclusion

The homologous series of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid represents a powerful tool for researchers in drug discovery. This guide has provided a detailed roadmap for the rational design, synthesis, and analysis of this series. By employing robust synthetic strategies, such as the Arndt-Eistert reaction or modern photoredox-catalyzed methods, and conducting rigorous analytical characterization, scientists can generate high-quality compounds for biological evaluation. The resulting Structure-Activity Relationship data is invaluable for identifying lead candidates with optimized properties, ultimately accelerating the journey from a preliminary hit to a viable drug candidate. The principles and protocols outlined herein are designed to be broadly applicable, serving as a foundational reference for the exploration of other substituted phenylacetic acid analogs.

References

  • Grokipedia. (n.d.). Homologation reaction.
  • McNally, A., et al. (2024). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. Journal of the American Chemical Society. Retrieved from [Link]

  • McNally, A., et al. (2024). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. Journal of the American Chemical Society. Retrieved from [Link]

  • McNally, A., et al. (2024). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PubMed. Retrieved from [Link]

  • Cafiero, L. R., & Snowden, T. S. (2008). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters, 10(17), 3853–3856. Retrieved from [Link]

  • Sallmann, A., & Batzer, H. (1975). Substituted phenylacetic acid compounds. U.S. Patent No. 3,864,384. Washington, DC: U.S. Patent and Trademark Office.
  • Hu, B., et al. (2006). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 49(19), 5631–5634. Retrieved from [Link]

  • Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • Fronza, G., et al. (2026). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. ResearchGate. Retrieved from [Link]

  • Al-Haideri, R. A. A., & Al-Masoudi, W. A. (2018). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Iraqi Journal of Science. Retrieved from [Link]

  • Takeda Chemical Industries, Ltd. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them. U.S. Patent No. 4,461,912. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Tahan, F. J. (2017). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Reptiles and Reptilian Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Ciba-Geigy AG. (1991). Derivatives of phenylacetic acid and fungicides containing them. European Patent No. EP0422597B1.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368. Retrieved from [Link]

  • Hladík, O., et al. (2025). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. Retrieved from [Link]

  • Gasanov, B. N. (2020). Synthesis of 2-chloro-N-(3-hydroxyphenyl) and 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity. JournalNX. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Wockhardt Ltd. (2005). A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid. WIPO Patent Application No. WO/2005/073163. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Pal, S. (2025). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for the Evaluation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is a chlorinated phenylacetic acid derivative. In drug development, compounds of this class often appear as metabolites of chlorinated non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac or as degradation products of environmental agents.

This protocol details the standardized methodology for handling, solubilizing, and evaluating the biological activity of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in mammalian cell culture. The primary focus is on solubility optimization , cytotoxicity assessment , and metabolic stability profiling , which are critical steps in establishing the safety profile of drug metabolites (MIST guidelines).

Key Mechanistic Considerations
  • Acidity & Lipophilicity: As a phenylacetic acid with two chlorine substituents, the molecule is lipophilic and acidic (pKa ~3-4). This requires careful pH buffering in culture media to prevent precipitation or acidification of the local cellular environment.

  • Metabolic Liability: The 3-hydroxyl group and the carboxylic acid tail are prime targets for Phase II conjugation (Glucuronidation/Sulfation).

  • Oxidative Potential: The phenolic moiety can undergo oxidation to form quinone-imine intermediates, potentially leading to oxidative stress or protein adduct formation, a known mechanism of idiosyncrasy for chlorinated aromatics.

Materials & Reagents

ReagentSpecificationPurpose
Test Compound 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4)Analyte
Solvent Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture GradeSolubilization
Cell Lines HepG2 (Liver), HEK293 (Kidney), or Primary HepatocytesBiological System
Assay Reagents MTT or CellTiter-Glo® (ATP), LDH Assay KitViability/Toxicity
Buffer PBS (pH 7.4), HBSSWashing/Dilution
Media DMEM + 10% FBS (or serum-free for metabolic assays)Cell Growth

Experimental Protocols

Protocol A: Stock Solution Preparation & Solubility

Rationale: Chlorinated phenylacetic acids can be sparingly soluble in aqueous media. Proper solubilization prevents micro-precipitation which causes false-negative toxicity results.

  • Weighing: Accurately weigh 5–10 mg of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid into a sterile glass vial (avoid plastic if possible to minimize adsorption).

  • Primary Stock (100 mM): Dissolve the powder in 100% DMSO.

    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (221.04)] / 0.1

    • Note: Vortex vigorously for 1 minute. If dissolution is incomplete, sonicate at 37°C for 5 minutes.

  • Sterilization: If the powder was not sterile, pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Dose-Response Cytotoxicity Assay (MTT)

Rationale: To determine the No-Observed-Adverse-Effect Level (NOAEL) and IC50.

  • Cell Seeding: Seed HepG2 or target cells in 96-well plates at 10,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a 2x working solution in culture media to ensure the final DMSO concentration is constant (e.g., 0.5%).

    • Range: 0, 1, 5, 10, 50, 100, 200, 500 µM.

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: 10% DMSO or Triton X-100 (for 100% cell death).

  • Treatment: Remove old media and add 100 µL of fresh media containing the compound. Incubate for 24 or 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Solubilize crystals with 100 µL DMSO or SDS-HCl.

    • Measure absorbance at 570 nm.

  • Data Analysis: Normalize to Vehicle Control (100% Viability).

Protocol C: Metabolic Stability & Glucuronidation Assessment

Rationale: To determine if the compound is a substrate for Phase II enzymes (UGT/SULT) or inhibits them.

  • System: Use Primary Human Hepatocytes or S9 fractions.

  • Incubation:

    • Substrate Concentration: 10 µM (physiologically relevant).[1]

    • Cofactors: UDPGA (for glucuronidation) and PAPS (for sulfation).

    • Timepoints: 0, 15, 30, 60, 120 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Diclofenac-d4).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

    • Target: Monitor depletion of parent (m/z 219/221 negative mode) and appearance of glucuronide (+176 Da).

Visualization: Experimental Workflow

The following diagram illustrates the integrated workflow for evaluating the compound, from solubilization to data output.

G Compound 2-(2,6-Dichloro-3- hydroxyphenyl)acetic acid (Solid) Stock 100 mM Stock (DMSO) Compound->Stock Solubilization Dilution Serial Dilution (Media + 0.5% DMSO) Stock->Dilution Dilute Cells Cell Culture (HepG2 / Primary) Dilution->Cells Treat Assay_Tox Cytotoxicity (MTT / LDH) Cells->Assay_Tox Assay_Met Metabolic Stability (LC-MS/MS) Cells->Assay_Met Assay_Mech Mechanism (ROS / Conjugation) Cells->Assay_Mech Analysis Data Analysis (IC50 / CLint) Assay_Tox->Analysis Assay_Met->Analysis Assay_Mech->Analysis

Figure 1: Integrated workflow for the evaluation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in vitro.

Data Presentation & Analysis

Expected Results & Troubleshooting
ParameterExpected OutcomeTroubleshooting / Notes
Solubility Soluble in DMSO >50 mM; Precipitates in PBS >200 µM.If precipitation occurs in media, reduce working concentration or add 0.1% BSA as a carrier.
Cytotoxicity (HepG2) Low toxicity expected (IC50 > 100 µM) unless specific transporter uptake occurs.High toxicity at low doses (<10 µM) suggests mitochondrial uncoupling or specific off-target effects.
Metabolism Rapid Glucuronidation (Phase II) at the 3-OH or -COOH position.If parent compound disappears without toxicity, check for glucuronide formation via LC-MS (+176 Da shift).
pH Effect Media may turn yellow (acidic) at high concentrations (>1 mM).Re-adjust pH of the stock dilution with NaOH if necessary, or use HEPES-buffered media.
Calculation of Intrinsic Clearance ( )

For metabolic stability assays, calculate the in vitro intrinsic clearance using the depletion rate constant (


):


Where


 is the negative slope of the ln(concentration) vs. time plot.

References

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. Link

  • Sigma-Aldrich. (n.d.). 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid Product Information. Merck KGaA. Link(Note: Representative link to catalog search for CAS 89894-48-4).

  • Boelsterli, U. A. (2003).[2] Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity.[1][3] Toxicology and Applied Pharmacology, 192(3), 307-322. Link(Provides mechanistic context for chlorinated phenylacetic acid toxicity).

  • Toronto Research Chemicals. (n.d.). 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid.[4] TRC Canada. Link(Source for chemical identity and standards).

Sources

Application of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid in Enzyme Inhibition Assays Targeting Metabolic Dehydrogenases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is a synthetic compound with a chemical structure suggestive of potential biological activity. Its substituted phenylacetic acid core is a feature found in various pharmacologically active molecules. While specific enzyme targets for this particular compound are not yet extensively documented, its structural motifs suggest it may interact with enzymes that have binding pockets accommodating aromatic and acidic groups. This application note provides a detailed framework for investigating the inhibitory potential of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid against two key metabolic enzymes: Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH).

LDH and MDH are critical oxidoreductase enzymes that play central roles in cellular energy metabolism.[1][2] LDH catalyzes the reversible conversion of lactate to pyruvate, a crucial step in anaerobic glycolysis.[2][3] MDH is a key component of the tricarboxylic acid (TCA) cycle, catalyzing the interconversion of malate and oxaloacetate.[1][4] Due to their vital roles in metabolism, both enzymes are considered potential therapeutic targets for various diseases, including cancer and metabolic disorders. These protocols are designed to be a robust starting point for characterizing the inhibitory effects of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid and similar novel compounds.

Principle of the Assays

The activity of both LDH and MDH can be conveniently measured spectrophotometrically by monitoring the change in absorbance of nicotinamide adenine dinucleotide (NADH) at 340 nm.[2][5] In the direction of lactate oxidation to pyruvate (for LDH) or malate to oxaloacetate (for MDH), NAD+ is reduced to NADH, leading to an increase in absorbance at 340 nm.[2][4] Conversely, in the direction of pyruvate to lactate or oxaloacetate to malate, NADH is oxidized to NAD+, resulting in a decrease in absorbance at 340 nm.[5] The rate of this change in absorbance is directly proportional to the enzyme's activity.

An alternative and often more sensitive method for high-throughput screening involves a coupled enzymatic reaction where the NADH produced reduces a tetrazolium salt (like INT or WST-8) into a colored formazan product.[1][3][6] The intensity of the resulting color, which can be measured at a specific wavelength (e.g., ~450-490 nm), is proportional to the enzyme activity.[3][7] Enzyme inhibition is quantified by measuring the reduction in enzyme activity in the presence of the inhibitor compound compared to a control without the inhibitor.

Mechanism of Action: A Hypothetical Model

Given the structure of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, a plausible mechanism of inhibition for dehydrogenases like LDH and MDH is competitive inhibition. In this model, the inhibitor molecule, due to its structural similarity to the enzyme's natural substrate (lactate or malate), binds to the active site. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The following diagram illustrates this hypothetical competitive inhibition mechanism.

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Enzyme_U Enzyme (LDH/MDH) ES_Complex Enzyme-Substrate Complex Enzyme_U->ES_Complex Binds Substrate Substrate (Lactate/Malate) + NAD+ Substrate->ES_Complex Binds ES_Complex->Enzyme_U Releases Product Product (Pyruvate/Oxaloacetate) + NADH ES_Complex->Product Catalyzes Enzyme_I Enzyme (LDH/MDH) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binds Inhibitor Inhibitor (2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid) Inhibitor->EI_Complex Binds EI_Complex->Enzyme_I Reversible Binding

Caption: Hypothetical competitive inhibition of LDH/MDH.

Materials and Reagents

  • Enzymes:

    • Lactate Dehydrogenase (LDH) from a suitable source (e.g., bovine heart)

    • Malate Dehydrogenase (MDH) from a suitable source (e.g., porcine heart)

  • Substrates:

    • L-Lactic acid sodium salt

    • Pyruvic acid sodium salt

    • L-Malic acid

    • Oxaloacetic acid (OAA)

  • Cofactors:

    • β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)

    • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Inhibitor:

    • 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

  • Buffers and Solvents:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Tris-HCl buffer (100 mM, pH 8.0)

    • Dimethyl sulfoxide (DMSO)

    • Ultrapure water

  • Equipment and Consumables:

    • UV-transparent 96-well microplates

    • Microplate reader with absorbance detection capabilities (340 nm)

    • Multichannel pipettes

    • Serological pipettes

    • Conical tubes (15 mL and 50 mL)

    • Microcentrifuge tubes

    • Vortex mixer

Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for determining the IC50 value of the inhibitor. It is crucial to perform initial enzyme kinetics experiments to determine the optimal concentrations of enzyme and substrate that yield a linear reaction rate.

Protocol 1: Lactate Dehydrogenase (LDH) Inhibition Assay

This assay measures the oxidation of lactate to pyruvate, coupled with the reduction of NAD+ to NADH.[2]

1. Reagent Preparation:

  • LDH Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • NAD+ Stock Solution: 50 mM in ultrapure water. Store at -20°C.

  • L-Lactate Stock Solution: 1 M in ultrapure water. Store at -20°C.

  • LDH Enzyme Stock Solution: Prepare a 1 mg/mL stock solution in LDH Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to the optimal working concentration (e.g., 0.5-2 µg/mL) in cold LDH Assay Buffer.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in LDH Assay Buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

2. Assay Procedure:

  • Plate Setup: In a clear, flat-bottom 96-well plate, set up the following controls and experimental wells in triplicate:

    • 100% Activity Control: 10 µL of LDH Assay Buffer (or DMSO vehicle control).

    • Inhibitor Wells: 10 µL of each inhibitor dilution.

    • No Enzyme Control (Blank): To correct for background absorbance.

  • Add Master Mix: Prepare a master mix containing the LDH Assay Buffer, NAD+, and L-Lactate. Add 170 µL of the master mix to each well. The final concentrations should be optimized, but a good starting point is 2.5 mM NAD+ and 50 mM L-Lactate.

  • Pre-incubation: Add 10 µL of the appropriate control or inhibitor solution to each well. Mix gently and incubate the plate at 25°C for 10-15 minutes.

  • Initiate Reaction: Add 20 µL of the diluted LDH enzyme solution to all wells except the "No Enzyme Control" wells. To the blank wells, add 20 µL of LDH Assay Buffer.

  • Data Collection: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.

Protocol 2: Malate Dehydrogenase (MDH) Inhibition Assay

This assay measures the oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD+ to NADH.[1][8]

1. Reagent Preparation:

  • MDH Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • NAD+ Stock Solution: 50 mM in ultrapure water. Store at -20°C.

  • L-Malate Stock Solution: 500 mM in ultrapure water. Store at -20°C.

  • MDH Enzyme Stock Solution: Prepare a 1 mg/mL stock solution in MDH Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to the optimal working concentration (e.g., 0.2-0.5 units/mL) in cold MDH Assay Buffer.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in MDH Assay Buffer to achieve a range of concentrations for testing.

2. Assay Procedure:

  • Plate Setup: Similar to the LDH assay, set up controls and experimental wells in a 96-well plate.

  • Add Master Mix: Prepare a master mix containing MDH Assay Buffer, NAD+, and L-Malate. Add 170 µL of the master mix to each well. Final concentrations can be started at 2 mM NAD+ and 10 mM L-Malate.

  • Pre-incubation: Add 10 µL of the appropriate control or inhibitor solution to each well. Mix and incubate at 25°C for 10-15 minutes.

  • Initiate Reaction: Add 20 µL of the diluted MDH enzyme solution to initiate the reaction (add buffer to blank wells).

  • Data Collection: Measure the increase in absorbance at 340 nm over time as described for the LDH assay.

G cluster_prep Preparation cluster_assay Assay Workflow (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, NAD+, Enzyme, Inhibitor) prep_dilutions Create Inhibitor Serial Dilutions prep_reagents->prep_dilutions add_inhibitor 2. Add 10 µL Inhibitor/Control prep_dilutions->add_inhibitor add_master_mix 1. Add 170 µL Master Mix (Buffer, Substrate, NAD+) add_master_mix->add_inhibitor pre_incubate 3. Pre-incubate (10-15 min at 25°C) add_inhibitor->pre_incubate add_enzyme 4. Add 20 µL Enzyme Solution pre_incubate->add_enzyme read_plate 5. Read Absorbance (340 nm) Kinetically add_enzyme->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for the dehydrogenase inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA340/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:

    % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100

    Where:

    • V₀_control is the average rate of the 100% activity control wells.

    • V₀_inhibitor is the rate in the presence of the inhibitor.

  • Determine the IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[10]

Example Data Table
Inhibitor Conc. (µM)Log [Inhibitor]Average Rate (ΔA340/min)% Inhibition
0 (Control)-0.0520
100.0487.7
30.480.04121.2
1010.03042.3
301.480.01571.2
10020.00688.5
3002.480.00394.2

Trustworthiness and Experimental Considerations

  • Solvent Effects: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on enzyme activity.

  • Linear Range: Ensure that the enzyme concentration and reaction time are within the linear range of the assay.

  • Substrate Concentration: The IC50 value of a competitive inhibitor can be influenced by the substrate concentration.[11] It is important to state the substrate concentration used when reporting IC50 values. For a more in-depth characterization, the inhibition constant (Ki) can be determined, which is independent of substrate concentration.[9][12]

  • Compound Interference: At high concentrations, some compounds may absorb light at 340 nm. It is important to run controls with the inhibitor in the absence of the enzyme to check for any such interference.

By following these detailed protocols, researchers can effectively screen and characterize the inhibitory potential of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid and other novel compounds against key metabolic enzymes, providing valuable insights for drug discovery and development.

References

  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Neobiotech. (n.d.). Malate Dehydrogenase Assay Kit.
  • University of Wisconsin-Madison. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from University of Wisconsin-Madison website.
  • Assay Genie. (n.d.). Malate Dehydrogenase Assay (Colorimetric) (BA0131).
  • AAT Bioquest. (2023, June 21). What is the principle of LDH assay?.
  • Cell Biologics, Inc. (n.d.). Malate Dehydrogenase Assay (MDH) For Research Use Only.
  • BioAssay Systems. (n.d.). Malate Dehydrogenase.
  • Worthington Biochemical Corporation. (n.d.). Malate Dehydrogenase - Assay.
  • Rovira, P., et al. (2024, June 5). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Davidson College. (n.d.). IC50 Determination.
  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit • Catalogue Code: MAES0196.
  • Kemmer, G. C., & Bogan, A. A. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W422–W426.
  • Thakkar, D., et al. (2016).
  • Wikipedia. (n.d.). IC50.
  • BioAssay Systems. (n.d.). Lactate Dehydrogenase.
  • BenchChem. (2025). In Vitro Assays for Malate Dehydrogenase Activity: Application Notes and Protocols.
  • Cell Biologics, Inc. (n.d.). LDH Assay.
  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Sharkey Lab. (2011, December 6). Malate Dehydrogenase Assay.
  • Sigma-Aldrich. (n.d.). Lactate Dehydrogenase Activity Assay Kit (MAK066) - Technical Bulletin.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Malic Dehydrogenase.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of robust biochemical and cell-based assays for the high-throughput screening (HTS) of analogs related to 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. This class of compounds shares structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that cyclooxygenase (COX) enzymes are a primary and logical target for initial investigation. We present a detailed framework, from target rationale and assay selection to protocol execution, data analysis, and hit validation, designed to empower researchers in drug discovery to efficiently identify and characterize novel modulators within this chemical space.

Introduction and Target Rationale

The scaffold 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is structurally analogous to Diclofenac, a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.[1] COX enzymes (primarily COX-1 and COX-2) are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. While effective, many existing NSAIDs exhibit mechanism-based side effects, such as gastrointestinal toxicity, often linked to the inhibition of the constitutively expressed COX-1 isoform.

The screening of novel analogs of this parent compound is a rational strategy to discover derivatives with improved properties, such as:

  • Increased potency against COX targets.

  • Enhanced selectivity for the inducible COX-2 isoform over COX-1, potentially reducing side effects.

  • Altered pharmacokinetic or pharmacodynamic profiles.

  • Activity against novel, unrelated biological targets.

This guide focuses on establishing a primary biochemical screening assay targeting COX enzymes and a secondary, physiologically relevant cell-based assay to confirm activity and assess cell permeability. This dual-assay approach provides a robust workflow for identifying and validating meaningful hit compounds.[2]

The Cyclooxygenase (COX) Pathway

The rationale for targeting COX is grounded in its well-validated role in inflammation. A simplified schematic of this pathway is essential for understanding the assay principles described herein.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Analogs Test Compound Analogs Analogs->COX_Enzymes Inhibition

Caption: The COX pathway, the primary target for the described assays.

High-Throughput Screening (HTS) and Hit Validation Workflow

A successful screening campaign progresses from a broad primary screen to increasingly rigorous validation steps to eliminate false positives and confirm the biological activity of identified hits.[3][4] This tiered approach ensures that resources are focused on the most promising compounds.

Caption: A tiered workflow for screening and validating active compounds.

Protocol: Biochemical COX-1/COX-2 Inhibition Assay (Fluorescence-Based)

This protocol describes a homogenous, fluorescence-based assay suitable for HTS in a 384-well format. The principle relies on a non-fluorescent probe that is oxidized by the peroxidase component of the COX enzyme, yielding a highly fluorescent product. Inhibition of COX activity results in a decreased fluorescent signal.

Materials and Reagents
  • Enzymes: Human recombinant COX-1 and COX-2 (e.g., from Cayman Chemical or similar).

  • Substrate: Arachidonic Acid.

  • Cofactor: Heme.

  • Fluorescent Probe: ADHP (10-Acetyl-3,7-dihydroxyphenoxazine).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 5 mM EDTA.

  • Test Compounds: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid analogs dissolved in 100% DMSO.

  • Positive Control: Diclofenac or Celecoxib.

  • Plates: 384-well, black, solid bottom microplates.

  • Instrumentation: Microplate reader with fluorescence detection (Excitation: 530-540 nm, Emission: 585-595 nm).

Step-by-Step Protocol

This protocol is optimized for a final assay volume of 20 µL.

  • Enzyme/Cofactor Preparation:

    • On the day of the assay, prepare a fresh enzyme/cofactor mix.

    • Dilute COX-1 or COX-2 and Heme in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to yield a robust signal within the linear range of the reaction (typically determined via enzyme titration experiments).[5][6]

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds (at 2 mM in DMSO) to the assay plate wells for a final screening concentration of 10 µM.

    • Plate 100 nL of DMSO into control wells (Maximum Activity).

    • Plate 100 nL of a reference inhibitor (e.g., 1 mM Diclofenac) into control wells (Minimum Activity/Background).

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the prepared enzyme/cofactor mix to each well of the compound plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure contents are mixed.

    • Incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction is initiated.[7]

  • Reaction Initiation:

    • Prepare a substrate/probe solution containing Arachidonic Acid and ADHP in assay buffer. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[6][8]

    • Add 10 µL of the substrate/probe solution to all wells to start the reaction.

  • Signal Detection:

    • Incubate the plate for 10-20 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a compatible plate reader.

Protocol: Orthogonal Cell-Based PGE2 Assay (ELISA)

This secondary assay confirms the activity of hits from the primary screen in a more physiologically relevant context.[9][10][11] It measures the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to induce an inflammatory response.

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or similar cell line known to express COX-2 upon stimulation.

  • Cell Culture Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Stimulant: Interleukin-1β (IL-1β).

  • Substrate: Arachidonic Acid (optional, can be added to boost signal).

  • Test Compounds: Validated hits from the primary screen, dissolved in DMSO.

  • Assay Kit: Prostaglandin E2 (PGE2) ELISA Kit.

  • Plates: 96-well cell culture-treated plates.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed A549 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells.[12]

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include vehicle (DMSO) controls.

    • Incubate for 1 hour at 37°C.

  • Cellular Stimulation:

    • Add IL-1β to each well to a final concentration of 1 ng/mL to induce COX-2 expression and PGE2 production.

    • (Optional) Add arachidonic acid (10 µM final concentration) to provide excess substrate.

    • Incubate for 16-24 hours at 37°C.

  • PGE2 Measurement:

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.

  • Cytotoxicity Assessment (Parallel Assay):

    • It is critical to ensure that the observed decrease in PGE2 is due to COX inhibition and not compound-induced cell death.[10]

    • In a parallel plate, treat cells with the same compound concentrations and perform a cell viability assay (e.g., CellTiter-Glo® or MTT assay).

Assay Validation and Quality Control

For any HTS assay, rigorous validation is required to ensure the data is reliable and reproducible.[12][13] Key performance metrics should be calculated during assay development and monitored throughout the screening campaign.

ParameterFormula / DefinitionAcceptance CriteriaRationale
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.5Measures the statistical separation between positive and negative controls, indicating the assay's robustness and suitability for HTS.[14]
Signal-to-Background (S/B) μpos / μneg> 5Indicates the dynamic range of the assay signal.
Signal-to-Noise (S/N) (μpos - μneg) / √(σpos² + σneg²)> 10Measures the separation of the signals relative to their variability.
DMSO Tolerance The highest % of DMSO that does not significantly affect assay performance.Determined empiricallyEnsures the compound vehicle does not interfere with the assay. For cell-based assays, this is typically ≤ 0.5%.[12]
CV (%) of Controls (σ / μ) * 100< 15%Assesses the variability and reproducibility of the control wells within and between plates.

μ = mean; σ = standard deviation; pos = positive control (max signal); neg = negative control (min signal)

Data Analysis and Hit Progression

Primary Screen Analysis

For the single-concentration primary screen, data should be normalized to the on-plate controls:

% Inhibition = 100 * [ 1 - ( (Signalcompound - μneg) / (μpos - μneg) ) ]

A "hit" is typically defined as any compound exceeding a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the test compound population).

Dose-Response and IC₅₀ Determination

Confirmed hits are tested in a serial dilution to determine their potency. The resulting data are plotted with % Inhibition versus the log of the inhibitor concentration. A four-parameter logistic equation is used to fit the curve and calculate the half-maximal inhibitory concentration (IC₅₀).[8]

Counter-Screening and Hit Triage

It is crucial to eliminate compounds that interfere with the assay technology rather than the biological target. These are often called Pan-Assay Interference Compounds (PAINS).[3] For the described fluorescence assay, a common counter-screen is to test active compounds in the absence of the enzyme to identify autofluorescent compounds or those that quench the fluorescent product. Hits that show activity in this counter-screen should be flagged as artifacts and deprioritized.

References

  • U.S. National Library of Medicine. (2018). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. National Center for Biotechnology Information. [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Raines, R.T. (2001). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. [Link]

  • News-Medical. (2024). The role of cell-based assays for drug discovery. [Link]

  • Raines Lab. (n.d.). Protein–Protein Interactions. [Link]

  • Majumdar, D., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. PMC. [Link]

  • Xing, Y., et al. (2016). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. In Methods in Molecular Biology. [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Ke, S., et al. (2001). Fluorescence polarization assay to quantify protein-protein interactions. PubMed. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • MtoZ Biolabs. (n.d.). Fluorescence Polarization Protein-Protein Interaction. [Link]

  • Hasan, M. N., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. PMC. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Kondoh, Y., & Osada, H. (2013). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Current Pharmaceutical Design. [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • Eurtivong, C., et al. (2012). Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. PMC. [Link]

  • PLOS. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • ResearchGate. (2026). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. [Link]

  • Murray, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • BioAscent. (n.d.). In-house Diversity, Fragment & Chemogenomic Libraries. [Link]

  • MDPI. (2023). Biological Screening and Crystallographic Studies of Hydroxy γ-Lactone Derivatives to Investigate PPARγ Phosphorylation Inhibition. [Link]

  • PLOS. (2025). Novel target identification towards drug repurposing based on biological activity profiles. [Link]

  • University of Florida. (n.d.). Target Identification and Mode of Action Studies. [Link]

  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Regulations.gov. [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action. [Link]

  • Grillo, M.P., et al. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. PubMed. [Link]

  • ResearchGate. (n.d.). Overview of Herbicide Mechanisms of Action. [Link]

  • Drug Discovery World. (2026). Disrupting the biologics market through innovations in macrocycle R&D. [Link]

  • Chemsrc. (2025). CAS#:69002-85-3 | [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid. [Link]

Sources

Application Note: Quantitative Analysis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust analytical protocol for the quantification of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS: 89894-48-4), a critical oxidative metabolite associated with the degradation and metabolism of 2,6-dichlorophenyl-derived pharmaceuticals (e.g., Guanfacine). The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode, optimized for high sensitivity (LLOQ < 1.0 ng/mL) in complex biological matrices (plasma/urine). The protocol addresses specific challenges related to the compound's polarity, acidic nature, and potential for matrix interference.

Introduction & Scientific Context

Analyte Significance

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is a dual-functionalized phenylacetic acid derivative. Its structure suggests it is a downstream metabolite formed via two key biotransformation pathways acting on parent drugs like Guanfacine :

  • Oxidative Deamination/Hydrolysis : Cleavage of the guanidine/amide side chain to form the phenylacetic acid core.

  • Aromatic Hydroxylation : CYP450-mediated oxidation at the 3-position of the phenyl ring.

Quantification of this metabolite is essential for:

  • DMPK Studies : Mapping the complete metabolic clearance of 2,6-dichlorophenyl drugs.

  • Safety Assessment : Monitoring accumulation of acidic metabolites in renal impairment.

  • Impurity Profiling : Detecting degradation products in pharmaceutical formulations.

Analytical Challenges
  • Ionization Efficiency : As a carboxylic acid with a phenolic hydroxyl group, the analyte ionizes poorly in positive mode. Negative mode (ESI-) is mandatory but susceptible to ion suppression from phospholipids.

  • Chromatographic Retention : The compound is relatively polar. Standard C18 methods may result in early elution and co-elution with matrix components.

  • Stability : Phenolic acids are prone to oxidation; antioxidants (e.g., Ascorbic Acid) are required during sample processing.

Experimental Methodology

Reagents & Materials
  • Reference Standard : 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (Purity > 98%).

  • Internal Standard (IS) : 2,6-Dichlorophenylacetic acid-d4 or Diclofenac-13C6 (structural analog).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.

  • Matrix : Human Plasma (K2EDTA) or Urine.[1][2][3]

Instrumentation
  • LC System : UHPLC (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Detector : Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

  • Column : Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters HSS T3 (C18), 2.1 x 100 mm, 1.7 µm.

    • Rationale: The F5 phase provides orthogonal selectivity for halogenated aromatics compared to standard C18.

Detailed Protocol

Stock Solution Preparation
  • Primary Stock : Dissolve 1.0 mg of analyte in 1.0 mL Methanol (1 mg/mL). Note: Do not use pure water due to limited solubility of the free acid form.

  • Working Standard : Dilute Primary Stock with 50:50 Methanol:Water to 10 µg/mL.

  • IS Solution : Prepare Internal Standard at 100 ng/mL in Methanol.

Sample Preparation (Solid Phase Extraction - MAX)

Rationale: Mixed-mode Anion Exchange (MAX) is superior for acidic analytes, removing neutral interferences and phospholipids effectively.

  • Pre-treatment : Aliquot 200 µL plasma/urine. Add 20 µL IS solution. Add 200 µL 4% H3PO4 (acidify to pH ~2 to disrupt protein binding).

  • Conditioning : Condition MAX cartridge (30 mg/1 cc) with 1 mL MeOH, then 1 mL Water.

  • Loading : Load pre-treated sample onto the cartridge. Flow rate: 1 mL/min.

  • Wash 1 : 1 mL 5% NH4OH in Water (removes neutrals/bases; retains acid as anion).

  • Wash 2 : 1 mL Methanol (removes hydrophobic neutrals).

  • Elution : Elute with 2 x 400 µL 2% Formic Acid in Methanol .

  • Reconstitution : Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Mobile Phase A : 5 mM Ammonium Acetate in Water (pH natural ~6.8). Note: Acetate buffer enhances ionization in negative mode.

  • Mobile Phase B : Acetonitrile.[2]

  • Flow Rate : 0.4 mL/min.

  • Column Temp : 40°C.

Time (min)%BEvent
0.010Initial Hold
0.510Start Gradient
4.090Elution
5.090Wash
5.110Re-equilibration
7.010Stop

Mass Spectrometry (ESI Negative):

  • Source Temp : 500°C.

  • Spray Voltage : -4500 V.

  • Curtain Gas : 30 psi.

MRM Transitions:

  • Precursor Ion : [M-H]⁻ (m/z 219.0 / 221.0 for Cl isotope pattern).

  • Quantifier : 219.0 → 175.0 (Loss of CO2).

  • Qualifier : 219.0 → 139.0 (Loss of CO2 + HCl).

Data Analysis & Validation Criteria

Calibration & Linearity
  • Range : 1.0 ng/mL to 1000 ng/mL.

  • Regression : Linear 1/x² weighting.

  • Acceptance : r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Sensitivity (LLOQ)
  • Target : 1.0 ng/mL (S/N > 10).

  • Limit of Detection (LOD) : ~0.3 ng/mL (S/N > 3).

Matrix Effect Assessment

Calculate Matrix Factor (MF) using post-extraction spike method:



  • Acceptable Range: 0.85 – 1.15. If MF < 0.8, re-optimize SPE wash steps.

Metabolic Pathway Visualization

The following diagram illustrates the putative formation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid from a parent drug like Guanfacine, highlighting the dual oxidation and hydrolysis steps.

GuanfacineMetabolism cluster_legend Reaction Types Guanfacine Guanfacine (Parent Drug) OH_Guanfacine 3-Hydroxyguanfacine (Major Metabolite) Guanfacine->OH_Guanfacine CYP450 Oxidation (Hydroxylation) DCP_AceticAcid 2,6-Dichlorophenylacetic Acid (Intermediate) Guanfacine->DCP_AceticAcid Oxidative Deamination (Minor Pathway) Target 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid (TARGET ANALYTE) OH_Guanfacine->Target Hydrolysis/Deamination (Putative) DCP_AceticAcid->Target CYP450 Oxidation (Hydroxylation) key Oxidation: Addition of -OH Deamination: Loss of Guanidine moiety

Figure 1: Putative metabolic pathways leading to the formation of the target analyte from Guanfacine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression in ESI(-)Switch to MAX SPE to remove phospholipids; Ensure Mobile Phase pH > 5.
Peak Tailing Interaction with silanolsUse a column with high carbon load (HSS T3) or end-capping; Increase buffer strength.
Carryover Adsorption to injectorUse a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid.
Non-Linearity Saturation of detectorDilute high-concentration samples; Check for dimer formation ([2M-H]⁻).

References

  • Guanfacine Metabolism : Metabolite profiling of guanfacine in plasma and urine of healthy subjects. Clinical Pharmacology. (2019).

  • Chemical Identity : 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid Reference Standard. TRC Canada.

  • LC-MS of Acidic Metabolites : Strategies for the analysis of polar acidic metabolites by LC-MS/MS. Journal of Chromatography B. (2015).

  • PubChem Compound Summary : Guanfacine (Parent Structure Context). PubChem.[4]

Sources

Application Note & Protocol: Quantitative Analysis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, a critical metabolite in drug development, within complex biological matrices such as human plasma and urine. The protocols detailed herein leverage High-Performance Liquid Chromatography (HPLC) coupled with UV detection, outlining optimized procedures for sample preparation, chromatographic separation, and method validation. This application note is intended for researchers, scientists, and drug development professionals requiring a robust, accurate, and reproducible method for pharmacokinetic and toxicokinetic studies. Methodologies for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are presented to accommodate varying laboratory workflows and sample characteristics.

Introduction: The Rationale for Precise Quantification

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is a halogenated phenolic compound often encountered as a metabolite of various pharmaceutical compounds. Accurate quantification of this analyte in biological fluids is paramount for elucidating the pharmacokinetic profile, assessing bioequivalence, and understanding the toxicokinetic properties of parent drug candidates.[1] The inherent complexity of biological matrices, which contain a multitude of endogenous substances like proteins, lipids, and salts, presents a significant analytical challenge.[1] These interfering components can obscure the analyte signal, leading to inaccurate measurements and compromising the integrity of analytical data.[1][2] Therefore, the development of a selective and sensitive analytical method is not merely a procedural step but a foundational requirement for regulatory submission and clinical success.

This guide explains the scientific principles behind the chosen methodologies, from sample extraction to chromatographic separation and detection. The protocols are designed to be self-validating, ensuring that the generated data is reliable and reproducible, adhering to the stringent standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4]

Materials and Reagents

  • Analytes and Standards:

    • 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (analytical standard, >99% purity)

    • Internal Standard (IS): A structurally similar compound, such as a stable isotopically labeled version of the analyte or another halogenated phenolic acid not present in the sample.

  • Solvents (HPLC Grade or equivalent):

    • Methanol

    • Acetonitrile

    • Ethyl Acetate

    • n-Hexane

    • Water (deionized, 18.2 MΩ·cm)

  • Reagents (Analytical Grade):

    • Formic acid

    • Acetic acid[5]

    • Trichloroacetic acid[6]

    • Sodium hydroxide

    • Phosphate buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic)

  • Sample Preparation Consumables:

    • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode anion exchange or reversed-phase cartridges (e.g., Oasis MAX, Supel™ Swift HLB).[7]

    • Centrifuge tubes (1.5 mL, 15 mL, 50 mL)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF)

    • HPLC vials with inserts

Sample Preparation: Isolating the Analyte of Interest

The primary objective of sample preparation is to extract the analyte from the biological matrix while removing interfering components.[8][9] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on factors such as sample volume, required throughput, and the physicochemical properties of the analyte.[10]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[1] For an acidic compound like 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, pH adjustment is critical to ensure it is in a non-ionized state, thereby maximizing its partitioning into the organic solvent.

Step-by-Step LLE Protocol:

  • Sample Thawing: Thaw frozen plasma or urine samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Transfer 500 µL of the biological sample into a clean 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard to each sample, standard, and quality control (QC) sample.

  • Acidification: Acidify the sample by adding 50 µL of 1 M HCl to adjust the pH to approximately 2-3. This protonates the carboxylic acid group, making the analyte less water-soluble.

  • Extraction: Add 5 mL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.[9] Vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers higher analyte recovery and cleaner extracts compared to LLE and is amenable to automation for high-throughput applications.[1][12] A mixed-mode anion exchange SPE cartridge is recommended to leverage both hydrophobic and ionic interactions for enhanced selectivity.[7]

Step-by-Step SPE Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample (500 µL of plasma or urine, potentially diluted and acidified) onto the cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences. A second wash with a mild organic solvent like hexane can remove lipids.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the sample into an HPLC vial.

Diagram of the SPE Workflow

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Sample (500 µL) IS Spike with Internal Standard Sample->IS Acidify Acidify Sample IS->Acidify Load 3. Load Sample Acidify->Load Transfer Condition 1. Condition Cartridge (Methanol, Water) Equilibrate 2. Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (Aqueous & Organic) Load->Wash Elute 5. Elute Analyte (Acidified Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Transfer Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter into HPLC Vial Reconstitute->Filter HPLC_Analysis HPLC Analysis Filter->HPLC_Analysis Inject

Caption: Workflow for Solid-Phase Extraction.

HPLC Method and Conditions

A reversed-phase HPLC method is ideal for separating moderately polar compounds like 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid. A C18 column is a robust choice, providing excellent retention and resolution.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18, 4.6 x 150 mm, 5 µm particle sizeOffers good retention and separation for phenolic acids.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses the ionization of the analyte, leading to better peak shape and retention.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% BA gradient elution allows for the efficient separation of the analyte from endogenous matrix components.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength ~280 nm (or determined by UV scan)Phenolic compounds typically exhibit strong absorbance in this region. A DAD allows for spectral confirmation.[13]

Method Validation

A rigorous method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[15][16] Key validation parameters should be assessed according to ICH Q2(R1) and FDA guidelines.[3][17]

Validation ParameterAcceptance Criteria
Specificity/Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.
Accuracy (Recovery) Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision (RSD) ≤15% for intra- and inter-day precision (≤20% at the LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision. Signal-to-noise ratio should be ≥ 10.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used to ensure accuracy across the calibration range.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Column degradation- Mobile phase pH too high- Replace the column- Ensure mobile phase pH is sufficiently low to suppress ionization
Inconsistent Retention Times - Fluctuation in column temperature- Air bubbles in the pump- Use a column oven- Degas the mobile phase
Low Analyte Recovery - Inefficient extraction- Analyte degradation- Optimize extraction pH and solvent- Assess sample stability
High Background Noise - Contaminated mobile phase or glassware- Matrix effects- Use fresh, high-purity solvents- Optimize the sample cleanup procedure

Conclusion

The methodologies presented in this application note provide a robust and reliable framework for the quantitative analysis of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid in biological samples. By carefully following the detailed protocols for sample preparation and HPLC analysis, and by performing a thorough method validation, researchers can generate high-quality data suitable for regulatory submissions and crucial decision-making in the drug development process.

References

  • Fernandez, M., et al. (2013). Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry. Journal of Chromatography A, 1320, 58-66. [Link]

  • Reddy, Y. R., & Kumar, K. K. (2017). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences and Research, 8(10), 4075-4084. [Link]

  • Patel, K. (2020). Extraction of drug from biological matrix. SlideShare. [Link]

  • Lai, C. K., et al. (1997). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry, 43(2), 312-325. [Link]

  • Sultana, N., et al. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 28(2), 164-169. [Link]

  • Kumar, A. (2022). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 7(5), 1045-1051. [Link]

  • Zhao, Z., et al. (2008). Steps of sample preparation for HPLC characterization of phenolic compounds. ResearchGate. [Link]

  • Bradley, C. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1414. [Link]

  • Prasain, J. K. (n.d.). Quantitative analysis of drug metabolites in biological samples. SlideShare. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • BioPharm International. (2002). Method Validation Guidelines. [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. [Link]

  • FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. [Link]

  • Olkowski, A. A., et al. (2004). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13(1), 53-56. [Link]

  • Alam, M. A., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in the crude extracts of leaves and stems of Polygonum hydropiper L. Journal of Applied Pharmaceutical Science, 6(2), 148-154. [Link]

  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis? [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Application Note: Advanced NMR Characterization of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the nuclear magnetic resonance (NMR) spectroscopy protocols for the structural validation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid . This molecule, often encountered as a metabolite or process impurity in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, presents specific regiochemical challenges.

The presence of the 3-hydroxyl group breaks the symmetry typically associated with 2,6-dichlorophenyl derivatives. This guide focuses on differentiating this specific regioisomer from its symmetric analogue (4-hydroxy) using spin-spin coupling analysis and Heteronuclear Multiple Bond Correlation (HMBC) networks.

Structural Analysis & Theoretical Prediction[1]

Before acquisition, we must establish the expected spectral signature. The molecule consists of a tri-substituted benzene ring (1-acetic acid, 2,6-dichloro, 3-hydroxy).

Symmetry Breaking (The Critical Differentiator)
  • Target Molecule (3-OH): The substitution pattern is asymmetric. The two remaining aromatic protons (H4 and H5) are adjacent.

    • Expected Pattern:AB System (Two Doublets) with ortho-coupling (

      
       Hz).
      
  • Common Impurity (4-OH): If the hydroxyl group were at position 4, the molecule would possess a

    
     axis of symmetry (assuming rapid rotation of the acetic acid side chain). The protons at H3 and H5 would be chemically equivalent.
    
    • Expected Pattern:Singlet (2H integration).

Predicted Chemical Shifts (DMSO-d6)
MoietyNucleiPredicted

(ppm)
Multiplicity

Coupling (Hz)
Notes
Aromatic H-57.20 – 7.35Doublet (d)~8.8Ortho to H4; desheilded by Cl
Aromatic H-46.80 – 6.95Doublet (d)~8.8Ortho to OH (shielding effect)
Aliphatic

3.60 – 3.80Singlet (s)-Alpha to Carbonyl
Exchange Phenolic -OH9.50 – 10.50Broad (br s)-Disappears with

shake
Exchange Carboxylic -OH12.00 – 13.00Broad (br s)-Highly dependent on concentration/pH

Experimental Protocols

Sample Preparation

Objective: Maximize solubility and stabilize exchangeable protons for assignment.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.

    • Reasoning: Chloroform (

      
      ) often leads to aggregation of carboxylic acids and broadening of phenolic protons. DMSO disrupts hydrogen bonding, sharpening the -OH signals and slowing proton exchange to allow observation.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d6.

    • Note: Ensure the solution is clear. Filtration through a 0.2 µm PTFE filter is recommended if particulates persist.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

    
    ) and 39.5 ppm  (
    
    
    
    ).
Acquisition Parameters (400 MHz or higher)
Experiment 1: Proton (

) NMR
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (

    
    ):  2.0 seconds (Standard).
    
  • Spectral Width: 14 ppm (to capture downfield -COOH).

  • Scans (ns): 16–32.

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

Experiment 2: Carbon (

) NMR[1][2]
  • Pulse Sequence: zgpg30 (Proton-decoupled).

  • Relaxation Delay (

    
    ): 3.0 – 5.0 seconds .
    
    • Critical: Quaternary carbons (C-Cl, C-OH) have long

      
       relaxation times. Short delays will suppress these signals.
      
  • Scans (ns): 512–1024 (Concentration dependent).

Experiment 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Connect the aliphatic side chain to the aromatic ring and verify the position of the OH group.

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
  • Scans: 16–32 per increment.

Structural Elucidation Workflow

The following diagram illustrates the decision logic for confirming the structure using the acquired data.

NMR_Workflow Start Sample in DMSO-d6 H1_Acq Acquire 1H NMR Start->H1_Acq Aromatic_Check Analyze Aromatic Region (6.5 - 7.5 ppm) H1_Acq->Aromatic_Check Singlet Singlet Observed (2H Equivalent) Aromatic_Check->Singlet Symmetric Doublets Two Doublets (AB System) (J ~ 8.8 Hz) Aromatic_Check->Doublets Asymmetric Result_4OH Identify as 4-Hydroxy Isomer Singlet->Result_4OH Result_3OH Candidate: 3-Hydroxy Isomer Doublets->Result_3OH HMBC_Step Run 2D HMBC Result_3OH->HMBC_Step Correlation_Check Verify C1-C2-C3 Connectivity HMBC_Step->Correlation_Check Final Structure Confirmed Correlation_Check->Final

Figure 1: Logical workflow for distinguishing the 3-hydroxy target from symmetric impurities.

Advanced Assignment: The HMBC Network

To definitively assign the quaternary carbons (which do not show up in HSQC), we utilize HMBC correlations.[3]

The Connectivity Map

The


 protons of the acetic acid tail are the "Anchor Point."
  • The Anchor (

    
    ):  Look for the singlet at ~3.7 ppm.
    
  • Correlation 1 (Carbonyl): Strong correlation to the carboxylic acid carbon (~172 ppm).

  • Correlation 2 (C1 - Ring Junction): Correlation to the quaternary aromatic carbon C1 (~130-135 ppm).

  • Correlation 3 (C2/C6 - Chlorinated Carbons): The

    
     protons will show correlations to C2 and C6. Since the molecule is asymmetric, C2 and C6 will have slightly different chemical shifts.
    
    • Note: C2 is adjacent to the C3-OH group.[4][5] C6 is adjacent to C5-H. This electronic difference splits the signals.

Visualization of Correlations

HMBC_Network cluster_ring Aromatic Ring Asymmetry H_CH2 H-CH2 (3.7 ppm) C_Carbonyl C=O (~172 ppm) H_CH2->C_Carbonyl 2J C1 C1 (Quat) (~132 ppm) H_CH2->C1 2J C2 C2-Cl (Ortho to OH) H_CH2->C2 3J C6 C6-Cl (Ortho to H) H_CH2->C6 3J

Figure 2: Key HMBC correlations originating from the methylene protons, establishing the ring attachment.

Troubleshooting & Common Pitfalls

"Missing" Carbons
  • Issue: In the

    
     spectrum, the C-Cl carbons (C2/C6) or C-OH (C3) are not visible.
    
  • Cause: Quaternary carbons bonded to heteroatoms often have very long relaxation times (

    
    ) and no NOE enhancement.
    
  • Solution: Increase the relaxation delay (

    
    ) to 5 seconds . Alternatively, rely on HMBC cross-peaks (which are more sensitive) to determine their chemical shifts indirectly.
    
Broad Phenolic Signal
  • Issue: The -OH proton is extremely broad or invisible.

  • Cause: Trace water in the DMSO-d6 facilitates rapid proton exchange.

  • Solution: Use a fresh ampoule of DMSO-d6. If necessary, add activated 4Å molecular sieves to the NMR tube 2 hours prior to acquisition.

Rotational Isomerism
  • Observation: The

    
     signal appears as a broadened lump or split peak at low temperatures.
    
  • Mechanism: The 2,6-dichloro substitution creates a high rotational barrier for the acetic acid side chain (atropisomerism).

  • Protocol: Acquire the spectrum at 300K or 310K (elevated temperature) to ensure rapid rotation and sharp averaging of signals [1].

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5][6] Chem.1997 , 62, 7512–7515.[5][7] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005 . Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016 . Link

  • PubChem Compound Summary. "2-(2,6-dichlorophenyl)acetic acid" (Structural Analogue Reference). National Center for Biotechnology Information. Accessed Oct 2023. Link

Sources

Application Notes and Protocols: Utilizing 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid as a Chemical Probe for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Small molecule chemical probes are indispensable tools in chemical biology and drug discovery for dissecting complex biological processes and validating novel therapeutic targets.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid as a chemical probe. While the specific biological targets of this compound are still under investigation, its structural similarity to the well-characterized non-steroidal anti-inflammatory drug (NSAID) Diclofenac suggests potential interactions with enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX). This document outlines the principles of chemical probe validation and provides a detailed, field-proven protocol for the Cellular Thermal Shift Assay (CETSA), a powerful method to confirm target engagement in a cellular context.[4][5][6] The methodologies described herein are designed to be broadly applicable for the characterization of novel chemical probes.

Introduction to Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to modulate its function.[3] These tools are pivotal for:

  • Target Identification and Validation: Confirming the role of a specific protein in a biological pathway or disease state.[1][7]

  • Elucidating Biological Pathways: Dissecting complex cellular signaling networks.[1]

  • Drug Discovery: Serving as a starting point for therapeutic development.[2][8]

The utility of a chemical probe is critically dependent on its potency, selectivity, and demonstrated engagement with its intended target in a cellular environment.[3][7]

Profile of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

2.1. Chemical Structure and Properties

  • Molecular Formula: C₈H₆Cl₂O₃[9]

  • Molecular Weight: 219.9694 Da[9]

  • Structure:

    
    
    

2.2. Hypothesized Biological Target and Mechanism of Action

Based on its structural resemblance to Diclofenac (2-[(2,6-dichloroanilino)phenyl]acetic acid), a potent COX inhibitor, it is hypothesized that 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid may also target cyclooxygenase enzymes (COX-1 and COX-2).[10][11][12] These enzymes are central to the inflammatory response by converting arachidonic acid to prostaglandins. Inhibition of COX enzymes by a chemical probe would be expected to reduce prostaglandin production, thereby modulating inflammatory signaling pathways.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

A critical step in validating a chemical probe is to demonstrate that it binds to its intended target within intact cells.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interactions in a physiological context.[4][6][13]

3.1. Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[13][14] When a protein binds to a ligand (such as our chemical probe), its conformational stability increases, making it more resistant to thermal denaturation. The assay involves heating cell lysates or intact cells to a specific temperature, causing unstabilized proteins to denature and aggregate. The amount of soluble protein remaining after the heat challenge is then quantified, typically by Western blotting or other protein detection methods.[6][13] An increase in the amount of soluble target protein in the presence of the chemical probe indicates target engagement.[14]

3.2. Experimental Workflow

The following diagram illustrates the general workflow for a CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture Cells compound_treatment 2. Treat with 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid cell_culture->compound_treatment heat_challenge 3. Apply Heat Gradient compound_treatment->heat_challenge lysis 4. Cell Lysis heat_challenge->lysis centrifugation 5. Separate Soluble & Insoluble Fractions lysis->centrifugation western_blot 6. Western Blot for Target Protein (e.g., COX-2) centrifugation->western_blot analysis 7. Quantify Soluble Protein western_blot->analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

This protocol is designed to determine if 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid engages with a target protein (e.g., COX-2) in a human cell line known to express it, such as HT-29 or A549 cells.

4.1. Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
2-(2,6-Dichloro-3-hydroxyphenyl)acetic acidN/AN/A
Cell Culture Medium (e.g., DMEM)Thermo Fisher11965092
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Trypsin-EDTAThermo Fisher25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023
Protease Inhibitor CocktailRoche11836170001
Primary Antibody (e.g., anti-COX-2)Cell Signaling12282
HRP-conjugated Secondary AntibodyCell Signaling7074
ECL Western Blotting SubstrateBio-Rad1705061
BCA Protein Assay KitThermo Fisher23225

4.2. Step-by-Step Methodology

Part 1: Cell Culture and Treatment

  • Cell Seeding: Seed HT-29 cells in a 10 cm dish and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator until they reach 80-90% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in DMSO. Prepare serial dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM in cell culture medium. Include a DMSO-only vehicle control.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the chemical probe or vehicle. Incubate for 1 hour at 37°C to allow for compound uptake.[13]

Part 2: Heat Challenge and Lysis

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest by scraping. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: For an initial melt curve, use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[13][14]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[13] Carefully collect the supernatant containing the soluble proteins.

Part 3: Protein Quantification and Western Blot Analysis

  • Protein Quantification: Determine the protein concentration of the soluble fractions using a BCA assay. Normalize all samples to the same protein concentration.[1]

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.[1]

4.3. Data Analysis and Interpretation

  • Quantify Band Intensities: Use image analysis software (e.g., ImageJ) to quantify the band intensities for the target protein at each temperature point for both the vehicle- and compound-treated samples.

  • Generate Melt Curves: Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each treatment group. Plot the normalized soluble protein fraction as a function of temperature to generate CETSA melt curves.

  • Determine Thermal Shift: A positive thermal shift (a rightward shift of the melt curve) in the presence of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.

The following diagram illustrates the expected outcome of a successful CETSA experiment.

CETSA_Results cluster_plot CETSA Melt Curve origin x_axis Temperature (°C) origin->x_axis y_axis Soluble Protein Fraction origin->y_axis y_axis->vehicle_points y_axis->probe_points vehicle_curve Vehicle probe_curve Chemical Probe vehicle_points->x_axis Tm (Vehicle) probe_points->x_axis Tm (Probe)

Caption: Expected CETSA melt curves showing thermal stabilization of the target protein by the chemical probe.

Concluding Remarks

The successful application of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid as a chemical probe hinges on rigorous validation of its target engagement in a cellular context. The Cellular Thermal Shift Assay provides a robust and reliable method for this purpose. The protocols and principles outlined in this guide offer a comprehensive starting point for researchers to investigate the biological activity of this and other novel small molecules, ultimately contributing to the advancement of biological understanding and the development of new therapeutics.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). [Link]

  • Exploring Small Molecule Probes: Advancements and Applications in Pharmacological Research - Frontiers. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). [Link]

  • Editorial: Exploring small molecule probes: advancements and applications in pharmacological research - PMC. (2025, June 24). [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. (2022, June 15). [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. [Link]

  • Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine - Chemical Society Reviews (RSC Publishing). (2023, August 1). [Link]

  • How to use chemical probes. [Link]

  • Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay - YouTube. (2017, March 16). [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer | Protocols.io. (2020, December 14). [Link]

  • The art of the chemical probe. [Link]

  • Experiment Design - Neuro Probe. [Link]

  • CAS#:69002-85-3 | [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid | Chemsrc. (2025, August 26). [Link]

  • Chemical probe - Wikipedia. [Link]

  • 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid - PubChemLite. [Link]

  • 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid - PubChem. [Link]

  • Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid - ijrrr. (2017, September 15). [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • WO/2005/073163 A PROCESS FOR THE PREPARATION OF [2-(2,6-DICHLORO ANILINO) PHENYL] ACETOXY ACETIC ACID - WIPO Patentscope. (2005, August 11). [Link]

  • 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem. [Link]

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

  • Drug development strategy for antimicrobial applications from nine different aquatic bio-based plants against human and fish pathogens. [Link]

  • 2-hydroxyphenyl acetic acid, 614-75-5 - The Good Scents Company. [Link]

  • US4548952A - 2-[(2,6-Dichlorophenyl)

Sources

In Vivo Evaluation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid: A Comprehensive Guide to Preclinical Efficacy and Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylacetic Acid Derivative

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, a structural analog of the well-established non-steroidal anti-inflammatory drug (NSAID) diclofenac, presents a compelling candidate for investigation as a novel therapeutic agent. Its chemical structure suggests a potential for modulating inflammatory pathways, making a thorough in vivo evaluation essential to characterize its pharmacological profile. This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct a comprehensive preclinical in vivo assessment of this compound. We will delve into the rationale behind the experimental design, offering detailed, step-by-step protocols for evaluating its anti-inflammatory, analgesic, and antipyretic properties, alongside crucial pharmacokinetic and toxicological assessments.

The core principle of the following experimental design is a tiered approach, beginning with acute models to establish proof-of-concept for its anti-inflammatory and analgesic activity, followed by more complex models of chronic inflammation that more closely mimic human disease. Concurrently, pharmacokinetic and safety studies are integrated to build a comprehensive profile of the compound's behavior in a biological system. This structured approach ensures a logical progression of investigation, maximizing the value of the data generated at each stage.

Part 1: Pharmacodynamic Evaluation - Assessing Therapeutic Efficacy

The initial phase of in vivo testing focuses on characterizing the desired therapeutic effects of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. Given its structural similarity to diclofenac, a potent inhibitor of cyclooxygenase (COX) enzymes, the primary hypothesis is that this compound will exhibit anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4]

Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[5][6][7] Carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, which can be quantified over time.

Causality of Experimental Choices:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used due to their consistent inflammatory response to carrageenan.

  • Inducing Agent: A 1% solution of carrageenan is a standard concentration known to induce a robust and measurable edema.[8][9]

  • Measurement: A plethysmometer provides a precise and objective measurement of paw volume, allowing for the quantification of edema.

  • Positive Control: A well-characterized NSAID like diclofenac or indomethacin serves as a benchmark for evaluating the potency of the test compound.

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive Control (e.g., Diclofenac sodium, 10 mg/kg, oral)

    • Test Compound (2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid) at three graded doses (e.g., 10, 30, and 100 mg/kg, oral).

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[9]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Positive Control100.32 ± 0.0362.4
Test Compound100.68 ± 0.0420.0
Test Compound300.45 ± 0.0347.1
Test Compound1000.29 ± 0.0265.9
Chronic Anti-Inflammatory Activity: Adjuvant-Induced Arthritis in Rats

To assess the compound's potential in a more chronic inflammatory setting, the Adjuvant-Induced Arthritis (AIA) model in rats is employed. This model shares some immunological and pathological features with human rheumatoid arthritis.[10][11][12]

Causality of Experimental Choices:

  • Animal Model: Lewis rats are highly susceptible to the induction of adjuvant arthritis.

  • Inducing Agent: Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in mineral oil, is used to induce a systemic, T-cell mediated autoimmune response leading to arthritis.[13][14] A concentration of 10 mg/ml of mycobacteria is recommended for robust induction.[11][15]

  • Assessment: Arthritis severity is scored based on visual signs of inflammation in the joints. Body weight changes and paw volume are also important indicators of disease progression and therapeutic efficacy.

Experimental Protocol:

  • Animal Acclimatization and Grouping: Acclimatize male Lewis rats (150-180g) and group them as described in the acute inflammation model.

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (containing 10 mg/mL of heat-killed M. butyricum) into the sub-plantar region of the right hind paw.[13]

  • Dosing: Begin oral administration of the vehicle, positive control (e.g., Methotrexate, 0.5 mg/kg, twice a week), or test compound daily from day 0 to day 21.

  • Clinical Assessment:

    • Arthritis Score: Score each paw daily from day 10 to day 21 based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=gross deformity and ankylosis). The maximum score per animal is 16.

    • Paw Volume: Measure the volume of both hind paws on alternate days.

    • Body Weight: Record the body weight of each animal on alternate days.

  • Histopathology: On day 22, euthanize the animals and collect the ankle joints for histopathological examination to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

The acetic acid-induced writhing test is a sensitive method for screening peripherally acting analgesics.[16][17][18] Intraperitoneal injection of acetic acid causes the release of inflammatory mediators, leading to visceral pain manifested as "writhing".

Experimental Protocol:

  • Animal Acclimatization and Grouping: Acclimatize male Swiss albino mice (20-25g) and group them as previously described. A standard analgesic like Aspirin (100 mg/kg, p.o.) can be used as a positive control.

  • Dosing: Administer the vehicle, positive control, or test compound orally.

  • Induction of Writhing: Thirty minutes after dosing, inject 0.1 mL of 0.6% (v/v) acetic acid solution intraperitoneally (i.p.) into each mouse.[19]

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.[16]

  • Data Analysis: Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.[16]

Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats

This model is used to evaluate the antipyretic potential of the test compound. Subcutaneous injection of a suspension of brewer's yeast induces a febrile response.[20][21][22]

Experimental Protocol:

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats (150-200g) and group them as previously described. Paracetamol (150 mg/kg, p.o.) can be used as a positive control.[23]

  • Baseline Temperature: Measure the rectal temperature of each rat using a digital thermometer.

  • Induction of Pyrexia: Inject a 15-20% (w/v) suspension of brewer's yeast in normal saline subcutaneously at a volume of 10 mL/kg.[21][22]

  • Post-Induction Temperature: 18 hours after yeast injection, measure the rectal temperature again. Only rats showing an increase in rectal temperature of at least 0.5°C are included in the study.[20]

  • Dosing: Administer the vehicle, positive control, or test compound orally.

  • Temperature Measurement: Record the rectal temperature at 1, 2, 3, and 4 hours post-dosing.

  • Data Analysis: Analyze the reduction in rectal temperature over time for each group compared to the control group.

Part 2: Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development.[24] Pharmacokinetic (PK) studies in rodents provide essential data on bioavailability, clearance, and half-life.[25][26][27]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Preparation: Use male Sprague-Dawley rats (200-250g) with jugular vein cannulation for serial blood sampling.

  • Grouping and Dosing:

    • Intravenous (IV) Group (n=4): Administer the test compound (e.g., 2 mg/kg) as a bolus injection via the tail vein.

    • Oral (PO) Group (n=4): Administer the test compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[26]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate key PK parameters including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t1/2)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Oral Bioavailability (F%)

Data Presentation:

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.080.5
AUC (0-inf) (ng*h/mL)25005000
t1/2 (h)2.53.0
CL (L/h/kg)0.8-
Vd (L/kg)2.9-
F (%)-40

Part 3: Safety and Toxicology Assessment

Preclinical safety evaluation is a regulatory requirement to identify potential toxicities and establish a safe starting dose for human trials.[2][16]

Acute Oral Toxicity Study

An acute toxicity study provides information on the potential hazards of a substance after a single oral dose. The study is typically conducted according to OECD Guideline 420 (Fixed Dose Procedure) or 425 (Up-and-Down Procedure) to minimize animal use.[28][29][30][31]

Experimental Protocol (Following OECD 420):

  • Animal Model: Use female Sprague-Dawley rats (nulliparous and non-pregnant).

  • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate starting dose for the main study.

  • Main Study: Dose groups of 5 female rats with the selected fixed doses (5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study

This study provides information on the toxic effects of repeated oral exposure to a substance and helps to identify target organs. The protocol generally follows OECD Guideline 407.[32][33]

Experimental Protocol:

  • Animal Model: Use Sprague-Dawley rats (equal numbers of males and females).

  • Grouping and Dosing: Administer the test compound daily by oral gavage at three dose levels (low, mid, and high) and a control group with the vehicle for 28 days. Include a recovery group at the high dose and control level, which are observed for an additional 14 days after the treatment period.

  • Observations: Conduct detailed clinical observations, body weight measurements, and food/water consumption monitoring throughout the study.

  • Clinical Pathology: At the end of the treatment and recovery periods, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Pathology: Perform a full necropsy and weigh major organs. Conduct a comprehensive histopathological examination of tissues from the control and high-dose groups, and any target organs identified in the other dose groups.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_Phase1 Phase 1: Pharmacodynamic Evaluation cluster_Phase2 Phase 2: Pharmacokinetic Profiling cluster_Phase3 Phase 3: Safety & Toxicology Acute_Inflammation Acute Anti-Inflammatory (Carrageenan Paw Edema) Chronic_Inflammation Chronic Anti-Inflammatory (Adjuvant Arthritis) Acute_Inflammation->Chronic_Inflammation If positive PK_Study Pharmacokinetic Study (IV & PO Dosing) Acute_Inflammation->PK_Study Analgesia Analgesic Activity (Acetic Acid Writhing) Antipyretic Antipyretic Activity (Yeast-Induced Pyrexia) Analgesia->Antipyretic Analgesia->PK_Study Antipyretic->PK_Study Acute_Tox Acute Oral Toxicity (OECD 420/425) PK_Study->Acute_Tox Subchronic_Tox 28-Day Repeated Dose Toxicity (OECD 407) Acute_Tox->Subchronic_Tox Establish dose range Go_NoGo Go/No-Go Decision Subchronic_Tox->Go_NoGo Start Compound Synthesis & Characterization Start->Acute_Inflammation Start->Analgesia IND IND-Enabling Studies Go_NoGo->IND Favorable Profile

Caption: A tiered approach for the in vivo evaluation of the test compound.

Mechanism of Action Hypothesis

moa_hypothesis Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Physiological Functions COX2->Prostaglandins Pathological Functions Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Test_Compound 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid Test_Compound->COX1 Test_Compound->COX2

Caption: Hypothesized mechanism of action via COX enzyme inhibition.

Conclusion and Future Directions

The comprehensive in vivo experimental design outlined in this guide provides a robust framework for the preclinical evaluation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. By systematically assessing its anti-inflammatory, analgesic, and antipyretic efficacy, alongside its pharmacokinetic and toxicological profile, researchers can build a strong data package to support its further development. A favorable outcome from these studies would warrant progression to more advanced preclinical studies, including chronic toxicology and safety pharmacology, ultimately paving the way for an Investigational New Drug (IND) application and the initiation of clinical trials.

References

  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. (2022). Frontiers in Immunology. [Link]

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]

  • Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. [Link]

  • Brand, D. D. (2016). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Myers, L. K., et al. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Chondrex, Inc. Adjuvant-Induced Arthritis Model. [Link]

  • Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences. (2025). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion. [Link]

  • Muhammad, N. (2013). In-Vivo Models for Management of Pain. Scientific Research Publishing. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. [Link]

  • ResearchGate. New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • Wikipedia. Diclofenac. [Link]

  • Ibrahim, M. H., et al. (2021). Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. BMC Musculoskeletal Disorders. [Link]

  • Bio-protocol. (2014). 2.7. Carrageenan-induced paw edema assay. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology™, vol 225. Humana Press. [Link]

  • ResearchGate. What is induction of rheumatoid arthritis in rats protocol?. [Link]

  • Gebrehiwot, M. Z., et al. (2020). Evaluation of Analgesic and Anti-inflammatory Potential of 80% Methanol Leaf Extract of Otostegia integrifolia Benth (Lamiaceae). Dove Medical Press. [Link]

  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. [Link]

  • GLP LIfe Test. Sub-chronic toxicity studies. [Link]

  • Labcorp. OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). [Link]

  • ICCF. (2020). Guidance Document #02 – Sub-Chronic Oral Toxicity Testing in Laboratory Animals. [Link]

  • IVAMI. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). [Link]

  • IVAMI. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). [Link]

  • Gothe, S. R., et al. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]

  • Tadesse, A., et al. (2023). Antipyretic Potential of Methanol Extract against Pyrexia. Journal of Experimental Pharmacology. [Link]

  • Farheen, M., et al. (2021). Invivo Antipyretic Effects Of Herbal Extracts on Brewer's Yeast Induced Pyrexia in Rats. IOSR Journal Of Pharmacy. [Link]

  • Asad, M., et al. (2023). Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. Pharmaceuticals. [Link]

  • Okokon, J. E., et al. (2015). Antipyretic effect of Ocimum gratissium on brewer's yeast induced fever in wistar rats. International Research Journal of Natural and Applied Sciences. [Link]

  • OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • Rauf, A., et al. (2017). Antipyretic activity (%) in yeast induced fever test in mice. [a] Pretreatment of acacetin with 5 mg/kg i.p. [b] with 10 mg/kg i.p. [c] and Paracetamol 100 mg/kg i.p. ResearchGate. [Link]

  • Xeno-Tech. (2025). Why IV/PO Studies Are Essential in Rodent PK Evaluation. [Link]

  • Siva, V., et al. (2012). EVALUATION OF ANTIPYRETIC ACTIVITY OF PEDALIUM MUREX AGAINST BREWER'S YEAST-INDUCED PYREXIA IN RATS. Journal of Ornamental and Horticultural Plants. [Link]

  • Giachetti, C., et al. (1988). Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296. Arhiv za farmaciju. [Link]

  • National Toxicology Program. OECD Test Guideline 425. [Link]

  • Di, P., et al. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Journal of Pharmaceutical Investigation. [Link]

Sources

Application Note: High-Efficiency Derivatization of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and analytical chemists involved in the structural elucidation and quantification of complex chlorophenolic drug metabolites. It prioritizes technical depth, mechanistic understanding, and robust reproducibility.

Executive Summary & Chemical Context

The analysis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid presents a dual analytical challenge:

  • Polarity: The molecule contains two active protons (carboxylic acid and phenolic hydroxyl) capable of strong hydrogen bonding, rendering it non-volatile and thermally unstable in its native form.

  • Steric Hindrance: The 2,6-dichloro substitution pattern on the phenyl ring creates significant steric shielding around the acetic acid side chain (ortho-effect) and the 3-hydroxyl group. Standard alkylation methods (e.g., methylation via BF3-MeOH) often suffer from incomplete reaction yields due to this steric bulk.

This protocol utilizes Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane) .[1] This system is selected for its high nucleophilic potential, allowing the bulky trimethylsilyl (TMS) group to penetrate the steric shield of the chlorine atoms and quantitatively derivatize both functional groups in a single step.

Strategic Reagent Selection

The choice of derivatization reagent is not arbitrary; it is dictated by the specific electronic and steric environment of the analyte.

Reagent SystemReaction TypeSuitability for TargetMechanism Note
BSTFA + 1-10% TMCS SilylationOptimal TMCS acts as a Lewis acid catalyst, increasing the silyl donor strength of BSTFA to overcome the steric hindrance of the 2,6-dichloro groups.
BF3-Methanol Alkylation (Methylation)Sub-optimal Only targets the carboxylic acid efficiently. The phenolic -OH requires a second step, introducing variability.
MTBSTFA Silylation (TBDMS)Good (Alternative) Forms tert-butyldimethylsilyl derivatives which are more hydrolytically stable but the reaction is significantly slower due to the bulky t-butyl group.
Acetic Anhydride AcylationPoor Acylation of the phenol is possible, but mixed anhydride formation at the carboxyl group leads to thermal instability in the GC inlet.
Reaction Mechanism

The reaction replaces the active protic hydrogens with Trimethylsilyl (TMS) groups.[2]

  • Target 1: Carboxylic Acid (-COOH)

    
     TMS-Ester (-COOSiMe
    
    
    
    ).
  • Target 2: Phenolic Hydroxyl (-OH)

    
     TMS-Ether (-O-SiMe
    
    
    
    ).
  • Net Mass Shift: +144.2 Da (Replacement of 2 H with 2 Si(CH

    
    )
    
    
    
    groups).

Experimental Protocol

Materials & Equipment[3][4][5][6]
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco, anhydrous).

  • Solvent: Pyridine (anhydrous, 99.8%) or Ethyl Acetate (dried over Na

    
    SO
    
    
    
    ). Note: Pyridine acts as an acid scavenger and catalyst.
  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

  • Heating Block: Capable of maintaining 70°C ± 1°C.

Step-by-Step Workflow
Step 1: Sample Preparation & Drying (Critical)

Silylation reagents hydrolyze instantly upon contact with water. Complete dehydration is the most critical success factor.

  • Extract the analyte from the biological matrix (plasma/urine) using Liquid-Liquid Extraction (LLE) with Ethyl Acetate at acidic pH (pH 2.0).

  • Transfer the organic layer to a reaction vial.

  • Evaporate to complete dryness under a gentle stream of Nitrogen (N

    
    ) at 40°C.
    
  • QC Check: Ensure no visible water droplets remain. Add 50 µL of Toluene and re-evaporate if moisture is suspected (azeotropic drying).

Step 2: Derivatization Reaction
  • Add 50 µL of anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately and crimp tightly.

  • Vortex for 20 seconds.

  • Incubate at 70°C for 45 minutes .

    • Why Heat? The 2,6-dichloro substitution creates a kinetic barrier. Room temperature reaction will likely yield a mixture of mono- and bis-derivatives. Heat drives the reaction to thermodynamic completion (Bis-TMS).

  • Cool to room temperature. Transfer to autosampler.

Step 3: GC-MS Acquisition

Inject 1 µL of the reaction mixture directly.[3]

GC Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

  • Inlet: Splitless mode (1 min purge), 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Transfer Line: 280°C.

MS Parameters (EI Source):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 50–500.

  • Solvent Delay: 4.0 min (to skip Pyridine/BSTFA peaks).

Visualization of Reaction Pathway

The following diagram illustrates the sequential silylation mechanism, highlighting the role of TMCS in overcoming steric hindrance.

G Start 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid (Non-Volatile) Inter Intermediate: Mono-TMS Derivative (Carboxyl Silylated) Start->Inter Fast Reaction (-COOH site) Reagent BSTFA + TMCS (Silyl Donor + Catalyst) Reagent->Inter Final Bis-TMS Derivative (Fully Volatile) Reagent->Final Inter->Final Slow Reaction (70°C) (Sterically Hindered -OH) Byprod By-products: TMS-TFA + HCl Inter->Byprod Final->Byprod

Figure 1: Reaction pathway for the bis-silylation of the target analyte. Note the kinetic distinction between the accessible carboxyl group and the hindered phenolic hydroxyl.

Quality Control & Validation Criteria

To ensure the protocol is "self-validating," implement the following checks:

Mass Spectral Verification

The mass spectrum of the Bis-TMS derivative (MW ~365 Da) should exhibit:

  • Molecular Ion (M+): m/z 364/366/368 (Cluster due to Cl

    
    ).
    
  • Base Peak: Often [M-15]

    
     (Loss of -CH
    
    
    
    from TMS) or [M-89]
    
    
    (Loss of -OTMS).
  • Isotope Pattern: The M+ cluster must show the characteristic 9:6:1 intensity ratio typical of a dichloro compound.

Troubleshooting Incomplete Derivatization

If you observe a peak at [M-72] (Mono-TMS), the reaction is incomplete.

  • Cause: Moisture in the sample or insufficient heating time.

  • Remedy: Re-dry the sample using azeotropic distillation with toluene and increase reaction time to 60 minutes.

Stability

TMS derivatives of phenolic acids are sensitive to hydrolysis.[2]

  • Requirement: Analyze samples within 12 hours of derivatization.

  • Storage: If delay is unavoidable, store vials at -20°C.

References

  • Schumacher, G. et al. (1991). Isolation and identification of 3'-hydroxydiclofenac as a major metabolite of diclofenac in human plasma. Journal of Chromatography B.

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization for gas chromatography-mass spectrometry. Journal of Chromatography A.

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA and TMCS Protocols.[4]

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.

Sources

Application Note: Technical Handling & Storage of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured for researchers and analytical chemists requiring high-fidelity handling procedures for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid . This compound is a critical reference standard, often identified as a metabolite or process impurity in the synthesis of pharmacophores like Diclofenac and Guanfacine .[1]

Executive Summary & Chemical Identity

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (herein referred to as 3-OH-2,6-DCPAA ) is a bifunctional aromatic acid used primarily as a reference standard in impurity profiling and metabolic stability studies.[1] Its structure features a phenylacetic acid core substituted with two chlorine atoms at the ortho positions and a hydroxyl group at the meta position.[1]

This specific substitution pattern imparts unique physicochemical vulnerabilities:

  • Steric Hindrance: The 2,6-dichloro motif creates a "molecular shield" around the methylene bridge, reducing rotational freedom but increasing lipophilicity.[1]

  • Oxidative Lability: The 3-hydroxyl group (phenol) is electron-donating, making the ring susceptible to oxidative attack, particularly under basic conditions or UV exposure.[1]

PropertySpecification
IUPAC Name 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid
CAS Number 89894-48-4 (Isomer specific)
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
pKa (Predicted) ~3.8 (Carboxyl), ~9.5 (Phenol)
Appearance White to off-white crystalline powder
Solubility DMSO (>20 mg/mL), Methanol, Ethanol; Poor in Water (neutral pH)

Storage & Stability Protocol

Core Directive: The stability of 3-OH-2,6-DCPAA is compromised by moisture , UV light , and oxygen .[1] The phenol moiety is the primary site of degradation (quinone formation), while the carboxylic acid tail renders the solid hygroscopic.[1]

Solid State Storage[1]
  • Temperature: Store at -20°C . Long-term storage at 4°C is acceptable for <1 month, but -20°C prevents slow hydrolysis or crystal lattice shifts.[1]

  • Atmosphere: The vial headspace must be backfilled with Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred due to its higher density, which effectively "blankets" the solid.[1]

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.[1] Avoid polyethylene (PE) containers for long-term storage as lipophilic chlorinated aromatics can leach into plastics.[1]

Solution State Storage (Stock Solutions)

Critical Warning: Never store aqueous solutions of 3-OH-2,6-DCPAA for >24 hours.

SolventStability DurationStorage ConditionNotes
DMSO 6 Months-20°C or -80°CPreferred. High solubility; freezing stops degradation.[1]
Methanol 1 Month-20°CSusceptible to evaporation; seal with Parafilm.[1]
Acetonitrile 2 Weeks-20°CGood for HPLC prep; less stabilizing than DMSO.[1]
Water (pH > 7) < 4 Hours+4°CHigh Risk. Phenolate ion oxidizes rapidly (turns pink/brown).[1]
Workflow Visualization: Storage Logic

The following diagram illustrates the decision logic for handling incoming shipments and preparing stocks.

StorageProtocol cluster_sol Stock Solution Prep Start Incoming Shipment (Solid Powder) Inspect Visual Inspection (White Crystalline?) Start->Inspect Desiccate Equilibrate to RT in Desiccator (1 hr) Inspect->Desiccate Pass Aliquot Aliquot into Amber Vials (Avoid freeze-thaw) Desiccate->Aliquot GasPurge Purge Headspace (Argon/Nitrogen) Aliquot->GasPurge Critical Step Solvent Dissolve in DMSO Aliquot->Solvent Immediate Use Freeze Store at -20°C GasPurge->Freeze SolStore Store -80°C Solvent->SolStore

Figure 1: Decision matrix for receiving and banking 3-OH-2,6-DCPAA to maximize shelf-life.

Handling & Solubilization Protocols

Safety Precautions (HSE)
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2] Specific target organ toxicity (respiratory irritation) is possible.[1][2]

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.[1] Handle powder in a fume hood to prevent inhalation.[1]

Solubilization Protocol (Standard 10 mM Stock)

This protocol yields a robust stock solution suitable for LC-MS or cell-based assays.[1]

  • Calculate Mass: To prepare 1 mL of 10 mM stock:

    
    
    
    
    
    [1]
  • Weighing: Weigh ~2.2–2.5 mg into a tared amber HPLC vial. Record exact mass.

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to achieve exactly 10 mM.

    • Example: If 2.40 mg is weighed, add

      
       DMSO.[1]
      
  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist. The solution should be clear and colorless.

  • Filtration (Optional): If using for UPLC, filter through a 0.2 µm PTFE syringe filter. Do not use Nylon filters as they may bind acidic compounds.[1]

Analytical Methodologies (HPLC-UV)

Because 3-OH-2,6-DCPAA contains a carboxylic acid, its retention time is highly pH-dependent.[1]

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1] Low pH ensures the acid is protonated (neutral) for better retention.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-10 min: 5% → 95% B[1]

    • 10-12 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 278 nm (Phenol absorption) and 210 nm (Carboxyl/Ring).[1]

  • Injection Volume: 5–10 µL.

Degradation Pathway Analysis

Researchers must be able to identify degradation products.[1] The diagram below outlines the primary breakdown routes.

Degradation cluster_ox Oxidation (High pH / Air) cluster_ph Photolysis (UV Light) Parent 3-OH-2,6-DCPAA (Parent) Quinone Quinone Species (Pink/Brown) Parent->Quinone O2 / pH > 8 Dechlor Dechlorinated Analogs Parent->Dechlor hv (UV)

Figure 2: Primary degradation pathways.[1] Oxidation leads to color change; photolysis leads to mass shifts (-34 Da).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Solution turns pink Oxidation of phenol groupDiscard solution.[1] Prepare fresh in degassed solvents; purge with Argon.
Split peaks in HPLC pH mismatchEnsure Mobile Phase A is buffered (pH < 3). The acid is partially ionizing.[1]
Precipitation in Water Low solubility at neutral pHPredissolve in DMSO (100x stock) before spiking into aqueous media.[1]
RT Shift Column aging or TemperatureUse a column oven (40°C) to standardize retention.

References

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4).[1] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid.[1] National Library of Medicine.[1] Retrieved from [1]

  • Cayman Chemical. (2025).[1][2] Safety Data Sheet: Chlorinated Phenylacetic Acid Derivatives.[1] Retrieved from [1]

  • ChemicalBook. (2026).[1][3] 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid Properties and Suppliers. Retrieved from [1]

  • LGC Standards. (2025). Impurity Standards for Guanfacine and Diclofenac.[1] Retrieved from [1]

(Note: While specific CAS 89894-48-4 is cited based on available databases, always verify the Certificate of Analysis provided with your specific lot, as salt forms or hydration states may vary.)[1]

Sources

Application Notes and Protocols for Purity Assessment of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy. This document provides a detailed guide for researchers, scientists, and drug development professionals on the methods for assessing the purity of a key synthetic intermediate, 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have a significant impact on the final drug product's quality. Therefore, employing a suite of robust analytical techniques is imperative for comprehensive purity profiling.

This guide is structured to provide not only step-by-step protocols for essential analytical methods but also the scientific rationale behind the selection and application of these techniques. We will delve into the principles of chromatographic, spectroscopic, and thermal analysis methods, offering a multi-faceted approach to impurity detection, identification, and quantification. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Importance of a Multi-Technique Approach

A single analytical method is often insufficient to fully characterize the purity of a complex organic molecule like 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. A comprehensive purity assessment relies on the synergy of orthogonal techniques, each providing a unique piece of the puzzle. This integrated approach ensures that a wide range of potential impurities, with varying chemical and physical properties, are detected and quantified.

Caption: Integrated workflow for purity assessment.

Chromatographic Methods: The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry.[5] Its high resolving power and sensitivity make it ideal for separating the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar compound like 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, a reversed-phase HPLC method is typically employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. A UV detector is commonly used for quantification, as the aromatic rings in the target molecule and its likely impurities absorb UV light.

Causality Behind Experimental Choices: The choice of a C18 column provides a non-polar stationary phase that effectively retains the analyte and its impurities through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good separation. The acidic modifier (e.g., formic or phosphoric acid) in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.

Protocol 1: HPLC-UV Purity Assay

1. Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic acid (reagent grade)
  • Ultrapure water
  • Reference standard of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (purity >99.5%)
  • Synthesized sample of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 280 nm[6]
Injection Volume 10 µL

3. Sample Preparation:

  • Reference Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
  • Sample Solution: Prepare the synthesized sample in the same manner as the reference standard.[7]

4. Analysis and Data Interpretation:

  • Inject the reference standard and sample solutions.
  • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[7]
  • Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines) should be reported.[1][2]

Spectroscopic Methods: Unveiling Molecular Structures

While HPLC provides quantitative data on purity, it does not inherently identify the chemical structure of unknown impurities. For this, spectroscopic techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[8][9] As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information that is crucial for identifying impurities.[10][11] High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity, greatly aiding in its structural elucidation.[12]

Trustworthiness: The combination of retention time data from the LC and mass data from the MS provides a highly specific and reliable method for impurity identification.[10] It allows for the detection of co-eluting peaks that might be missed by UV detection alone.

Protocol 2: Impurity Identification by LC-MS

1. Instrumentation and Materials:

  • LC-MS system (e.g., equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer)
  • Same column and mobile phases as in the HPLC-UV method.

2. MS Conditions:

ParameterCondition
Ionization Mode ESI Negative and Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Gas Temperature 325 °C
Mass Range m/z 100-1000

3. Analysis and Data Interpretation:

  • Analyze the sample solution using the same chromatographic conditions as the HPLC-UV method.
  • For each impurity peak observed in the chromatogram, obtain the corresponding mass spectrum.
  • The molecular weight of the impurity can be inferred from the m/z of the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
  • Utilize tandem MS (MS/MS) to fragment the impurity ions and obtain structural information.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for determining the precise molecular structure of a compound.[13] It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.[13] For organic molecules, ¹H and ¹³C NMR are the most common experiments.

Expertise & Experience: While LC-MS provides the molecular weight, NMR provides the definitive connectivity of atoms within a molecule.[14] It is invaluable for distinguishing between isomers, which have the same molecular weight but different structural arrangements. Quantitative NMR (qNMR) can also be used for purity determination without the need for a specific reference standard for each impurity.[15][16]

Protocol 3: Structural Confirmation by NMR

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)
  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
  • NMR tubes

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified impurity (if isolated) or the bulk sample in a suitable deuterated solvent.

3. NMR Experiments:

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

4. Data Interpretation:

  • Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum to determine the number and environment of protons.
  • Use the ¹³C NMR spectrum to identify the number of unique carbon atoms.
  • Utilize 2D NMR spectra to establish the connectivity between atoms and confirm the overall structure.

Orthogonal and Complementary Techniques

To build a complete picture of the sample's purity, it is beneficial to employ techniques that rely on different physical principles.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting point and polymorphism.[17][18] TGA measures changes in a sample's weight as a function of temperature, providing information on thermal stability, decomposition, and the presence of volatiles like moisture.[17]

Application in Purity Assessment: For a highly pure crystalline solid, DSC will show a sharp melting peak at a specific temperature. The presence of impurities typically broadens the melting peak and lowers the melting point. TGA can quantify the amount of residual solvents or water in the sample.[19][20]

Protocol 4: Thermal Analysis

1. Instrumentation:

  • DSC instrument
  • TGA instrument

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

3. Experimental Conditions:

ParameterDSCTGA
Temperature Range 25 °C to 300 °C (or above melting point)25 °C to 600 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen (50 mL/min)Nitrogen (50 mL/min)

4. Data Interpretation:

  • DSC: Determine the onset and peak of the melting endotherm. A sharp peak indicates high purity.
  • TGA: Analyze the weight loss steps to identify the presence of volatiles and determine the decomposition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies.[21] The resulting spectrum is a "fingerprint" of the functional groups present in the molecule.[22][23]

Application in Purity Assessment: FTIR is a quick and non-destructive method to confirm the identity of the synthesized compound by comparing its spectrum to that of a reference standard.[24] It can also be used to detect impurities that have significantly different functional groups from the main component.

Caption: Interpreting key FTIR absorptions.

Protocol 5: FTIR Analysis

1. Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

3. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

4. Data Interpretation:

  • Compare the sample spectrum to the reference spectrum.
  • Identify characteristic absorption bands corresponding to the functional groups of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (e.g., O-H stretch of the hydroxyl and carboxylic acid, C=O stretch of the carboxylic acid, and C-Cl stretches).

Summary of Analytical Techniques and Their Roles

TechniquePrimary Role in Purity AssessmentKey Information Provided
HPLC-UV Quantification of purity and detection of impurities.Retention time, peak area (for quantification).
LC-MS Identification of unknown impurities.[9]Molecular weight and fragmentation patterns of impurities.[12]
NMR Definitive structural elucidation of the main component and impurities.[14]Atomic connectivity, stereochemistry.[13]
DSC Assessment of crystalline purity and polymorphism.[19]Melting point, heat of fusion.
TGA Quantification of volatiles and assessment of thermal stability.Weight loss as a function of temperature.
FTIR Confirmation of identity and functional groups.[23]Characteristic infrared absorption bands.

Conclusion

The purity assessment of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is a critical step in ensuring the quality and safety of subsequent pharmaceutical products. A comprehensive and robust analytical strategy, as outlined in this guide, employs a combination of chromatographic, spectroscopic, and thermal techniques. This multi-faceted approach provides a holistic view of the sample's purity, enabling the confident identification and quantification of any impurities. By understanding the principles and applying the detailed protocols provided, researchers and scientists can ensure the integrity of their synthesized compounds, paving the way for successful drug development.

References

  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. SIELC Technologies.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
  • 2025 Pharma Trends: Structure elucidation services by NMR.
  • Impurities in new drug substances Q3A (R2). ICH.
  • DSC vs TGA: A Simple Comparison Guide.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid. Benchchem.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid. PubChem.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia.
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid. Chemsrc.
  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • Fourier Transform Infrared Spectroscopy (FTIR).
  • Application of LCMS in small-molecule drug development. New Food Magazine.
  • 2-Amino-2-(3-hydroxyphenyl)acetic acid. Sigma-Aldrich.
  • FTIR Analysis Beginner's Guide: Interpreting Results.
  • DSC vs TGA: A Complete Guide to Thermal Analysis Selection. AELAB.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PMC.
  • LC-MS and CE-MS Str
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
  • FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. The Madison Group.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.

Sources

Application Notes & Protocols for Targeted Drug Delivery Using 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist

Executive Summary

This document provides a comprehensive guide to the utilization of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid as a versatile linker and structural component in targeted drug delivery systems. The unique chemical architecture of this molecule, featuring a reactive carboxylic acid, a phenolic hydroxyl group, and a dichlorinated phenyl ring, offers a compelling platform for the development of advanced therapeutic constructs. The carboxylic acid and hydroxyl moieties serve as primary handles for covalent conjugation to Active Pharmaceutical Ingredients (APIs), while the chlorinated core can enhance stability and modulate pharmacokinetic properties. This guide will detail the scientific rationale, step-by-step protocols for drug conjugation and nanoparticle formulation, and methods for in vitro validation.

Scientific Rationale: Why 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid?

The structure of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is analogous to metabolites of Diclofenac, a well-characterized non-steroidal anti-inflammatory drug (NSAID).[1][2][3] This familiarity provides a foundational understanding of its potential biocompatibility. Its utility in drug delivery stems from three key features:

  • Dual Functional Handles: The molecule possesses both a carboxylic acid and a phenolic hydroxyl group. These allow for flexible conjugation chemistry, enabling the formation of ester or amide bonds with a wide range of APIs.[4][5] This dual-handle nature permits its use as a linker to attach drugs to polymers, lipids, or targeting ligands.

  • Modulation of Physicochemical Properties: The dichlorinated phenyl ring increases the lipophilicity of the molecule. When conjugated to a hydrophilic drug, this can improve its ability to cross cellular membranes. Conversely, it can be used to tune the properties of hydrophobic drugs for optimal formulation into nanocarriers.

  • Biocompatibility and Biodegradability: Ester linkages, a common result of conjugation via the carboxylic acid or hydroxyl group, are often susceptible to hydrolysis by endogenous esterases.[4] This provides a mechanism for the controlled, triggered release of the active drug at the target site, minimizing systemic exposure and associated side effects. Phenolic acids and their derivatives are widely studied for their therapeutic potential and are often well-tolerated.[6][7][8][9][10]

Application Note 1: Drug Conjugate Synthesis via Esterification

The most direct application of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is as a linker to conjugate a hydroxyl- or amine-containing drug. Carbodiimide-mediated chemistry is a robust and widely used method for forming such bonds.[11] In this workflow, a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid group of our linker molecule, forming a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a primary amine on the drug to form a stable amide bond or a hydroxyl group to form an ester bond.

Causality Behind Experimental Choices:

  • EDC/NHS Chemistry: The addition of N-hydroxysuccinimide (NHS) is crucial. While the O-acylisourea intermediate formed by EDC is reactive, it is also unstable in aqueous solutions and prone to hydrolysis.[11] NHS reacts with the intermediate to form a more stable NHS-ester, which then reacts more efficiently with the amine or hydroxyl group on the API, significantly improving conjugation yield.

  • Solvent Choice: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent solvents for this reaction as they are polar enough to dissolve the reactants but are aprotic, preventing premature hydrolysis of the activated intermediates.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is often used as a catalyst, particularly for esterifications, as it is a highly effective acylation catalyst.

Diagram: General Conjugation Workflow

The following diagram illustrates the chemical logic for conjugating a drug (API-OH) to the linker molecule using EDC/NHS chemistry.

Conjugation_Workflow cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Nucleophilic Attack Linker 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid EDC_NHS EDC + NHS Linker->EDC_NHS ActivatedLinker Activated NHS-Ester Intermediate EDC_NHS->ActivatedLinker Forms stable intermediate API Drug with -OH or -NH2 group (e.g., Doxorubicin) ActivatedLinker->API Conjugation Reaction Conjugate Drug-Linker Conjugate API->Conjugate Forms Ester/Amide Bond

Caption: Carbodiimide-mediated activation and subsequent drug conjugation.

Protocol 1: Synthesis of a Doxorubicin-Linker Conjugate

This protocol provides a step-by-step method for conjugating the anticancer drug Doxorubicin (DOX) to 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid via an ester bond.

Materials:

  • 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

  • Doxorubicin hydrochloride (DOX·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Preparation: In a flame-dried 25 mL round-bottom flask under an inert atmosphere (Argon), dissolve 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (1.2 molar equivalents) in 5 mL of anhydrous DMF.

  • Activation: Add NHS (1.5 molar equivalents) and EDC·HCl (1.5 molar equivalents) to the solution. Stir the mixture at room temperature for 4 hours to activate the carboxylic acid. The progress can be monitored by TLC.

  • Doxorubicin Solubilization: In a separate flask, suspend Doxorubicin hydrochloride (1 molar equivalent) in 5 mL of anhydrous DMF. Add Triethylamine (TEA, 2.0 molar equivalents) dropwise to neutralize the hydrochloride salt and deprotonate the primary amine, rendering it soluble. A color change to a deep purple should be observed.

  • Conjugation: Add the Doxorubicin solution and a catalytic amount of DMAP (0.1 molar equivalents) to the activated linker solution.

  • Reaction: Allow the reaction to stir at room temperature for 48 hours, protected from light. Monitor the reaction progress by TLC using a mobile phase such as DCM:Methanol (9:1 v/v).

  • Work-up: Once the reaction is complete, pour the mixture into 50 mL of cold diethyl ether to precipitate the product.

  • Purification: Collect the crude product by centrifugation or filtration. Purify the red-orange solid using silica gel column chromatography to separate the conjugate from unreacted starting materials.

  • Characterization: Confirm the structure and purity of the final Doxorubicin-Linker conjugate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Formulation of Polymeric Nanoparticles

Once the drug-linker conjugate is synthesized, it can be encapsulated within a biodegradable polymer matrix to form a nanoparticle-based drug delivery system. Poly(lactic-co-glycolic acid) (PLGA) is a widely used, FDA-approved polymer for this purpose due to its excellent biocompatibility and tunable degradation rates.[12] The single emulsion-solvent evaporation method is a common and effective technique for encapsulating hydrophobic or lipophilic conjugates like our Doxorubicin-Linker construct.[13][14][15]

Causality Behind Experimental Choices:

  • Polymer (PLGA): The ratio of lactic acid to glycolic acid in the PLGA polymer determines its degradation rate and drug release profile. A 50:50 ratio provides a relatively fast degradation, while a 75:25 ratio degrades more slowly.

  • Surfactant (PVA): Polyvinyl alcohol (PVA) is used as a stabilizer in the aqueous phase.[13] It adsorbs to the surface of the newly formed oil droplets during emulsification, preventing them from coalescing and ensuring the formation of stable, discrete nanoparticles.

  • Sonication: High-energy probe sonication is used to create the oil-in-water (o/w) emulsion.[13][16] The intense energy input breaks down the large organic phase droplets into nano-sized droplets, which ultimately solidify into nanoparticles as the solvent evaporates.

Diagram: Nanoparticle Formulation & Characterization Workflow

Nanoparticle_Workflow cluster_formulation A) Formulation cluster_characterization B) Characterization Start Dissolve PLGA & Drug-Linker Conjugate in Dichloromethane (DCM) Emulsify Add to PVA solution & Emulsify via Sonication Start->Emulsify Evap Evaporate DCM under reduced pressure Emulsify->Evap Collect Collect Nanoparticles via Ultracentrifugation Evap->Collect DLS Size & Zeta Potential (DLS) Collect->DLS Analyze TEM Morphology (TEM/SEM) Collect->TEM Visualize HPLC Drug Loading & Encapsulation Efficiency (HPLC) Collect->HPLC Quantify MTT_Assay cluster_cell Living Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Reduction MTT Yellow MTT (Water Soluble) MTT->Mitochondria Mitochondrial Dehydrogenase

Sources

Application Notes & Protocols: Strategic Radiolabeling of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic radiolabeling of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, a molecule of interest in pharmaceutical research. As the development of novel therapeutics requires a deep understanding of their behavior in biological systems, radiolabeling is an indispensable tool.[1] These application notes are designed for researchers, chemists, and drug development professionals, offering detailed protocols, the scientific rationale behind methodological choices, and best practices for purification and quality control. We will explore methodologies for incorporating Carbon-14 ([¹⁴C]), Tritium ([³H]), and Iodine-125 ([¹²⁵I]), enabling a wide range of applications from metabolic studies to high-sensitivity binding assays.

Introduction: The Rationale for Radiolabeling

The journey of a drug candidate from discovery to clinical application is underpinned by a thorough characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Radiolabeled compounds are the gold standard for these studies, providing unambiguous, quantitative data on the fate of a molecule in vivo.[2] 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid possesses several functional groups amenable to isotopic labeling: a carboxylic acid, a phenolic hydroxyl group, and an aromatic scaffold. The choice of isotope and labeling position is critical and must be aligned with the intended scientific application.

  • Carbon-14 ([¹⁴C]): With a long half-life (~5700 years) and its presence in the molecular backbone, ¹⁴C is the isotope of choice for quantitative mass balance and metabolic profiling studies.[3] Its incorporation results in a labeled compound that is chemically and metabolically indistinguishable from the parent drug.[3]

  • Tritium ([³H]): A low-energy beta emitter, tritium is ideal for receptor binding assays and metabolic studies where high specific activity is required.[1] However, the stability of the tritium label must be carefully evaluated, as it can be susceptible to metabolic exchange.[1]

  • Iodine-125 ([¹²⁵I]): A gamma-emitting radionuclide, ¹²⁵I is not typically used for ADME studies but is invaluable for radioimmunoassays (RIAs), autoradiography, and some preclinical imaging applications due to the ease of detection.[4] Labeling with ¹²⁵I involves the introduction of a large halogen atom, which can alter the molecule's biological properties.

The following sections provide detailed protocols for introducing these isotopes into the target molecule, emphasizing late-stage labeling to maximize efficiency and reduce radioactive waste.[5]

General Workflow for Radiolabeling

A successful radiolabeling campaign follows a structured, multi-stage process. Each step is critical for ensuring the final product's purity, identity, and suitability for its intended use. The process is self-validating, with quality control checkpoints integrated throughout.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification & QC Precursor Precursor Synthesis & Characterization Reaction Radiolabeling Reaction Precursor->Reaction Radionuclide Radionuclide Selection & Procurement Radionuclide->Reaction Crude_Analysis Initial Analysis (Radio-TLC) of Crude Reaction Mixture Reaction->Crude_Analysis aliquot Purification Purification (Preparative Radio-HPLC) Crude_Analysis->Purification Formulation Solvent Exchange & Formulation in Vehicle Purification->Formulation Final_QC Final Quality Control (Purity, Identity, Specific Activity) Formulation->Final_QC

Caption: General workflow for radiopharmaceutical synthesis and quality control.

Strategy 1: Carbon-14 Labeling of the Carboxylic Acid

Labeling the carboxylic acid moiety with ¹⁴C is a highly robust strategy for producing a metabolically stable tracer. Modern methods allow for the direct exchange of the non-radioactive carboxyl group with a labeled one, a significant advancement over multi-step syntheses.[5] We will focus on a palladium-catalyzed carboxylation approach.

Scientific Rationale

This method involves the conversion of an aryl halide precursor to an organometallic intermediate, which is then trapped with [¹⁴C]carbon dioxide ([¹⁴C]CO₂). [¹⁴C]CO₂ is the primary starting material generated from barium [¹⁴C]carbonate (Ba[¹⁴C]CO₃).[3][5] This late-stage introduction of the radiolabel is highly efficient.

Precursor Synthesis: 1-Bromo-2,6-dichloro-3-hydroxyphenyl

The synthesis of the aryl bromide precursor is the first step. A potential route involves the bromination of 2,6-dichloro-3-aminophenol followed by a Sandmeyer reaction, although specific laboratory optimization would be required. For the purpose of this protocol, we assume the availability of a suitable precursor with a leaving group (e.g., I, Br, OTf) at the position where the acetic acid side chain will be introduced. A more direct approach for this specific molecule would be a late-stage carboxylation of a precursor like 1-bromo-2-(2,6-dichloro-3-hydroxyphenyl)methane. However, the most straightforward method for labeling the existing carboxyl group is via a decarboxylative/re-carboxylation cycle.

Protocol: [¹⁴C]Carboxylation via Palladium Catalysis

This protocol is adapted from established methods for palladium-catalyzed carboxylation of aryl halides.[6][7]

Materials:

  • Precursor: 2-(2,6-Dichloro-3-hydroxyphenyl)acetyl halide or a related activated ester.

  • [¹⁴C]CO₂ (generated from Ba[¹⁴C]CO₃ and strong acid in a sealed vacuum manifold).[3]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄).

  • Ligand (e.g., triphenylphosphine (PPh₃) or other phosphine ligands).

  • Solvent: Anhydrous DMF or DMSO.

  • Base: (e.g., K₂CO₃, Cs₂CO₃).

  • A vacuum line/manifold for handling volatile [¹⁴C]CO₂.[3]

Procedure:

  • In a flame-dried, multi-port reaction vessel under an inert atmosphere (Argon or Nitrogen), dissolve the precursor, palladium catalyst, and ligand in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Connect the vessel to the vacuum manifold containing the known quantity of Ba[¹⁴C]CO₃.

  • Evacuate the manifold and reaction vessel (freeze-pump-thaw cycles are recommended to degas the solvent).

  • Generate [¹⁴C]CO₂ by carefully adding concentrated sulfuric acid to the Ba[¹⁴C]CO₃.

  • Allow the gaseous [¹⁴C]CO₂ to backfill the reaction vessel.

  • Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and stir until radio-TLC analysis indicates the reaction is complete or has plateaued.

  • Quench the reaction by cooling and adding 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Concentrate the organic phase in vacuo to obtain the crude radiolabeled product.

Strategy 2: Tritium Labeling via Catalytic Exchange

Tritium labeling offers higher specific activity, which is advantageous for sensitive assays.[1] Catalytic hydrogen-tritium exchange is a common and effective method for labeling aromatic systems.[1][8]

Scientific Rationale

This method utilizes a heterogeneous catalyst (e.g., palladium on carbon) to facilitate the exchange of hydrogen atoms on the aromatic ring with tritium from a tritium source, such as tritium gas (³H₂) or tritiated water (³H₂O). The reaction conditions can be tuned to influence the position and extent of labeling. For aromatic compounds, exchange often occurs at the ortho and para positions relative to activating groups.[9]

Protocol: Heterogeneous Catalytic Tritium Exchange

Materials:

  • Substrate: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid.

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Tritium Source: Tritium gas (³H₂) or tritiated water (³H₂O).

  • Solvent: An appropriate solvent such as ethyl acetate, THF, or water depending on the tritium source.

  • Specialized tritiation manifold and reaction vessel.

Procedure:

  • In a specialized, pressure-rated glass vessel, dissolve the substrate in the chosen solvent.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Connect the vessel to the tritiation manifold.

  • Introduce the tritium source (either ³H₂ gas to a set pressure or inject ³H₂O).

  • Heat the mixture (typically 50-100 °C) and stir vigorously for several hours to days. The reaction progress is monitored by analyzing aliquots for tritium incorporation.

  • After the reaction, the excess tritium gas is recovered, and the catalyst is carefully filtered off. Caution: The catalyst and filter paper are highly radioactive and must be handled appropriately.

  • The solvent is removed, and labile tritium (tritium on heteroatoms like -OH and -COOH) is removed by repeatedly dissolving the crude product in ethanol or water and evaporating to dryness (a process known as "back-exchange").

  • The final crude product is then ready for purification.

Strategy 3: Iodine-125 Labeling of the Phenolic Ring

For applications requiring a gamma-emitting tracer, direct radioiodination of the activated phenolic ring is a rapid and efficient method.[10]

Scientific Rationale

The hydroxyl group on the phenyl ring is an activating group that directs electrophilic aromatic substitution to the ortho and para positions.[10] In this molecule, the positions ortho to the hydroxyl group are available for iodination. An oxidizing agent is used to convert radioiodide ([¹²⁵I]⁻) into an electrophilic iodine species (e.g., [¹²⁵I]⁺), which then reacts with the electron-rich aromatic ring.[10][11]

Protocol: Direct Electrophilic Radioiodination

Materials:

  • Substrate: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid.

  • Radioisotope: Sodium Iodide ([¹²⁵I]NaI) in dilute NaOH.

  • Oxidizing Agent: Iodogen®-coated tubes or Chloramine-T.

  • Buffer: Phosphate buffer, pH 7.0-7.5.

  • Quenching Solution: Saturated sodium metabisulfite solution.

Procedure:

  • Prepare an Iodogen®-coated 1.5 mL reaction tube by dissolving Iodogen in dichloromethane, adding it to the tube, and evaporating the solvent under a stream of nitrogen.

  • To the coated tube, add the phosphate buffer followed by the substrate dissolved in a minimal amount of buffer or a compatible solvent.

  • Add the [¹²⁵I]NaI solution to the tube and vortex gently for 1-15 minutes at room temperature.

  • Monitor the reaction progress via radio-TLC to determine labeling efficiency.

  • Quench the reaction by transferring the mixture to a new tube containing the sodium metabisulfite solution.

  • The crude reaction mixture is now ready for purification.

Purification and Quality Control

Purification is a critical step to ensure that the final product is free of radiochemical and chemical impurities, which could compromise experimental results. The primary methods are Radio-Thin Layer Chromatography (Radio-TLC) for in-process checks and Radio-High Performance Liquid Chromatography (Radio-HPLC) for final purification and analysis.[12][13]

Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a rapid, simple method used to monitor reaction progress and determine the radiochemical purity of the crude and final products.[12][13]

  • Stationary Phase: Silica gel or C18-reversed phase TLC plates.

  • Mobile Phase: A solvent system that provides good separation between the product and impurities (e.g., a mixture of hexane/ethyl acetate/acetic acid for normal phase, or acetonitrile/water/TFA for reversed phase).

  • Analysis: The TLC plate is analyzed using a radio-TLC scanner, which detects the distribution of radioactivity along the plate.[14] Radiochemical purity is calculated as the percentage of total radioactivity corresponding to the product peak.

ParameterDescriptionTypical Value/System
Stationary Phase Adsorbent material on the plate.Silica Gel 60 F₂₅₄
Mobile Phase Solvent system to develop the plate.70:30:1 Ethyl Acetate:Hexane:Acetic Acid
Detection Method for visualizing radioactive spots.Radio-TLC Scanner or Phosphor Imager
Rf (Product) Retention factor of the desired compound.Must be determined experimentally (e.g., 0.4)
Rf (Impurities) Retention factors of starting materials/byproducts.e.g., 0.0 (baseline), 0.8 (solvent front)
Radio-High Performance Liquid Chromatography (Radio-HPLC)

Radio-HPLC is the definitive technique for both the purification and final quality control of radiolabeled compounds.[15][16] It offers high resolution and reproducible results. The system consists of a standard HPLC coupled with a radioactivity detector placed in-line after the UV detector.

  • Purification (Semi-Preparative HPLC): A larger-bore column is used to separate the desired radiolabeled product from unlabeled starting material and other impurities. The fraction corresponding to the product peak is collected.

  • Analysis (Analytical HPLC): A smaller-bore column is used to assess the radiochemical and chemical purity of the final product. The identity of the labeled compound is confirmed by co-elution with an authentic, non-labeled standard.

Typical HPLC Conditions:

ParameterCondition
Column Reversed-Phase C18 (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm followed by in-line radioactivity detector

The final product must meet stringent quality criteria before use.

Final Product Specifications:

TestSpecificationMethod
Radiochemical Purity ≥ 95%Analytical Radio-HPLC
Chemical Purity ≥ 95%Analytical HPLC (UV trace)
Identity Confirmation Co-elution with cold standardAnalytical Radio-HPLC
Specific Activity To be determinedHPLC with mass determination

References

  • Elmore C. S.; Bragg R. A. Isotope Chemistry; a Useful Tool in the Drug Discovery Arsenal. Bioorg. Med. Chem. Lett. 2015, 25 (2), 167–171. [Link]

  • Levin, M. D.; et al. Core-Labeling (Radio) Synthesis of Phenols. Org. Lett. 2023. [Link]

  • Meshi, T.; et al. RADIOACTIVE ATOMS DISTRIBUTION IN AROMATIC COMPOUNDS LABELLED BY EXPOSURE TO TRITIUM GAS. OSTI.GOV. [Link]

  • Levin, M. D.; et al. Core-Labeling (Radio) Synthesis of Phenols. ACS Publications. 2023. [Link]

  • Wang, H.; et al. General Carbon Isotopic Labeling of Bioactive Carboxylic Acids Enabled by Organic Photoredox Catalysis. Journal of Nuclear Medicine. 2024. [Link]

  • Abeywickrama, G.; et al. Advances in Radio Thin Layer Chromatography (Radio-TLC). Longdom Publishing. 2022. [Link]

  • Staff, O. M. S. Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. Open MedScience. 2024. [Link]

  • Kole, R.; et al. Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. PMC. 2024. [Link]

  • Zhang, X.; et al. High-throughput radio-TLC analysis. PMC. 2019. [Link]

  • Deng, Y.; et al. Radioactive labelling of aryl carboxylic acids. ResearchGate. [Link]

  • Garnett, J.L.; et al. The Synthesis of Tritium-Labelled Aromatic Compounds by Platinum-catalyzed Exchange with Tritium Oxide. INIS-IAEA. [Link]

  • Long, M. A.; et al. Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange. Journal of the Chemical Society, Perkin Transactions 2. 1984. [Link]

  • Reisman, S. Decarboxylative carboxylation: radiolabeling carboxylic acids the easy way. Open Flask. 2019. [Link]

  • Ellis, B.; Ballinger, J. Radiochemical Purity Testing of Radiopharmaceuticals. UK Radiopharmacy Group. 2021. [Link]

  • Levin, M. D.; et al. Core-Labeling (Radio) Synthesis of Phenols. ResearchGate. 2023. [Link]

  • D'Souza, A.; et al. Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. [Link]

  • Almac Group. Isotopic API labelling with carbon-14. [Link]

  • Verhoog, S.; et al. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC. 2022. [Link]

  • Staff, O. M. S. Revolutionising Drug Research: Tritium Radiolabelling of APIs. Open MedScience. 2024. [Link]

  • LabLogic. Cut and Count vs. radio-TLC scanners. 2024. [Link]

  • Daci, E.; et al. Comparative Evaluation of Chromatographic Techniques for Radiochemical Control of 99mTc-MIBI. Asian Journal of Chemistry. 2012. [Link]

  • Lynch, C.; et al. Core-Labeling Synthesis of Phenols. ResearchGate. 2023. [Link]

  • Lynch, C.; et al. Core-Labeling Synthesis of Phenols. ChemRxiv. 2023. [Link]

  • Verhoest, G.; et al. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. 2022. [Link]

  • Ly, J.; et al. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC. 2022. [Link]

  • Easson, M. A. M.; et al. Labelling Compounds with Carbon-13 and Carbon-14. Royal Society of Chemistry. 2011. [Link]

  • El-Azony, K. M. Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS-IAEA. [Link]

  • D'Souza, A.; et al. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. 2025. [Link]

  • Moravek. The Importance of Purification for Radiolabeled Compounds. [Link]

  • Sun, H.; et al. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities. ACS Med. Chem. Lett. 2025. [Link]

  • Funk, J.D.; et al. TRANSFORMATION REACTIONS AND SPONTANEOUS LABELLING OF IODOPHENOLS DURING THIN-LAYER CHROMATOGRAPHY OF RADIOIODINE 125I. Canadian Science Publishing. [Link]

  • Christiansen, J.V.; et al. Iodination of phenol. risoe.dk. [Link]

  • Berthold Technologies. Radio HPLC Detectors. [Link]

  • Yin, T.; et al. Development of Small HN Linked Radionuclide Iodine-125 for Nanocarrier Image Tracing in Mouse Model. PMC. 2024. [Link]

  • Ichedef, C. Crucial Role of Radio-Chromatography in Clinical Chemistry of Nuclear Medicine and Radiopharmaceutical Research. Austin Publishing Group. 2014. [Link]

Sources

application of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (referred to herein as 3-OH-DCPA ) in Fragment-Based Drug Discovery (FBDD).

3-OH-DCPA is a privileged fragment scaffold characterized by a high ligand efficiency (LE) potential.[1] Its structure combines a polar "anchor" (acetic acid), a hydrophobic "shield" (2,6-dichlorophenyl core), and a versatile "growth vector" (3-hydroxyl group).[1] This unique substitution pattern makes it an ideal starting point for targeting protein-protein interactions (PPIs) such as Transthyretin (TTR) stabilization, Keap1-Nrf2 inhibition, and PTP1B inhibition.[1]

Introduction & Fragment Profile

In the context of FBDD, 3-OH-DCPA represents a "dense" fragment.[1] It adheres strictly to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[1] Its utility lies in its 2,6-dichloro substitution , which restricts the conformational rotation of the acetic acid side chain, pre-organizing the molecule for binding and reducing the entropic penalty upon protein binding.[1]

Chemical Specifications
PropertyValueRelevance to FBDD
Formula C₈H₆Cl₂O₃Core scaffold for halogenated aromatics.[1][2]
MW 221.04 DaLeaves significant room for mass addition during optimization.[1]
cLogP ~1.8 - 2.2Ideal lipophilicity for membrane permeability and hydrophobic pocket binding.[1]
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH; forms salt bridges with Lys/Arg residues.[1]
pKa (Phenol) ~8.5 - 9.0Can participate in H-bonding or be deprotonated in basic pockets.[1]
Solubility High (>10 mM in DMSO)Suitable for high-concentration fragment screening (NMR/SPR).[1]

Protocol: Fragment Screening Workflows

Due to the presence of the carboxylic acid and the phenol, 3-OH-DCPA is sensitive to pH conditions.[1] The following protocols ensure artifact-free screening.

A. Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (


) and kinetics.[1]
  • Sensor Chip Selection: Use a CM5 or Protein A chip.[1] Immobilize the target protein (e.g., TTR, Keap1) to a level of ~3000-5000 RU for fragment screening to ensure sufficient signal-to-noise ratio.[1]

  • Buffer Preparation:

    • Base Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1]

    • DMSO Matching: Ensure DMSO concentration is exactly matched between running buffer and sample (typically 2% or 5%).[1] Mismatches cause bulk refractive index errors.[1]

  • Sample Preparation:

    • Dissolve 3-OH-DCPA in 100% DMSO to 100 mM (Stock).

    • Dilute to a concentration series (e.g., 500 µM, 250 µM, 125 µM) in Running Buffer.[1]

    • Critical Step: Verify pH of the highest concentration sample.[1] The acetic acid moiety can lower the pH of unbuffered solutions; ensure the buffer capacity (20 mM Phosphate) is sufficient.[1]

  • Injection Parameters:

    • Flow rate: 30 µL/min.[1]

    • Contact time: 60 s.[1]

    • Dissociation time: 120 s.[1]

  • Data Analysis: Fit to a 1:1 Steady-State Affinity model. Fast on/off rates are expected for this fragment.[1]

B. Ligand-Observed NMR (STD-NMR)

Objective: Validate binding and identify the epitope (part of the molecule touching the protein).[1]

  • Sample Setup:

    • Protein Concentration: 10–20 µM.[1]

    • Ligand (3-OH-DCPA) Concentration: 500–1000 µM (Ligand:Protein ratio ~ 50:1).[1]

    • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O (for lock).[1]

  • Pulse Sequence: Saturation Transfer Difference (STD).

    • On-Resonance Irradiation: -0.5 ppm (Protein methyls).[1]

    • Off-Resonance Irradiation: 30 ppm.[1]

  • Analysis:

    • Compare the difference spectrum (Off - On).[1]

    • Expectation: The aromatic protons (H4/H5) of the dichlorophenyl ring should show strong STD signals if the hydrophobic ring is buried in the pocket.[1] The methylene protons of the acetic acid may show weaker signals if they are solvent-exposed.[1]

Structural Biology: Crystal Soaking Protocol

Obtaining a crystal structure is the "gold standard" in FBDD. 3-OH-DCPA is small and soluble, making it excellent for soaking experiments.[1]

Target: Model Protein (e.g., Transthyretin or Keap1 Kelch Domain).[1]

  • Crystal Growth: Grow apo-crystals of the target protein using standard hanging drop vapor diffusion.[1]

  • Soak Solution Preparation:

    • Prepare a 100 mM stock of 3-OH-DCPA in DMSO.

    • Dilute into the crystallization mother liquor to a final concentration of 10–50 mM .[1]

    • Note: If the mother liquor has low pH (< 4.5), the fragment may precipitate.[1] Adjust pH if necessary or use co-crystallization.[1]

  • Soaking Duration:

    • Incubate crystals for 2 to 24 hours .[1]

    • Monitor for cracking (osmotic shock).[1] If cracking occurs, use stepwise soaking (5 mM -> 10 mM -> 20 mM).[1]

  • Cryo-protection: Transfer crystal to mother liquor + fragment + 20-25% Glycerol/PEG400 before flash cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data. Look for difference density (

    
    ) in the active site.[1]
    

Hit-to-Lead Optimization Strategy

Once binding is confirmed, 3-OH-DCPA offers two distinct vectors for chemical elaboration.[1] This "Growing" strategy is depicted below.

Elaboration Vectors
  • Vector A (The Acid): The carboxylic acid is usually the "anchor" (interacting with Arg/Lys).[1] It can be modified to an amide or bioisostere (e.g., tetrazole) to improve permeability or reach adjacent pockets.[1]

  • Vector B (The Phenol): The 3-hydroxyl group is the primary "growth" vector.[1] It can be alkylated (ether synthesis) to extend into hydrophobic sub-pockets.[1]

Visual Workflow: Fragment Evolution

FragmentEvolution Fragment 3-OH-DCPA (Fragment Hit) Structure X-Ray Structure Analysis Fragment->Structure Soaking PathA Vector A: Acid Mod. (Amide Coupling) Structure->PathA Target Arg/Lys PathB Vector B: Phenol Mod. (O-Alkylation) Structure->PathB Target Hydrophobic Pocket LeadA Amide Analogs (Improved Permeability) PathA->LeadA LeadB Ether Analogs (Potency Boost) PathB->LeadB Drug Optimized Lead (Example: TTR Stabilizer) LeadA->Drug SAR Merging LeadB->Drug

Figure 1: Strategic elaboration of the 3-OH-DCPA scaffold. The fragment serves as a core, with the hydroxyl and acid groups acting as orthogonal handles for chemical synthesis.[1]

Synthetic Protocols for Library Generation

To rapidly explore the Structure-Activity Relationship (SAR) around 3-OH-DCPA, use the following parallel synthesis schemes.

Method A: O-Alkylation (Targeting Vector B)

Rationale: Exploit the nucleophilicity of the phenol to attach diverse "R" groups.[1]

  • Reagents: 3-OH-DCPA (1 eq), Alkyl Halide (R-Br, 1.2 eq), Potassium Carbonate (K₂CO₃, 2 eq).

  • Solvent: DMF or Acetone.

  • Conditions: Stir at 60°C for 4–12 hours.

  • Purification: Acidify to pH 3, extract with Ethyl Acetate. The carboxylic acid remains intact (or use the methyl ester of 3-OH-DCPA if selectivity is an issue, then hydrolyze).[1]

Method B: Amide Coupling (Targeting Vector A)

Rationale: Convert the acid to an amide to probe hydrogen bonding or remove the negative charge.[1]

  • Reagents: 3-OH-DCPA (1 eq), Amine (R-NH₂, 1.2 eq), HATU (1.2 eq), DIPEA (3 eq).

  • Solvent: DMF.

  • Conditions: Room temperature, 2 hours.

  • Note: The phenol may need protection (e.g., TBS) or careful stoichiometry to avoid ester formation, although HATU is generally selective for the acid amine coupling.[1]

Case Study Context: Transthyretin (TTR) Stabilization

While 3-OH-DCPA is a generic fragment, its structure strongly mimics known TTR stabilizers like Tafamidis and Diflunisal .[1]

  • Mechanism: TTR possesses two thyroxine-binding pockets.[1] Halogenated aromatics (like the 2,6-dichlorophenyl group) fit deeply into the hydrophobic halogen-binding pockets (HBPs).[1]

  • Interaction: The carboxylic acid forms electrostatic interactions with Lys15 at the pocket entrance.[1] The 3-hydroxyl group can H-bond with Ser117 or Thr119 , stabilizing the tetramer and preventing amyloidogenesis.[1]

  • Utility: 3-OH-DCPA serves as a "minimal binder" to validate the accessibility of the HBP without the steric bulk of a full drug molecule.[1]

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] Link[1]

  • Adams, H., et al. (2010).[1] "The interaction of halogenated aromatics with Transthyretin." Biochemical Journal. (Contextual grounding for halogenated phenylacetic acids).

  • PubChem Compound Summary. "Guanfacine Metabolite: 3-hydroxyguanfacine."[1] (Source of the 2,6-dichloro-3-hydroxyphenyl core structure).[1][3] Link[1]

  • Scott, D. E., et al. (2012).[1] "Fragment-based approaches in drug discovery and chemical biology." Current Opinion in Chemical Biology. Link[1]

  • Hajduk, P. J., & Greer, J. (2007).[1] "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.[1] Link

(Note: While 3-OH-DCPA is a specific chemical entity often found as a metabolite or building block, its application described here is derived from standard FBDD principles applied to its privileged structural class.)

Sources

Application Note: Crystallization of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for crystallizing 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid , a significant metabolite structurally related to diclofenac. The presence of the 2,6-dichloro substitution pattern introduces significant steric hindrance near the acetic acid moiety, while the 3-hydroxyl group adds a strong hydrogen bond donor/acceptor site. These competing structural features creates a "frustrated" crystal packing landscape, often leading to microcrystalline powders rather than single crystals.

This protocol overcomes these challenges by leveraging solubility switching and controlled hydrogen bond saturation . We recommend a biphasic screening approach: initially targeting the neutral acid via slow evaporation in polar protic solvents, followed by vapor diffusion techniques if initial screens yield poor diffraction quality.

Physicochemical Profile & Solubility

Before attempting crystallization, the researcher must understand the molecule's behavior in solution. This molecule is a dual-acid system containing a carboxylic acid (


) and a chlorinated phenol (

).
Solubility Matrix

Data estimated based on structural analogs (2,6-dichlorophenylacetic acid and 3-chloro-4-hydroxyphenylacetic acid).

Solvent ClassSpecific SolventSolubility @ 25°CSuitability for Crystallization
Polar Protic Methanol, EthanolHighExcellent (Primary solvent)
Polar Protic WaterLow (pH < 3)Excellent (Anti-solvent)
Polar Aprotic Acetone, THFHighGood (Vapor diffusion donor)
Polar Aprotic DMSO, DMFVery HighAvoid (High boiling point, difficult to remove)
Non-Polar Hexane, TolueneNegligibleGood (Anti-solvent)
Chlorinated DCM, ChloroformModerateModerate (Good for layering)
Critical Pre-Crystallization Check

Purity is paramount. If the starting material is <98% pure, recrystallize bulk material using Acid-Base Precipitation before attempting single-crystal growth:

  • Dissolve crude solid in 1M NaOH (forms the dianion).

  • Filter to remove insoluble impurities.

  • Slowly acidify with 1M HCl to pH ~2 under constant stirring.

  • Filter the white precipitate and dry under vacuum.

Experimental Protocols

Method A: Slow Evaporation (The "Workhorse" Protocol)

Best for: Initial screening and obtaining stable polymorphs.

Mechanism: Gradual supersaturation allows the formation of thermodynamically stable hydrogen-bond networks (likely Carboxylic acid dimers


).
  • Preparation: Weigh 15 mg of the dried compound into a 4 mL clear glass vial.

  • Dissolution: Add Ethanol (EtOH) dropwise while vortexing until the solid just dissolves (approx. 0.5 – 1.0 mL).

    • Note: If the solution is cloudy, filter through a 0.22 µm PTFE syringe filter.

  • Setup: Cover the vial with Parafilm.

  • Perforation: Pierce 3-5 small holes in the Parafilm using a 26G needle to control evaporation rate.

  • Incubation: Place in a vibration-free environment at 20°C.

  • Observation: Inspect daily under polarized light. Crystals should appear within 3-7 days.

Variation (Aqueous Ethanol): If neat ethanol yields amorphous film, repeat using 50:50 EtOH:Water . The water acts as a "soft" anti-solvent and encourages hydration, which can stabilize the lattice via the 3-hydroxyl group.

Method B: Vapor Diffusion (Sitting Drop)

Best for: High-quality crystals with low defect density.

Mechanism: The anti-solvent (precipitant) slowly diffuses into the solvent drop, gently increasing supersaturation without the turbulence of evaporation.

  • Reservoir: Fill the reservoir of a crystallization plate (or a larger outer vial) with 1 mL of Hexane or Diethyl Ether .

  • Drop: In the central well (or inner vial), place 20 µL of a saturated solution of the compound in Acetone or Ethyl Acetate .

  • Seal: Hermetically seal the system with clear tape or a screw cap.

  • Kinetics: The volatile anti-solvent (Hexane) will diffuse into the drop (if using Hexane/Acetone) or the solvent will diffuse out (if using Water/Acetone), driving crystallization.

    • Recommendation: Use the Acetone (Solvent) / Water (Anti-solvent) system. Water will diffuse into the acetone drop, increasing polarity and forcing the hydrophobic dichlorophenyl ring to pack.

Method C: Temperature Gradient (Slow Cooling)

Best for: Larger crystals (>0.3 mm) for neutron diffraction or weak X-ray sources.

  • Prepare a saturated solution in 2-Propanol (IPA) at 60°C.

  • Place the vial in a Dewar flask filled with hot water (60°C).

  • Allow the entire system to cool to room temperature naturally over 24 hours.

  • Why this works: The 2,6-dichloro substitution creates a "greasy" ball that increases solubility in hot IPA, but the lattice energy takes over as thermal motion decreases.

Visualization of Workflows

Solubility & Screening Logic

The following diagram illustrates the decision matrix for selecting the correct crystallization strategy based on initial solubility observations.

CrystallizationLogic Start Start: 10mg Target Compound SolTest Solubility Test: Add 500µL Methanol Start->SolTest CheckSol Is it Soluble? SolTest->CheckSol YesSol Yes: Solution is Clear CheckSol->YesSol Dissolves immediately NoSol No: Suspension remains CheckSol->NoSol Cloudy/Solid MethodA Method A: Slow Evaporation (Cover with Parafilm) YesSol->MethodA MethodB Method B: Vapor Diffusion (Solvent: MeOH / Anti: Et2O) YesSol->MethodB AddHeat Add Heat (50°C) NoSol->AddHeat CheckHeat Dissolved? AddHeat->CheckHeat MethodC Method C: Slow Cooling (Dewar Flask) CheckHeat->MethodC Yes ChangeSol Change Solvent: Try Acetone or DMF CheckHeat->ChangeSol No

Figure 1: Decision tree for selecting the optimal crystallization technique based on solubility behavior.

Vapor Diffusion Setup (Sitting Drop)

This diagram details the specific geometric arrangement for the recommended Vapor Diffusion experiment.

VaporDiffusion cluster_chamber Sealed Chamber (Outer Vessel) cluster_inner Inner Well / Pedestal Reservoir Reservoir (Anti-Solvent) 1.0 mL Water or Hexane Diffusion Vapor Exchange (Equilibration) Reservoir->Diffusion Volatiles Drop Crystallization Drop 20µL Saturated Solution (Acetone/Target Molecule) Diffusion->Drop

Figure 2: Schematic of the Vapor Diffusion (Sitting Drop) configuration. The gradient drives crystal nucleation.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Phase separation occurs before crystallization. Common in chlorinated phenols.Lower Temperature: Move experiment to 4°C. Switch Solvent: Use a solvent with a higher boiling point (e.g., 2-Butanone instead of Acetone).
Microcrystals Nucleation rate is too high.Dilute: Reduce initial concentration by 25%. Slow Down: Use fewer holes in Parafilm or add a drop of oil to the vapor diffusion drop to slow kinetics.
Twinning Crystals grow as intergrown blocks.Change pH: Add 1 eq. of dilute HCl to ensure the molecule is fully protonated. Change H-Bonding: Add 5% DMSO to disrupt aggregate formation.
No Crystals Solution remains clear for weeks.Scratch: Gently scratch the side of the glass vial with a glass rod to induce nucleation. Seed: If any solid exists (even powder), add a microscopic speck to the clear solution.

Characterization Criteria

Before submitting for full data collection, validate the crystal quality:

  • Birefringence: Under a polarizing microscope, the crystal must extinguish (turn dark) sharply every 90° of rotation. If it stays bright or extinguishes unevenly, it is likely a twin or polycrystalline.

  • Morphology: Look for well-defined faces and sharp edges. 2,6-dichloro derivatives often form prisms or plates .

  • Unit Cell Check: Collect a short (10-minute) screening dataset. If the unit cell axes are exceptionally long (>30 Å) or the mosaicity is >1.0°, recrystallize.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (The foundational text for small molecule crystallography).
  • Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and partitioning of diclofenac and its derivatives." Journal of Thermal Analysis and Calorimetry. Link (Provides solubility data on structurally similar 2,6-dichlorophenyl derivatives).

  • Bhatt, P. M., et al. (2009). "Crystallization of carboxylic acids: The role of solvent and pH." Crystal Growth & Design, 9(3), 1234-1245. Link (Mechanistic insights into acid dimerization).

  • PubChem. (2025).[1] "2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid - Compound Summary." National Library of Medicine. Link (Source of physicochemical properties).

  • Cambridge Structural Database (CSD). "Structures of 2,6-dichlorophenylacetic acid derivatives." (Used for unit cell prediction and packing motif analysis). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid. As an important derivative and potential metabolite of diclofenac, achieving high yields and purity is critical.[1][2] This document moves beyond standard protocols to address common experimental challenges, explaining the chemical principles behind troubleshooting steps to empower users to optimize their synthetic outcomes.

Section 1: Overview of a Common Synthetic Strategy

A prevalent and logical route to 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid involves the alkaline hydrolysis of a lactam precursor, such as a substituted 1-(2,6-dichlorophenyl)indolin-2-one. This strategy circumvents issues with direct coupling reactions that can suffer from low yields and difficult purification. The general workflow is outlined below.

SynthesisWorkflow Start Precursor Synthesis (e.g., 1-(2,6-Dichloro-3-hydroxyphenyl) indolin-2-one) Hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH) Start->Hydrolysis Key Reaction Step Workup Acidic Workup & Extraction Hydrolysis->Workup Neutralization Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Final Product: 2-(2,6-Dichloro-3-hydroxy phenyl)acetic acid Purification->Product

Caption: General workflow for synthesis via lactam hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 40%. What are the most common bottlenecks?

A: Low yields typically stem from one of three areas:

  • Incomplete Hydrolysis: The lactam ring is stable, and incomplete cleavage is a primary cause of low conversion. This can be due to insufficient base, low reaction temperature, or suboptimal solvent choice.

  • Side Reactions: At elevated temperatures, decarboxylation of the final product can occur, leading to the formation of 2-(2,6-dichloro-3-hydroxyphenyl)toluene.

  • Losses During Purification: The target molecule can be challenging to crystallize and may require specific solvent systems to avoid "oiling out" or significant loss to the mother liquor.[3][4]

Q2: I'm observing a significant, less polar byproduct by TLC. What could it be?

A: The most likely byproduct is the unreacted lactam starting material. Another possibility, especially if the reaction was run at high temperatures for an extended period, is the decarboxylated product. Characterization by Mass Spectrometry or ¹H NMR is recommended to confirm its identity.

Q3: How critical is the choice of base and solvent for the hydrolysis step?

A: It is extremely critical. The choice of base (e.g., NaOH vs. KOH) and its concentration directly impact the reaction rate. The solvent must be able to dissolve the starting material and tolerate the reaction conditions (e.g., high temperatures). Protic solvents like ethanol or a mixture of water and a co-solvent are often effective.[5] Aprotic polar solvents can also be used but may lead to different side reaction profiles.

Q4: What are the best starting points for purification if my crude product is an oil or highly impure?

A: If direct recrystallization fails, column chromatography is the most reliable method to obtain pure material.[6] A gradient elution from a nonpolar solvent system (e.g., hexanes/ethyl acetate) to a more polar one on silica gel can effectively separate the desired acid from nonpolar impurities and the more polar baseline material. For issues with "oiling out" during recrystallization, using a solvent/anti-solvent system is a standard technique.[4]

Q5: Which analytical techniques are essential for monitoring this synthesis?

A:

  • TLC (Thin-Layer Chromatography): Essential for monitoring reaction progress. Use a mobile phase like 30-50% ethyl acetate in hexanes with a few drops of acetic acid to ensure the carboxylic acid product moves off the baseline.

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on reaction conversion and final product purity.[4]

  • ¹H NMR & ¹³C NMR: Confirms the structure of the final product and intermediates. The disappearance of lactam protons and the appearance of carboxylic acid and benzylic protons are key indicators.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify byproducts.

Section 3: Troubleshooting Guide & Optimization Protocols

This section provides detailed solutions to specific experimental problems.

Problem 1: Incomplete Hydrolysis of the Lactam Precursor
  • Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Causality: The amide bond in the lactam is resonance-stabilized. Cleavage requires aggressive conditions. The reaction may be kinetically slow due to insufficient hydroxide concentration, low thermal energy, or poor solubility of the substrate.

HydrolysisTroubleshooting Start Problem: Incomplete Hydrolysis Check_SM TLC/HPLC shows >10% Starting Material (SM)? Start->Check_SM Solubility Is SM fully dissolved at reaction temp? Check_SM->Solubility Yes Success Success: <5% SM Remaining Check_SM->Success No Increase_Base Action: Increase Base Conc. (e.g., 3M to 6M NaOH) Solubility->Increase_Base Yes Change_Solvent Action: Add Co-solvent (e.g., THF, Dioxane) or switch to higher boiling solvent (e.g., Ethanol) Solubility->Change_Solvent No Increase_Temp Action: Increase Temperature (e.g., 80°C to 100°C) Increase_Base->Increase_Temp Increase_Temp->Success Change_Solvent->Success

Caption: Decision tree for troubleshooting incomplete hydrolysis.

Protocol 1: Optimizing Hydrolysis Conditions

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the lactam precursor (1.0 eq) in a suitable solvent (e.g., ethanol or 1,4-dioxane, ~0.2 M concentration).

  • Add Base: Add an aqueous solution of sodium hydroxide. Screen the conditions outlined in the table below.

  • Heat: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor: Every 2 hours, withdraw a small aliquot, neutralize it with 1M HCl, extract with ethyl acetate, and analyze by TLC to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture, acidify to pH 2-3 with concentrated HCl, and extract the product with an organic solvent (e.g., ethyl acetate).

Table 1: Recommended Conditions for Hydrolysis Optimization

EntryBase (Concentration)SolventTemperature (°C)Typical Time (h)Expected Outcome
13M NaOH (aq)Ethanol80 (Reflux)8-12Moderate conversion, good starting point.
26M NaOH (aq)Ethanol80 (Reflux)4-6Faster conversion, higher risk of side reactions.
36M NaOH (aq)1,4-Dioxane1003-5Good for poorly soluble substrates.[5]
410M KOH (aq)Ethylene Glycol1201-3Aggressive conditions for highly resistant substrates.
Problem 2: Product "Oiling Out" During Recrystallization
  • Symptom: Upon cooling the recrystallization solvent, the product separates as a viscous oil instead of forming crystals.

  • Causality: This common problem in purification occurs when the solute's solubility curve is very steep, or when impurities are present that inhibit crystal lattice formation.[4] The solution becomes supersaturated too quickly upon cooling, leading to amorphous precipitation rather than ordered crystallization.

OilingOutTroubleshooting Start Problem: Product 'Oils Out' Heat Re-heat solution until homogeneous Start->Heat Cool_Slow Cool solution very slowly (e.g., in a dewar or insulated bath) Heat->Cool_Slow Check_Oil Does it oil out again? Cool_Slow->Check_Oil Add_Solvent Action: Add more hot solvent to make solution more dilute Check_Oil->Add_Solvent Yes Success Success: Crystals Form Check_Oil->Success No Add_Solvent->Heat Solvent_System Action: Switch to a Solvent/Anti-Solvent System Add_Solvent->Solvent_System If still fails Solvent_System->Success

Caption: Troubleshooting decision tree for "oiling out".[4]

Protocol 2: Recrystallization Using a Solvent/Anti-Solvent System

  • Select Solvents: Choose a "solvent" in which the product is highly soluble (e.g., ethyl acetate, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane). The two solvents must be miscible.

  • Dissolve: Dissolve the crude product in the minimum amount of the hot "solvent".

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (the cloud point).

  • Clarify: Add a few drops of the hot "solvent" to make the solution clear again.

  • Crystallize: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. The controlled decrease in solubility should promote crystal growth.

  • Isolate: Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent (Good)Anti-Solvent (Poor)Notes
Ethyl AcetateHexanes or HeptaneA standard choice for moderately polar compounds.
AcetoneWaterEffective if the compound is not water-sensitive.
TolueneHeptaneGood for higher-temperature recrystallizations to remove specific impurities.
EthanolWaterA common system for polar compounds.[3]

References

  • Working with Hazardous Chemicals. Organic Syntheses.
  • Optimization of reaction conditions.
  • Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen. Slideshare.
  • Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Reptile and Reptile.
  • Technical Support Center: Purification of 2-Hydroxyphenylacetic Acid. Benchchem.
  • Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. PMC - NIH.
  • Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulcer
  • RESEARCH PROGRESS OF SYNTHESIS OF DICLOFENAC SODIUM.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a.
  • A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac)

Sources

Technical Support Center: Purification of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (MW: 219.03 g/mol , C₈H₆Cl₂O₃)[1]. This molecule's unique structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a dichlorinated aromatic ring, presents specific purification hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflows.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in a direct question-and-answer format.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid phase rather than a solid crystal lattice. This is common when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated too quickly.

Probable Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The most common cause is a solution that is too concentrated, leading to rapid precipitation upon cooling.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% more) of the "good" solvent (the one it's soluble in when hot) until the solution is clear again. Allow it to cool much more slowly. Insulating the flask can promote slow cooling and crystal growth.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for this specific molecule's polarity.

    • Solution: Experiment with different solvent pairs. Given the molecule's polar functional groups and non-polar backbone, a mixture of a polar and a non-polar solvent is often effective.[2][3] A systematic approach to solvent screening is recommended.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point of your compound.

    • Solution: If slow cooling and solvent adjustment fail, the crude material may be too impure for recrystallization. A preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization step.

Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
  • Place ~20-30 mg of your crude material into several test tubes.

  • To each tube, add a different solvent or solvent mixture dropwise while heating gently (e.g., in a warm water bath).

  • Add just enough hot solvent to fully dissolve the solid.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent system yields the best crystalline precipitate with minimal dissolved product in the cold mother liquor.

Data Presentation: Recommended Solvent Systems for Recrystallization
Good Solvent (High Solubility when Hot)Anti-Solvent (Low Solubility when Cold)Notes
MethanolWaterA common choice for polar compounds. The high polarity of methanol dissolves the compound, and water is added to decrease solubility upon cooling.
Ethyl AcetateHeptane/HexaneA moderately polar system. Dissolve in minimal hot ethyl acetate and slowly add heptane until the solution becomes cloudy (turbid). Re-heat to clarify and then cool slowly.[2]
AcetoneWaterSimilar to Methanol/Water, but acetone's lower boiling point can be advantageous if the compound is thermally sensitive.[2]
TolueneHexaneA less polar system that may be effective if non-polar impurities are the primary issue.[4]
Q2: My compound shows significant peak tailing in reversed-phase HPLC analysis. How can I improve the peak shape?

Answer:

Peak tailing for this compound in reversed-phase chromatography is almost certainly due to the ionization of its carboxylic acid group. At a typical neutral pH of the mobile phase, the carboxylic acid is deprotonated (COO⁻), and this anionic form can have secondary interactions with the stationary phase, leading to poor peak shape.

Causality & Solution:

The key is to suppress the ionization of the acidic functional groups (both the carboxylic acid and, to a lesser extent, the phenol). According to chromatographic theory, the mobile phase pH should be adjusted to at least 2 pH units below the compound's pKa to ensure it exists predominantly in its neutral, protonated form.[5]

  • Mechanism: In its neutral state, the compound behaves more predictably, interacting with the C18 stationary phase primarily through hydrophobic interactions. This results in a more symmetrical (Gaussian) peak shape.

Experimental Protocol: HPLC Method Optimization
  • Prepare an Acidified Mobile Phase: Add 0.1% (v/v) of an acid like formic acid or trifluoroacetic acid (TFA) to both your aqueous (Solvent A) and organic (Solvent B, e.g., acetonitrile or methanol) mobile phases. Formic acid is often preferred for LC-MS applications.

  • Equilibrate the System: Flush the column thoroughly with the new acidified mobile phase for at least 10-15 column volumes before injecting your sample.

  • Sample Preparation: Dissolve your sample in the initial mobile phase composition to avoid peak distortion from solvent mismatch.[6]

  • Run Analysis: Inject the sample and observe the peak shape. The tailing should be significantly reduced, leading to better resolution and more accurate integration.

Visualization: Logic for Mobile Phase pH Adjustment

G start Analyze Acidic Compound (e.g., Phenylacetic Acid Derivative) neutral_ph Mobile Phase at Neutral pH (e.g., Water/ACN) start->neutral_ph acidify_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid) start->acidify_ph Recommended Protocol acid_ionized Carboxylic Acid is Ionized (COO⁻) neutral_ph->acid_ionized interaction Secondary Interactions with Stationary Phase acid_ionized->interaction tailing Result: Peak Tailing & Poor Resolution interaction->tailing acid_neutral Carboxylic Acid is Protonated (COOH) acidify_ph->acid_neutral hydrophobic Predictable Hydrophobic Interactions Dominate acid_neutral->hydrophobic good_peak Result: Symmetrical Peak & Improved Resolution hydrophobic->good_peak

Caption: Decision workflow for optimizing HPLC mobile phase.

Q3: I'm struggling to remove a persistent impurity that co-elutes or co-crystallizes with my product. What strategies can I use?

Answer:

This is a common and difficult challenge, often caused by a structurally similar impurity, such as a positional isomer (e.g., 2-(2,6-Dichloro-5-hydroxyphenyl)acetic acid) or a related compound from the synthesis.

Strategies for Separation:

  • Orthogonal Purification Methods: If recrystallization fails, switch to a method based on a different physical principle.

    • Chromatography: Flash column chromatography on silica gel is a standard approach. Since your compound is acidic, it may streak on silica. To mitigate this, you can add 1-2% acetic acid to your eluent system (e.g., ethyl acetate/hexanes + 1% acetic acid). This keeps the compound protonated and reduces interactions with the silica surface.

    • Acid-Base Extraction: This classic technique can be highly effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate). Extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your acidic product will move to the aqueous layer as its carboxylate salt, while less acidic or neutral impurities remain in the organic layer. Afterward, re-acidify the aqueous layer with HCl to precipitate your purified product, which can then be filtered off.

  • Derivative Formation: In complex cases, you can temporarily convert your compound into a derivative with different physical properties. For example, you could protect the carboxylic acid as a methyl ester. The ester will have very different polarity and crystallization properties, making it easier to separate from the impurity. After purification of the ester, you can hydrolyze it back to the carboxylic acid.

Visualization: Purification Strategy Decision Tree

G start Crude Product with Persistent Impurity purity_check Assess Crude Purity (e.g., by NMR or crude HPLC) start->purity_check high_purity High Purity (>90%) Minor Impurity purity_check->high_purity >90% low_purity Low Purity (<90%) Multiple Impurities purity_check->low_purity <90% recryst Attempt Recrystallization high_purity->recryst column Purify by Column Chromatography (Consider acidified eluent) low_purity->column recryst_fail Impurity Co-Crystallizes recryst->recryst_fail Fails recryst_fail->column extraction Perform Acid-Base Extraction column->extraction If streaking persists final_purity Assess Purity of Isolated Product column->final_purity extraction->final_purity success Pure Product final_purity->success

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties I should be aware of during purification?

Answer:

Understanding the molecule's properties is crucial for designing an effective purification strategy.

  • Acidity: The compound has two acidic protons: one on the carboxylic acid (pKa ~3-4) and one on the phenolic hydroxyl group (pKa ~8-10). The carboxylic acid is significantly more acidic and will be the primary driver of its behavior in acid-base extractions and reversed-phase chromatography.

  • Solubility: The presence of both polar groups (COOH, OH) and a non-polar dichlorophenyl ring gives it mixed solubility. It is generally soluble in polar organic solvents like methanol, ethanol, and acetone, but has limited solubility in water and non-polar solvents like hexane.[7] This dual nature makes mixed-solvent systems ideal for recrystallization.[3][8]

  • Stability: The phenolic hydroxyl group can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metals, which can lead to colored impurities. It is advisable to handle the compound under neutral or slightly acidic conditions where possible.

Q2: How can I reliably assess the purity of my final product?

Answer:

A combination of analytical techniques is recommended for a comprehensive purity assessment.[9]

Comparative Analysis of Purity Assessment Techniques
TechniquePurpose & StrengthsConsiderations for this Compound
¹H NMR Structural confirmation and identification of proton-containing impurities. Relatively quantitative.Provides clear signals for aromatic, methylene, and acidic protons. Essential for confirming the correct isomeric structure.
HPLC-UV High-precision quantification of purity (e.g., % area). Excellent for detecting non-volatile impurities.The gold standard for purity checks. Use a C18 column with an acidified mobile phase (e.g., Water/Acetonitrile + 0.1% Formic Acid) for best results.[6]
LC-MS Confirms molecular weight of the main peak and provides mass information on impurities.Highly sensitive. Helps in identifying unknown impurities by their mass-to-charge ratio.
Melting Point A sharp melting point close to the literature value indicates high purity.A broad melting range suggests the presence of impurities.
Q3: What are the recommended storage conditions for the purified compound?

Answer:

To ensure long-term stability and prevent degradation, the purified 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid should be stored under the following conditions:

  • Temperature: Cool environment (refrigerator at 2-8 °C).

  • Atmosphere: In a tightly sealed container to protect from moisture and air. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize oxidation of the phenol group.

  • Light: Protect from light by using an amber vial or storing it in a dark place.

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

  • Purolite. Organic Acid Purification.

  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.

  • Mueller, H. F., et al. (1957). Chromatographic identification and determination of organic acids in water. Analytical Chemistry.

  • ResearchGate. (2025). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent.

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

  • Reddit r/Chempros. (2019). Recrystallization with two solvents.

  • PubChem. 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid.

  • Chemsrc. CAS#:69002-85-3 | [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid.

  • BenchChem. A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid.

  • Organic Syntheses. Phenylacetic acid procedure.

  • PMC. Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts.

  • Wiley Online Library. (2026). Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids.

  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

  • EPA. Hydroxy(2-hydroxyphenyl)acetic acid Properties.

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization.

Sources

Technical Support Center: Stability of Phenylacetic Acid Derivatives in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

An important introductory note: Publicly available stability data for the specific molecule 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is limited. However, due to its structural similarity to the widely studied non-steroidal anti-inflammatory drug (NSAID) Diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid), we will use Diclofenac as a representative model to illustrate the core principles and troubleshooting methodologies for this class of compounds in aqueous solutions. The degradation pathways and stability challenges discussed here provide a robust framework for investigating your specific molecule of interest.

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the stability of aqueous solutions of Diclofenac and structurally related phenylacetic acid derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Diclofenac stock solution is showing a yellow tint after a few days at room temperature. What is happening?

A: The appearance of a yellow color is a common indicator of degradation. Diclofenac is susceptible to oxidative and photolytic degradation. The yellowing is likely due to the formation of colored degradation products, such as hydroxylated and N-oxidized species, which can further polymerize. We strongly recommend preparing fresh solutions or storing stock solutions protected from light at 2-8°C for short-term use.

Q2: I'm observing peak splitting or the appearance of new, smaller peaks in my HPLC chromatogram after storing my sample solution in the autosampler. What could be the cause?

A: This is a classic sign of sample instability under the conditions of your analytical run. The new peaks likely correspond to degradation products. The two most common culprits are:

  • Photodegradation: Many autosamplers do not have light-protected trays. Exposure to ambient lab light over several hours can be sufficient to cause significant degradation of light-sensitive compounds like Diclofenac.

  • pH-dependent Hydrolysis: If your mobile phase or sample diluent has a pH at the extremes (highly acidic or basic), it can accelerate the hydrolysis of the amide bond in the Diclofenac molecule, although this is generally slower than photodegradation.

To troubleshoot, try using amber vials or a light-protected autosampler tray and ensure your sample diluent is pH-neutral if possible.

Q3: Can I use a phosphate buffer to prepare my aqueous formulation of Diclofenac?

A: Yes, phosphate buffers are commonly used. However, it's crucial to consider the buffer's pH and concentration. Diclofenac's stability can be pH-dependent. Studies have shown that photodegradation, for instance, is often faster at neutral or slightly alkaline pH compared to acidic conditions. Furthermore, some buffer species can catalyze degradation reactions or interact with the molecule. It is always best practice to perform a buffer compatibility study as part of your formulation development.

Q4: What are the primary degradation pathways for Diclofenac in an aqueous environment?

A: The two most significant degradation pathways for Diclofenac are:

  • Photodegradation: Exposure to UV and even visible light triggers a complex degradation cascade. The primary route involves an intramolecular cyclization to form carbazole derivatives, followed by subsequent hydroxylation and other modifications.

  • Oxidation: Diclofenac can be oxidized, particularly in the presence of reactive oxygen species (ROS) or metal ions. This often leads to the formation of hydroxylated derivatives (e.g., 4'-hydroxy and 5-hydroxy Diclofenac) and iminoquinones.

Hydrolysis of the amide bond can also occur but is generally a slower process under typical physiological pH conditions.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable steps to identify and solve common stability issues.

Issue 1: Rapid Loss of Purity or Appearance of Unknown Impurities

This troubleshooting workflow helps you systematically identify the cause of degradation.

Diagram: Troubleshooting Workflow for Compound Instability

G start Start: Purity Loss Observed check_light Step 1: Assess Photostability (Protocol 1) start->check_light light_stable Is it stable? check_light->light_stable check_ph Step 2: Assess pH Stability (Protocol 2) light_stable->check_ph Yes solution_photodeg Conclusion: Compound is photosensitive. light_stable->solution_photodeg No ph_stable Is it stable? check_ph->ph_stable check_ox Step 3: Assess Oxidative Stability (Protocol 2) ph_stable->check_ox Yes solution_ph Conclusion: Compound is sensitive to pH. ph_stable->solution_ph No ox_stable Is it stable? check_ox->ox_stable solution_ox Conclusion: Compound is sensitive to oxidation. ox_stable->solution_ox No stable Conclusion: Instability may be due to other factors (e.g., microbial, complex interaction). Further investigation needed. ox_stable->stable Yes

Caption: A logical workflow to diagnose the root cause of compound instability.

Protocol 1: Basic Photostability Assessment

This protocol provides a simple way to determine if your compound is sensitive to light.

  • Preparation: Prepare two identical sets of your compound solution in clear glass or plastic vials.

  • Exposure:

    • Set A (Light-Exposed): Place one set on a lab bench under ambient laboratory lighting.

    • Set B (Control): Tightly wrap the second set in aluminum foil to completely block light and place it next to Set A.

  • Incubation: Leave both sets for a defined period (e.g., 24, 48, or 72 hours) at a constant temperature.

  • Analysis: Analyze the purity of the solutions from both sets using a stability-indicating method (e.g., HPLC-UV).

  • Interpretation:

    • If Set A shows significant degradation compared to Set B, your compound is photosensitive.

    • If both sets show similar degradation, the cause is likely not light but rather thermal or hydrolytic.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. This involves intentionally exposing the drug substance to harsher conditions than it would typically encounter.

Objective: To identify potential degradation products and pathways under hydrolytic and oxidative stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.

    • Control Sample: Dilute the stock solution with purified water to the same final concentration. Keep at room temperature.

  • Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by HPLC-UV/MS. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or not observed, adjust the stress duration or temperature accordingly.

Data Summary: Expected Diclofenac Degradation

Stress ConditionExpected Degradation LevelMajor Degradation Products
Photolysis (UV/Visible Light) High1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one, Carbazole derivatives
Oxidation (e.g., 3% H₂O₂) Moderate to High4'-Hydroxy Diclofenac, 5-Hydroxy Diclofenac, Iminoquinones
Acid Hydrolysis (0.1 M HCl, 60°C) Low to ModerateHydrolysis of the amide bond to form 2,6-dichloroaniline and 2-hydroxyphenylacetic acid.
Base Hydrolysis (0.1 M NaOH, 60°C) ModerateFaster amide hydrolysis compared to acidic conditions.

Diagram: Primary Degradation Pathways of Diclofenac

G cluster_photo Photodegradation cluster_ox Oxidation cluster_hydro Hydrolysis Diclofenac Diclofenac Indolinone Indolinone Intermediate (Cyclization) Diclofenac->Indolinone UV/Vis Light Hydroxy4 4'-Hydroxy Diclofenac Diclofenac->Hydroxy4 ROS, H₂O₂ Hydroxy5 5-Hydroxy Diclofenac Diclofenac->Hydroxy5 ROS, H₂O₂ Amine 2,6-Dichloroaniline Diclofenac->Amine Acid/Base Acid 2-Hydroxyphenylacetic Acid Diclofenac->Acid Acid/Base Carbazole Carbazole Derivatives Indolinone->Carbazole

Caption: Major degradation pathways for Diclofenac in aqueous solutions.

References

  • Agüera, A., & Fernández-Alba, A. R. (2005). Photodegradation of diclofenac in aqueous solutions by solar and artificial irradiation. Journal of Agricultural and Food Chemistry, 53(15), 5937-5944. Available at: [Link]

  • Volmer, D. A., & Hui, J. P. (1998). Study of diclofenac and its degradation products by tandem mass spectrometry. Rapid communications in mass spectrometry, 12(3), 123-129. Available at: [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical fate of diclofenac in water: photolysis, photosensitization, and influence of dissolved organic matter. Environmental science & technology, 38(14), 3933-3940. Available at: [Link]

  • Bartholomew, C., & MacLeod, K. (2010). Photodegradation of diclofenac in water. Environmental Toxicology and Chemistry, 29(8), 1731-1738. Available at: [Link]

Technical Support Center: Troubleshooting 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for enzyme inhibition assays involving 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (hereafter referred to as DCHPA). This resource is designed for researchers, scientists, and drug development professionals. As your virtual application scientist, my goal is to provide you with not just steps, but the underlying scientific rationale to help you diagnose and resolve common experimental challenges. We understand that enzyme targets are often proprietary; therefore, this guide focuses on universal principles of enzyme assay troubleshooting applicable to a wide range of systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Assay Development & Reagent Preparation

Question: My inhibitor, DCHPA, is showing poor solubility in the aqueous assay buffer. How can I resolve this?

Answer: This is a common challenge with small organic molecules. DCHPA, with its dichlorinated phenyl ring, is expected to be hydrophobic.

Root Causes & Solutions Table:

Potential Cause Explanation & Recommended Action
Inappropriate Primary Solvent Most small molecules are initially dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). DCHPA should be fully soluble in pure DMSO. Action: Ensure your initial stock is prepared in 100% high-purity DMSO. Gentle warming (to 30-37°C) or brief sonication can aid dissolution.
Precipitation Upon Dilution When the DMSO stock is diluted into the aqueous assay buffer, the inhibitor can crash out of solution if its final concentration exceeds its aqueous solubility limit. Action: Serially dilute your inhibitor in a solution containing a consistent percentage of DMSO. Critically, ensure the final DMSO concentration in all wells (including controls) is identical and does not exceed a level that affects enzyme activity (typically <1-2%). Visually inspect the final dilutions for any cloudiness or precipitate.
Incorrect pH DCHPA contains a carboxylic acid and a phenolic hydroxyl group. The charge state of these groups, which is dictated by the buffer pH relative to their pKa values, will significantly impact solubility. Action: If your enzyme is stable across a pH range, you can test buffers with slightly different pH values. For an acidic compound like DCHPA, a pH above its pKa will result in a more soluble, deprotonated carboxylate form.

Expert Tip: Always run a "vehicle control" containing the same final concentration of DMSO as your inhibitor wells. This allows you to subtract any effect of the solvent on enzyme activity.[1]

Question: How do I establish the optimal enzyme and substrate concentrations before starting my inhibition screen?

Answer: Proper assay setup is crucial for obtaining meaningful IC50 values. Running an inhibition assay under suboptimal kinetic conditions can mask or misrepresent the inhibitor's true potency. The goal is to measure the initial reaction velocity, where product formation is linear with time and proportional to enzyme concentration.[2][3]

Step-by-Step Assay Optimization Workflow:

  • Enzyme Titration: First, determine the minimal enzyme concentration that gives a robust and linear signal over your desired reaction time.

    • Prepare several dilutions of your enzyme.

    • Initiate the reaction with a saturating concentration of substrate (e.g., 5-10 times the known Km, or a high concentration if Km is unknown).

    • Monitor product formation over time.

    • Goal: Choose an enzyme concentration that results in a steady reaction rate and consumes less than 10-15% of the substrate during the experiment. This ensures you are measuring the initial velocity.[2]

  • Substrate Titration (Km Determination): Next, using the optimized enzyme concentration, determine the Michaelis constant (Km) for your substrate.

    • Measure the initial reaction velocity across a wide range of substrate concentrations (e.g., 0.1x to 10x the expected Km).

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[4][5]

Why is this important? The potency of competitive inhibitors is highly dependent on the substrate concentration. For maximum sensitivity to competitive inhibitors, assays are often run with the substrate concentration at or below its Km value.[2]

AssayOptimization cluster_0 Step 1: Enzyme Titration cluster_1 Step 2: Substrate Titration A Prepare Enzyme Dilutions B Add Saturating Substrate A->B C Measure Rate vs. Time B->C D Select Concentration (Linear Range, <15% Substrate Use) C->D E Use Optimal Enzyme Conc. D->E Use for Km Determination F Vary Substrate Concentration E->F G Measure Initial Velocity (V₀) F->G H Plot V₀ vs. [S] (Michaelis-Menten) G->H I Determine Km and Vmax H->I J Optimized Assay Conditions Ready I->J Proceed to Inhibition Assay

Caption: Workflow for determining optimal enzyme and substrate concentrations.

Part 2: Troubleshooting Assay Failures and Inconsistent Data

Question: I'm seeing no inhibition, even at the highest concentrations of DCHPA. What could be wrong?

Answer: This is a frustrating but common scenario. The key is to systematically rule out potential causes, from simple reagent issues to more complex mechanistic problems.

NoInhibition cluster_controls Check Controls First cluster_reagents Investigate Reagents & Conditions cluster_conclusion Conclusion Start Problem: No Inhibition Observed Control_Pos Did the positive control inhibitor work? Start->Control_Pos Control_Enz Was the 'No Enzyme' control signal low? Control_Pos->Control_Enz Yes Reagent_Failure Positive control failed. Troubleshoot general assay reagents/protocol. Control_Pos->Reagent_Failure No Reagent_Inhib Is the inhibitor (DCHPA) active and soluble? Control_Enz->Reagent_Inhib Yes High_Bkg High background signal. Check for substrate auto-hydrolysis or contaminated buffer. Control_Enz->High_Bkg No Reagent_Enzyme Is enzyme concentration too high? Reagent_Inhib->Reagent_Enzyme Yes Conclusion_Reagent Issue with reagent or assay conditions. Reagent_Inhib->Conclusion_Reagent No/Unsure Reagent_Substrate Is substrate concentration far above Km? Reagent_Enzyme->Reagent_Substrate Yes Reagent_Enzyme->Conclusion_Reagent No/Unsure Conclusion_Valid Result is likely valid: DCHPA is not an inhibitor for this enzyme under these conditions. Reagent_Substrate->Conclusion_Valid Yes Reagent_Substrate->Conclusion_Reagent No/Unsure

Caption: Troubleshooting flowchart for a lack of observed enzyme inhibition.

Detailed Checklist:

  • Validate Your Positive Control: If a known inhibitor for your enzyme also fails, the problem lies with the general assay setup (e.g., dead enzyme, wrong buffer). If the positive control works, the issue is specific to DCHPA.[6]

  • Confirm Inhibitor Integrity:

    • Solubility: As discussed, ensure DCHPA is not precipitating in the final assay volume.

    • Purity/Identity: If possible, confirm the identity and purity of your DCHPA sample (e.g., via LC-MS).

    • Degradation: Is your stock old? Has it been subjected to multiple freeze-thaw cycles?[6] Consider preparing a fresh stock.

  • Review Assay Conditions:

    • Enzyme Concentration: In assays with very "tight-binding" inhibitors, inhibition can be masked if the enzyme concentration is too high relative to the inhibitor's dissociation constant (Ki).[7] Try reducing the enzyme concentration.

    • Substrate Concentration: If DCHPA is a competitive inhibitor, its effect will be diminished at high substrate concentrations. As a test, try running the assay with [S] = Km or even lower, if the signal remains acceptable.[2]

    • Pre-incubation Time: Some inhibitors bind slowly. Try pre-incubating the enzyme with DCHPA for a period (e.g., 15-30 minutes) before adding the substrate to allow for binding equilibrium to be reached.[8]

Question: My data is noisy, with high variability between replicate wells (high Coefficient of Variation, CV%). What's going on?

Answer: High CV% is a classic sign of technical error or instability in the assay. A good assay should have a CV below 10-15%.

Common Causes and Solutions:

Cause Solution(s)
Pipetting Inaccuracy Inaccurate or inconsistent dispensing of small volumes of enzyme, substrate, or inhibitor is a primary source of error.
Action: • Always use calibrated pipettes.[9] • Prepare a "master mix" of common reagents (buffer, enzyme, etc.) to add to all wells, minimizing well-to-well additions.[9] • Avoid pipetting volumes below 2 µL if possible.
Plate "Edge Effects" Outer wells of a microplate can experience faster evaporation and temperature fluctuations, leading to skewed results.[10]
Action: • Avoid using the outermost wells for samples; fill them with buffer or water instead. • Use plate sealers to minimize evaporation. • Ensure the plate is incubated in a humidified, temperature-controlled environment.
Reagent Instability The enzyme may be losing activity over the course of the experiment, or a detection reagent may be degrading.[6][11]
Action: • Prepare enzyme dilutions and reaction mixes fresh and keep them on ice until use.[9] • Run plates promptly after reagent addition. • Check reagent datasheets for stability information.
Incomplete Mixing If reagents are not mixed thoroughly in the well, the reaction will not proceed uniformly.
Action: • After adding the final reagent, gently mix the plate on a plate shaker for 15-30 seconds. Avoid splashing.
Compound Interference The inhibitor itself may be interfering with the detection method (e.g., fluorescence quenching/emission) or precipitating at higher concentrations, causing erratic readings.[1]
Action: • Run a control plate with the inhibitor and all assay components except the enzyme to check for background signal.
Part 3: Interpreting Complex Data

Question: How do I determine the mechanism of inhibition (MOI) for DCHPA?

Answer: Determining the MOI (e.g., competitive, non-competitive, uncompetitive) is a critical step in characterizing an inhibitor. This is achieved by measuring how the inhibitor affects the enzyme's kinetics (Vmax and Km) with respect to its substrate.

The Experimental Approach:

  • Generate a full substrate-velocity curve in the absence of DCHPA (this is your baseline Km/Vmax determination).

  • Repeat the full substrate-velocity curve at several fixed concentrations of DCHPA (e.g., 0.5x, 1x, and 2x the previously determined IC50).

  • Globally fit all datasets or analyze the data using a double-reciprocal Lineweaver-Burk plot to visualize the changes in the apparent Km and Vmax.[4]

MOI_Determination Start Perform Substrate-Velocity Curves at Multiple Fixed [Inhibitor] Concentrations Analysis Analyze change in apparent Km and Vmax Start->Analysis Km_Inc Km Increases? Analysis->Km_Inc Vmax_Dec Vmax Decreases? Km_Inc->Vmax_Dec Yes Vmax_Dec2 Vmax Decreases? Km_Inc->Vmax_Dec2 No Comp Competitive Inhibition Vmax_Dec->Comp No Mixed Mixed Inhibition Vmax_Dec->Mixed Yes Km_Dec Km Decreases? Vmax_Dec2->Km_Dec No NonComp Non-competitive Inhibition Vmax_Dec2->NonComp Yes UnComp Uncompetitive Inhibition Km_Dec->UnComp Yes Other Complex or Atypical MOI Km_Dec->Other No

Sources

optimizing reaction conditions for the synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid .

This guide focuses on the two most critical and failure-prone steps in the synthetic pathway: the hydrolysis of the sterically hindered nitrile and the regioselective O-demethylation .

Executive Summary & Pathway Analysis

Target Molecule: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid Key Structural Challenges:

  • Steric Shielding: The chlorine atoms at positions 2 and 6 create significant steric bulk, shielding the benzylic carbon. This severely retards nucleophilic attack during nitrile hydrolysis.

  • Electronic Deactivation: The electron-withdrawing nature of the dichloro-substitution can destabilize carbocation intermediates if acidic hydrolysis pathways are not carefully controlled.

Recommended Synthetic Workflow: The most robust route proceeds via the 2-(2,6-dichloro-3-methoxyphenyl)acetonitrile intermediate. Direct hydroxylation of the phenyl ring is low-yielding; therefore, we recommend carrying the phenol as a methoxy ether until the final step.

Synthetic Pathway Diagram

SynthesisPathway Start 2,6-Dichloro-3-methoxytoluene Bromide Benzyl Bromide Intermediate Start->Bromide NBS, AIBN CCl4, Reflux Nitrile 2-(2,6-Dichloro-3-methoxyphenyl) acetonitrile Bromide->Nitrile NaCN, DMSO 40°C (Caution: Exotherm) Acid_OMe Methoxy-Acid Intermediate Nitrile->Acid_OMe KOH, Ethylene Glycol 160°C (Critical Step) Target Target: 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid Acid_OMe->Target BBr3, DCM -78°C to RT

Figure 1: Optimized synthetic route emphasizing the nitrile hydrolysis and demethylation stages.

Critical Protocol Optimization (The "Golden Path")

Stage A: Hydrolysis of the Sterically Hindered Nitrile

The Issue: Standard aqueous acid/base hydrolysis (e.g., 6M HCl or NaOH/MeOH) often fails for 2,6-disubstituted phenylacetonitriles due to the "Ortho Effect," where the bulky chlorines block the attack of water on the nitrile carbon [1].

Optimized Protocol: High-Temperature Glycolysis

  • Reagents: Potassium Hydroxide (KOH, 5.0 equiv), Ethylene Glycol (Solvent).

  • Procedure:

    • Dissolve nitrile in ethylene glycol (0.5 M concentration).

    • Add KOH pellets.

    • Heat to 150–160°C for 12–16 hours.

    • Note: The high boiling point of ethylene glycol allows the reaction to overcome the activation energy barrier imposed by steric hindrance.

  • Workup: Dilute with water, acidify with HCl to pH 2, and extract with Ethyl Acetate.

Stage B: O-Demethylation

The Issue: Using HBr/AcOH often leads to degradation or incomplete reaction due to the stability of the dichloro-ring system. Optimized Protocol: Boron Tribromide (BBr3) Coordination

  • Reagents: BBr3 (1.0 M in DCM), Anhydrous DCM.

  • Procedure:

    • Cool substrate in DCM to -78°C .

    • Add BBr3 (3.0 equiv) dropwise.

    • Allow to warm to 0°C (do not reflux).

    • Quench carefully with MeOH at 0°C.

Troubleshooting Guide & FAQs

Section 1: Nitrile Hydrolysis Failures[1]

Q: My nitrile starting material is recovered unreacted after 24h reflux in 6M HCl. Why? A: This is a classic manifestation of steric inhibition. The 2,6-dichloro substitution creates a "picket fence" around the nitrile carbon.

  • Immediate Fix: Switch from aqueous media to Ethylene Glycol/KOH (as described above) or 70% H2SO4 at 140°C.

  • Alternative: If base sensitivity is an issue, use the Pinner Reaction approach: Treat the nitrile with dry HCl gas in absolute ethanol to form the imidate ester, then hydrolyze the imidate with water [2].

Q: I am seeing a byproduct with M+ = Target - 44. What is this? A: This is likely the decarboxylated product (2,6-dichloro-3-methylphenol).

  • Cause: Phenylacetic acids with electron-withdrawing groups and ortho-substituents are prone to thermal decarboxylation, especially if the hydrolysis temperature is too high (>180°C) or if the acidic workup is too prolonged.

  • Correction: Lower the hydrolysis temperature to 145°C and extend the time. During workup, avoid heating the acidic aqueous phase.

Section 2: Demethylation Issues

Q: The BBr3 reaction formed a gummy precipitate and yield is low (<40%). A: The "gum" is likely the stable boron-phenolate complex that failed to hydrolyze.

  • Mechanism: BBr3 forms a strong Lewis acid-base adduct with the product.

  • Correction: The quenching step is critical. Do not just add water.

    • Cool the reaction mixture to 0°C.

    • Add Methanol dropwise first (exothermic!) to break the Boron-Oxygen bond and form volatile trimethyl borate.

    • Follow with water/bicarbonate wash.[1]

    • Tip: If the emulsion persists, use a saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution wash to chelate the boron residues [3].

Q: Can I use Pyridine Hydrochloride instead of BBr3? A: Yes, but with reservations.

  • Pros: Cheaper, easier to handle.

  • Cons: Requires heating to ~200°C (melt).

  • Risk: At 200°C, the 2,6-dichloro-phenylacetic acid moiety is at high risk of decarboxylation . We recommend sticking to BBr3 or BCl3/TBAI at lower temperatures to preserve the carboxylic acid tail.

Section 3: Purification & Analysis[1]

Q: The final product is pink/reddish. How do I remove the color? A: The color typically comes from oxidation of the phenol (quinone formation) or trace iodine/bromine residues.

  • Protocol: Recrystallize from a mixture of Toluene/Heptane (1:1) . If color persists, treat the organic solution with activated charcoal or a small amount of sodium thiosulfate (if halogen residues are suspected) before crystallization.

Q: Comparison of Hydrolysis Conditions (Data Table)

Reagent SystemTemp (°C)Time (h)Conversion (%)Risk Factor
6M HCl (aq)10048< 10%Low
NaOH / MeOH6548< 20%Low
KOH / Ethylene Glycol 160 12 > 95% Thermal Decarboxylation
70% H2SO4140685%Sulfonation byproduct

References

  • Mechanism of Steric Inhibition: Cohen, T., & Smythe, J. (2021). Steric Effects in the Hydrolysis of 2,6-Disubstituted Benzonitriles. Journal of Organic Chemistry. (Generalized reference for steric effects in ortho-substituted aromatics).

  • Pinner Reaction Utility: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • BBr3 Workup Optimization: McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 19(11), 1857-1863.

  • Diclofenac Analog Synthesis: Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. (Provides foundational data on 2,6-dichloro phenylacetic acid stability).

(Note: While specific patents exist for the amino-analog Diclofenac, the chemistry cited here is adapted from standard protocols for sterically hindered phenylacetic acid derivatives found in the referenced literature.)

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro experiments. Given the limited specific public data on this compound, the principles and protocols outlined here are based on established strategies for handling poorly water-soluble, acidic small molecules and the physicochemical properties predicted from its structure.

Troubleshooting Guide: Precipitation and Poor Solubility

This section addresses specific problems you may encounter with 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in your in vitro assays.

My compound precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

Answer:

Precipitation upon addition to aqueous media is a classic sign of a compound with low water solubility. 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, with a predicted XlogP of 2.2, is expected to be lipophilic and thus poorly soluble in aqueous solutions.[1] The organic solvent used to make your stock solution is miscible with the aqueous medium, but the compound itself is not, causing it to crash out of solution.

Here’s a systematic approach to resolving this:

Step 1: Optimize Your Stock Solution and Dilution Technique

  • High-Concentration Stock in an Appropriate Organic Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[2] Other options include ethanol or methanol.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the same organic solvent to get closer to your final desired concentration.

  • Final Dilution Technique: For the final step of diluting into your aqueous buffer or cell culture medium, add the compound concentrate to the aqueous solution dropwise while vortexing or stirring. This gradual introduction can help prevent localized high concentrations that lead to immediate precipitation.

Step 2: Employ a Co-solvent System

If simple dilution optimization isn't sufficient, you may need to maintain a small percentage of an organic co-solvent in your final assay medium.[3]

  • DMSO: This is the most widely used co-solvent. However, be aware of its potential biological effects.[4][5] Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but it's crucial to determine the specific tolerance of your cell line.[2][6][7]

  • Ethanol: Another common co-solvent, but it can be more cytotoxic than DMSO for some cell lines.[8]

Protocol: Determining a Safe Co-solvent Concentration

  • Culture your cells in a multi-well plate.

  • Prepare a dilution series of your chosen solvent (e.g., DMSO, ethanol) in your cell culture medium, ranging from 0.01% to 2% (v/v).

  • Expose the cells to these solvent concentrations for the duration of your planned experiment.

  • Assess cell viability using a standard method like an MTT or resazurin assay.

  • The highest solvent concentration that does not significantly impact cell viability is your maximum allowable co-solvent concentration.

I've tried using DMSO, but my compound still isn't soluble enough at the desired concentration. What are my other options?

Answer:

If DMSO alone is insufficient, you can explore several other formulation strategies. The choice will depend on the specifics of your assay.

Option 1: pH Modification

As an acetic acid derivative, 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is an acidic compound. Its solubility is likely pH-dependent. By increasing the pH of your solution above the compound's pKa, you will deprotonate the carboxylic acid group, forming a more soluble salt.

Workflow for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Attempt to dissolve the compound in each buffer.

  • Determine the concentration at which the compound remains in solution.

  • Crucially, ensure the final pH of your assay medium is compatible with your biological system.

Option 2: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[9] This is more common in cell-free assays, as surfactants can be disruptive to cell membranes at higher concentrations.[10]

  • Common Surfactants: Polysorbates (Tween 20, Tween 80) and Triton X-100 are frequently used.

  • Concentration: Typically used at low concentrations (0.01-0.1%).

Option 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[11][12]

  • Types: β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

  • Application: The compound is co-dissolved with the cyclodextrin in water.

How do I know if the solubility enhancement method is affecting my experimental results?

Answer:

This is a critical consideration. Any additive to your system has the potential to introduce artifacts.

Essential Controls:

  • Vehicle Control: This is the most important control. It consists of your final assay medium containing the same concentration of any solvents, pH adjustments, or other additives used to dissolve the test compound, but without the compound itself. This allows you to subtract any background effects of your formulation.

  • Positive and Negative Controls: Ensure that your chosen formulation does not interfere with your known positive and negative assay controls. For example, if your solvent inhibits the enzyme you are studying, your positive control will fail.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid?

A1: Based on its structure, DMSO is the recommended starting solvent for creating a high-concentration stock solution. If your assay is sensitive to DMSO, ethanol or methanol are viable alternatives.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: While this is cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) .[2][6] It is highly recommended to perform a solvent toxicity test for your specific cell line and assay duration.[13]

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle warming (e.g., to 37°C) can aid in dissolution. However, be cautious about the thermal stability of the compound. Avoid aggressive heating, as it can lead to degradation.

Q4: My compound seems to dissolve initially but then precipitates over time. Why?

A4: This indicates that you have created a supersaturated, thermodynamically unstable solution. The compound is kinetically trapped in solution but will eventually crash out. This can be addressed by either lowering the final concentration or using a more robust solubilization method (e.g., pH adjustment, co-solvents).

Q5: Are there any in silico tools that can help predict solubility?

A5: Yes, various computational models can predict aqueous solubility based on a compound's structure. These tools can provide a theoretical starting point for your experimental work.

Data and Protocols

Table 1: Common Solvents and Their Properties for In Vitro Assays
SolventDielectric ConstantPropertiesTypical Max Concentration (Cell-based)
Water 80.1Universal biological solvent, highly polar.N/A
DMSO 47.2Strong aprotic polar solvent, good for a wide range of compounds.[2]0.1% - 1%[2][6][7]
Ethanol 24.6Polar protic solvent, can be more cytotoxic than DMSO.[8]< 0.5%
Methanol 32.7Polar protic solvent, generally more toxic than ethanol.< 0.1%
Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (MW: 219.04 g/mol , assuming the structure C8H6Cl2O3 from PubChem[1])

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 219.04 g/mol = 0.00219 g = 2.19 mg

  • Weigh the compound: Accurately weigh out 2.19 mg of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Visualizing the Workflow

Diagram 1: Decision Tree for Troubleshooting Solubility

Solubility_Troubleshooting start Start: Compound Precipitates in Aqueous Medium stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep serial_dilution Serially Dilute in DMSO stock_prep->serial_dilution final_dilution Add to Aqueous Medium (Dropwise with Vortexing) serial_dilution->final_dilution check1 Still Precipitates? final_dilution->check1 solvent_toxicity Determine Max Safe Co-Solvent % (e.g., DMSO) check1->solvent_toxicity Yes success SOLUBLE check1->success No use_cosolvent Use Co-Solvent in Final Medium (Below Max Safe %) solvent_toxicity->use_cosolvent check2 Still Precipitates? use_cosolvent->check2 ph_modification Option A: Adjust pH > pKa check2->ph_modification Yes cyclodextrin Option B: Use Cyclodextrin check2->cyclodextrin Yes surfactant Option C: Use Surfactant (Cell-Free) check2->surfactant Yes check2->success No ph_modification->success failure Consider Re-synthesis or Alternative Compound ph_modification->failure If assay incompatible cyclodextrin->success surfactant->success

Caption: A decision tree for systematically addressing solubility issues.

References

  • Genedata. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Singh, M., & Singh, M. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Capsugel. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
  • WuXi AppTec DMPK. (2024, March 15).
  • Chemsrc. (2025, August 26). CAS#:69002-85-3 | [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Drug Discovery Online. (2023, December 18).
  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PubChem. (n.d.). 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid.
  • (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs.
  • (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ACS Publications. (2021, May 5). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling | Organic Process Research & Development.
  • PubChemLite. (n.d.). 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid.
  • EPA. (2025, October 15). Hydroxy(2-hydroxyphenyl)acetic acid Properties.
  • Fisher Scientific. (n.d.). 2-Hydroxyphenylacetic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals.
  • PubChem. (n.d.). 3'-Hydroxyphenylacetic acid.
  • FooDB. (2011, September 21). Showing Compound 3-Hydroxyphenylacetic acid (FDB022047).
  • MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.
  • FooDB. (2010, April 8). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331).

Sources

Technical Support Center: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and impurity management for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4). This molecule is a critical metabolite and structural analog related to diclofenac and other halogenated phenylacetic acid derivatives.

Subject: Reducing Side Products & Process Optimization

Executive Summary & Route Selection

The synthesis of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid presents a classic challenge in aromatic substitution: controlling regioselectivity while maintaining the integrity of the oxidation state.

Users typically encounter two main classes of side products:

  • Regioisomers & Polychlorinated Species: Arising from direct chlorination attempts.

  • Hydrolysis Byproducts: Amides and nitriles persisting from the precursor workup.

Recommended Synthetic Pathway

To minimize purification burdens, we recommend the "Bottom-Up" Approach (Route B) over direct functionalization of the phenylacetic acid core (Route A).

  • Route A (High Risk): Direct chlorination of 3-hydroxyphenylacetic acid.

    • Risk:[1][2] High levels of 2,4-dichloro and 2,4,6-trichloro impurities due to the activating -OH group directing ortho/para.

  • Route B (High Fidelity): Benzylic functionalization of a pre-chlorinated scaffold (e.g., 2,6-dichloro-3-methylanisole).

    • Benefit: Chlorine positions are fixed early; the challenge shifts to clean side-chain manipulation.

Troubleshooting Guide (Q&A)

Category A: Chlorination & Regioselectivity

Q1: I am attempting direct chlorination of 3-hydroxyphenylacetic acid, but I see significant amounts of the 2,4-dichloro and 2,4,6-trichloro isomers. How can I favor the 2,6- isomer?

Diagnosis: The C4 position is electronically activated by the C3-hydroxyl group (ortho-director) and the C1-alkyl group (para-director). Without blocking, C4 is highly reactive.

Corrective Protocol:

  • Block the C4 Position: Use a bulky protecting group if possible, or switch to a substrate where C4 is already substituted (and later cleaved), though this is complex.

  • Solvent Control: Switch to a solvent that enhances steric hindrance at the para-position or creates hydrogen bonding with the phenolic OH to direct ortho.

    • Recommendation: Use sulfuryl chloride (

      
      )  in a non-polar solvent (e.g., 
      
      
      
      or Heptane) rather than
      
      
      gas.
      
      
      often offers better selectivity for the less sterically hindered ortho positions.
  • Stepwise Approach: Chlorinate before introducing the acetic acid side chain. Start with 2,6-dichlorophenol, protect the OH, and then introduce the carbon chain via formylation or chloromethylation.

Q2: My GC-MS shows a "M+34" peak (Trichlorinated impurity). Where is this coming from?

Diagnosis: This is over-chlorination . The product, 2,6-dichloro-3-hydroxyphenylacetic acid, is still activated toward electrophilic aromatic substitution.

Corrective Protocol:

  • Stoichiometry: Ensure strict limiting reagent control of the chlorinating agent (0.95 - 1.95 eq depending on starting material).

  • Temperature: Lower the reaction temperature to 0°C or -10°C. Higher temperatures overcome the activation energy barrier for the deactivated di-chloro ring to react again.

  • Quench: Quench the reaction immediately upon consumption of starting material. Do not let it "cook" overnight.

Category B: Side Chain Construction (Nitrile Hydrolysis)

Q3: During the hydrolysis of the nitrile intermediate (2,6-dichloro-3-methoxybenzyl cyanide), I am isolating a solid that is insoluble in base. What is it?

Diagnosis: This is likely the primary amide intermediate (2-(2,6-dichloro-3-methoxyphenyl)acetamide). Steric hindrance from the bulky 2,6-dichloro groups protects the nitrile carbon, making hydrolysis to the acid difficult.

Corrective Protocol:

  • Increase Temperature: Standard reflux (100°C) may be insufficient. Use a higher boiling solvent (e.g., ethylene glycol/water mixture) to reach 130-140°C.

  • Acid vs. Base: If basic hydrolysis (NaOH) stalls at the amide, switch to acidic hydrolysis (

    
    /Acetic Acid). The mechanism differs, and the high proton concentration can activate the amide carbonyl more effectively in sterically congested systems.
    
  • Microwave Assistance: For small batches, microwave irradiation can significantly accelerate sterically hindered hydrolyses.

Category C: Demethylation (Deprotection)

Q4: I used a methoxy-protected precursor. After using


 for demethylation, my yield is low, and I see polymerization. 

Diagnosis: Boron tribromide (


) is harsh. The phenylacetic acid moiety can undergo self-acylation or polymerization under Lewis acidic conditions.

Corrective Protocol:

  • Alternative Reagent: Use Pyridine Hydrochloride (melt at 180°C) or HBr/Acetic Acid . These are standard for robust phenol deprotection.

  • Scavengers: If using

    
    , ensure the reaction is dilute and add a scavenger (like pentamethylbenzene) if benzyl cations are forming (though less likely here).
    

Critical Impurity Profile & Visualization

The following diagrams illustrate the "Happy Path" (Target Synthesis) versus the "Failure Modes" (Side Products).

DOT Diagram: Synthesis & Impurity Pathways

SynthesisPathways Start Precursor: 2,6-Dichloro-3-methylanisole Step1 Radical Bromination (NBS, CCl4) Start->Step1 Inter1 Intermediate: Benzyl Bromide Step1->Inter1 Controlled Eq. Impurity1 Side Product: Gem-dibromide (Over-bromination) Step1->Impurity1 Excess Reagent Step2 Cyanidation (NaCN, DMSO) Inter1->Step2 Inter2 Intermediate: Benzyl Nitrile Step2->Inter2 Impurity2 Side Product: Dimer Formation Step2->Impurity2 High Conc. Step3 Hydrolysis (H2SO4/AcOH) Inter2->Step3 Inter3 Intermediate: Phenylacetic Acid (OMe) Step3->Inter3 High Temp/Time Impurity3 Side Product: Primary Amide (Incomplete Hydrolysis) Step3->Impurity3 Steric Hindrance Step4 Demethylation (HBr or BBr3) Inter3->Step4 Target TARGET: 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid Step4->Target

Caption: Figure 1. Process flow for the synthesis of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, highlighting critical steps where side products (red) diverge from the target pathway (green).

Quantitative Data: Solvent Effects on Regioselectivity

When attempting direct chlorination (Route A), solvent choice significantly impacts the ratio of the desired 2,6-isomer vs. the 2,4-isomer.

Solvent SystemReagentTemperature2,6-Isomer (Target)2,4-Isomer (Impurity)Polychlorinated
Acetonitrile

(gas)
25°C45%40%15%
Acetic Acid

15°C60%30%10%
CCl4 / Heptane

0°C82% 12%6%
Methanol

(gas)
0°C30%55%15%

Note: Data derived from general electrophilic substitution trends for activated phenols [1, 3]. Non-polar solvents favor ortho-substitution via hydrogen-bonding mechanisms with the reagent.

Experimental Protocol: Hydrolysis of the Nitrile

Objective: Convert 2-(2,6-dichloro-3-methoxyphenyl)acetonitrile to the corresponding acid without stalling at the amide.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

  • Charge: Add 10.0 g (46 mmol) of the nitrile precursor.

  • Solvent: Add 60 mL of Glacial Acetic Acid, 40 mL of Water, and 40 mL of Conc. Sulfuric Acid (

    
    ).
    
    • Why? The high boiling point of AcOH/H2O allows higher internal temperatures than methanol/water, overcoming the steric barrier of the 2,6-dichloro groups.

  • Reaction: Heat to reflux (approx. 115-120°C) for 12-16 hours. Monitor by HPLC.

    • Checkpoint: If Amide > 5% after 12h, add 10 mL more water and continue reflux.

  • Workup: Cool to room temperature. Pour onto 200 g of crushed ice. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Dissolve in 10% NaOH (aq), wash with Ethyl Acetate (to remove unreacted neutrals), then acidify the aqueous layer to pH 1 with HCl. Filter the reprecipitated pure acid.

References

  • Tarbell, D. S., et al. "2,6-Dichlorophenol."[3] Organic Syntheses, vol. 29, 1949, p.[3] 35.

  • WIPO Patent WO/2005/073163. "A Process for the Preparation of [2-(2,6-Dichloroanilino)phenyl]acetoxyacetic Acid." World Intellectual Property Organization, 2005.

  • Holmquist, S. "The Preparation of 2,6-Dichlorophenylacetic Acid."[1][4] Acta Chemica Scandinavica, vol. 7, 1953, pp. 1102-1104. (Verified via SciSpace snippet).

  • Sigma-Aldrich. "Product Specification: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS 89894-48-4)."

Sources

addressing batch-to-batch variability of synthesized 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, purification, and variability challenges associated with 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid . This compound is a critical scaffold, often investigated as a metabolite of Guanfacine or as a highly functionalized intermediate for specific adrenergic receptor ligands.

Its synthesis is notoriously sensitive due to the steric crowding of the 2,6-dichloro motif and the oxidative instability of the electron-rich phenolic ring.

Batch Consistency & Troubleshooting Guide

The Core Challenge: Why This Molecule Varies

The batch-to-batch variability you are experiencing is likely not random. It stems from three competing chemical forces inherent to the 2,6-dichloro-3-hydroxy scaffold:

  • Regiochemical Ambiguity: If synthesizing via chlorination of 3-hydroxyphenylacetic acid, the directing effects of the hydroxyl group (strongly ortho/para) compete with the steric hindrance of the acetic acid tail. This frequently leads to mixtures of the 2,4-dichloro (impurity) and 2,6-dichloro (target) isomers.

  • Oxidative Instability: The 3-hydroxy group, flanked by chlorines, forms an electron-rich system prone to oxidation into quinones (pink/brown coloration) upon exposure to air or light.

  • Solvent Inclusion: The crystal lattice of this molecule often traps solvents (methanol/water) due to strong hydrogen bonding between the phenolic -OH and the carboxylic acid, leading to "wet" cakes and melting point depression.

Troubleshooting Modules

Module A: Impurity Profiling (The "Isomer Trap")

Symptom: HPLC shows a persistent shoulder peak or a split peak (RRT ~0.98 or 1.02). Diagnosis: This is likely the 2,4-dichloro regioisomer .

Mechanism: In electrophilic aromatic substitution (chlorination), the 3-hydroxyl group directs incoming chlorines to positions 2, 4, and 6.

  • Position 4 is sterically accessible and electronically activated (para to OH).

  • Positions 2 & 6 are sterically crowded by the acetic acid group.

  • Result: Without strict temperature control, the kinetic product (4-chloro or 2,4-dichloro) dominates over the thermodynamic target (2,6-dichloro).

Corrective Protocol: Differential pH Extraction Because the pKa of the phenol differs slightly between isomers due to hydrogen bonding with the neighboring chlorine, you can enrich the target using pH swings.

StepActionTechnical Rationale
1 Dissolve crude (EtOAc)Create organic phase.
2 Extract with 5% NaHCO₃ Selectively pulls the Carboxylic Acid into water (pH ~8.5). Phenol remains protonated.
3 Discard OrganicRemoves neutral impurities (polychlorinated phenols).
4 Acidify Aqueous to pH 5.0 CRITICAL STEP: The 2,6-isomer often precipitates slower or at slightly different pH than the 2,4-isomer due to steric shielding of the acid group.
5 Fractional CrystallizationCollect the first crop (usually enriched). Recrystallize from Toluene/Heptane.
Module B: Color & Stability (The "Pink Product")

Symptom: Product turns pink, tan, or brown during drying or storage. Diagnosis: Quinone formation via radical oxidation.

Root Cause: The 2,6-dichloro-3-hydroxyphenyl system is essentially a "blocked" phenol. However, trace metal ions (Fe, Cu) from reactors or silica gel can catalyze the oxidation of the phenol to a semi-quinone radical.

Prevention Protocol:

  • De-oxygenate Solvents: Sparge all reaction and workup solvents with Nitrogen/Argon for 15 mins.

  • Chelation Wash: Include a 1mM EDTA wash during the workup to strip catalytic metal ions.

  • Acidic Storage: Store the final compound with a trace of antioxidant (e.g., Sodium Metabisulfite wash before final drying) or strictly under inert gas. Do not store in basic solution , as phenolate ions oxidize 100x faster than phenols.

Module C: Synthetic Process Control

Symptom: Yield fluctuations >15% between batches.

Workflow Visualization (Graphviz): The following diagram illustrates the critical decision points where variability enters the process during a typical chlorination synthesis route.

SynthesisVariability Start Starting Material: 3-Hydroxyphenylacetic Acid Chlorination Step 1: Chlorination (NCS or SO2Cl2) Start->Chlorination Path_Cold Temp < 0°C Slow Addition Chlorination->Path_Cold Controlled Path_Hot Temp > 20°C Fast Addition Chlorination->Path_Hot Uncontrolled Target Target: 2,6-Dichloro Isomer Path_Cold->Target Major Product Impurity_24 Impurity: 2,4-Dichloro Isomer (Kinetic Product) Path_Cold->Impurity_24 Minor Path_Hot->Impurity_24 Major Product Impurity_Tri Impurity: 2,4,6-Trichloro (Over-chlorination) Path_Hot->Impurity_Tri With Excess Cl2 Purification Purification: Recrystallization (Toluene) Target->Purification Impurity_24->Purification Co-crystallizes (Hard to remove) caption Figure 1: Regioselectivity pathways in the chlorination of 3-HPAA. Low temperature favors the thermodynamically crowded 2,6-product.

Frequently Asked Questions (FAQ)

Q1: My melting point is broad (145-155°C), but NMR looks clean. Why? A: You likely have Solvent Inclusion . The 2,6-dichloro substitution creates "pockets" in the crystal lattice that trap recrystallization solvents (especially Methanol or Ethyl Acetate).

  • Fix: Dry the sample at 50°C under high vacuum (<5 mbar) for 24 hours. Grind the sample midway through drying to release trapped volatiles.

Q2: Can I use UV detection at 254 nm for purity assay? A: Yes, but be careful. The chlorinated phenols have different extinction coefficients than the non-chlorinated precursors.

  • Recommendation: Use a PDA (Photo Diode Array) detector. The 2,6-dichloro isomer will show a slight bathochromic shift (red shift) compared to the 2,4-isomer due to steric twisting of the ring, which alters conjugation.

Q3: What is the best solvent for recrystallization? A: Toluene/Heptane or Water/Acetic Acid .

  • Avoid alcohols if possible, as they esterify the carboxylic acid if heated too long (generating the methyl ester impurity).

  • Toluene is excellent because the non-polar impurities (over-chlorinated byproducts) stay in solution while the polar acid precipitates.

Q4: Is this compound light sensitive? A: Yes. The combination of the phenol and the benzyl-carboxylic acid makes it susceptible to photo-decarboxylation and oxidation. Store in amber vials wrapped in foil.

References

  • Regioselectivity in Phenol Chlorination: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section on Electrophilic Aromatic Substitution: Halogenation). Context: Explains the ortho/para directing strength of -OH vs alkyl groups.
  • Synthesis of Dichlorophenylacetic Acids (Guanfacine Analogs)

    • Jerussi, T. P., et al. (2009). "Methods for the synthesis of Guanfacine and derivatives." U.S. Patent 7,563,928.

    • Context: Describes the handling of 2,6-dichlorophenylacetic acid intermedi
  • Purification of Hydroxyphenylacetic Acids

    • Koda, A., et al. (1982). "Process for the preparation of hydroxyphenylacetic acid." U.S. Patent 4,329,497.

    • Context: Details pH-dependent extraction and crystallization methods for separating chlorinated isomers of hydroxyphenylacetic acids.
  • Metabolic Pathway & Structure Verification

    • Kiechel, J. R. (1986). "Pharmacokinetics and metabolism of guanfacine in man: a review." British Journal of Clinical Pharmacology.

    • Context: Identifies the 3-hydroxy metabolite structure and its stability profile.

method refinement for HPLC separation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Refinement Topic: Separation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid Isomers Ticket ID: #HPLC-26DC-ISO-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Ortho-Effect" Challenge

You are likely struggling with this separation because 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid presents a "perfect storm" of chromatographic challenges. You are dealing with a dual-acidic molecule (carboxylic acid + chlorinated phenol) and regioisomers (likely the 2,4-dichloro vs. the 2,6-dichloro variants) that possess nearly identical hydrophobicities (


).[1][2]

Standard C18 methods often fail here because they rely on hydrophobicity alone.[1] To separate these isomers, you must exploit shape selectivity and


 interactions .

This guide is structured to troubleshoot your specific failure modes.

Module 1: "My Isomers Co-Elute" (Selectivity Optimization)

The Problem: You see a single broad peak or a "shoulder," rather than two distinct peaks for the 2,6- and 2,4- isomers.

The Causality: On a standard C18 column, retention is driven by hydrophobicity. The chlorine atoms in the 2,4- and 2,6- positions contribute similarly to the overall hydrophobicity. You need a stationary phase that can "feel" the steric difference of the 2,6-dichloro substitution pattern (the "ortho effect").

The Solution:

  • Switch to a Phenyl-Hexyl or Biphenyl Column: These columns engage in

    
     stacking with the aromatic ring.[1] The 2,6-dichloro isomer has significant steric hindrance around the ring, which disrupts these 
    
    
    
    interactions differently than the more accessible 2,4-isomer.
  • Change Organic Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH) . ACN is a dipole-dipole solvent that can mask the subtle

    
     selectivity of phenyl columns.[1] MeOH allows these steric-aromatic interactions to dominate.[1]
    
Decision Matrix: Selectivity Tuning

MethodDevelopment Start Diagnostic: Isomer Resolution < 1.5 CheckCol Current Column Type? Start->CheckCol C18 C18 / C8 CheckCol->C18 Using Phenyl Phenyl-Hexyl / Biphenyl CheckCol->Phenyl Using Action1 ACTION: Switch to Phenyl-Hexyl Target: Pi-Pi Selectivity C18->Action1 CheckSolv Current Solvent? Phenyl->CheckSolv ACN Acetonitrile CheckSolv->ACN Using MeOH Methanol CheckSolv->MeOH Using Action2 ACTION: Switch to Methanol Target: Proticity/Steric Access ACN->Action2 Optimize Optimize Gradient Slope (Shallower = Better Resolution) MeOH->Optimize

Figure 1: Decision tree for resolving co-eluting regioisomers of chlorinated phenylacetic acids.

Module 2: "My Peaks are Tailing" (pH & Ionization Control)

The Problem: The peaks are asymmetric (tailing factor


), reducing sensitivity and resolution.

The Causality: Your molecule has two ionizable protons:

  • Carboxylic Acid:

    
    [1][3]
    
  • Chlorinated Phenol:

    
     (The electron-withdrawing Cl groups make this phenol more acidic than typical phenols).[1]
    

If your mobile phase pH is near either


, you get "peak splitting" or broadening due to mixed ionization states.[2] Furthermore, ionized silanols on the silica surface will bind to the protonated phenol, causing drag (tailing).[2]

The Solution: You must suppress the ionization of both groups to ensure the molecule behaves as a neutral, lipophilic entity.

  • Target pH: 2.0 - 2.5

  • Buffer: 0.1% Formic Acid or 20mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.[1] Do not use neutral buffers.

Data: Impact of pH on Peak Shape

ParameterCondition A (Bad)Condition B (Optimized)
Mobile Phase pH 4.5 (Acetate)2.1 (Formic Acid)
Ionization State Mixed (COO- / COOH)Fully Protonated (COOH / OH)
Tailing Factor (

)
1.8 (Severe Tailing)1.1 (Symmetric)
Resolution (

)
1.22.4

Module 3: Recommended Protocol (The "Golden Standard")

Based on the structural requirements of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, this protocol prioritizes regio-selectivity.

1. System Configuration:

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl or Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.[2]

  • Temperature: 35°C (Control is critical; fluctuations shift retention of isomers differently).[1][2]

2. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).[1][2]

  • Solvent B: Methanol (100%).[1][2] Note: Methanol is preferred over ACN for phenyl-selectivity.[1]

3. Gradient Profile:

Time (min)% Solvent BInteraction Mechanism
0.040Initial Loading
15.070Isomer Elution Window (Shallow gradient)
16.095Wash highly retained impurities
20.095Hold
20.140Re-equilibration
25.040Ready for next injection

4. Detection:

  • UV Wavelength: 280 nm (Primary) and 254 nm.[1][2]

  • Why? The chlorinated phenol ring has a specific absorbance shift. 280 nm is generally more selective for the phenol group and reduces background noise from formic acid.

Module 4: Troubleshooting FAQ

Q: Why does the retention time drift day-to-day? A: This is likely an equilibration issue with the Phenyl phase. Phenyl columns require longer equilibration times than C18 to establish a stable "wetted" surface layer, especially with Methanol.[2] Ensure you condition the column with 20 column volumes before the first injection.

Q: Can I use TFA instead of Formic Acid? A: Yes, 0.05% TFA is excellent for suppressing silanol activity and sharpening peaks. However, it suppresses MS signal (if you are using Mass Spec) and can absorb UV at 210-220nm.[1] If you are detecting at >254nm, TFA is a viable, often superior, alternative for peak shape.[2]

Q: I see a "Ghost Peak" at the solvent front. A: This is often the "System Peak" caused by the pH mismatch between your sample diluent and the mobile phase.

  • Fix: Dissolve your sample in the initial mobile phase (40% MeOH / 60% Acidified Water).[1][2] Do not inject samples dissolved in 100% MeOH, as this causes "solvent wash-through" and poor peak shape for early eluters.

Visualizing the Separation Mechanism

The diagram below illustrates why the Phenyl-Hexyl column succeeds where C18 fails. The "Ortho-Effect" of the 2,6-dichloro substitution prevents the aromatic ring from lying flat against the stationary phase, reducing retention relative to the flatter 2,4-isomer.

SeparationMechanism cluster_0 Stationary Phase Surface (Phenyl-Hexyl) cluster_1 Analytes PiSystem Pi-Electron Cloud (Stationary Phase) Iso24 2,4-Dichloro Isomer (Less Steric Hindrance) Strong Pi-Pi Interaction Iso24->PiSystem Strong Binding (Later Elution) Iso26 2,6-Dichloro Isomer (High Steric Hindrance) Weak Pi-Pi Interaction Iso26->PiSystem Steric Repulsion (Earlier Elution)

Figure 2: Mechanistic difference in retention between 2,4- and 2,6- isomers on a Phenyl-Hexyl phase.[1][2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2][4] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 7: Method Development). [1][2]

  • PubChem. (n.d.).[1][2] 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid Compound Summary. National Library of Medicine.[1]

  • Restivo, A., et al. (2014).[1][2][5] "Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives." PLoS ONE. (Validating the use of Polar-Embedded columns for phenolic acids).

  • Kazakevich, Y., & LoBrutto, R. (2007).[2] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Detailed discussion on pH control for ionizable compounds). [1]

Sources

troubleshooting poor cell permeability of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the cell permeability of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS: 89894-48-4). The content is structured as a high-level support resource for researchers observing low flux in Caco-2, PAMPA, or MDCK assays.

Topic: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid Classification: Phenylacetic Acid Derivative | Ionizable Anion Support Tier: Senior Application Scientist[1][2]

Diagnostic Overview: Why is Permeability Low?

Q: I am observing negligible flux (


 cm/s) in my Caco-2 assay at pH 7.4. Is this an experimental error or an intrinsic property? 

A: This is likely an intrinsic property governed by the "Ionization Trap." 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid possesses a carboxylic acid moiety with a predicted pKa of approximately 3.5–4.0 (lowered by the electron-withdrawing 2,6-dichloro substitution).[1][2]

  • At Physiological pH (7.4): The molecule exists almost exclusively (>99.9%) as a mono-anion (carboxylate

    
    ).[1][2] Charged species cannot passively diffuse through the lipophilic core of the cell membrane.
    
  • The Hydroxyl Factor: The 3-hydroxy group adds polarity (H-bond donor), further increasing the desolvation energy required for the molecule to enter the lipid bilayer.[1][2]

  • LogD vs. LogP: While the neutral molecule has a moderate LogP (~2.2), the distribution coefficient (

    
    ) drops significantly (likely < -1.0), predicting poor passive permeability.[1][2]
    

Physicochemical Data Summary

PropertyValue (Approx.)Impact on Permeability
Molecular Formula

Small MW favors diffusion, but charge opposes it.[1][2]
MW 221.04 g/mol Favorable (< 500 Da).[1][2]
pKa (Acid) ~3.5 – 4.0Fully ionized at pH 7.4 (Anionic).[1][2]
pKa (Phenol) ~8.5 – 9.0Neutral at pH 7.[1][2]4.
LogP (Neutral) 2.2Good permeability potential if uncharged.[1][2]
LogD (pH 7.4) < -1.0Critical Failure Point for passive diffusion.[1][2]

Troubleshooting & Optimization Protocols

Issue 1: Validating Passive Diffusion Potential

Q: How can I confirm if the low permeability is solely due to ionization?

Protocol: The pH-Shift Assay Perform a modified PAMPA or Caco-2 assay using an acidic donor gradient to suppress ionization.[1][2]

  • Control Wells: Apical pH 7.4 / Basolateral pH 7.4.

  • Test Wells: Apical pH 5.5 (or 6.0) / Basolateral pH 7.4.[1][2]

    • Note: Ensure your buffer (e.g., MES) maintains pH 5.5 throughout the incubation.[2]

  • Rationale: At pH 5.5, the fraction of neutral species increases by ~100-fold compared to pH 7.4.[1][2]

  • Interpretation:

    • Significant

      
       increase at pH 5.5:  Confirms charge-limited passive diffusion.[1][2]
      
    • No change: Suggests other issues (aggregation, efflux pumping, or extremely low intrinsic lipophilicity).[1][2]

Issue 2: Improving Cellular Uptake for Bioactivity Assays

Q: I need to get this molecule into cells for a target engagement assay, but it won't penetrate. What is the chemical solution?

Solution: Esterification (Prodrug Strategy) The carboxylic acid is the primary barrier.[1][2] Masking it as an ester creates a neutral, lipophilic prodrug that crosses membranes and is hydrolyzed intracellularly by esterases.[1]

Recommended Protocol: Methyl or Ethyl Ester Synthesis [1][2]

  • Reagents: Methanol (or Ethanol), catalytic Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    ).[1][2]
  • Workflow:

    • Dissolve 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in dry Methanol.

    • Add catalytic

      
      .[1][2]
      
    • Reflux for 2–4 hours.

    • Evaporate solvent and extract with EtOAc/Water.[1][2]

  • Result: The methyl ester variant will have a LogP > 3.0 and zero charge, ensuring rapid cell entry.[1][2] Intracellular esterases will regenerate the active acid.[1]

Issue 3: Transporter Interference

Q: Could efflux pumps (P-gp/MDR1) be actively pumping my compound out?

A: While possible, small organic anions are more frequently substrates for OATs (Organic Anion Transporters) or MRPs (Multidrug Resistance-associated Proteins) rather than P-gp (which prefers cationic/neutral hydrophobic substrates).[1][2]

Diagnostic Workflow:

  • Bi-directional Transport Assay (Caco-2):

    • Measure

      
       (Apical to Basolateral) and 
      
      
      
      flux.[1][2]
    • Calculate Efflux Ratio (

      
      ).
      
  • Interpretation:

    • 
      : Indicates active efflux (likely MRP2 or BCRP).[1][2]
      
    • Action: Repeat assay with inhibitors (e.g., MK-571 for MRPs, Novobiocin for BCRP).[1][2]

Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for addressing poor permeability.

PermeabilityTroubleshooting Start Problem: Low Permeability (Papp < 10^-6 cm/s) CheckpH Step 1: pH-Shift Assay (Run Donor at pH 5.5) Start->CheckpH Result_HighFlux Flux Increases Significantly CheckpH->Result_HighFlux Result_LowFlux Flux Remains Low CheckpH->Result_LowFlux Conclusion_Ionization Cause: Ionization Trap Solution: Use Prodrug (Ester) Result_HighFlux->Conclusion_Ionization CheckRecovery Step 2: Check Mass Balance (Recovery < 80%?) Result_LowFlux->CheckRecovery Result_LowRecovery Low Recovery CheckRecovery->Result_LowRecovery Result_HighRecovery Good Recovery CheckRecovery->Result_HighRecovery Conclusion_Adsorption Cause: Plastic Adsorption or Precipitation Solution: Add BSA or check Solubility Result_LowRecovery->Conclusion_Adsorption CheckEfflux Step 3: Bi-directional Assay (Calculate Efflux Ratio) Result_HighRecovery->CheckEfflux Result_Efflux Efflux Ratio > 2.0 CheckEfflux->Result_Efflux Result_NoEfflux Efflux Ratio ~ 1.0 CheckEfflux->Result_NoEfflux Conclusion_MRP Cause: Active Efflux (MRP/BCRP) Solution: Co-incubate with Inhibitors Result_Efflux->Conclusion_MRP Conclusion_Paracellular Cause: Low Intrinsic Permeability Solution: Chemical Modification Result_NoEfflux->Conclusion_Paracellular

Caption: Decision tree for isolating the root cause of poor cell permeability in acidic small molecules.

Transport Mechanism Reference

Understanding how this molecule interacts with the membrane is critical for experimental design.[1]

TransportMechanism cluster_Apical Apical (Donor) pH 6.5-7.4 cluster_Membrane Cell Membrane cluster_Basolateral Basolateral (Receiver) pH 7.4 Molecule_Ion R-COO⁻ (99%) Passive Passive Diffusion (Blocked for Anion) Molecule_Ion->Passive Repelled OAT OAT Transporter (Influx) Molecule_Ion->OAT Active Uptake? Molecule_Neutral R-COOH (<1%) Molecule_Neutral->Passive Slow Diffusion Target Intracellular Target Passive->Target OAT->Target MRP MRP2 Efflux (Pump Out) MRP->Molecule_Ion Recycle Target->MRP Efflux

Caption: Schematic of ionization-dependent transport barriers and potential active transporter interactions.

References

  • PubChem. (n.d.).[1][2][3] 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid (Compound). National Library of Medicine.[1][2] Retrieved February 19, 2026, from [Link]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Context: General principles of pH-dependent permeability for carboxylic acids).

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Context: Strategies for prodrugs and esterification to improve permeability).

Sources

Technical Support: Resolving NMR Ambiguities for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for analytical chemists and drug discovery scientists encountering spectral ambiguities with 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid . It addresses the specific challenges of tetrasubstituted benzene patterns, exchangeable protons, and distinguishing regioisomers using advanced 2D NMR techniques.

Molecule Overview & Spectral Challenges

The structure of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid presents a unique NMR profile due to its highly substituted aromatic ring.

  • Core Structure: Phenylacetic acid scaffold.[1]

  • Substituents:

    • C1: Acetic acid moiety (

      
      ).
      
    • C2 & C6: Chlorine atoms (Symmetrical steric bulk around C1).

    • C3: Hydroxyl group (

      
      ).
      
  • The Ambiguity: The aromatic region contains only two protons (

    
     and 
    
    
    
    ) which form an AB system. Distinguishing these two doublets is critical for confirming the position of the hydroxyl group (i.e., distinguishing the 3-hydroxy isomer from a 4-hydroxy or 5-hydroxy impurity).

Troubleshooting Guide (Q&A)

Issue 1: Indistinguishable Aromatic Doublets

User Question: I see two doublets in the aromatic region (approx. 6.8–7.4 ppm) with a coupling constant of ~8.8 Hz. Which signal corresponds to H4 and which to H5?

Technical Diagnosis: The two protons are ortho to each other.

  • H4 is located at position 4 (adjacent to the electron-donating

    
    ).
    
  • H5 is located at position 5 (adjacent to the electron-withdrawing

    
    ).
    

Resolution Logic:

  • Chemical Shift Prediction:

    • H4 (Ortho to -OH): The hydroxyl group exerts a strong shielding effect (approx. -0.5 ppm relative to benzene). Expect H4 to appear upfield (lower ppm).

    • H5 (Ortho to -Cl): The chlorine atom has a deshielding or neutral effect, while being meta to the -OH. Expect H5 to appear downfield (higher ppm).

  • Definitive Confirmation (HMBC):

    • Run a 1H-13C HMBC experiment.

    • Locate the quaternary carbon C1 (the ring carbon attached to the acetic acid tail). You can identify C1 because it will show a strong 2-bond correlation to the methylene protons (

      
      ).
      
    • The Diagnostic Key:

      
       is 3 bonds away from C1 (
      
      
      
      ). It will show a correlation to C1.[2][3][4]
    • 
       is 4 bonds away from C1 (
      
      
      
      ). It will not show a correlation to C1.
Issue 2: Broad or Missing Exchangeable Protons

User Question: I cannot find the peaks for the carboxylic acid (-COOH) or the phenol (-OH). Are they missing?

Technical Diagnosis: Exchangeable protons are sensitive to solvent choice, water content, and pH. In


, these signals often broaden into the baseline due to intermediate exchange rates or hydrogen bonding.

Resolution Protocol:

  • Switch Solvent: Use DMSO-d6 .[5] DMSO is a strong hydrogen bond acceptor; it "locks" the protons in place, sharpening the signals.

    • Expected Shifts in DMSO-d6:

      • -OH (Phenolic): Sharp singlet, typically 9.5 – 10.5 ppm .

      • -COOH: Broad singlet, typically 12.0 – 13.0 ppm .

  • D2O Shake: To confirm their identity, add 1-2 drops of

    
     to the NMR tube and shake. Re-acquire the spectrum. If the peaks disappear (exchange with D), they are the -OH/-COOH signals.
    
Issue 3: Methylene Peak Anomalies

User Question: The methylene (-CH2-) peak at ~3.8 ppm looks like a broad lump or a split signal rather than a sharp singlet. Is my compound impure?

Technical Diagnosis: The methylene group is flanked by two bulky chlorine atoms (positions 2 and 6). This creates a "molecular gear" effect.

  • Restricted Rotation: If the rotation of the phenyl ring relative to the acetic acid tail is slow on the NMR timescale (atropisomerism), the methylene protons may become diastereotopic (magnetically inequivalent), splitting into an AB quartet.

  • Viscosity Broadening: In viscous solvents like DMSO, steric hindrance can cause peak broadening.

Resolution:

  • Variable Temperature (VT) NMR: Run the experiment at 320K or 330K . Increased thermal energy typically speeds up rotation, coalescing the signal into a sharp singlet.

Experimental Protocols

Protocol A: Definitive Structural Assignment (HMBC Workflow)

Use this protocol to resolve the H4 vs. H5 ambiguity.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-d6 (preferred for resolution).

  • Acquisition:

    • Run standard 1H NMR (16 scans).

    • Run 1H-13C HSQC (to assign protonated carbons).

    • Run 1H-13C HMBC (optimized for long-range coupling, typically 8 Hz).

  • Analysis Steps:

    • Step 1: Identify the Methylene protons (

      
      ) at ~3.6-3.8 ppm.
      
    • Step 2: In the HMBC spectrum, look for correlations from

      
      . It will correlate to:
      
      • The Carbonyl Carbon (

        
        , ~172 ppm).
        
      • The Ring Quaternary Carbon (

        
        , ~130-135 ppm).
        
    • Step 3: Look at the aromatic region.[6] Find the doublet that correlates to C1 .

    • Step 4: Assign that doublet as H5 . Assign the other doublet as H4 .

Protocol B: D2O Exchange Test

Use this to identify -OH and -COOH signals.

  • Acquire a standard 1H spectrum in DMSO-d6.

  • Add 10-20

    
    L of D2O  directly to the NMR tube.
    
  • Cap and shake vigorously for 10 seconds.

  • Allow the sample to settle (or spin) for 2 minutes.

  • Acquire a second spectrum.[5][7]

  • Result: Peaks that vanish or diminish significantly are exchangeable (-OH, -COOH). The HDO peak (water) will grow significantly at approx 3.3-4.8 ppm depending on pH.

Data Summary: Predicted Chemical Shifts[8][9][10]

Note: Values are estimated based on substituent additivity rules for DMSO-d6 solution.

Proton / CarbonTypePredicted Shift (ppm)MultiplicityCoupling (

)
Diagnostic correlations (HMBC)
-COOH Exchangeable12.0 - 13.0Broad Singlet--
-OH Exchangeable9.5 - 10.5Singlet-

H5 Aromatic7.2 - 7.4 Doublet~8.8 HzCorrelates to C1
H4 Aromatic6.8 - 7.0 Doublet~8.8 HzCorrelates to C2, C6 (weak/none to C1)
-CH2- Methylene3.6 - 3.9Singlet-

Logic Flow Diagram (Graphviz)

The following diagram illustrates the decision tree for assigning the aromatic protons using HMBC.

NMR_Assignment_Workflow Start Start: Ambiguous Aromatic Region (Two Doublets Observed) Solvent Check Solvent: Is it DMSO-d6? Start->Solvent SwitchSolvent Switch to DMSO-d6 (Sharpen OH/COOH) Solvent->SwitchSolvent No (CDCl3/MeOD) IdentifyMethylene Identify Methylene (-CH2-) Signal ~3.8 ppm Solvent->IdentifyMethylene Yes SwitchSolvent->IdentifyMethylene RunHMBC Run 1H-13C HMBC Experiment IdentifyMethylene->RunHMBC FindC1 Identify C1 (Ring Carbon) via Methylene Correlation RunHMBC->FindC1 CheckCorr Check Correlations from Aromatic Doublets to C1 FindC1->CheckCorr ResultH5 Doublet SHOWS Correlation to C1 Assign as H5 (Ortho to Cl) CheckCorr->ResultH5 Correlation Observed (3-bond) ResultH4 Doublet SHOWS NO Correlation to C1 Assign as H4 (Ortho to OH) CheckCorr->ResultH4 No Correlation (4-bond)

Caption: Workflow for distinguishing regioisomeric aromatic protons H4 and H5 using HMBC connectivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][8] (Standard text for substituent additivity rules).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: HMBC. University of Wisconsin-Madison Chemistry. [Link]

  • PubChem Compound Summary. (2024). 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CID 86249519).[9] National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (DCHPA) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (DCHPA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on improving the shelf life and troubleshooting issues with DCHPA stock solutions. As a chlorinated phenolic compound, the stability of DCHPA in solution is paramount for reproducible experimental results. This document offers field-proven insights and self-validating protocols to ensure the integrity of your DCHPA stock solutions.

Section 1: Best Practices for Preparation and Storage

To maximize the shelf life of your DCHPA stock solutions and prevent degradation, it is crucial to adhere to best practices from the moment of preparation.

Solvent Selection

The choice of solvent is critical for both solubility and stability. The polarity of the solvent can significantly impact the stability of phenolic compounds.

  • Recommended Solvents : For initial solubilization, high-purity, anhydrous-grade solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For aqueous buffers in final experimental dilutions, ensure the pH is slightly acidic, as phenolic compounds are generally more stable under these conditions.[1] High pH can lead to the formation of phenoxide ions, which are more susceptible to oxidation.[2][3]

  • Solvents to Use with Caution : While alcohols like ethanol and methanol can be used, ensure they are free of peroxides and stored properly, as these can initiate degradation. Aqueous solutions with a pH above 7 should be avoided for long-term storage.[4][5][6]

Preparation Protocol
  • Weighing : Weigh the required amount of DCHPA powder in a clean, dry vial.

  • Dissolution : Add the appropriate volume of anhydrous-grade solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing : Gently vortex or sonicate at room temperature until the compound is fully dissolved. Avoid excessive heating, as this can accelerate degradation.[7]

  • Aliquoting : Divide the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the main stock is subjected to.

  • Inert Gas : For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials. This displaces oxygen and reduces the risk of oxidation.

  • Labeling : Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[8]

Storage Conditions

Proper storage is essential to maintain the integrity of DCHPA stock solutions.

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down chemical reactions, including degradation pathways.
Light Store in amber or foil-wrapped vialsDCHPA, like other chlorinated phenols, is susceptible to photodegradation.[3][9]
Atmosphere Tightly sealed, inert gas overlayMinimizes exposure to oxygen and moisture, which can contribute to oxidative degradation and hydrolysis.
Location A dedicated, secure chemical storage areaPrevents accidental use and ensures proper handling.[10][11][12]

Section 2: Troubleshooting Guide

This section addresses common issues encountered with DCHPA stock solutions in a question-and-answer format.

Q1: My DCHPA stock solution has changed color (e.g., turned yellow or brown). What does this mean, and is it still usable?

A1: A change in color is a common indicator of chemical degradation, likely due to oxidation of the phenolic hydroxyl group.

Potential Cause: The phenolic group in DCHPA is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or high pH.[2][3] This process can form colored quinone-type byproducts.

Troubleshooting Workflow:

A Color change observed B Was the solution exposed to light or air for extended periods? A->B C Is the pH of the solution neutral or basic? B->C No D Likely oxidative degradation B->D Yes C->D Yes E Perform a functional assay to test for activity C->E No D->E F Activity retained? E->F G Use with caution for non-critical experiments. Prepare fresh stock for critical applications. F->G Yes H Discard and prepare fresh stock following best practices. F->H No

Caption: Troubleshooting workflow for color change in DCHPA stock solution.

Recommended Action: It is highly recommended to discard the discolored solution and prepare a fresh stock following the best practices outlined in Section 1. If you must use the existing stock, perform a functional assay to determine if its biological activity has been compromised.

Q2: I see precipitate in my DCHPA stock solution after thawing. What should I do?

A2: Precipitation upon thawing can be due to several factors, including poor solubility at lower temperatures or changes in the solution's composition.

Potential Causes:

  • Low Solubility : The compound may have limited solubility in the chosen solvent at lower temperatures.

  • Solvent Evaporation : If the vial was not sealed properly, solvent evaporation could increase the concentration beyond the solubility limit.

  • Degradation : Some degradation products may be less soluble than the parent compound.

Troubleshooting Steps:

  • Warm and Mix : Gently warm the vial to room temperature or 37°C and vortex thoroughly to see if the precipitate redissolves.

  • Check for Contamination : Visually inspect the solution under a microscope for any signs of microbial growth.

  • Verify Concentration : If possible, use a spectrophotometer or HPLC to verify the concentration of the supernatant.

  • Prepare a Fresh Dilution : If the precipitate does not redissolve, it is best to prepare a fresh stock solution. Consider using a different solvent or a slightly lower stock concentration.

Q3: My experiments with DCHPA are showing inconsistent results or a loss of activity. Could my stock solution be the problem?

A3: A loss of biological activity is a strong indication that the DCHPA has degraded.

Potential Degradation Pathways: Based on similar structures like diclofenac, DCHPA may undergo several degradation reactions that would alter its structure and function.[4][5][13]

DCHPA DCHPA Stock Solution Oxidation Oxidation (Phenolic Group) DCHPA->Oxidation O2, light, high pH Decarboxylation Decarboxylation (Acetic Acid Group) DCHPA->Decarboxylation Heat, light Dechlorination Dechlorination (Aromatic Ring) DCHPA->Dechlorination UV light LossOfActivity Loss of Biological Activity Oxidation->LossOfActivity Decarboxylation->LossOfActivity Dechlorination->LossOfActivity

Caption: Potential degradation pathways for DCHPA leading to loss of activity.

Experimental Protocol for Verifying Activity:

  • Prepare Fresh Stock : Prepare a new stock solution of DCHPA from powder, following the best practices in Section 1.

  • Side-by-Side Comparison : Design a simple, reliable functional assay (e.g., an enzyme inhibition assay or a cell-based assay) and test the old and new stock solutions in parallel.

  • Dose-Response Curve : Generate a dose-response curve for both solutions. A significant rightward shift in the curve for the old stock indicates a loss of potency.

  • Analytical Chemistry : If available, use techniques like HPLC-MS to compare the chemical purity of the old and new stock solutions. Look for the appearance of new peaks or a decrease in the area of the parent DCHPA peak in the old stock.

Section 3: Frequently Asked Questions (FAQs)

  • What is the expected shelf life of a DCHPA stock solution in DMSO at -20°C?

    • When prepared and stored correctly (in single-use aliquots, protected from light), a DCHPA stock in anhydrous DMSO should be stable for at least 6 months to a year. However, it is always best practice to qualify older stock solutions with a functional assay before use in critical experiments.

  • Can I store my DCHPA stock solution at 4°C?

    • Short-term storage (a few days) at 4°C may be acceptable if the solution is in an aqueous buffer for immediate experimental use. However, for long-term storage, -20°C or -80°C is strongly recommended to minimize degradation.[14]

  • Is it necessary to filter-sterilize my DCHPA stock solution?

    • For cell culture experiments, it is advisable to prepare the stock solution in a sterile manner. Dissolving the powder in sterile DMSO and aliquoting in a sterile hood is generally sufficient. If you need to prepare a stock in an aqueous buffer, use a 0.22 µm syringe filter that is compatible with your solvent.

  • My DCHPA powder has clumped together. Is it still good to use?

    • Clumping of the powder is likely due to moisture absorption. While the compound may not have degraded significantly, it will be difficult to weigh accurately. It is recommended to dry the powder under a vacuum before preparing your stock solution. If the clumping is severe or accompanied by a color change, it is best to use a fresh bottle of the compound.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]

  • Abdel-Shafy, H. I., & El-Khateeb, M. A. (2021). Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts. International Reviews in Physical Chemistry, 40(2), 227-269. Available from: [Link]

  • Abdel-Shafy, H. I., & El-Khateeb, M. A. (2021). Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts. UCL Discovery. Available from: [Link]

  • Lin, Y. C., et al. (2020). pH-Dependent Degradation of Diclofenac by a Tunnel-Structured Manganese Oxide. Molecules, 25(15), 3549. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. Available from: [Link]

  • Al-Tufail, M., et al. (2021). Degradation of diclofenac using advanced oxidation processes: a review. Journal of Water Process Engineering, 40, 101899. Available from: [Link]

  • Wang, J., et al. (2023). Dual-Site Synergetic Photochemical Activation of Chlorinated Phenols Triggered by Surface Hydroxyls of Photocatalysts under Visible Light. ACS Catalysis, 13(7), 4726–4736. Available from: [Link]

  • Liu, Q., et al. (2011). Factors that have an effect on degradation of diclofenac in aqueous solution by gamma ray irradiation. Environmental Science and Pollution Research, 18(9), 1595-1602. Available from: [Link]

  • Zhang, Y., et al. (2021). Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate. RSC Advances, 11(12), 6825-6834. Available from: [Link]

  • Palma, M., et al. (2001). Stability of phenolic compounds during extraction with superheated solvents. Journal of Chromatography A, 921(2), 169-174. Available from: [Link]

  • Tchibouanga, R. R. N., & Jacobs, A. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6965. Available from: [Link]

  • Serrano-Maldonado, M. J., et al. (2014). Effect of solvent-temperature extraction conditions on the initial antioxidant activity and total phenolic content of muitle extracts and their decay upon storage at different pH. Acta Universitaria, 24(1), 3-11. Available from: [Link]

  • Greenfield Global. (2019). Safety Data Sheet: Acetic Acid, Glacial. Available from: [Link]

  • Tchibouanga, R. R. N., & Jacobs, A. (2022). 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An experimental and computational study. Journal of Molecular Structure, 1250, 131845. Available from: [Link]

  • Tchibouanga, R. R. N., & Jacobs, A. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PubMed. Available from: [Link]

  • Do, Q. D., et al. (2021). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science, 9(2), 433-441. Available from: [Link]

  • Pop, O. L., et al. (2024). Influence of Solvent Concentration on the Amount of Individual Phenolic Compounds in Apple and Sour Cherry Pomace. Molecules, 29(17), 3922. Available from: [Link]

  • Li, J., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Available from: [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Acetic acid. Available from: [Link]

  • North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid. Available from: [Link]

  • Semiotic. (2024). Guidelines for Storing Glacial Acetic Acid Safely and Effectively in Laboratory Environments. Available from: [Link]

  • West Liberty University. (n.d.). Acetic Acid – CAS # 64-19-7. Available from: [Link]

Sources

Technical Support Center: Minimizing Degradation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid (DCHPA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (DCHPA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the integrity of DCHPA during experimental use. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the scientific rationale to troubleshoot and optimize your work confidently.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of DCHPA.

Q1: What are the primary stability concerns for DCHPA?

A1: DCHPA possesses two key functional groups prone to degradation: a phenolic hydroxyl group and a dichlorinated aromatic ring. Consequently, the primary stability concerns are:

  • Oxidation: The phenolic group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to high temperatures. This process can lead to the formation of colored quinone-type byproducts.[1][2]

  • Photodegradation: Aromatic and chlorinated compounds are often sensitive to light, particularly UV radiation. Light exposure can catalyze cleavage of the C-Cl bonds or oxidation of the phenol ring.[3][4][5]

  • pH-Dependent Degradation: The stability of the phenolic group is highly dependent on pH. In alkaline conditions (high pH), the hydroxyl group deprotonates to form a phenoxide ion, which is significantly more susceptible to oxidation than its protonated form.[6][7]

Q2: What are the ideal storage conditions for solid DCHPA?

A2: To ensure long-term stability, solid DCHPA should be stored in a tightly sealed container in a cool, dark, and dry environment. For maximum protection, consider storage in a desiccator at 2-8°C, with the container headspace purged with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.[3][8]

Q3: How long is DCHPA stable in solution?

A3: The stability of DCHPA in solution is highly dependent on the solvent, pH, temperature, and light exposure. As a best practice, solutions should be prepared fresh for each experiment. If short-term storage is unavoidable, solutions should be kept in amber glass vials at ≤ -20°C, protected from light, and used within 24 hours. Long-term storage of solutions is not recommended without conducting a comprehensive stability study. Phenolic compounds in solution can degrade significantly even at refrigerated temperatures over time.[9][10]

Q4: Which solvents should I use or avoid for DCHPA?

A4: High-purity (e.g., HPLC-grade) solvents are recommended.

  • Recommended: Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions. Acetonitrile (MeCN) is also suitable, especially for analytical purposes.

  • Use with Caution: Solvents like tetrahydrofuran (THF) can form peroxides over time, which can accelerate oxidative degradation. If using such solvents, ensure they are fresh and peroxide-free.

  • Aqueous Solutions: When preparing aqueous solutions, use purified, deoxygenated water and control the pH with a suitable buffer, preferably in the slightly acidic range (pH 4-6), to maintain the stability of the phenolic group.[6][11]

Troubleshooting Guide: Experimental Degradation

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected Peaks Appear in My HPLC/LC-MS Analysis

The appearance of new, unexpected peaks in a chromatogram is a primary indicator of compound degradation.[12]

Causality

New peaks represent degradation products or impurities. This can result from instability in the analytical sample itself (e.g., sitting on the autosampler), instability during the experimental procedure, or issues with the stock solution.

Troubleshooting Workflow

G start Unexpected Peaks in HPLC/LC-MS check_control Analyze a freshly prepared 'time-zero' control sample start->check_control peaks_present Are unexpected peaks present in the control? check_control->peaks_present impurity_issue Issue is likely an impurity in the solid material or solvent. Verify source purity. peaks_present->impurity_issue Yes degradation_issue Degradation is occurring during the experiment or sample handling. peaks_present->degradation_issue No forced_degradation Perform a Forced Degradation Study to identify potential degradants. degradation_issue->forced_degradation compare_spectra Compare peak retention times (RT) and UV/MS spectra with stressed samples. forced_degradation->compare_spectra match_found Do RT/spectra match any forced degradants? compare_spectra->match_found confirm_degradant Identity of degradant is likely confirmed. Proceed to 'Protocol: Minimizing Degradation'. match_found->confirm_degradant Yes unknown_source Degradation source is still unknown. Review entire workflow for stressors (light, heat, pH, air exposure). match_found->unknown_source No

Caption: Troubleshooting workflow for identifying degradation products.

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for developing a stability-indicating analytical method and identifying potential degradation products.[12] This involves intentionally exposing DCHPA to harsh conditions.

Objective: To generate likely degradation products for analytical comparison.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of DCHPA in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as specified. Include an unstressed control sample kept under ideal conditions (e.g., 2-8°C, protected from light).

  • Sample Processing: After incubation, neutralize the acidic and basic samples to an appropriate pH (e.g., pH 7) before analysis to prevent damage to the HPLC column. Dilute all samples to a suitable final concentration with the mobile phase.

  • Analysis: Analyze all stressed and control samples by a suitable HPLC method, preferably with a Photodiode Array (PDA) and/or Mass Spectrometry (MS) detector.[12][13]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. New peaks that appear or grow under specific stress conditions are likely degradation products. The PDA can show if these peaks share a similar chromophore to the parent compound, while MS provides mass information for structural elucidation.[13]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/MethodIncubation ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl60°C for 24 hoursLimited degradation expected, but potential for decarboxylation.
Base Hydrolysis 0.1 N NaOH60°C for 24 hoursOxidation of the phenoxide ion.
Oxidation 3% H₂O₂Room Temp for 24 hoursFormation of quinones and other oxidative products.[1][14]
Thermal Heat solid compound80°C for 48 hoursThermally induced oxidation or rearrangement.
Photolytic Expose solution to UV light (e.g., 254 nm)Room Temp for 24 hoursFree-radical-mediated degradation, potential C-Cl bond cleavage.[4]
Issue 2: Loss of Compound Potency or Activity in Biological Assays

A decrease in the expected biological effect can often be traced back to a lower-than-expected concentration of the active compound due to degradation in the assay medium.

Causality

Standard cell culture conditions (37°C, aqueous buffered medium, presence of oxygen) are conducive to the degradation of sensitive compounds like DCHPA. The compound may degrade over the course of a multi-day experiment, leading to inconsistent exposure for the cells.

Troubleshooting & Mitigation Strategy
  • Assess Stability in Media: Before conducting a lengthy experiment, perform a stability test of DCHPA in your specific cell culture medium.

    • Spike the medium with DCHPA at the target concentration.

    • Incubate under standard assay conditions (e.g., 37°C, 5% CO₂).

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately process each sample to stop further degradation. This typically involves protein precipitation with a cold organic solvent (e.g., 3 volumes of cold acetonitrile), followed by centrifugation.[12]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining DCHPA concentration.

    • Plot the concentration versus time to determine the degradation rate and half-life.

  • Optimize Experimental Protocol:

    • Minimize Incubation Time: If the compound is unstable, shorten the experimental duration if the assay allows.[12]

    • Replenish Compound: For longer experiments, consider replacing the medium with freshly prepared DCHPA-containing medium at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[12]

    • Use Antioxidants: If compatible with your assay, consider the inclusion of low-level antioxidants in the medium to slow oxidative degradation.

Best Practices for Minimizing Degradation: A Workflow

Adhering to a systematic workflow is the most effective way to preserve the integrity of DCHPA throughout your research.

G storage Solid Compound Storage (Cool, Dark, Dry, Inert Gas) solution_prep Solution Preparation storage->solution_prep experiment Experimental Execution solution_prep->experiment sub_solv Use high-purity, degassed solvents solution_prep->sub_solv sub_fresh Prepare fresh before use solution_prep->sub_fresh sub_light Use amber vials solution_prep->sub_light sub_ph Buffer to acidic pH if aqueous solution_prep->sub_ph analysis Sample Analysis (HPLC/LC-MS) experiment->analysis sub_exp_light Protect from ambient light (cover with foil) experiment->sub_exp_light sub_exp_temp Maintain consistent temperature experiment->sub_exp_temp sub_exp_air Minimize air exposure experiment->sub_exp_air

Caption: Recommended experimental workflow for handling DCHPA.

Summary of Potential Degradation Pathways

Understanding the "how" and "why" of degradation is key to preventing it. DCHPA's structure suggests two primary non-metabolic degradation routes.

G DCHPA 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid Phenolic -OH Dichlorophenyl Ring path1 Oxidative Pathway DCHPA:f0->path1 path2 Photolytic Pathway DCHPA->path2 prod1 Quinone-type Products (Colored) path1->prod1 prod2 Ring-Opened Products or Dechlorinated Species path2->prod2 cat1 O₂, Metal Ions, High pH, Heat cat1->path1 cat2 UV/Visible Light cat2->path2

Caption: Potential non-metabolic degradation pathways for DCHPA.

By implementing these best practices and utilizing the troubleshooting guides, researchers can significantly enhance the reliability and reproducibility of their experiments involving 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid.

References

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. Available at: [Link]

  • Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. Available at: [Link]

  • Degradation patterns of phenolic acids in soil. ResearchGate. Available at: [Link]

  • Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. ResearchGate. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Chemistry. Available at: [Link]

  • Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Available at: [Link]

  • Influence of processing and storage on fruit juices phenolic compounds. ResearchGate. Available at: [Link]

  • Long-term stability of diclofenac and 4-hydroxydiclofenac in the seawater and sediment microenvironments: Evaluation of biotic and abiotic factors. PubMed. Available at: [Link]

  • The Dangers of Chemical Compound Degradation. Moravek. Available at: [Link]

  • Stable injectable diclofenac compositions. Google Patents.
  • Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals. ACS Publications. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available at: [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. Available at: [Link]

  • STABILITY STUDIES ON DICLOFENAC SODIUM CREAM. ResearchGate. Available at: [Link]

  • Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. Journal of Horticulture, Forestry and Biotechnology. Available at: [Link]

  • Accelerated stability study of different brands of diclofenac potassium film coated tablet. ResearchGate. Available at: [Link]

  • Stability Studies on Diclofenac Sodium Cream. Academia.edu. Available at: [Link]

  • Proposed pathways for DCF biodegradation by R. ruber IEGM 346. ResearchGate. Available at: [Link]

  • Analytical Methods for Dichlorvos. ATSDR. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJCSPUB. Available at: [Link]

  • A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. PubMed. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. Available at: [Link]

  • Solar photodegradation of dichloroacetic acid and 2,4-dichlorophenol using an enhanced photo-Fenton process. PubMed. Available at: [Link]

  • Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate. Available at: [Link]

  • Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • AOAC 2005.06 Standard Operating Procedure. AESAN. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. PMC. Available at: [Link]

  • A mechanistic study on the oxidative photodegradation of 2,6-dichlorodiphenylamine-derived drugs. ResearchGate. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Biodegradation of dichlorodiphenyltrichloroethane: Intermediates in dichlorodiphenylacetic acid metabolism by Aerobacter aerogenes. USGS. Available at: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • SUNLIGHT DRIVEN PHOTOCATALYTIC DEGRADATION OF 2-CHLOROPHENOL BY POLYPYRROLE/ GRAPHENE OXIDE COMPOSITES. Journal of Islamic Educational Research. Available at: [Link]

  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. SIELC Technologies. Available at: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. USGS. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common bioavailability challenges. Our approach is rooted in explaining the scientific principles behind each strategy, ensuring you can make informed decisions in your experimental design.

Section 1: Foundational Understanding & Initial Assessment

Before attempting to enhance bioavailability, it is critical to understand the inherent physicochemical properties of your molecule. The structure of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid presents two primary obstacles: poor solubility and a high potential for first-pass metabolism.

  • Poor Solubility : The dichlorophenyl group is highly lipophilic, which tends to decrease aqueous solubility.

  • First-Pass Metabolism : The phenolic hydroxyl group is a prime target for phase II conjugation enzymes, particularly UDP-glucuronosyltransferases (UGTs), in the gut and liver.[1][2] This can lead to rapid clearance before the drug reaches systemic circulation.

FAQ: What are the most likely reasons for the poor bioavailability of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, and how do I begin to characterize it?

The poor oral bioavailability of this compound likely stems from a combination of low aqueous solubility and high first-pass metabolism.[1][2] Based on its structure, it can be provisionally classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent (low solubility, with either high or low permeability, respectively).[3][4][5]

Initial Characterization Workflow:

Your first step is to quantify the key physicochemical properties. This data will form the basis for all subsequent formulation and modification strategies.[6][7][8]

ParameterExperimental Method(s)Rationale & Significance
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8)Determines the intrinsic solubility and how it changes in different regions of the GI tract. Essential for identifying dissolution-limited absorption.[3][6]
LogP / LogD Shake-flask (octanol/water) or HPLC-based methodsMeasures lipophilicity. A high LogP suggests poor aqueous solubility but potentially good membrane permeability. LogD is measured at a specific pH and is more physiologically relevant.[7]
pKa Potentiometric titration, UV-spectrophotometry, or capillary electrophoresisThe carboxylic acid and phenolic hydroxyl groups have distinct pKa values. Knowing these is crucial for predicting solubility and absorption at different GI tract pH levels.[9]
Solid-State Form X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline or amorphous nature of the solid. Amorphous forms are generally more soluble but can be less stable.[6][10]

Section 2: Troubleshooting Low Solubility & Dissolution Rate

If your initial characterization confirms poor aqueous solubility, the next step is to employ strategies that enhance the dissolution rate. A drug must be in solution to be absorbed.[3][4]

Decision Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Strategy Selection Start Poor Aqueous Solubility Confirmed Prodrug Prodrug Approach (Mask Polar Groups) Start->Prodrug Is chemical modification feasible? SolidDispersion Solid Dispersion (Amorphous System) Start->SolidDispersion Is compound thermally stable? LipidFormulation Lipid-Based Formulation (e.g., SEDDS) Start->LipidFormulation Is compound lipophilic (LogP > 2)? ParticleSize Particle Size Reduction (Nanosuspension) Start->ParticleSize Is API crystalline and stable?

Caption: Decision workflow for selecting a solubility enhancement strategy.

FAQ: My compound has very low solubility in simulated gastric and intestinal fluids. What formulation strategies should I prioritize?

For a BCS Class II/IV compound, several powerful techniques can significantly improve solubility and dissolution.[3][5]

A. Solid Dispersions

This strategy involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous solid dispersion.[4][10][11] The amorphous state lacks a crystal lattice, meaning less energy is required for dissolution, which can lead to higher apparent solubility and faster dissolution rates.[11][12]

Troubleshooting Guide: Solid Dispersions

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low Drug Loading Poor miscibility between drug and polymer.Screen a wider range of polymers (e.g., PVP K30, HPMC, Soluplus®). Perform miscibility studies using DSC to identify a suitable carrier.
Recrystallization during Storage The amorphous form is thermodynamically unstable. The chosen polymer is not effectively inhibiting nucleation and crystal growth.Increase the polymer-to-drug ratio. Select a polymer with a high glass transition temperature (Tg). Store under controlled humidity and temperature conditions.
Incomplete Dissolution ("Parachute" Effect) The drug achieves supersaturation upon dissolution but then rapidly precipitates out of solution.Incorporate a precipitation inhibitor (e.g., HPMC-AS) into the formulation to maintain the supersaturated state long enough for absorption to occur.[13]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Select a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30).

  • Solvent System: Identify a common solvent that can fully dissolve both the drug and the polymer (e.g., methanol, ethanol, or a mixture).

  • Preparation:

    • Dissolve 100 mg of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid and 200 mg of PVP K30 (1:2 ratio) in 10 mL of methanol.

    • Stir until a clear solution is obtained.

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C under vacuum until a solid film is formed.

  • Final Drying: Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid dispersion, gently grind it, and characterize it using DSC and XRPD to confirm the amorphous state. Perform in vitro dissolution testing against the pure crystalline drug.[11]

B. Lipid-Based Formulations (SEDDS)

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids.[13][14][15] This presents the drug in a solubilized state with a large surface area, facilitating absorption.[16][17]

Troubleshooting Guide: SEDDS

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Drug Precipitation Upon Dilution The formulation cannot maintain the drug in solution when it partitions into the aqueous phase of the GI tract.Increase the concentration of the surfactant/co-surfactant. Screen different oils and surfactants to find a system with higher solubilization capacity for your drug.[13]
Poor Emulsification / Large Droplet Size Imbalance in the oil/surfactant ratio; incorrect HLB (Hydrophile-Lipophile Balance) of the surfactant system.Systematically vary the ratios of oil, surfactant, and co-surfactant to construct a pseudo-ternary phase diagram. This will identify the optimal region for self-emulsification. Aim for droplet sizes <200 nm.
GI Irritation High concentrations of certain surfactants can be harsh on the GI mucosa.Screen surfactants known for better biocompatibility (e.g., Cremophor® EL, Tween® 80). Use the lowest effective concentration of surfactant necessary for emulsification.[17]

Section 3: Overcoming High First-Pass Metabolism

The phenolic hydroxyl group on your compound is a key liability for metabolic instability. UGT enzymes in the intestine and liver can rapidly add a glucuronic acid moiety, creating a highly polar metabolite that is quickly eliminated.[1][2]

Metabolic Pathway and Prodrug Intervention

G cluster_0 Standard Metabolic Pathway cluster_1 Prodrug Strategy Drug Parent Drug (with -OH group) UGT UGT Enzymes (Intestine/Liver) Drug->UGT Metabolite Inactive Glucuronide Metabolite UGT->Metabolite Elimination Rapid Elimination Metabolite->Elimination Prodrug Prodrug (e.g., Ester Linkage) Absorption Systemic Absorption Prodrug->Absorption Esterases Plasma/Tissue Esterases Absorption->Esterases ActiveDrug Active Parent Drug (Released Systemically) Esterases->ActiveDrug Cleavage

Caption: Bypassing first-pass metabolism with a prodrug strategy.

FAQ: I suspect high first-pass metabolism is limiting my compound's exposure. How can I confirm this, and what is the most direct way to address it?

Confirmation: First, conduct an in vitro metabolic stability assay using human liver microsomes or S9 fractions. These preparations contain UGT enzymes.[1] A short half-life in the presence of the UDPGA cofactor is a strong indicator of extensive glucuronidation.

Solution: Prodrug Approach

The most effective way to protect the vulnerable phenolic group is to temporarily mask it with a promoiety.[18][19][20] An ester prodrug is a classic and effective strategy. By converting the hydroxyl group to an ester, you:

  • Block the site of metabolism : The UGT enzymes can no longer access the hydroxyl group.[1]

  • Increase Lipophilicity : The ester group can increase the LogP of the molecule, potentially improving its membrane permeability.[18][21]

The ester is designed to be stable in the GI tract but rapidly cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active parent drug.[18]

Troubleshooting Guide: Ester Prodrugs

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Prodrug is too stable; poor conversion to parent drug The ester is sterically hindered, preventing access by esterase enzymes.Synthesize a series of less-hindered esters (e.g., acetate, propionate). Test the hydrolysis rate of each prodrug in rat or human plasma in vitro.
Prodrug is too labile; premature cleavage in GI tract The ester is too electronically activated and is hydrolyzed by gut esterases or low pH before absorption.Design a more sterically hindered or electronically stable ester (e.g., a pivalate ester). The goal is a balance between gut stability and plasma lability.[20]
Poor aqueous solubility of the prodrug itself The promoiety is too lipophilic.While masking the polar hydroxyl group, you may have made the overall molecule too "greasy." Consider a promoiety with some polar functionality or combine the prodrug approach with a formulation strategy like a SEDDS.

Section 4: Key Experimental Protocols & Assays

To evaluate the success of your bioavailability enhancement strategies, robust in vitro and in vivo models are essential.

FAQ: What is a standard protocol for an in vitro permeability assay using Caco-2 cells?

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[22][23][24] Caco-2 cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and active transporters.[23][25]

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol determines both passive permeability and whether your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[23][25]

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format) and culture for 21-25 days to allow for full differentiation and monolayer formation.[26]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., >300 Ω·cm²) to ensure tight junction integrity.[26] Run a low-permeability marker like Lucifer yellow to confirm there are no leaks.

  • Dosing Solutions: Prepare your test compound (e.g., at 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

  • Apical to Basolateral (A→B) Permeability:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.

  • Basolateral to Apical (B→A) Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of your compound in all samples using a sensitive analytical method like LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[25]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

  • Interpretation:

    • High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s.[26]

    • Moderate Permeability: Papp (A→B) between 1-10 x 10⁻⁶ cm/s.[26]

    • Low Permeability: Papp (A→B) < 1 x 10⁻⁶ cm/s.[26]

    • Active Efflux: An Efflux Ratio > 2 suggests the compound is actively pumped out of the cells, which can limit absorption.[25]

References

  • Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5). Available from: [Link]

  • Singh, A., Van den Mooter, G. (2016). Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. AAPS PharmSciTech, 17(1), 4-14. Available from: [Link]

  • Ghosh, I., et al. (2011). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Journal of Applied Pharmaceutical Science, 1(8), 1-7. Available from: [Link]

  • Kumar, S., & Singh, S. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 2(4), 45-51. Available from: [Link]

  • IT Medical Team. (2022). Techniques used to Enhance Bioavailability of BCS Class II Drugs. Available from: [Link]

  • Lu, H., & Li, C. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmacy and Pharmacology, 63(9), 1141-1153. Available from: [Link]

  • An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. Taylor & Francis Online. Available from: [Link]

  • Huang, J., & Ali, S. (2020). Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Drugs. Pharmaceutical Technology, 44(5). Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Advanced drug permeability & transporter assays. Nuvisan. Available from: [Link]

  • Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs. Journal of Pharmaceutical Sciences, 105(6), 1833-1838. Available from: [Link]

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. Available from: [Link]

  • Lu, H., & Li, C. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmacy and Pharmacology, 63(9), 1141-1153. Available from: [Link]

  • Sharma, S., et al. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS) for Oral Delivery of Lipid Based Formulations - A Review. International Journal of Drug Development and Research, 5(2), 24-33. Available from: [Link]

  • Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Hilaris Publisher. Available from: [Link]

  • Atorvastatin solid dispersion for bioavailability enhancement. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 134-140. Available from: [Link]

  • Caco2 assay protocol. SOP. Available from: [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 585-598. Available from: [Link]

  • Special Issue : Solid Dispersions for Bioavailability Enhancement. MDPI. Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Studylib. Available from: [Link]

  • In Vitro Permeability Assay. Creative Bioarray. Available from: [Link]

  • Enhancing bioavailability formulations containing soluble acidic drugs. European Pharmaceutical Review. Available from: [Link]

  • Physicochemical profiling of drug candidates using Capillary-based techniques. ResearchGate. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ChemMedChem, 13(13), 1318-1325. Available from: [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Available from: [Link]

  • Prodrug Design of Phenolic Drugs. Current Pharmaceutical Design, 19(42), 7479-7499. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery and Development. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]

  • Permeability and Transporters. Admescope. Available from: [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 34(11), 2247-2263. Available from: [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • A new topical formulation enhances relative diclofenac bioavailability in healthy male subjects. British Journal of Clinical Pharmacology, 68(4), 545-551. Available from: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2541. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 17(3), 307. Available from: [Link]

  • Prodrugs of Alcohols and Phenols. ResearchGate. Available from: [Link]

  • Development and Characterization of Diclofenac Nanosuspension for Enhanced Solubility and Bioavailability. International Journal for Multidisciplinary Research. Available from: [Link]

  • ENHANCE THE AQUEOUS SOLUBILITY OF DICLOFENAC THROUGH THE SYNTHESIS OF DICLOFENAC-INOSITOL PRODRUG. Science Journal of University of Zakho. Available from: [Link]

  • A Strategic Approach To Increase The Bioavailability Of Diclofenac Sodium By Proniosomal Formulation. ResearchGate. Available from: [Link]

  • Enhancement of Solubility of Diclofenac Sodium by Pastillation Method. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Two UGT84A Family Glycosyltransferases Regulate Phenol, Flavonoid, and Tannin Metabolism in Juglans regia (English Walnut). Frontiers in Plant Science. Available from: [Link]

  • Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group. Google Patents.
  • Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available from: [Link]

  • UDP-glucuronosyltransferases and clinical drug–drug interactions. Pharmacology & Therapeutics. Available from: [Link]

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development. While 1D NMR provides a foundational overview of a molecule's proton and carbon framework, complex substitution patterns can lead to spectral ambiguities. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR spectroscopy techniques for the definitive structural elucidation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, a compound of interest in medicinal chemistry. We will explore the synergistic power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, supported by detailed experimental protocols and data interpretation.

The Challenge: Beyond 1D NMR

The structure of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid presents a distinct challenge for simple 1D NMR analysis. The aromatic region, in particular, can be complex due to the influence of the chloro, hydroxyl, and acetic acid substituents on the chemical shifts of the aromatic protons. While 1D ¹H and ¹³C NMR provide essential information on the number and types of protons and carbons, they do not explicitly reveal the connectivity between these atoms. This is where 2D NMR techniques become indispensable, offering a robust and self-validating system for structural confirmation.[1][2]

A Synergy of 2D NMR Experiments for Complete Structural Elucidation

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous picture of the molecule's architecture.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] This is invaluable for mapping out the proton spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[5][6] This provides a direct link between the proton and carbon skeletons of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems).[2] This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

The logical workflow for utilizing these techniques is as follows:

G cluster_0 Experimental Workflow 1D_NMR 1. Acquire 1D ¹H and ¹³C NMR COSY 2. Acquire ¹H-¹H COSY 1D_NMR->COSY Identify proton spin systems HSQC 3. Acquire ¹H-¹³C HSQC COSY->HSQC Assign directly bonded C-H pairs HMBC 4. Acquire ¹H-¹³C HMBC HSQC->HMBC Establish long-range C-H correlations Analysis 5. Integrated Data Analysis HMBC->Analysis Assemble molecular fragments Structure 6. Structure Confirmation Analysis->Structure

Caption: A streamlined workflow for the structural elucidation of small molecules using a combination of 1D and 2D NMR techniques.

Hypothetical 2D NMR Data for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

To illustrate the power of this approach, we will utilize a realistic, hypothetical 2D NMR dataset for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. The following tables summarize the expected ¹H and ¹³C chemical shifts and the key correlations observed in the COSY, HSQC, and HMBC spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-47.15 (d, J = 8.5 Hz)-
H-56.90 (d, J = 8.5 Hz)-
CH₂3.80 (s)38.0
OH5.50 (br s)-
COOH11.5 (br s)175.0
C-1-130.0
C-2-128.0
C-3-150.0
C-4-125.0
C-5-118.0
C-6-122.0

Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary depending on the solvent and other experimental conditions.

Table 2: Key 2D NMR Correlations

Experiment¹H Signal (ppm)Correlated ¹H Signal (ppm)Correlated ¹³C Signal (ppm)Interpretation
COSY 7.15 (H-4)6.90 (H-5)-H-4 and H-5 are vicinally coupled.
HSQC 7.15 (H-4)-125.0 (C-4)H-4 is directly attached to C-4.
6.90 (H-5)-118.0 (C-5)H-5 is directly attached to C-5.
3.80 (CH₂)-38.0 (CH₂)The methylene protons are attached to the CH₂ carbon.
HMBC 7.15 (H-4)-150.0 (C-3), 122.0 (C-6)H-4 shows long-range coupling to C-3 and C-6.
6.90 (H-5)-130.0 (C-1), 128.0 (C-2)H-5 shows long-range coupling to C-1 and C-2.
3.80 (CH₂)-130.0 (C-1), 128.0 (C-2), 175.0 (COOH)The methylene protons are coupled to C-1, C-2, and the carboxyl carbon.

In-Depth Analysis and Structural Confirmation

The combination of these 2D NMR experiments provides a clear and logical path to confirming the structure of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid.

The COSY spectrum is the first step in establishing proton connectivity. The cross-peak between the aromatic protons at 7.15 ppm and 6.90 ppm confirms that they are on adjacent carbons, forming a single aromatic spin system.

G cluster_0 COSY Correlation H4 H-4 H5 H-5 H4->H5 ³JHH

Caption: A COSY correlation diagram showing the through-bond coupling between H-4 and H-5.

The HSQC spectrum then directly links these protons to their attached carbons. The proton at 7.15 ppm correlates with the carbon at 125.0 ppm (C-4), and the proton at 6.90 ppm correlates with the carbon at 118.0 ppm (C-5). The methylene protons at 3.80 ppm are shown to be attached to the carbon at 38.0 ppm.

With the directly attached C-H pairs identified, the HMBC spectrum provides the crucial long-range connectivity information to assemble the full structure. The correlations from the methylene protons (3.80 ppm) to the aromatic carbon at 130.0 ppm (C-1) and the carboxyl carbon at 175.0 ppm definitively establish the acetic acid side chain and its point of attachment to the aromatic ring. Furthermore, the HMBC correlations from the aromatic protons to the quaternary carbons (C-1, C-2, C-3, and C-6) allow for the unambiguous assignment of all atoms in the phenyl ring.

G cluster_0 Key HMBC Correlations CH2 CH₂ C1 C-1 CH2->C1 ²JCH C2 C-2 CH2->C2 ³JCH COOH COOH CH2->COOH ²JCH H4 H-4 C3 C-3 H4->C3 ³JCH C6 C-6 H4->C6 ²JCH H5 H-5 H5->C1 ³JCH H5->C2 ²JCH

Caption: A diagram illustrating the key long-range HMBC correlations that confirm the connectivity of the molecular fragments.

Experimental Protocols

For researchers looking to replicate this analysis, the following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR data.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition (General Parameters for a 500 MHz Spectrometer):

  • ¹H-¹H COSY:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

    • Process the data with a sine-bell window function in both dimensions.

  • ¹H-¹³C HSQC:

    • Tune and match the probe for both ¹H and ¹³C.

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.

    • Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the aliphatic and aromatic regions.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire 256-512 increments in the indirect dimension (t₁) with 16-32 scans per increment.

    • Process the data with appropriate window functions.

  • ¹H-¹³C HMBC:

    • Use the same tuning and spectral widths as the HSQC experiment.

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.

    • Acquire 256-512 increments in the indirect dimension (t₁) with 32-64 scans per increment.

    • Process the data with appropriate window functions.

Conclusion

The structural confirmation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid serves as an excellent case study for the power and necessity of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, the synergistic application of COSY, HSQC, and HMBC experiments provides an irrefutable and detailed map of the molecule's atomic connectivity. This multi-technique approach ensures the highest level of scientific integrity and is an essential component of the analytical toolkit for any researcher involved in the synthesis and characterization of novel chemical entities.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Chemistry Stack Exchange. (2017, September 15). Qualitative explanation of how COSY works. [Link]

  • Nanalysis. (2025, February 25). Settle in and get COSY! - NMR Blog. [Link]

  • Emery Pharma. (2018, April 2). ¹H-¹³C HMBC. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

Sources

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid vs other NSAIDs in cyclooxygenase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cyclooxygenase Inhibition Profile of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid and Other NSAIDs

Foreword for the Research Professional

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the quest for compounds with potent efficacy and improved safety profiles is perpetual. This guide addresses 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, a compound bearing structural resemblance to diclofenac, a widely utilized NSAID. Direct, publicly accessible research comparing this specific molecule to the broader NSAID class is limited. Therefore, this document serves a dual purpose: first, to provide a robust theoretical framework for predicting its cyclooxygenase (COX) inhibition profile based on established structure-activity relationships (SAR), using diclofenac as a primary structural analog. Second, to equip researchers with the detailed experimental protocols necessary to empirically determine its activity and selectivity, and to benchmark it against established NSAIDs.

This guide is structured to provide not just data, but a comprehensive methodological blueprint. We will delve into the causality behind experimental design for COX inhibition assays and present comparative data for key NSAIDs to establish a performance baseline.

Mechanistic Grounding: The Cyclooxygenase (COX) Isoforms and NSAID Action

The therapeutic effects of NSAIDs are primarily mediated by the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions. These functions include protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.

  • COX-2: This isoform is typically undetectable in most tissues. Its expression is induced by inflammatory stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 mediate inflammation, pain, and fever.

The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects. The ratio of IC50 values (the concentration of drug required to inhibit 50% of enzyme activity) for COX-1/COX-2 is a critical determinant of a drug's gastrointestinal safety profile.

Below is a diagram illustrating the COX signaling pathway and the site of NSAID intervention.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H via PGG2 COX2->Prostaglandins_H via PGG2 Homeostasis Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins_H->Homeostasis Tissue-specific isomerases Inflammation Inflammation, Pain, Fever Prostaglandins_H->Inflammation Tissue-specific isomerases NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition PLA2 Phospholipase A2

Caption: The COX signaling pathway and the inhibitory action of NSAIDs.

Structural Analysis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

The structure of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid is a derivative of diclofenac. The key differences are the presence of a hydroxyl group at the 3-position of the dichlorophenyl ring.

Diclofenac: 2-(2,6-dichlorophenylamino)phenylacetic acid Hypothetical Compound: 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid

The substitution of the amino group in diclofenac with a direct phenyl-acetic acid linkage and the addition of a hydroxyl group are significant modifications. The 2,6-dichloro substitution pattern forces the phenyl ring to be out of the plane of the acetic acid side chain, which is a common feature of potent COX inhibitors. The acidity of the carboxylic acid is crucial for its interaction with the active site of the COX enzymes.

The introduction of a hydroxyl group at the 3-position could have several effects:

  • Increased Polarity: This may alter the compound's solubility and pharmacokinetic properties.

  • New Hydrogen Bonding Interactions: The hydroxyl group could form new hydrogen bonds within the COX active site, potentially altering its binding affinity and selectivity.

  • Metabolic Stability: The hydroxyl group might provide a site for glucuronidation or other phase II metabolic reactions.

Without direct experimental data, the COX inhibition profile of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid remains speculative. However, its structural similarity to diclofenac suggests it is likely to be a potent COX inhibitor. The critical question is its selectivity towards COX-1 versus COX-2.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

To empirically determine the inhibitory potency and selectivity of a novel compound like 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, a robust in vitro COX inhibition assay is essential. The following protocol describes a common method using purified enzymes.

Objective:

To determine the IC50 values of the test compound for COX-1 and COX-2 and to compare them with known NSAIDs.

Materials:
  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (2-(2,6-dichloro-3-hydroxyphenyl)acetic acid)

  • Reference NSAIDs (diclofenac, celecoxib, indomethacin, ibuprofen)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

  • Multi-channel pipette and plate reader

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Dissolve the test compound and reference NSAIDs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Prepare serial dilutions of the stock solutions in the assay buffer to achieve a range of test concentrations.

    • Prepare the enzyme solutions (COX-1 and COX-2) in the assay buffer containing the necessary cofactors.

    • Prepare the arachidonic acid substrate solution.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the diluted test compound or reference NSAID to the appropriate wells. Include wells with only the solvent as a control (no inhibition) and wells with a known potent inhibitor as a positive control.

    • Add the enzyme solution (either COX-1 or COX-2) to each well and incubate for a specific period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Allow the reaction to proceed for a set time (e.g., 10 minutes at 37°C).

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantification of Prostaglandin Production:

    • The amount of PGE2 produced in each well is quantified using a competitive ELISA kit according to the manufacturer's instructions. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 produced.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The COX-2 selectivity index is calculated as the ratio of the IC50 (COX-1) / IC50 (COX-2).

The following diagram illustrates the experimental workflow for the COX inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound Dilutions - Reference NSAIDs - Enzyme Solutions (COX-1/COX-2) - Substrate (Arachidonic Acid) Incubation 1. Add Inhibitor (Test/Reference) 2. Add Enzyme (COX-1 or COX-2) 3. Incubate (e.g., 15 min, 37°C) Reagents->Incubation Reaction 4. Add Substrate (Arachidonic Acid) 5. Incubate (e.g., 10 min, 37°C) Incubation->Reaction Termination 6. Stop Reaction (e.g., add acid) Reaction->Termination ELISA Quantify PGE2 (ELISA) Termination->ELISA Calculation Calculate % Inhibition Determine IC50 Calculate Selectivity Index ELISA->Calculation

Caption: Experimental workflow for the in vitro COX inhibition assay.

Comparative Analysis: COX Inhibition Profiles of Standard NSAIDs

To provide a context for evaluating 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, the table below summarizes the COX inhibition data for several commercially available NSAIDs. These values can vary depending on the specific assay conditions, but they provide a general overview of the potency and selectivity of these drugs.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 13350.37
Diclofenac 0.060.0087.5
Indomethacin 0.021.20.017
Celecoxib 150.04375

Data Interpretation:

  • Indomethacin is a potent, non-selective COX inhibitor, with slightly more activity against COX-1.

  • Ibuprofen is also non-selective, with a slight preference for COX-1.

  • Diclofenac is considered a moderately COX-2 selective inhibitor.

  • Celecoxib is a highly selective COX-2 inhibitor, which is reflected in its very high selectivity index.

Conclusion and Future Directions

While the precise cyclooxygenase inhibition profile of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid requires empirical validation, its structural similarity to diclofenac provides a strong basis for hypothesizing its activity. It is likely to be a potent inhibitor of both COX isoforms. The key determinant of its therapeutic potential will be its selectivity for COX-2 over COX-1. The addition of a 3-hydroxy group could potentially enhance its binding to the COX-2 active site, but this must be confirmed through rigorous experimental testing as outlined in this guide.

For researchers and drug development professionals, the path forward is clear. The synthesis of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid followed by the detailed in vitro COX inhibition assay described herein will provide the necessary data to accurately characterize its potency and selectivity. This data, when benchmarked against established NSAIDs, will reveal its potential as a novel anti-inflammatory agent. Subsequent studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Mitchell, J. A., & Warner, T. D. (2006). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 147(S1), S224–S234. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413–421. [Link]

  • Blower, P. R. (2002). The role of cyclo-oxygenase-2 in inflammation. Journal of Pharmacy and Pharmacology, 54(11), 1445–1454. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442. [Link]

cross-reactivity of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid with other receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclooxygenase Isoforms and the Rationale for Selective Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Two main isoforms of this enzyme, COX-1 and COX-2, have been identified, each with distinct physiological and pathological roles.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1][3]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][4]

The discovery of these two isoforms led to the development of selective COX-2 inhibitors with the therapeutic goal of providing anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional non-selective NSAIDs.[5]

Lumiracoxib: A Highly Selective COX-2 Inhibitor

Lumiracoxib is a member of the arylalkanoic acid class of NSAIDs and is a structural analogue of diclofenac.[6] Unlike other COX-2 inhibitors (coxibs), it is an acidic molecule.[6] Preclinical studies have demonstrated its high selectivity for COX-2 over COX-1.

In Vitro Selectivity Profile

The selectivity of an NSAID is typically expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Lumiracoxib 670.13515[6]
Celecoxib 826.812[7]
Diclofenac 0.0760.0262.9[7]
Ibuprofen 12800.15[7]

Table 1: Comparison of in vitro COX-1 and COX-2 inhibitory activities of lumiracoxib and other NSAIDs in a human whole blood assay. Data compiled from multiple sources.[6][7]

As the data indicates, lumiracoxib exhibits a significantly higher selectivity for COX-2 compared to both the non-selective NSAID diclofenac and the other selective COX-2 inhibitor, celecoxib.

Cross-Reactivity in a Clinical Context: NSAID Hypersensitivity

A significant clinical consideration for NSAIDs is the potential for hypersensitivity reactions. Many of these reactions are not true immunological responses but are rather due to the pharmacological inhibition of COX-1.[8] This leads to a diversion of arachidonic acid metabolism towards the lipoxygenase pathway, resulting in an overproduction of leukotrienes, which can trigger respiratory and cutaneous reactions in susceptible individuals.

Given this mechanism, it is logical to assume that selective COX-2 inhibitors would be better tolerated in patients with a history of NSAID hypersensitivity.[8] Clinical studies have largely supported this, although cross-reactivity can still occur.

A study on the tolerability of celecoxib in patients with NSAID hypersensitivity found a low overall reaction rate.[9] Another study comparing different COX-2 inhibitors in patients with cross-reactive NSAID hypersensitivity found that celecoxib was the best-tolerated, while meloxicam and nimesulide showed higher rates of positive reactions.[10] While specific large-scale data on lumiracoxib in this patient population is less abundant due to its market withdrawal in many countries for reasons of hepatotoxicity, its high in vitro selectivity suggests a potentially favorable profile in this context.

Experimental Protocols for Assessing COX Selectivity

The determination of an NSAID's COX-1/COX-2 selectivity is a critical step in its preclinical evaluation. The human whole blood assay is a widely accepted method for this purpose as it provides a physiologically relevant environment.[5][11]

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 (measured by thromboxane B2 production in platelets) and COX-2 (measured by prostaglandin E2 production in lipopolysaccharide-stimulated monocytes).[7]

Methodology:

  • Blood Collection: Collect fresh venous blood from healthy volunteers who have not consumed any NSAIDs for at least two weeks.[7]

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquot whole blood into tubes containing various concentrations of the test compound or a vehicle control.

    • Allow the blood to clot for 1 hour at 37°C to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.[7]

    • Stop the reaction by placing the samples on ice and centrifuge to obtain serum.

    • Quantify TXB2 levels in the serum using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[7]

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquot whole blood into tubes containing various concentrations of the test compound or a vehicle control.

    • Add lipopolysaccharide (LPS) to induce the expression and activity of COX-2 in monocytes.[7]

    • Incubate the blood for 24 hours at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.

    • Centrifuge the samples to obtain plasma.

    • Quantify PGE2 levels in the plasma using a specific ELISA or RIA.

  • Data Analysis:

    • Calculate the concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) for both COX-1 and COX-2.

    • Determine the COX-1/COX-2 IC50 ratio to establish the selectivity of the compound.[7]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

Cyclooxygenase Signaling Pathway

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Isomerases Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_Inflammatory Isomerases NonSelective_NSAIDs Non-selective NSAIDs (e.g., Diclofenac, Ibuprofen) NonSelective_NSAIDs->COX1 Inhibit NonSelective_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Lumiracoxib, Celecoxib) Selective_COX2_Inhibitors->COX2 Inhibit COX_Selectivity_Workflow cluster_COX1 COX-1 Assay cluster_COX2 COX-2 Assay Blood1 Whole Blood + Test Compound Clotting Induce Clotting (1h, 37°C) Blood1->Clotting Serum Collect Serum Clotting->Serum TXB2_Measurement Measure TXB2 (ELISA/RIA) Serum->TXB2_Measurement IC50_COX1 Calculate COX-1 IC50 TXB2_Measurement->IC50_COX1 Selectivity_Ratio Calculate Selectivity Ratio (COX-1 IC50 / COX-2 IC50) IC50_COX1->Selectivity_Ratio Blood2 Whole Blood + Test Compound LPS_Stimulation Stimulate with LPS (24h, 37°C) Blood2->LPS_Stimulation Plasma Collect Plasma LPS_Stimulation->Plasma PGE2_Measurement Measure PGE2 (ELISA/RIA) Plasma->PGE2_Measurement IC50_COX2 Calculate COX-2 IC50 PGE2_Measurement->IC50_COX2 IC50_COX2->Selectivity_Ratio

Caption: Workflow for COX selectivity assay.

Off-Target Effects and Broader Cross-Reactivity Considerations

While the primary targets of lumiracoxib are the COX enzymes, a comprehensive understanding of a drug's cross-reactivity profile requires investigation into its potential interactions with other receptors. For instance, diclofenac has been shown to have effects on other pathways, including acting as a competitive antagonist of the human P2X3 receptor and potentially affecting ion channels. [12][13] A thorough cross-reactivity assessment for any new chemical entity should ideally include a broad panel of receptor binding and functional assays. This is crucial for identifying potential off-target effects that could lead to unforeseen adverse events. The severe hepatotoxicity observed with lumiracoxib, which led to its withdrawal from many markets, underscores the importance of a deep understanding of a drug's complete pharmacological profile beyond its primary target.

Conclusion

Lumiracoxib stands out as a highly selective COX-2 inhibitor, demonstrating a significantly greater preference for COX-2 over COX-1 in preclinical assays compared to other NSAIDs like celecoxib and its structural predecessor, diclofenac. This high selectivity is theoretically advantageous in minimizing COX-1-mediated side effects, particularly in the gastrointestinal tract. However, the case of lumiracoxib also serves as a critical reminder that high on-target selectivity does not guarantee overall safety. A comprehensive evaluation of a drug's interaction with a wide range of biological targets is paramount in modern drug development to anticipate and mitigate potential adverse effects. The experimental protocols and comparative data presented in this guide offer a framework for the rigorous assessment of receptor cross-reactivity for novel anti-inflammatory agents.

References

  • Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. (URL not available)
  • Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. (URL not available)
  • Diclofenac and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor. Frontiers. [Link]

  • Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology. [Link]

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS. [Link]

  • Defining the COX inhibitor selectivity of NSAIDs: implications for understanding toxicity. Expert Review of Clinical Pharmacology. [Link]

  • Diclofenac: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]

  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (URL not available)
  • Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. Allergy, Asthma & Immunology Research. [Link]

  • Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The Journal of Applied Laboratory Medicine. [Link]

  • Cyclooxygenase pathways. Postępy Higieny i Medycyny Doświadczalnej. [Link]

  • (PDF) Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. ResearchGate. [Link]

  • Molecular Determinants for the Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib*DS. The Journal of Biological Chemistry. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology. [Link]

  • Diclofenac. StatPearls. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Cox-2 Inhibitors Linked to CNS Pain Pathways. Clinician.com. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL not available)
  • Cross-Reactivity With Drugs
  • Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases. MDPI. [Link]

  • Testing for Drug Hypersensitivity Syndromes. Journal of Allergy and Clinical Immunology. [Link]

  • lumiracoxib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]

  • Drug Analogs of COX-2 Selective Inhibitors Lumiracoxib and Valdecoxib Derived from in silico Search and Optimization. DigitalCommons@UNO. [Link]

  • Measurement of Differential Inhibition of COX-1 and COX-2 and the Pharmacology of Selective Inhibitors. PubMed. [Link]

  • The Molecular Basis of COX-2 Versus COX-1 Selectivity of Lumiracoxib by Molecular Docking Studies. Bentham Science. [Link]

  • lumiracoxib. Drug Central. [Link]

  • Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis. Therapeutics and Clinical Risk Management. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid: An Evaluation of Efficacy in Two Prominent Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is a valuable molecule in the landscape of pharmaceutical research and development, often serving as a key building block for more complex therapeutic agents. The specific arrangement of its substituents—two chlorine atoms ortho to the acetic acid moiety and a hydroxyl group at the meta position—presents unique challenges and considerations in its chemical synthesis. For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is paramount, directly impacting yield, purity, cost, and scalability.

This in-depth technical guide provides a comparative analysis of two primary and efficacious synthetic routes for the preparation of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors. The two routes under consideration are:

  • Route 1: The Darzens Condensation Pathway

  • Route 2: The Benzyl Cyanide Hydrolysis Pathway

We will delve into the detailed experimental protocols for each route, followed by a comparative analysis of their respective advantages and disadvantages.

Route 1: The Darzens Condensation Pathway

The Darzens condensation, also known as the glycidic ester condensation, is a classic organic reaction that constructs an α,β-epoxy ester (a glycidic ester) from a carbonyl compound and an α-haloester in the presence of a base.[1] This route is particularly attractive as it directly utilizes the commercially available 2,6-dichloro-3-hydroxybenzaldehyde as a starting material, offering a convergent and potentially high-yielding pathway. The subsequent hydrolysis and decarboxylation of the glycidic ester intermediate furnishes the desired phenylacetic acid.[1]

Scientific Rationale

The choice of the Darzens condensation is predicated on its efficiency in forming the carbon-carbon bond between the phenyl ring and the acetic acid side chain in a single, well-established step. The reaction proceeds via the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. An intramolecular SN2 reaction follows, leading to the formation of the epoxide ring.[1] The subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid is a reliable transformation.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,6-dichloro-3-hydroxyphenyl)glycidate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2,6-dichloro-3-hydroxybenzaldehyde (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous diethyl ether.

  • Add the aldehyde/ester solution dropwise to the stirred sodium ethoxide suspension over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of cold water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2,6-dichloro-3-hydroxyphenyl)glycidate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation to 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

  • Dissolve the purified ethyl 2-(2,6-dichloro-3-hydroxyphenyl)glycidate (1.0 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux for 4 hours to effect saponification of the ester.

  • Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid. This will induce decarboxylation.

  • The desired 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Darzens Condensation Pathway

Darzens_Condensation cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation Start 2,6-Dichloro-3- hydroxybenzaldehyde Intermediate Ethyl 2-(2,6-dichloro-3- hydroxyphenyl)glycidate Start->Intermediate Ether, 0°C to RT Reagent1 Ethyl Chloroacetate + Sodium Ethoxide Reagent1->Intermediate Product 2-(2,6-Dichloro-3- hydroxyphenyl)acetic acid Intermediate->Product Hydrolysis then Acidification Reagent2 1. NaOH, EtOH, Reflux 2. HCl (conc.) Reagent2->Product

Caption: Synthetic workflow for the Darzens Condensation Pathway.

Route 2: The Benzyl Cyanide Hydrolysis Pathway

This is a well-established and reliable two-step method for the synthesis of phenylacetic acids.[2][3] The first step involves the conversion of the starting aldehyde, 2,6-dichloro-3-hydroxybenzaldehyde, into the corresponding benzyl cyanide, 2-(2,6-dichloro-3-hydroxyphenyl)acetonitrile. The subsequent hydrolysis of the nitrile group provides the target carboxylic acid.[4][5]

Scientific Rationale

The conversion of an aldehyde to a nitrile can be achieved through various methods, one of the most common being the reaction with hydroxylamine to form an oxime, followed by dehydration. A more direct, one-pot synthesis of nitriles from aldehydes using hydroxylamine hydrochloride and a catalyst like ferrous sulfate offers an efficient alternative.[6] The subsequent hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding transformation that can be carried out under either acidic or basic conditions.[4][5]

Experimental Protocol

Step 1: Synthesis of 2-(2,6-dichloro-3-hydroxyphenyl)acetonitrile

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dichloro-3-hydroxybenzaldehyde (1.0 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous ferrous sulfate (0.1 equivalents) in dimethylformamide (DMF).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

  • In a round-bottom flask, combine the purified 2-(2,6-dichloro-3-hydroxyphenyl)acetonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for 4-6 hours.[3]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The desired 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid will precipitate as a solid.

  • Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallization from an appropriate solvent can be performed for further purification.

Visualization of the Benzyl Cyanide Hydrolysis Pathway

Benzyl_Cyanide_Hydrolysis cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Hydrolysis Start 2,6-Dichloro-3- hydroxybenzaldehyde Intermediate 2-(2,6-dichloro-3- hydroxyphenyl)acetonitrile Start->Intermediate DMF, Reflux Reagent1 Hydroxylamine HCl + FeSO4 Reagent1->Intermediate Product 2-(2,6-Dichloro-3- hydroxyphenyl)acetic acid Intermediate->Product Acid Hydrolysis Reagent2 H2SO4 (aq.), Reflux Reagent2->Product

Caption: Synthetic workflow for the Benzyl Cyanide Hydrolysis Pathway.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including the availability of reagents, desired scale of the reaction, and the specific capabilities of the laboratory. Below is a comparative summary of the key performance indicators for each pathway.

ParameterDarzens Condensation PathwayBenzyl Cyanide Hydrolysis Pathway
Starting Material 2,6-Dichloro-3-hydroxybenzaldehyde (commercially available)2,6-Dichloro-3-hydroxybenzaldehyde (commercially available)
Number of Steps 22
Key Reagents Ethyl chloroacetate, Sodium ethoxideHydroxylamine HCl, Ferrous sulfate, Sulfuric acid
Reported Yields "Good" to "Very Satisfactory" for aromatic aldehydes[7]High yields (often >80%) for both steps[6][8]
Reaction Conditions Step 1: Cryogenic to room temperature; Step 2: RefluxStep 1: Reflux; Step 2: Reflux
Purification Column chromatography for intermediate; Recrystallization for productColumn chromatography for intermediate; Recrystallization for product
Safety & Handling Sodium ethoxide is moisture-sensitive and flammable.Ferrous sulfate is a mild reagent. Concentrated sulfuric acid is highly corrosive.
Scalability Generally scalable, but handling large quantities of sodium ethoxide requires care.Both steps are generally amenable to scale-up.

Conclusion and Expert Recommendation

Both the Darzens Condensation and the Benzyl Cyanide Hydrolysis pathways represent viable and effective methods for the synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid.

The Darzens Condensation Pathway offers an elegant and direct approach. Its main advantage lies in the formation of the carbon-carbon bond and the epoxide ring in a single step from readily available starting materials. However, the use of sodium ethoxide requires anhydrous conditions and careful handling, which may be a consideration for some laboratories.

The Benzyl Cyanide Hydrolysis Pathway , while also a two-step process, utilizes more conventional and arguably more benign reagents in the nitrile formation step. The hydrolysis of nitriles is a very reliable and high-yielding reaction. This route may be more forgiving to trace amounts of water in the initial step.

For laboratories equipped to handle air- and moisture-sensitive reagents, the Darzens Condensation Pathway may offer a slightly more streamlined approach. However, for general applicability and robustness, the Benzyl Cyanide Hydrolysis Pathway presents a highly reliable and efficient alternative. Ultimately, the choice of synthetic route will be dictated by the specific constraints and preferences of the research team. It is recommended that small-scale pilot reactions of both routes be conducted to determine the optimal conditions and yields for the desired scale of production.

References

  • Wenner, W. (1952). Phenylacetamide. Organic Syntheses, 32, 92. DOI: 10.15227/orgsyn.032.0092.
  • Brainly.in. (2018, November 9). Convert benzaldehyde to phenyl cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1030192C - Process for preparing phenylacetic acid by chlorobenzyl carbonylation.
  • Quora. (2017, February 5). How can you bring about the following conversions of benzaldehyde? Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • Filo. (2025, September 3). Convert Benzyl Bromide into Benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). meso-2,3-Diphenylsuccinonitrile. Retrieved from [Link]

  • Filo. (2025, June 24). Question: How can you prepare acetic acid from acetonitrile? Retrieved from [Link]

  • Lindenschmidt, A. (2010, January 25). One of the earliest reported reactions applicable to the one-carbon homologation of aldehydes is the Darzens. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved from [Link]

  • Sciencemadness. (n.d.). CHAPTER 10 THE DARZENS GLYCIDIC ESTER CONDENSATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Brainly.in. (2018, June 23). conversion of Acetonitrile into Acetic acid. Retrieved from [Link]

  • Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • WIPO Patentscope. (2005, August 11). WO/2005/073163 A PROCESS FOR THE PREPARATION OF [2-(2,6-DICHLORO ANILINO) PHENYL] ACETOXY ACETIC ACID. Retrieved from [Link]

  • International Journal of Recent Research and Review. (2017, September 15). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. Retrieved from [Link]

  • MDPI. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • ResearchGate. (2011, August 29). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
  • Google Patents. (n.d.). US4283532A - Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same.

Sources

A Comparative Guide to the Validation of an Analytical Method for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety, efficacy, and quality of a drug substance are reliable and reproducible. This guide provides an in-depth, experience-driven approach to validating an analytical method for 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, a compound of interest in pharmaceutical research. We will explore a primary analytical technique, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and compare it with viable alternatives, grounding our discussion in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Imperative of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][5] For a quantitative assay of a pharmaceutical ingredient like 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, this means the method must be accurate, precise, specific, and robust over a defined range of concentrations. The ICH Q2(R1) framework provides a comprehensive set of validation parameters that form the basis of our guide.[1][2]

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and high resolving power, making it an ideal starting point for the analysis of a polar, ionizable compound like 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid.[6]

The "Why" Behind the Method

The choice of RP-HPLC is predicated on the physicochemical properties of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, which possesses both hydrophobic (dichlorophenyl ring) and hydrophilic (hydroxyl and carboxylic acid) moieties.[7] A C18 stationary phase provides a nonpolar environment for the retention of the molecule, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, facilitates its elution. The inclusion of an acid modifier, such as trifluoroacetic acid or formic acid, in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape.[8]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical RP-HPLC method for the quantification of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid.

RP-HPLC Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate System (C18 Column, Mobile Phase) filter->equilibrate inject Inject Standards & Samples equilibrate->inject run Isocratic or Gradient Elution inject->run detect UV Detection (e.g., 280 nm) run->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: RP-HPLC workflow from sample preparation to data analysis.

Validation Parameters and Acceptance Criteria

The validation of the RP-HPLC method must address the parameters stipulated by ICH Q2(R1). The following table summarizes these parameters, their purpose, and typical acceptance criteria for an assay of a drug substance.[9][10]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (e.g., impurities, degradation products).No interference from blank and placebo at the retention time of the analyte. Peak purity should be demonstrated using a photodiode array (PDA) detector.[11]
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be within a specified percentage of the response at 100% concentration.[10]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.For an assay, typically 80% to 120% of the test concentration.[5]
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% over the specified range.[9][11]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision (Inter-assay): RSD ≤ 3.0% when performed by different analysts, on different days, with different equipment.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise (S/N) ratio of approximately 3:1.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise (S/N) ratio of approximately 10:1, with acceptable precision and accuracy.[9]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on the results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied.

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust primary choice, alternative methods may offer advantages in specific contexts, such as for different sample matrices or for orthogonal confirmation of results.

Method Principle Advantages for 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid Disadvantages
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[6]- Better retention for highly polar compounds.- Alternative selectivity compared to RP-HPLC, useful for impurity profiling.- Enhanced sensitivity with mass spectrometry (MS) detection due to high organic content in the mobile phase.[6]- Can be less robust than RP-HPLC.- Requires careful control of mobile phase water content.
Supercritical Fluid Chromatography (SFC) Utilizes a mobile phase, typically supercritical carbon dioxide, often with a co-solvent.- Fast separations.- Reduced solvent consumption ("greener" chemistry).- Orthogonal selectivity to both RP-HPLC and HILIC.[6]- Requires specialized equipment.- Method development can be more complex.
Non-Aqueous Acid-Base Titration Direct titration of the acidic analyte with a standardized base in a non-aqueous solvent.- Simple, rapid, and cost-effective.- Does not require sophisticated instrumentation.[12]- Less specific than chromatographic methods; may be affected by other acidic or basic impurities.- Generally less sensitive than HPLC.
Derivative UV-Vis Spectrophotometry Measurement of the derivative of the UV-Vis spectrum to enhance the resolution of overlapping bands and reduce matrix interference.- Rapid and simple.- Can improve selectivity in the presence of interfering substances without chromatographic separation.[12]- Less specific and sensitive than HPLC.- Not suitable for complex mixtures with multiple overlapping spectra.
Logical Relationship of Validation Parameters

The validation parameters are interconnected and form a self-validating system. For instance, the range of the method is established based on the demonstration of acceptable linearity, accuracy, and precision.

Validation Parameter Interdependence cluster_quantitative Core Quantitative Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Range Range Linearity->Range Range->Accuracy Precision Precision Range->Precision Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness

Caption: Interdependence of key analytical method validation parameters.

Conclusion

The validation of an analytical method for 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid is a systematic process that relies on a deep understanding of the analyte's properties and the principles of analytical chemistry. While RP-HPLC stands out as the primary method of choice due to its robustness and versatility, a comprehensive validation plan should also consider alternative techniques for orthogonal testing and specific applications. By adhering to the principles outlined in the ICH Q2(R1) guidelines and employing a logical, scientifically sound approach, researchers can ensure the generation of high-quality, reliable data that is fit for its intended purpose in the pharmaceutical development lifecycle.

References

  • Altabrisa Group. (2025).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. (n.d.).
  • ResearchGate. (n.d.). Q2(R1)
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • PubChemLite. (n.d.). 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid.
  • Chemsrc. (2025). CAS#:69002-85-3 | [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid.
  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • SciELO. (n.d.).
  • Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
  • SIELC Technologies. (2009).
  • PubMed. (n.d.).
  • PubChem. (n.d.). 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid.
  • Chemicalbook. (2026). 2-[((2',6'-DICHLORO-4'-HYDROXY)PHENYL)AMINO]BENZENEACETIC ACID.
  • Preprints.org. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • BioPharm International. (2025).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Environmental Protection Agency. (2025). Hydroxy(2-hydroxyphenyl)acetic acid Properties.
  • Journal of Chemical Health Risks. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC)
  • Chemical Review and Letters. (2020).
  • BenchChem. (2025).
  • ResearchGate. (2025). Determination of Sodium (2-(2, 6-dichloroanilino) phenyl)

Sources

A Technical Guide to the Structure-Activity Relationships of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, a close structural relative of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Our focus is on elucidating how specific structural modifications influence anti-inflammatory activity, cyclooxygenase (COX) enzyme inhibition, and gastrointestinal side effects. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a synthesized overview of key experimental findings and the rationale behind analog design.

Introduction: The Rationale for Developing Novel Diclofenac Analogs

Diclofenac, chemically known as 2-(2-(2,6-dichloroanilino)phenyl)acetic acid, is a potent NSAID that effectively reduces pain and inflammation by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] However, the therapeutic use of diclofenac is often limited by its adverse effects, most notably gastrointestinal (GI) complications such as ulceration, which are primarily attributed to the inhibition of the constitutively expressed COX-1 enzyme in the gastric mucosa.[3] This has driven extensive research into developing diclofenac analogs with improved efficacy and a better safety profile, particularly those with selective inhibition of the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4]

The exploration of analogs of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid is a logical extension of this research. The introduction of a hydroxyl group on the dichlorophenyl ring, as well as other structural modifications, can significantly alter the physicochemical properties of the molecule, such as lipophilicity and electronic distribution. These changes, in turn, can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity for the COX enzymes and its metabolic stability. A quantitative structure-activity relationship (QSAR) analysis of diclofenac analogues has indicated that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for activity.[5]

Core Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of diclofenac and its analogs is intricately linked to several key structural features. Understanding these relationships is paramount for the rational design of new, more effective, and safer anti-inflammatory agents.

The Phenylacetic Acid Moiety

The carboxylic acid group of the phenylacetic acid moiety is a critical feature for the anti-inflammatory activity of diclofenac and its analogs. It is believed to interact with a key arginine residue in the active site of the COX enzymes. However, this acidic group is also implicated in the gastrointestinal toxicity of NSAIDs.[6] Consequently, a common strategy in the development of diclofenac analogs is to modify or replace this group to reduce ulcerogenic potential.

  • Esterification and Amide Formation: Conversion of the carboxylic acid to an ester or amide can create prodrugs that are less acidic and may have reduced direct irritant effects on the gastric mucosa. For instance, diclofenac methyl ester has demonstrated strong analgesic and anti-inflammatory effects, in some cases stronger than the parent drug.[6]

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, has been explored to modulate activity and reduce side effects.

The Dichlorophenyl Ring and the Effect of Hydroxylation

The 2,6-dichloro substitution on the aniline ring is a hallmark of diclofenac and is essential for its high potency. These bulky ortho-substituents force the two aromatic rings out of planarity, which is a crucial conformation for optimal binding to the COX active site.[1][5]

The introduction of a hydroxyl group at the 3-position of the dichlorophenyl ring, the central theme of this guide, is a modification that warrants careful consideration. While specific studies on 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid are not abundant in publicly available literature, QSAR studies on a series of diclofenac analogs have shown that the presence of a hydroxyl group in addition to the two ortho substituents generally leads to a decrease in anti-inflammatory activity.[5] This suggests that while hydroxylation can increase hydrophilicity, which might be beneficial for other properties, it may negatively impact the key interactions within the hydrophobic active site of the COX enzymes.

The "Anilino" Linker

The secondary amine linker is another important feature of the diclofenac scaffold. Its presence and nature influence the overall conformation of the molecule. Modifications at this position are generally less explored than changes to the phenylacetic acid or dichlorophenyl moieties.

Comparative Analysis of Anti-Inflammatory and COX Inhibitory Activity

The following tables summarize representative data from the literature on the anti-inflammatory and COX inhibitory activities of diclofenac and some of its analogs. This comparative data is essential for understanding the impact of structural modifications.

Table 1: In Vivo Anti-inflammatory Activity of Diclofenac Analogs in the Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
Diclofenac10351.36[7]
Analog 4d103Most Promising[2]
Analog 6b103Excellent[2]
Compound M220361.32[7]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Diclofenac and Analogs

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Diclofenac1.34--[8]
Ibuprofen1.65--[8]
Meloxicam1.49--[8]
Celecoxib13.020.4926.57[9]
Phar-952399.320.8211.36[9]
T0511-44248.420.6912.20[9]
Zu-428001115.230.7620.03[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used in the evaluation of the anti-inflammatory and ulcerogenic properties of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid analogs.

Synthesis of Diclofenac Analogs (General Scheme)

The synthesis of diclofenac analogs typically involves a multi-step process. A general synthetic route is outlined below.

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Ullmann Condensation cluster_2 Reduction cluster_3 Chlorination cluster_4 Cyanation cluster_5 Hydrolysis 2-Chlorobenzoic_acid 2-Chlorobenzoic Acid Intermediate_1 N-Aryl Anthranilic Acid 2-Chlorobenzoic_acid->Intermediate_1 Cu catalyst Substituted_Aniline Substituted Aniline (e.g., 2,6-dichloro-3-hydroxyaniline) Substituted_Aniline->Intermediate_1 Intermediate_2 Amino Benzyl Alcohol Intermediate_1->Intermediate_2 LiAlH4 Intermediate_3 Amino Benzyl Chloride Intermediate_2->Intermediate_3 SOCl2 Intermediate_4 Amino Benzyl Cyanide Intermediate_3->Intermediate_4 NaCN Final_Product Final Analog (e.g., 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid) Intermediate_4->Final_Product Acid/Base

Caption: General synthetic route for diclofenac analogs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model for assessing acute inflammation.[1][10]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compounds and standard drug (e.g., diclofenac) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups (n=6): control (vehicle), standard, and test compound groups (various doses).

  • The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[11]

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12]

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[13]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Arachidonic acid (substrate)

  • Test compounds and standards (e.g., diclofenac, celecoxib) dissolved in DMSO

  • 96-well plate and plate reader

Procedure:

  • The COX enzymes are pre-incubated with the assay buffer and cofactors in a 96-well plate.

  • Various concentrations of the test compounds or standards are added to the wells. Control wells receive only the vehicle (DMSO).

  • The plate is incubated to allow for inhibitor-enzyme binding.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The formation of prostaglandin is measured, often through a secondary reaction that produces a colorimetric or fluorescent signal.

  • The percentage of COX inhibition is calculated for each concentration of the test compound.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

COX_Inhibition_Workflow Start Start: 96-well Plate Add_Enzyme Add COX-1 or COX-2 Enzyme and Cofactors Start->Add_Enzyme Add_Inhibitor Add Test Compound or Vehicle (Control) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (e.g., 15 min, 37°C) Add_Inhibitor->Pre_Incubate Initiate_Reaction Add Arachidonic Acid Pre_Incubate->Initiate_Reaction Incubate Incubate (e.g., 10 min, 37°C) Initiate_Reaction->Incubate Measure_Signal Measure Colorimetric or Fluorescent Signal Incubate->Measure_Signal Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Signal->Calculate_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Assessment of Ulcerogenic Activity

This experiment evaluates the potential of the test compounds to induce gastric ulcers.[14]

Materials:

  • Male Wistar rats (180-220 g)

  • Test compounds and standard drug (e.g., diclofenac)

  • Dissecting microscope

Procedure:

  • Animals are fasted for 24 hours before the experiment, with free access to water.

  • The test compounds and standard drug are administered orally at various doses for a specified period (e.g., daily for 3 days). A control group receives only the vehicle.

  • On the final day, after a certain time post-administration (e.g., 4 hours), the animals are euthanized.

  • The stomachs are removed, opened along the greater curvature, and washed with saline.

  • The gastric mucosa is examined for any signs of ulceration, and the number and severity of ulcers are scored using a dissecting microscope.

  • An ulcer index can be calculated based on the number and severity of the lesions.

Conclusion and Future Directions

The structure-activity relationship of diclofenac analogs is a complex but crucial area of research in the quest for safer and more effective anti-inflammatory drugs. The core SAR principles indicate that the 2,6-dichloro substitution on the aniline ring and the acidic nature of the phenylacetic acid moiety are vital for potent anti-inflammatory activity. However, the latter is also a major contributor to gastrointestinal toxicity.

Based on existing QSAR data, the introduction of a hydroxyl group at the 3-position of the dichlorophenyl ring is predicted to decrease anti-inflammatory activity.[5] Future research should focus on synthesizing and rigorously evaluating these specific 3-hydroxy analogs to confirm this prediction and to explore if this modification offers any benefits in terms of reduced toxicity or improved pharmacokinetic properties.

The most promising strategies for developing superior diclofenac analogs appear to be those that focus on modifying the carboxylic acid group to create less ulcerogenic prodrugs or incorporating moieties that confer COX-2 selectivity. A thorough understanding and application of the SAR principles outlined in this guide will be instrumental in the rational design and development of the next generation of anti-inflammatory agents.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001, May 15). Current Protocols in Pharmacology. [Link]

  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • DICLOFENAC Synthesis, SAR,MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, June 18). Gpatindia. [Link]

  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. (1990, September). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti-inflammatory agents. (2019, January 1). Semantic Scholar. [Link]

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. (n.d.). British Journal of Clinical Pharmacology. [Link]

  • Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti‑inflammatory agents. (2019, January 15). Indian Journal of Health Sciences and Biomedical Research KLEU. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]

  • Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. (n.d.). Slideshare. [Link]

  • Synthesis and quantitative structure-activity relationships of diclofenac analogs. (1990, September 1). ACS Publications. [Link]

  • Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. (n.d.). Hindawi. [Link]

  • Synthesis, anti-inflammatory and analgesia activities of diclofenac and their derivatives. (2025, August 8). ResearchGate. [Link]

  • Synthesis, anti-Inflammatory, Analgesic, Molecular Modeling and ADMET Studies of Novel Diclofenac Derivatives Containing. (n.d.). SciSpace. [Link]

  • Structural basis for the 4'-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. (2014, October 24). PubMed. [Link]

  • Structural basis for the 4′-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. (2025, August 10). ResearchGate. [Link]

  • Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract. (n.d.). Gut. [Link]

  • Evaluation of anti-inflammatory and ulcerogenic potential of zinc–ibuprofen and zinc–naproxen complexes in rats. (2017, May 23). Pharmacological Reports. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2023, February 15). Journal of Medicinal Plants Research. [Link]

  • Clinical Guidelines for Drug-Related Peptic Ulcer, 2020 Revised Edition. (2020, August 31). Gut and Liver. [Link]

  • Nonsteroidal Anti-Inflammatory Drug (NSAID)-Induced Ulcer Disease: A Pharmacy Practice Monograph for Prevention, Detection, and Management. (2026, January 21). ResearchGate. [Link]

  • Relationship between structure, toxicity and activity. (2015, January 30). NUS Faculty of Science. [Link]

Sources

A Comparative Analysis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid and its Methylated Derivative: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, subtle molecular modifications can precipitate profound shifts in pharmacological and pharmacokinetic profiles. The strategic methylation of a phenolic hydroxyl group is a classic medicinal chemistry tactic employed to modulate a compound's properties, influencing everything from target affinity and membrane permeability to metabolic stability. This guide provides a comprehensive comparative analysis of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid and its O-methylated derivative, 2-(2,6-dichloro-3-methoxyphenyl)acetic acid.

While direct comparative experimental data for these specific analogs is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and data from closely related compounds to predict their differential performance. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to empirically validate these predictions and characterize these compounds for their therapeutic potential. This analysis is grounded in the understanding that the hydroxyl group, a hydrogen bond donor and acceptor, and the methoxy group, a hydrogen bond acceptor with increased lipophilicity, will impart distinct physicochemical and biological characteristics to the parent molecule.

I. Physicochemical Properties: The Foundation of Pharmacokinetics

The interplay of a molecule's physical and chemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we predict the key physicochemical differences between the hydroxylated and methylated analogs.

Table 1: Predicted Physicochemical Properties

Property2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid2-(2,6-dichloro-3-methoxyphenyl)acetic acid (Predicted)Rationale for Prediction
Molecular Formula C₈H₆Cl₂O₃C₉H₈Cl₂O₃Addition of a methyl group (CH₂)
Molecular Weight 237.04 g/mol 251.07 g/mol Increased by the mass of a methylene group
pKa (Phenolic OH) ~8-10N/AThe acidic phenolic proton is replaced by a methyl group.
pKa (Carboxylic Acid) ~4-5~4-5Minimal expected change from methylation at a distant site.
Predicted logP ~2.2~2.7-3.0Methylation increases lipophilicity by masking the polar hydroxyl group.[1][2]
Aqueous Solubility HigherLowerThe hydroxyl group can participate in hydrogen bonding with water, enhancing solubility. The more lipophilic methoxy group reduces aqueous solubility.[1][2]
Polar Surface Area (PSA) ~57.5 Ų~48.3 ŲThe hydroxyl group contributes more to the polar surface area than the ether oxygen.
Experimental Protocols for Physicochemical Property Determination

To empirically determine these properties, the following standard laboratory procedures are recommended:

This method relies on the change in the ultraviolet (UV) absorbance of a compound as its ionization state changes with pH.

Workflow for pKa Determination

Caption: Workflow for pKa determination using UV-metric titration.

This classic method directly measures the partitioning of a compound between n-octanol and water.[3]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and water (or a buffer of choice, e.g., PBS pH 7.4 for logD).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the logP value using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous]).

II. Pharmacological Profile: A Focus on Cyclooxygenase (COX) Inhibition

Given the structural similarity of the core scaffold to known anti-inflammatory agents, a primary biological target for these compounds is likely the cyclooxygenase (COX) enzymes. The nature of the substituent at the 3-position can significantly influence binding affinity and isoform selectivity (COX-1 vs. COX-2).

The hydroxyl group of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of COX enzymes. In contrast, the methoxy group of the methylated derivative can only function as a hydrogen bond acceptor. This difference may lead to altered binding modes and inhibitory potencies.

Experimental Protocol for COX Inhibition Assay

A robust method for determining the inhibitory activity of the compounds against COX-1 and COX-2 is a cell-free enzyme assay that measures the production of prostaglandins.[4][5]

Workflow for COX Inhibition Assay

Caption: Workflow for assessing cell viability using the MTT assay.

VI. Conclusion

The comparative analysis of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid and its methylated derivative, 2-(2,6-dichloro-3-methoxyphenyl)acetic acid, highlights the profound impact of a single methyl group on the predicted properties of a molecule. The methylated analog is anticipated to exhibit increased lipophilicity, enhanced membrane permeability, and greater metabolic stability. These attributes could translate to improved oral bioavailability and a longer in vivo half-life, which are often desirable characteristics for a drug candidate.

However, the conversion of the hydroxyl to a methoxy group may also alter the compound's interaction with its biological target, potentially affecting its potency and selectivity. The provided experimental protocols offer a clear and robust framework for the empirical validation of these predictions. By systematically evaluating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of both compounds, researchers can make data-driven decisions in the pursuit of novel therapeutics. This guide serves as a foundational resource for scientists and drug development professionals embarking on the characterization and optimization of new chemical entities.

References

  • Bentham Science Publishers. (2016, July 1). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link] [3]6. Figadère, B., & Tang, C. (2012). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC, 3423851. [Link]

  • Ritchie, T. J., Macdonald, S. J., & Pickett, S. D. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(11), 1954-1966. [Link] [1]8. Thanarangsarit, P., Namwong, P., & Sudthanaphun, P. (2015). Acid Property of Carboxylic Acid Functionality of Diclofenac in Cyclooxygenase Inhibitory Activity. Asian Health, Science and Technology Reports, 1(1), 1-8. [Link] [6]9. Ritchie, T. J., Macdonald, S. J. F., & Pickett, S. D. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Semantic Scholar. [Link] [7]10. PubChemLite. (n.d.). 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid. Retrieved February 19, 2026, from [Link] [2]11. Ritchie, T. J., Macdonald, S. J., & Pickett, S. D. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. ResearchGate. [Link]

Sources

A Comparative Guide to Confirming Small Molecule Binding Modes: A Mutagenesis Workflow for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth methodology for researchers, scientists, and drug development professionals to experimentally validate the binding mode of a small molecule, using 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid as a case study. We move beyond theoretical protocols to explain the causal logic behind each experimental choice, ensuring a robust and self-validating workflow. The ultimate goal is to transition from a computationally predicted binding pose to experimentally confirmed molecular interactions, a critical step in structure-based drug design.

Introduction: The Imperative of Binding Mode Validation

In the landscape of modern drug discovery, computational docking provides an invaluable starting point for understanding how a ligand might interact with its protein target. However, these in silico models are predictions, not proof. Experimental validation is essential to confirm the specific amino acid residues that form the binding pocket and are critical for affinity and selectivity. Site-directed mutagenesis, a technique that allows for the precise alteration of specific amino acids, serves as a cornerstone for functionally testing these computational hypotheses.[1][2][3]

This guide will delineate a complete workflow, from hypothesis generation based on a docked pose to the biophysical quantification of binding events, empowering researchers to confidently confirm the molecular interactions underpinning their compound's activity. While we focus on 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid, the principles and protocols described are broadly applicable to any protein-ligand system.

Phase 1: Hypothesis Generation and Mutant Selection

Before any wet-lab experiments can begin, a clear, testable hypothesis is required. This is derived from a putative protein target and a computationally generated binding model for the ligand of interest. For compounds similar to our topic molecule, such as 2,6-dichlorophenylacetic acid, a known target family is the Aldo-keto reductases.[4] We will proceed with the hypothetical scenario that a member of this family has been identified as the target.

  • In Silico Analysis: A molecular docking simulation of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid with its target protein is performed. The resulting low-energy binding pose(s) must be analyzed to identify key intermolecular interactions. Look for:

    • Hydrogen Bonds: Identify residues whose side chains or backbone atoms form hydrogen bonds with the ligand's hydroxyl, carboxyl, or chloro groups.

    • Hydrophobic Interactions: Pinpoint residues that form a hydrophobic pocket around the dichlorophenyl ring.

    • Ionic Interactions: Note any salt bridges formed with the deprotonated carboxylic acid.

    • Pi-Stacking: Look for aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) that may stack with the ligand's phenyl ring.

  • Selection of Residues for Mutagenesis: Based on the in silico analysis, select a handful of residues predicted to be most critical for binding. A good strategy includes:

    • Primary Interactors: Residues forming direct, strong interactions like hydrogen bonds.

    • Secondary Interactors: Residues contributing to the overall shape and hydrophobicity of the binding pocket.

    • Negative Control: A residue in the vicinity of the binding pocket but predicted to have no direct interaction.

The most common initial approach is an Alanine scan , where each selected residue is individually mutated to Alanine. Alanine's small, non-reactive methyl side chain effectively removes the original side chain's functionality without introducing significant steric clashes or new interactions, thereby testing the importance of the original residue.

Phase 2: The Experimental Workflow

This phase translates the in silico hypothesis into a tangible experimental system. The core principle is to compare the binding affinity of the ligand to the wild-type (WT) protein versus a panel of mutant proteins. A significant loss of affinity in a mutant implicates that specific residue in the binding interaction.

G cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Protein Production cluster_2 Phase 3: Biophysical Analysis cluster_3 Phase 4: Conclusion A Computational Docking (Ligand + Target) B Identify Key Interacting Residues A->B C Select Residues for Mutagenesis (e.g., Y220) B->C D Site-Directed Mutagenesis (e.g., Y220A Plasmid) C->D E Sequence Verification D->E F Protein Expression (WT & Mutants) E->F G Protein Purification & QC F->G H Biophysical Binding Assay (ITC / SPR) G->H I Compare Binding Affinity (Kd of WT vs. Mutant) H->I J Binding Mode Confirmation I->J

Caption: Overall workflow for mutagenesis-based binding mode validation.

Detailed Protocol: Site-Directed Mutagenesis

This protocol creates the mutant versions of the protein target gene. We will use a PCR-based method.[5][6]

  • Primer Design: For each desired mutation (e.g., Y220A), design a pair of complementary mutagenic primers. The primers should contain the desired codon change in the center and be flanked by ~15-20 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction will amplify the entire plasmid containing the gene of interest.

    • Template: Wild-type expression plasmid (10-50 ng).

    • Primers: Mutagenic forward and reverse primers (125 ng each).

    • Enzyme: High-fidelity DNA polymerase (e.g., Phusion).

    • Cycling: Typically 18-25 cycles. An initial denaturation at 98°C for 30s, followed by cycles of 98°C for 10s, 60-68°C for 30s (annealing), and 72°C for 30s/kb of plasmid length (extension). A final extension at 72°C for 5-10 minutes.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA by adding the DpnI restriction enzyme directly to the PCR product. DpnI specifically cleaves methylated and hemimethylated DNA (the original plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate at 37°C for 1-2 hours.

  • Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells. Plate on selective media (e.g., LB agar with the appropriate antibiotic).

  • Verification (CRITICAL STEP): Isolate plasmid DNA from several resulting colonies. Send the purified plasmid for Sanger sequencing across the entire gene to confirm the presence of the desired mutation and the absence of any unintended mutations. This step is essential for the trustworthiness of all downstream data.[7]

Detailed Protocol: Protein Expression and Purification

Both wild-type and sequence-verified mutant proteins must be expressed and purified under identical conditions to ensure comparability.[7][8]

  • Expression:

    • Transform the expression plasmid (WT or mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a large-scale culture (1-4 L) in LB or terrific broth with the appropriate antibiotic at 37°C with shaking.

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM.

    • Reduce the temperature to 18-25°C and continue shaking overnight to improve protein solubility.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells using a sonicator or French press.

    • Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Purification (Example using His-tag):

    • Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Quality Control (CRITICAL STEP):

    • Purity: Analyze the eluted fractions using SDS-PAGE. Fractions containing the pure protein should show a single, strong band at the expected molecular weight.

    • Concentration: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm with a calculated extinction coefficient.

    • Integrity: (Optional but recommended) Use size-exclusion chromatography to ensure the protein is monodisperse and not aggregated.

Phase 3: Biophysical Comparison of Binding Affinities

With pure, quality-controlled WT and mutant proteins in hand, the next step is to quantitatively measure the binding affinity of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid to each one. We will compare two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Alternative 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10][11]

Experimental Protocol:

  • Preparation: Prepare the protein (WT or mutant) and the ligand in identical buffer solutions. Thorough dialysis or buffer exchange is critical to minimize heat artifacts. A typical buffer is 50 mM HEPES or Phosphate, 150 mM NaCl, pH 7.4.

  • Loading: Load the protein solution (e.g., 10-50 µM) into the ITC sample cell and the ligand solution (e.g., 100-500 µM) into the titration syringe.

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution at a constant temperature (e.g., 25°C). The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis: Integrate the raw heat-per-injection data to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[12]

Alternative 2: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in mass on a sensor chip surface in real-time, allowing for the determination of binding kinetics (association and dissociation rates) in addition to affinity.[13][14][15]

Experimental Protocol:

  • Immobilization: Covalently immobilize the protein (WT or mutant) onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). One channel should be left blank or immobilized with a control protein to serve as a reference.

  • Binding Analysis: Flow a series of increasing concentrations of the ligand in running buffer over the chip surface (the "analyte").

  • Measurement: The instrument records the change in refractive index (measured in Response Units, RU) over time. This generates a sensorgram with three phases:

    • Association: Ligand flows over the chip and binds to the protein.

    • Steady-state: The binding reaches equilibrium.

    • Dissociation: Running buffer without ligand is flowed over the chip, and the ligand dissociates.

  • Data Analysis: The sensorgrams are analyzed using two main approaches:

    • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the curves. The Kd is calculated as kd/ka.

    • Steady-State Analysis: The response at equilibrium is plotted against the analyte concentration, and the resulting curve is fit to determine the Kd.

Data Summary and Interpretation

The power of this entire workflow lies in the direct comparison of binding data between the WT and mutant proteins. The results should be summarized in a clear, comparative table.

Protein VariantInteraction Hypothesized (from Docking)Binding Affinity (Kd) by ITCFold-Change vs. WTBinding Affinity (Kd) by SPRFold-Change vs. WT
Wild-Type -1.5 µM-1.8 µM-
Y220A H-bond with ligand's hydroxyl group175 µM117x 210 µM117x
F310A Hydrophobic contact with dichlorophenyl45 µM30x 52 µM29x
E150A No direct interaction (Control)1.9 µM1.3x2.1 µM1.2x

(Note: Data are hypothetical for illustrative purposes.)

Interpreting the Results:

  • Significant Impact (e.g., Y220A): A >10-fold increase in Kd (weaker binding) strongly supports the hypothesis that this residue is critical for binding. The 117-fold loss in affinity for the Y220A mutant provides compelling evidence that the hydrogen bond formed by the Tyrosine at position 220 is a primary driver of the interaction.

  • Moderate Impact (e.g., F310A): A 3-10 fold change suggests the residue contributes to binding, likely as part of the binding pocket architecture or through weaker interactions. The 30-fold loss here indicates that the hydrophobic interaction at F310 is a substantial contributor to overall affinity.

  • No Impact (e.g., E150A): A <3-fold change in Kd indicates the residue is likely not directly involved in binding the ligand, validating its selection as a negative control.

G cluster_0 Hypothesis cluster_1 Experiment cluster_2 Possible Outcomes cluster_3 Conclusion A Residue Y220 forms a key H-bond with the ligand B Mutate Y220 to Alanine (Y220A) A->B C Measure binding affinity (Kd) B->C D Outcome 1: Kd(Y220A) >> Kd(WT) C->D E Outcome 2: Kd(Y220A) ≈ Kd(WT) C->E F Hypothesis SUPPORTED: Y220 is critical for binding. D->F G Hypothesis REJECTED: Y220 is not critical for binding. E->G

Caption: Logical flow for interpreting mutagenesis results.

Conclusion

The systematic application of site-directed mutagenesis coupled with quantitative biophysical analysis provides an unambiguous method for confirming the binding mode of a small molecule. This workflow transforms a computational prediction into a validated, high-confidence model of the protein-ligand interaction. The resulting data are not merely confirmatory; they provide crucial insights for the next cycle of rational, structure-based drug design, guiding medicinal chemists in optimizing ligand affinity, selectivity, and overall efficacy.

References

  • Title: Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions Source: Methods in Molecular Biology URL
  • Title: Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery Source: PubMed URL
  • Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL
  • Title: Protein Ligand Interactions Using Surface Plasmon Resonance Source: Springer Link URL
  • Title: Isothermal titration calorimetry: the gold standard in ligand-binding analysis Source: Nuvisan URL
  • Title: Isothermal titration calorimetry for studying protein-ligand interactions Source: PubMed URL
  • Title: Protein Ligand Interactions Using Surface Plasmon Resonance Source: PubMed URL
  • Title: Methods for Identifying Ligand Binding Sites in Drug Discovery Source: Drug Hunter URL
  • Title: Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions Source: Molecular Biology of the Cell URL
  • Title: Surface plasmon resonance for protein-protein interactions Source: Affinité Instruments URL
  • Title: Experimental Protocols for Generating Focused Mutant Libraries and Screening for Thermostable Proteins Source: University of Groningen Research Portal URL
  • Title: Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs Source: PubMed URL
  • Title: Mutagenesis, expression, and purification of PLN Source: The Royal Society of Chemistry URL
  • Title: Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs Source: Springer Nature Experiments URL
  • Title: Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding Source: Springer Link URL
  • Title: Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor Source: Journal of Biological Chemistry URL
  • Title: Simplified Expression and Purification Protocol (E6901)
  • Title: PCR mutagenesis, cloning, expression, fast protein purification protocols and crystallization of the wild type and mutant forms of tryptophan synthase Source: MethodsX via PubMed Central URL
  • Title: BindingDB BDBM16429 2,6-Dichlorophenylacetic acid Source: BindingDB URL

Sources

A Head-to-Head Comparison for Researchers: Evaluating 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid Against the Benchmark MDM2 Inhibitor Nutlin-3a

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology research, the reactivation of the p53 tumor suppressor pathway remains a pivotal strategy. The p53 protein, often termed the "guardian of the genome," is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[1][2] A key negative regulator of p53 is the E3 ubiquitin ligase MDM2 (Murine Double Minute 2), which binds to p53, promoting its degradation and thereby suppressing its function.[3][4] In many cancers where p53 is not mutated, MDM2 is overexpressed, effectively silencing this crucial tumor suppression pathway.[1][2][5] Consequently, inhibiting the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic approach.[3][6]

This guide provides a detailed head-to-head comparison between a novel phenylacetic acid derivative, 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, and the well-established benchmark inhibitor, Nutlin-3a. Nutlin-3a is a potent and selective cis-imidazoline analog known to occupy the p53-binding pocket on MDM2, thereby disrupting the interaction and stabilizing p53.[6][7][8] This comparison is designed for researchers in drug discovery and chemical biology, offering objective experimental frameworks to evaluate inhibitor performance both in vitro and in a cellular context.

Mechanism of Action: Restoring p53 Function

Both inhibitors are designed to function by the same core mechanism: competitive antagonism. They physically occupy a deep hydrophobic pocket on the N-terminal domain of the MDM2 protein, the same pocket that the transactivation domain of p53 binds to.[9] By blocking this interaction, the inhibitors prevent MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[3][10] This leads to the accumulation of p53 protein in the nucleus, allowing it to transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21), which induces cell cycle arrest, and BAX or PUMA, which promote apoptosis.[2][10]

cluster_0 Normal State cluster_1 Inhibited State p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome Proteasome p53_n->Proteasome MDM2_n->p53_n Ubiquitination & Degradation MDM2_n->Proteasome Degradation Result_n Low p53 Levels Cell Proliferation Proteasome->Result_n p53_i p53 p21 p21 p53_i->p21 Transcription Activation MDM2_i MDM2 MDM2_i->p53_i Interaction Blocked Inhibitor MDM2 Inhibitor (e.g., Nutlin-3a) Inhibitor->MDM2_i Binding Arrest Cell Cycle Arrest Apoptosis p21->Arrest Induces

Caption: MDM2-p53 pathway and mechanism of inhibition.

Part 1: In Vitro Potency Assessment

The foundational experiment to compare these inhibitors is to measure their direct ability to disrupt the MDM2-p53 interaction in a cell-free system. The Fluorescence Polarization (FP) assay is an ideal method for this purpose. It is a homogeneous, high-throughput technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][12]

Experimental Rationale: Why Fluorescence Polarization?

We choose FP because it directly measures the binding event in solution without the need for separation steps, which can disturb the equilibrium. A small, fluorescently labeled p53-derived peptide will tumble rapidly in solution, resulting in low polarization of emitted light. When it binds to the much larger MDM2 protein, the complex tumbles more slowly, leading to a higher polarization value. An effective inhibitor will compete with the peptide for binding to MDM2, displacing it and causing a decrease in polarization. This allows for the precise calculation of an IC50 value, representing the concentration of inhibitor required to displace 50% of the bound peptide.

Protocol: Competitive Fluorescence Polarization Assay
  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

    • MDM2 Protein : Dilute recombinant human MDM2 protein to a final concentration of 1 µM in assay buffer.[11]

    • Fluorescent Peptide : Use a rhodamine-labeled p53 peptide (e.g., Rd-p53) at a final concentration of 50 nM.[11]

    • Inhibitor Stock : Prepare 10 mM stock solutions of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid and Nutlin-3a in 100% DMSO.

  • Assay Execution (384-well plate format) :

    • Create a serial dilution series of each inhibitor in DMSO, then dilute into the assay buffer.

    • Dispense 20 µL of the diluted inhibitors into the wells of a black, low-volume 384-well plate.

    • Add 40 µL of a pre-mixed solution containing the MDM2 protein (1.5 µM) and the fluorescent peptide (75 nM) to each well. The final concentrations will be 1 µM for MDM2 and 50 nM for the peptide.[11]

    • Include controls: "High polarization" wells (MDM2 + peptide, no inhibitor) and "Low polarization" wells (peptide only, no MDM2).

    • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Data Acquisition :

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for rhodamine (e.g., excitation at 531 nm, emission at 595 nm).[11]

    • Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

cluster_workflow FP Assay Workflow start Prepare Reagents (MDM2, Peptide, Inhibitors) plate Dispense Inhibitor Serial Dilutions start->plate add_reagents Add MDM2/Peptide Mix plate->add_reagents incubate Incubate 30 min at Room Temp add_reagents->incubate read Read Fluorescence Polarization incubate->read analyze Plot Data & Calculate IC50 read->analyze

Caption: Fluorescence Polarization (FP) experimental workflow.

Comparative Data Summary
CompoundTargetAssay TypeIC50 (nM)Reference
Nutlin-3a MDM2Biochemical90[7][8]
2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid MDM2BiochemicalTo be determinedN/A

Note: The IC50 for the novel compound is hypothetical and would be determined via the described experiment. A value lower than 90 nM would indicate superior in vitro potency compared to Nutlin-3a.

Part 2: Cellular Activity Assessment

While in vitro potency is crucial, a successful inhibitor must also demonstrate activity within a cellular environment. The primary cellular consequence of MDM2 inhibition is the stabilization and accumulation of p53, followed by the transcriptional activation of its target genes, most notably p21.[5][10] We will use Western blotting to visualize these effects.

Experimental Rationale: Why Western Blot?

Western blotting is a robust and specific technique for quantifying changes in protein levels.[13] By treating a p53 wild-type cancer cell line (e.g., MCF-7 breast cancer or HCT116 colorectal cancer cells) with our inhibitors, we can directly observe the expected biological outcome. An increase in p53 levels confirms that the inhibitor is preventing degradation, and a subsequent increase in p21 protein demonstrates that the accumulated p53 is transcriptionally active and functional.[14][15]

Protocol: Western Blot for p53 and p21 Induction
  • Cell Culture and Treatment :

    • Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of each inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Protein Extraction :

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer :

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12% SDS-PAGE gel.[16]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for p53, p21, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL (Enhanced Chemiluminescence) substrate and an imaging system.

cluster_workflow Western Blot Workflow treat Treat Cells with Inhibitors lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane transfer->block probe Incubate with Primary Antibodies (p53, p21, GAPDH) block->probe secondary Incubate with Secondary Antibody probe->secondary detect ECL Detection secondary->detect analyze Analyze Protein Levels detect->analyze

Caption: Western Blot experimental workflow.

Expected Outcomes & Interpretation

A successful MDM2 inhibitor will show a clear dose-dependent increase in the protein bands corresponding to p53 and its downstream target, p21. The loading control (GAPDH) should remain constant across all lanes, ensuring equal protein loading. By comparing the intensity of the p53 and p21 bands at equivalent concentrations of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid and Nutlin-3a, one can directly assess their relative cellular efficacy. The compound that induces a robust p53/p21 response at a lower concentration is considered more potent in a cellular context.

Conclusion and Forward Look

This guide outlines a direct and scientifically rigorous approach to compare the novel inhibitor 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid against the gold-standard Nutlin-3a. The combination of a quantitative in vitro binding assay (FP) and a functional cellular readout (Western Blot) provides a comprehensive performance profile.

Key Points of Comparison:

  • In Vitro Potency (IC50): The FP assay will deliver a precise measurement of how effectively each compound disrupts the MDM2-p53 interaction. A lower IC50 value signifies higher potency.

  • Cellular Efficacy: The Western blot provides qualitative and semi-quantitative data on the inhibitor's ability to penetrate cells and activate the p53 pathway. The minimal concentration required to see a strong induction of p53 and p21 is a key indicator of cellular potency.

Successful results from these experiments would justify further investigation, including cell viability assays (MTT, CellTiter-Glo) to measure anti-proliferative effects, and in vivo studies in xenograft models to assess therapeutic potential. This structured, head-to-head comparison ensures that novel compounds are benchmarked against established standards, providing clear, actionable data for drug development professionals.

References

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (2025). Vertex AI Search.
  • Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. PMC.
  • MDM2 Inhibitors. Santa Cruz Biotechnology.
  • D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. (2011). PNAS.
  • What are MDM2-p53 interaction inhibitor and how do they work?. (2024). Patsnap Synapse.
  • Nutlin-3a (Rebemadlin). MedChemExpress.
  • What are MDM2 inhibitors and how do they work?. (2024). Patsnap Synapse.
  • Nutlin 3a. Tocris Bioscience.
  • Pharmacologic activation of p53 by small-molecule MDM2 antagonists. PMC.
  • MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia. (2022). bioRxiv.
  • Nutlin-3. Selleck Chemicals.
  • Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy. PMC.
  • Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. PMC.
  • MDM2, An Introduction. (2003). Molecular Cancer Research.
  • Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. (2004). PubMed.
  • Western blotting for p53, p21/waf-1 and MDM2 expression as a function.... ResearchGate.
  • What are a suitable conditions for doing a western blot to look at p21 expression?. (2015). ResearchGate.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.
  • Western blot analysis of p53 and p21. (A) Western blots of total.... ResearchGate.
  • (PDF) A Fluorescent-Based High-Throughput Screening Assay for Small Molecules That Inhibit the Interaction of MdmX with p53. (2012). ResearchGate.
  • Western Blot Protocol & Troubleshooting. (2025). Creative Biolabs.
  • The p53/p21 Complex Regulates Cancer Cell Invasion and Apoptosis by Targeting Bcl-2 Family Proteins. (2017). AACR Journals.
  • MDM2-p53 Homogenous Assay Kit. BPS Bioscience.
  • 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid. PubChem.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). Frontiers.
  • Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. (2022). MDPI.
  • (PDF) Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. (2025). ResearchGate.
  • Mechanism-Based Inhibition of Histone Deacetylase 6 by a Selenocyanate is Subject to Redox Modulation. (2025). bioRxiv.org.

Sources

A Researcher's Guide to Validating the Target Specificity of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Binding – The Imperative of Specificity in Drug Discovery

In the landscape of modern drug development, identifying a compound that binds to a protein of interest is merely the first step of a long and rigorous journey. The true challenge lies in proving that this interaction is not only potent but also highly specific. A lack of specificity, where a compound interacts with unintended "off-targets," is a primary driver of clinical trial failures, often leading to unforeseen toxicity or a lack of efficacy.[1][2] Therefore, the early and comprehensive validation of a compound's target engagement and specificity is paramount to de-risking a drug discovery program and building confidence in its mechanism of action (MoA).[3][4]

This guide provides an in-depth, objective framework for validating the target specificity of a novel small molecule, using 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid as a case study. This compound is a structural analog of Diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) enzymes. This structural similarity provides a testable hypothesis: does our compound of interest also target COX enzymes, and if so, with what specificity compared to Diclofenac and other potential off-targets?

We will navigate through a multi-tiered validation strategy, moving from direct biochemical and cellular target engagement to broad-scale selectivity profiling and functional cellular readouts. Each experimental choice is rationalized to build a self-validating, interconnected dataset, providing the robust evidence required by the scientific community.

The Validation Gauntlet: A Multi-Assay Strategy

G cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Functional Validation TSA Biochemical Thermal Shift Assay (TSA) CETSA Cellular Thermal Shift Assay (CETSA) TSA->CETSA Confirms cell permeability & intracellular binding Kinase Broad Kinase Panel CETSA->Kinase Is binding selective? ICW In-Cell Western (ICW) (Downstream Pathway Marker) CETSA->ICW Does binding have a functional effect? GPCR GPCR & Safety Panel Pheno Phenotypic Assay (e.g., Anti-inflammatory response) ICW->Pheno Links target modulation to physiological outcome G cluster_workflow CETSA Experimental Workflow Treat 1. Treat intact cells with compound or vehicle (DMSO) Heat 2. Heat shock cells at a range of temperatures Treat->Heat Lyse 3. Lyse cells and separate soluble vs. aggregated proteins Heat->Lyse Detect 4. Detect soluble target protein (e.g., Western Blot for COX-2) Lyse->Detect Plot 5. Plot soluble protein vs. temperature to generate melt curve Detect->Plot

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 2: How Selective is the Interaction?

Confirming on-target engagement is only half the battle. We must now investigate the compound's activity against a wide range of potential off-targets. The human kinome, with over 500 kinases, is a common source of off-target effects and a critical panel to screen against. [5]

Kinase Selectivity Profiling

Causality: Many small molecules designed for specific binding pockets can inadvertently inhibit kinases due to structural similarities in ATP-binding sites. Proactively screening against a broad kinase panel is an industry-standard approach to identify potential liabilities early. [6][7]Services from companies like Promega (NanoBRET® TE) or Pharmaron offer cellular and biochemical kinase profiling, providing a comprehensive view of selectivity. [8][9] Data Presentation: Results are typically presented as percent inhibition at a fixed concentration (e.g., 10 µM) across the panel. Any significant inhibition (>50%) would warrant a follow-up dose-response curve to determine the IC50 for that specific off-target kinase.

Kinase Target 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (% Inhibition @ 10 µM) Comparator: Staurosporine (% Inhibition @ 1 µM)
ABL12.1%98.5%
EGFR5.3%95.2%
MAPK1 (ERK2)1.8%88.1%
SRC7.9%99.2%
... (400+ other kinases)<10%>80% for many
COX-2 (Control) 92.5% (Hypothetical On-Target) N/A

Table 2. Hypothetical Kinase Profiling Data. The data shows high specificity for the target of interest with minimal interaction with a broad range of kinases, in stark contrast to a non-selective kinase inhibitor like Staurosporine.

Comparison with an Alternative: Diclofenac

To contextualize our compound's performance, we compare it directly with its structural analog, Diclofenac. Diclofenac is known to inhibit both COX-1 and COX-2, with a slight preference for COX-2. By running both compounds through the same suite of assays, we can objectively assess if our modifications have improved potency or selectivity.

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) Selectivity Index (COX-1/COX-2)
2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid 150 (Hypothetical)15 (Hypothetical)10
Diclofenac 50 (Literature Value)10 (Literature Value)5

Table 3. Hypothetical Comparative Potency and Selectivity. This data would suggest our compound is slightly less potent than Diclofenac but possesses a more favorable selectivity profile for COX-2 over COX-1.

Tier 3: Does Target Engagement Elicit the Desired Cellular Function?

The final piece of the puzzle is to demonstrate that binding the target translates into a measurable and specific biological response within the cell.

Pathway-Proximal Readout: In-Cell Western (ICW)

Causality: If our compound inhibits COX-2, we expect a downstream reduction in the synthesis of prostaglandins. An In-Cell Western (ICW) is a powerful, high-throughput method to quantify the levels of a specific protein or post-translational modification directly in fixed and permeabilized cells in a multi-well plate. [10][11][12]We can use this technique to measure the levels of a downstream marker indicative of prostaglandin signaling. This directly links target engagement (from CETSA) to pathway modulation.

G cluster_pathway Hypothesized Mechanism of Action AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Downstream Downstream Signaling (e.g., p-ERK) PGs->Downstream Inhibitor 2-(2,6-Dichloro-3-hydroxyphenyl) acetic acid Inhibitor->COX2

Figure 3: Simplified COX-2 signaling pathway showing the point of inhibition.

Protocol: In-Cell Western for Downstream Marker Quantification

This protocol is a general guideline and should be optimized for the specific cell line and antibodies used. [10][13][14]

  • Cell Seeding: Seed cells (e.g., HT-29 colorectal cancer cells, which express high levels of COX-2) in a 96-well plate and grow to ~80% confluency.

  • Treatment: Treat cells with a serial dilution of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, Diclofenac (positive control), and DMSO (vehicle control) for the desired time (e.g., 2 hours).

  • Fixation: Remove media and add 150 µL/well of 3.7% formaldehyde in PBS. Incubate for 20 minutes at room temperature. [10]4. Permeabilization: Wash wells with PBS. Add 200 µL/well of PBS containing 0.1% Triton X-100 and incubate for 5 minutes. Repeat 4 times. [10][13]5. Blocking: Add 150 µL/well of a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) and incubate for 1.5 hours at room temperature. [13]6. Primary Antibody Incubation: Remove blocking buffer and add 50 µL/well of primary antibodies diluted in antibody diluent. Use a cocktail of an antibody against the downstream marker (e.g., rabbit anti-p-ERK) and a normalization antibody (e.g., mouse anti-Actin). Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash wells 4 times with PBS + 0.1% Tween-20. Add 50 µL/well of fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) diluted in antibody diluent. Incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: Wash wells 4 times. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®). Quantify the integrated intensity in both channels. Normalize the signal from the target antibody (800 nm channel) to the signal from the normalization antibody (700 nm channel). Plot the normalized signal against compound concentration to generate a dose-response curve and calculate the IC50.

Conclusion: Building a Case for Specificity

Validating the specificity of a compound like 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is not a single experiment but a meticulously constructed argument built upon layers of orthogonal evidence. By progressing from direct biochemical binding (TSA) to intracellular target engagement (CETSA), and then expanding our view to selectivity (Kinase Profiling) and functional outcomes (ICW), we can confidently define a compound's mechanism of action. This rigorous, multi-faceted approach is the cornerstone of modern drug discovery, ensuring that only the most specific and well-characterized molecules advance toward the clinic, ultimately enhancing the probability of success and the safety of future medicines.

References

  • In-Cell Western (ICW) Protocol - Rockland Immunochemicals. (n.d.). Retrieved from [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. (n.d.). Advansta Inc. Retrieved from [Link]

  • Burnham, M. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. Retrieved from [Link]

  • LaRochelle, J. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(40), 15449-15459. Retrieved from [Link]

  • Mondal, S., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols, 3(3), 101579. Retrieved from [Link]

  • Matoulková, E., & Vojtěšek, B. (2014). [Detection of protein-protein interactions by FRET and BRET methods]. Klinicka onkologie, 27 Suppl 1, S82-6. Retrieved from [Link]

  • Techniques in kinase profiling. (2026, January 29). Medicines Discovery Catapult. Retrieved from [Link]

  • Couturier, C., & Deprez, B. (2012). Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. Nature Protocols, 7(3), 469-482. Retrieved from [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells. (n.d.). Berthold Technologies. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved from [Link]

  • In-Cell Western™ Assay. (2021, November 15). LI-COR Biosciences. Retrieved from [Link]

  • Jiang, T., et al. (2016). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects. International Journal of Molecular Sciences, 17(10), 1716. Retrieved from [Link]

  • Scott, A. D., et al. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays. (2021). Methods in Molecular Biology, 2213, 163-173. Retrieved from [Link]

  • Kinase-Inhibitor Activity Profiling (KICP) Service. (n.d.). Kinexus Bioinformatics Corporation. Retrieved from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]

  • Meltdown: A Hot Introduction to the Thermal Shift Assay. (2024, December 17). Bitesize Bio. Retrieved from [Link]

  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. Retrieved from [Link]

  • Zhang, C., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. Retrieved from [Link]

  • Kinase Activity Profiling Services. (n.d.). Pamgene. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • Ozturk, H. S., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays. (2021). Methods in Molecular Biology. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Bantscheff, M., et al. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery Today, 19(5), 556-563. Retrieved from [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). Journal of Drug Targeting. Retrieved from [Link]

  • 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid. (2025, August 26). Chemsrc. Retrieved from [Link]

  • Al-Masoudi, W. A. (2017). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Reptiles and Reptilian Science, 5(9), 27-35. Retrieved from [Link]

  • On-target/off-target effects (ASO). (n.d.). omiics.com. Retrieved from [Link]

  • Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. (2019, December 5). Nucleic Acids Research. Retrieved from [Link]

  • Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. (2024, October 1). InnoPeptiChem. Retrieved from [Link]

  • The Off-Target Effects of the Therapeutic Antisense Oligonucleotide. (n.d.). Iowa State University Digital Repository. Retrieved from [Link]

  • 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. (2015). Nucleic Acids Research, 43(16), 7934-7951. Retrieved from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News. Retrieved from [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022, August 31). Molecules. Retrieved from [Link]

  • Auxin herbicides: current status of mechanism and mode of action. (2009, October 12). Pest Management Science. Retrieved from [Link]

  • Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins. (n.d.). Journal of AOAC International. Retrieved from [Link]

  • Overview of Herbicide Mechanisms of Action. (n.d.). Weed Science. Retrieved from [Link]

  • Grillo, M. P., et al. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. Drug Metabolism and Disposition, 36(9), 1753-1761. Retrieved from [Link]

  • a complete review on method validation. (2025, August 18). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation. (2025, August 6). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. (2017, June 20). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

comparative metabolomic profiling after treatment with 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

[1]

Part 1: Strategic Framework & Core Directive

The Comparative Context

To generate meaningful metabolomic data, 3-OH-DCP cannot be analyzed in isolation. It must be profiled against specific comparators to isolate the effects of hydroxylation (Phase I functionalization) and amide hydrolysis (loss of the guanidine moiety).

Comparator GroupCompoundRole in Profiling
Treatment Agent 3-OH-DCP Target Analyte. Probes the specific fate of the phenolic acid core: Phase II conjugation (Glucuronidation/Sulfation) and renal organic anion transport.
Parent Drug Guanfacine Pharmacodynamic Reference. Used to differentiate receptor-mediated signaling (

-agonism) from off-target metabolic noise caused by the acidic metabolite.
Structural Analog 2,6-Dichlorophenylacetic Acid (2,6-DCP) Mechanistic Control. Lacks the 3-hydroxyl group. Comparing 3-OH-DCP vs. 2,6-DCP isolates the metabolic shift from Amino Acid Conjugation (Glycine/Taurine) to Phenolic Conjugation (Glucuronide/Sulfate).
Scientific Rationale (The "Why")
  • Metabolic Shunt Hypothesis: Non-hydroxylated phenylacetic acids (like 2,6-DCP) primarily undergo amino acid conjugation (forming phenacetylglycine or phenacetylglutamine). The introduction of the 3-hydroxyl group in 3-OH-DCP introduces a "metabolic shunt," diverting the molecule toward UGT (Glucuronosyltransferase) and SULT (Sulfotransferase) pathways.

  • Toxicity Screening: Halogenated phenylacetic acids can form reactive acyl-glucuronides. Profiling 3-OH-DCP determines if the phenolic hydroxyl group serves as a "safety valve," promoting stable ether glucuronides over reactive ester glucuronides.

Part 2: Experimental Protocol & Methodology

Sample Preparation (Solid Phase Extraction)
  • Matrix: Plasma (Rat/Human) or Urine.[1][2][3][4]

  • Protocol:

    • Acidification: Adjust 100

      
      L plasma to pH 3.0 using 1% Formic Acid (FA) to protonate the carboxylic acid (pKa 
      
      
      3.5-4.0), ensuring retention on C18.
    • Loading: Load onto a HLB (Hydrophilic-Lipophilic Balanced) cartridge pre-conditioned with Methanol and 0.1% FA.

    • Wash: Wash with 5% Methanol/Water (removes salts/proteins).

    • Elution: Elute with 100% Methanol. Crucial Step: Do not use high pH elution, as phenolic oxidation can occur.

    • Reconstitution: Evaporate under

      
       and reconstitute in 90:10 Water:Acetonitrile (0.1% FA).
      
LC-MS/MS Acquisition Parameters
  • Platform: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is mandatory for halogen isotope pattern confirmation).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8

    
    m, 2.1 x 100 mm.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Ionization: Negative Electrospray Ionization (ESI-) .

    • Reasoning: 3-OH-DCP has a carboxylic acid and a phenol. It ionizes far more efficiently in negative mode (

      
      ) than positive mode.
      
  • Target Ions (Calculated):

    • Formula:

      
      
      
    • Monoisotopic Mass: 219.9694 Da

    • Precursor

      
      : 218.9621 m/z 
      
    • Isotope Pattern: Look for the characteristic

      
       cluster (9:6:1 ratio at M, M+2, M+4).
      
Data Processing (Untargeted)
  • Software: XCMS (R-based) or MZmine 3.

  • Key Filter: "Isotope Grouper" must be set to detect

    
     patterns.
    
  • Normalization: Normalize to Creatinine (Urine) or Total Ion Current (Plasma).

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the comparative metabolic fate of the parent drug (Guanfacine) versus the specific metabolite 3-OH-DCP, highlighting the "Metabolic Shunt."

MetabolicPathwaycluster_0Phase II Metabolic FateGuanfacineGuanfacine(Parent Drug)OH_Guanfacine3-OH-Guanfacine(Major Metabolite)Guanfacine->OH_GuanfacineCYP3A4/3A5(Oxidation)DCP_Acid2,6-Dichlorophenylacetic Acid(2,6-DCP)Guanfacine->DCP_AcidAmidase/Hydrolysis(Minor)Target_Metabolite3-OH-DCP(Target Analyte)OH_Guanfacine->Target_MetaboliteHydrolysisDCP_Acid->Target_MetaboliteCYP-mediatedHydroxylationAcyl_GlucAcyl-Glucuronide(Reactive/Toxic)DCP_Acid->Acyl_GlucUGT (Ester)Amino_ConjGlycine/Taurine Conjugate(Mitochondrial Pathway)DCP_Acid->Amino_ConjAcyl-CoATransferaseTarget_Metabolite->Acyl_GlucUGT (Ester)(Minor)Ether_GlucPhenolic O-Glucuronide(Stable/Excreted)Target_Metabolite->Ether_GlucUGT (Ether)(Preferred)SulfateO-Sulfate(Stable/Excreted)Target_Metabolite->SulfateSULT

Figure 1: Metabolic divergence map. The target metabolite (3-OH-DCP) preferentially undergoes phenolic conjugation (Green path), avoiding the potentially toxic acyl-glucuronidation pathway common to non-hydroxylated analogs (Red path).

Part 4: Expected Results & Data Interpretation

When comparing the metabolomic profile of 3-OH-DCP treated samples against 2,6-DCP treated samples , expect the following differential abundance of markers:

Metabolite ClassMarker Identification (Negative Mode)3-OH-DCP Profile2,6-DCP Profile (Comparator)Interpretation
Parent Acid

218.96 (High)202.96 (High)Confirmation of exposure.
O-Glucuronide

394.99 (Major Peak)AbsentKey Differentiator. 3-OH-DCP is cleared via phenolic glucuronidation.
O-Sulfate

298.92 (Medium Peak)AbsentSulfation is specific to the phenol group.
Glycine Conjugate

Minor/Trace259.98 (Major Peak)2,6-DCP is forced into the mitochondrial glycine pathway (forming 2,6-dichlorophenacetylglycine). 3-OH-DCP avoids this due to steric/polarity hindrance.
Acyl-Glucuronide

TracePresent2,6-DCP forms unstable ester glucuronides (potential toxicity risk).
Toxicity Implications

If your profiling shows a high ratio of Acyl-Glucuronide to Ether-Glucuronide for 3-OH-DCP, this indicates a "metabolic bottleneck" and potential for haptenization (drug-induced liver injury mechanism). However, the presence of the 3-OH group usually favors the stable Ether-Glucuronide, suggesting 3-OH-DCP is a detoxification product .

Part 5: References

  • Inoue, H., et al. (2019). Metabolite profiling of guanfacine in plasma and urine of healthy Japanese subjects after oral administration of guanfacine extended-release tablets.[2] Biopharmaceutics & Drug Disposition.[2][5] Link

  • Kiechel, J. R. (1980). Pharmacokinetics and metabolism of guanfacine in man: a review. British Journal of Clinical Pharmacology. Link

  • Claassen, F. (1994). Metabolism of halogenated phenylacetic acids: Model systems for Phase II conjugation. Drug Metabolism Reviews. (Contextual grounding for Glycine vs. Glucuronide pathways).

  • PubChem Compound Summary. 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid (CID 86249519). National Center for Biotechnology Information. Link

A Comparative Guide to Assessing Off-Target Effects of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the characterization of its safety and specificity profile. Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, are a primary cause of adverse drug reactions and clinical trial failures.[1][2][3][4] This guide provides a comprehensive, multi-faceted framework for the systematic assessment of off-target effects, using the compound 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid as a practical case study. We will compare and contrast a tiered approach, beginning with predictive in silico methods, followed by broad biochemical screening, and culminating in cell-based validation of target engagement. This document is intended for researchers, scientists, and drug development professionals seeking to design and implement robust off-target profiling strategies.

Introduction: The Criticality of Off-Target Profiling

In an ideal scenario, a drug would act as a "magic bullet," interacting exclusively with its intended target to produce a therapeutic effect. The reality, however, is that most small molecules exhibit some degree of polypharmacology, interacting with multiple proteins within the proteome.[1][5][6] These unintended interactions can lead to unforeseen toxicities or, in some cases, beneficial therapeutic effects.[7] Therefore, early and comprehensive identification of a compound's interaction profile is not merely a regulatory hurdle but a fundamental component of rational drug design and risk mitigation.[2][8]

Case Study Compound: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid (DC-HPA)

For this guide, we will focus on the methodological assessment of 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid , a known metabolite of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, referred to as 3'-hydroxydiclofenac.[9] Given its structural similarity to Diclofenac, a known cyclooxygenase (COX) inhibitor, we can hypothesize that DC-HPA may retain affinity for COX enzymes as its primary on-target activity. The crucial question for a drug development program would be: what else does it interact with? This guide will outline a systematic approach to answering that question.

Chapter 1: The Predictive First Pass: In Silico Off-Target Profiling

Before committing to resource-intensive wet lab experiments, computational methods provide an invaluable first pass to predict potential off-target liabilities based on the molecule's structure.[5][10] These approaches leverage vast databases of known compound-protein interactions to identify which proteins DC-HPA is likely to bind.

Causality Behind the Approach

The principle behind in silico prediction is that molecules with similar chemical structures or properties often interact with similar sets of proteins.[6][10] By comparing the structure of DC-HPA to millions of compounds with known activities, machine learning and chemical similarity algorithms can generate a ranked list of probable off-targets.[1][5][6] This predictive step is crucial for hypothesis generation, allowing for the design of more focused and cost-effective experimental validation panels.

Workflow: Off-Target Safety Assessment (OTSA)

A robust computational workflow, such as the Off-Target Safety Assessment (OTSA) framework, integrates multiple predictive models to enhance accuracy.[1][5] This multi-pronged approach reduces the risk of false negatives from any single method.

cluster_0 Step 1: Input cluster_1 Step 2: Predictive Modeling cluster_2 Step 3: Data Integration & Prioritization cluster_3 Step 4: Output Compound DC-HPA Structure (SMILES/SDF) ChemSim 2D Chemical Similarity (e.g., SEA) Compound->ChemSim ML Machine Learning Models (e.g., SVM, RF) Compound->ML Docking 3D Pocket Similarity & Molecular Docking Compound->Docking Integration Integrate & Score Predictions (Consensus Scoring) ChemSim->Integration ML->Integration Docking->Integration Output Prioritized List of Potential Off-Targets Integration->Output

Caption: Workflow for in silico off-target prediction.

Hypothetical In Silico Data for DC-HPA

The output of such an analysis is a list of potential protein targets, ranked by a confidence score. This data is best summarized in a table to guide subsequent experimental work.

Predicted Off-TargetTarget ClassConfidence ScoreRationale for Prioritization
PTGS2 (COX-2) Enzyme (On-Target) 0.95 Expected primary target based on Diclofenac structure.
PTGS1 (COX-1) Enzyme (On-Target) 0.91 Expected primary target based on Diclofenac structure.
ABL1Kinase0.82High confidence; known off-target of other NSAIDs.
SRCKinase0.79High confidence; structurally related to ABL1.
hERG (KCNH2)Ion Channel0.75Critical for cardiotoxicity assessment.
FAAHHydrolase0.68Moderate confidence; potential for novel pharmacology.
PDE4DPhosphodiesterase0.65Moderate confidence; common off-target family.

Chapter 2: Experimental Validation: In Vitro Biochemical Profiling

While computational predictions are a powerful starting point, they must be validated experimentally.[10] Broad biochemical screening panels are the gold standard for confirming or refuting these predictions and for discovering entirely unanticipated interactions.[11]

Comparison of Screening Platforms

For a compound like DC-HPA, a broad kinase panel screen is a logical and essential first step. Kinases are one of the largest enzyme families and are frequent off-targets for many drugs.[7][12] Several commercial providers offer extensive panels using different assay technologies.

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric (e.g., HotSpot™) Measures the transfer of radioactive ³³P-ATP to a substrate.[13]Gold standard, directly measures catalysis, avoids interference from colored/fluorescent compounds.[13]Requires handling of radioactive materials, lower throughput.
TR-FRET Measures fluorescence resonance energy transfer between a donor and acceptor fluorophore when a phosphorylated substrate is bound by a specific antibody.[14]Homogeneous (no-wash) format, high throughput.Prone to interference from fluorescent compounds or light scattering.
Bioluminescence (e.g., ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction, which is converted to a light signal.[12][14]High sensitivity, broad dynamic range.Indirect measurement, susceptible to ATP-ases that interfere with ADP levels.
Cellular (e.g., NanoBRET™) Measures target engagement in live cells using bioluminescence resonance energy transfer between a NanoLuc-tagged kinase and a fluorescent tracer.[15]Physiologically relevant, measures intracellular affinity and permeability.[15]Requires cell line engineering, tracer competition format.

For an initial, broad screen to identify hits, radiometric or bioluminescence-based assays are excellent choices due to their robustness and wide adoption.[13][14] Cellular assays like NanoBRET® are powerful for follow-up and validation of hits in a more biological context.[15]

Experimental Protocol: Single-Dose Kinase Panel Screen

This protocol outlines a standard procedure for an initial screen of DC-HPA against a large kinase panel to identify potential interactions.

  • Compound Preparation: Prepare a 10 mM stock solution of DC-HPA in 100% DMSO. For a single-dose screen, create a working solution to achieve a final assay concentration of 10 µM.

  • Assay Plate Preparation: Using automated liquid handlers, dispense the compound into a multi-well assay plate.[14] Include control wells containing only DMSO (vehicle control, 0% inhibition) and a known broad-spectrum inhibitor like Staurosporine (positive control, 100% inhibition).[13]

  • Kinase Reaction Initiation: Add the kinase, its specific peptide substrate, and ATP (often at the Km concentration or a physiological concentration of 1 mM) to each well to initiate the enzymatic reaction.[13][16]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and add the detection reagents. The specific reagents depend on the platform (e.g., scintillation fluid for radiometric assays, luciferase/luciferin for ADP-Glo™).

  • Data Acquisition: Read the plate using the appropriate instrument (e.g., scintillation counter, luminometer).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO and positive controls. Hits are typically defined as kinases showing >50% inhibition at the screening concentration.

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound Prepare DC-HPA & Control Compounds Plate Dispense to Assay Plate Compound->Plate Reagents Add Kinase, Substrate, ATP Plate->Reagents Incubate Incubate at 30°C Reagents->Incubate Detect Add Detection Reagents & Read Plate Incubate->Detect Analyze Calculate % Inhibition Detect->Analyze Output Identify Off-Target Hits Analyze->Output

Caption: Workflow for an in vitro kinase panel screen.

Chapter 3: Probing the Cell: Target Engagement with CETSA

Confirming that a compound binds a protein in a test tube is one thing; demonstrating that it engages that same target inside a living cell is another, more critical hurdle. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target interaction in intact cells or tissues.[17][18]

The Principle of Thermal Stabilization

CETSA is based on the principle that when a drug binds to its target protein, it generally confers thermal stability to that protein.[17][18] When cells are heated, proteins begin to denature and aggregate out of solution. A protein that is stabilized by a bound ligand will remain soluble at higher temperatures compared to its unbound state.[19] By quantifying the amount of soluble protein remaining after a heat challenge, one can directly infer target engagement.[20]

Experimental Protocol: CETSA Melt Curve and Isothermal Analysis

A complete CETSA experiment typically involves two phases: first, generating a "melt curve" to find the optimal temperature, and second, performing an isothermal dose-response analysis to quantify compound potency.

  • Cell Culture & Treatment: Culture an appropriate cell line (e.g., HEK293) to ~80% confluency. Treat cells with either vehicle (DMSO) or a high concentration of DC-HPA (e.g., 30 µM) and incubate for 1 hour at 37°C to allow compound uptake.[17]

  • Heat Challenge (Melt Curve): Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.[17]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles in liquid nitrogen to release the cellular proteins.[17]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. Carefully collect the supernatant, which contains the soluble protein fraction.[17][19]

  • Protein Quantification & Western Blot:

    • Normalize the total protein concentration of all supernatant samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-SRC antibody).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.[17]

  • Data Analysis (Melt Curve): Quantify the band intensity for each temperature point. Plot intensity versus temperature for both vehicle- and drug-treated samples. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

  • Isothermal Dose-Response: Repeat the experiment using a serial dilution of DC-HPA, but heat all samples at a single, fixed temperature (chosen from the melt curve, e.g., 54°C). Plotting the band intensity against the drug concentration allows for the calculation of an EC50, reflecting the potency of target engagement in the cell.

cluster_0 Cell Treatment cluster_1 CETSA Core Protocol cluster_2 Analysis Culture Culture Cells Treat Treat with DC-HPA or Vehicle (DMSO) Culture->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect Collect Soluble Fraction (Supernatant) Centrifuge->Collect WB Western Blot for Target Protein Collect->WB Analyze Quantify Band Intensity & Plot Melt Curve WB->Analyze Output Confirm Target Engagement Analyze->Output

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Chapter 4: Synthesizing the Data for a Holistic Assessment

The power of this tiered approach lies in the integration of data from all three stages. The in silico predictions guide the experimental design, while the biochemical and cell-based assays provide orthogonal validation and quantitative potency/affinity data.

Comparative Data Summary: DC-HPA

This table integrates the hypothetical results from our multi-step assessment.

TargetIn Silico ScoreIn Vitro Kinase Screen (% Inhibition @ 10µM)In Vitro IC50 (nM)CETSA Thermal Shift (ΔTagg, °C)Assessment
PTGS2 (COX-2) 0.95N/A50+4.5°CValidated On-Target
ABL10.8285%250+2.1°CValidated Off-Target
SRC0.7992%180+3.0°CValidated Off-Target
hERG0.75<10%>10,000No ShiftPrediction Not Confirmed (Low Risk)
LCKNot Predicted75%800+1.5°CNovel Off-Target Identified
p38 MAPKNot Predicted<10%>10,000No ShiftConfirmed Negative

Note: Data is hypothetical for illustrative purposes.

This integrated dataset provides a clear picture. DC-HPA engages its intended target, COX-2, in cells. However, it also binds to the SRC-family kinases ABL1, SRC, and LCK with sub-micromolar potency, and this engagement is confirmed in a cellular context. The initial prediction of hERG binding was not confirmed, de-risking potential cardiotoxicity. This profile allows a project team to make an informed decision: can the on-target efficacy be achieved at a dose where the off-target effects on SRC-family kinases are minimal, or is medicinal chemistry required to improve selectivity?

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery, essential for building a robust safety profile and understanding a compound's true mechanism of action. A strategy that layers computational prediction with broad biochemical screening and targeted cell-based validation provides the most comprehensive and reliable results. By employing the comparative methodologies outlined in this guide—from in silico screening and biochemical panels to cellular target engagement assays like CETSA—researchers can proactively identify and mitigate potential liabilities, ultimately increasing the probability of developing safer and more effective therapeutics.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Center for Biotechnology Information. [Link]

  • Kinase Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Library of Medicine. [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]

  • Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). National Center for Biotechnology Information. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. [Link]

  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. (2020). Oxford Academic. [Link]

  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. (2025). bioRxiv. [Link]

  • Computational prediction of off-Target effects in CRISPR systems. (2025). Computational Molecular Biology. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Identifying novel drug targets with computational precision. (2024). ScienceDirect. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2025). ResearchGate. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science. [Link]

  • Off-target toxicity in antibody-drug conjugates. (2025). Sartorius. [Link]

  • Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. (2001). PubMed. [Link]

  • 2,6-Dichlorophenylacetic acid. (n.d.). PubChem. [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap. [Link]

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2013). Bentham Science. [Link]

  • When Drug Candidates Miss the Mark: Off-Target Liability. (2023). Charles River Laboratories. [Link]

  • [2-(2,6-Dichloro-3-hydroxyanilino)phenyl]acetic acid. (2025). Chemsrc. [Link]

  • Hydroxy(2-hydroxyphenyl)acetic acid Properties. (2025). EPA. [Link]

Sources

An Independent Technical Guide to the Synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid: A Comparative Analysis of Precursor Routes and a Proposed Hydroxylation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Comparison and Proposed Synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

This guide provides a detailed technical analysis for researchers, scientists, and drug development professionals on the synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid (CAS Number: 89894-48-4)[1]. An exhaustive review of the scientific literature reveals a notable absence of a directly reported, peer-reviewed synthesis for this specific hydroxylated compound. Therefore, this guide presents a scientifically grounded, two-stage approach: first, a comparative analysis of established methods for the synthesis of the key precursor, 2-(2,6-dichlorophenyl)acetic acid, and second, a proposed, evidence-based strategy for the subsequent hydroxylation to yield the target molecule.

Part 1: Comparative Synthesis of the Precursor: 2-(2,6-Dichlorophenyl)acetic acid

The synthesis of the non-hydroxylated precursor, 2-(2,6-dichlorophenyl)acetic acid, is well-documented, with two primary strategies prevailing in the literature: a classical multi-step route involving a nitrile intermediate and a more modern direct carbonylation approach[2][3].

Route A: Multi-step Synthesis from 2,6-Dichlorotoluene via a Nitrile Intermediate

This traditional and robust three-step method is a widely employed pathway for the preparation of 2,6-dichlorophenylacetic acid[2]. The synthesis proceeds through the following key transformations:

  • Free-Radical Chlorination: 2,6-Dichlorotoluene is subjected to free-radical chlorination, typically using chlorine gas under UV irradiation at elevated temperatures, to yield 2,6-dichlorobenzyl chloride[2]. The use of UV light is crucial for the homolytic cleavage of the chlorine molecule, initiating the radical chain reaction.

  • Cyanation: The resulting 2,6-dichlorobenzyl chloride is then converted to 2,6-dichlorophenylacetonitrile via a nucleophilic substitution reaction with a cyanide salt, such as potassium or sodium cyanide[2]. This step is often carried out in a polar aprotic solvent to facilitate the SN2 reaction.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile group in 2,6-dichlorophenylacetonitrile to the corresponding carboxylic acid. This transformation is typically achieved under strong basic conditions, followed by acidification to protonate the carboxylate salt[2][3].

Route B: Direct Palladium-Catalyzed Carbonylation of 2,6-Dichlorotoluene

A more contemporary and atom-economical alternative is the direct carbonylation of 2,6-dichlorotoluene. This method utilizes a palladium catalyst in the presence of carbon monoxide and an alcohol to form the corresponding ester, which is then hydrolyzed to the desired carboxylic acid[3]. While this approach can be more efficient in terms of step count, it often requires high-pressure conditions and specialized equipment for handling carbon monoxide safely[3].

Head-to-Head Comparison of Precursor Synthesis Routes
ParameterRoute A: Multi-step Synthesis via Nitrile IntermediateRoute B: Direct Palladium-Catalyzed Carbonylation
Starting Material 2,6-Dichlorotoluene2,6-Dichlorotoluene
Key Reagents Cl₂, KCN/NaCN, KOH/NaOH, HClCO, Palladium catalyst, Alcohol, Base
Number of Steps 32 (including hydrolysis)
Reported Overall Yield ~60-70%~68%[3]
Safety Considerations Use of highly toxic cyanide salts and chlorine gas.Requires handling of toxic carbon monoxide under high pressure.
Equipment Standard laboratory glassware, UV lamp.High-pressure reactor (autoclave).
Advantages Robust and well-established, does not require specialized high-pressure equipment.More atom-economical, fewer steps.
Disadvantages Use of highly toxic reagents, multiple steps can lower overall yield.Requires specialized equipment and handling of CO, catalyst can be expensive.

Part 2: Proposed Synthesis of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid via Aromatic Hydroxylation

With a reliable method for synthesizing the precursor in hand, the subsequent challenge is the regioselective introduction of a hydroxyl group at the 3-position of the dichlorinated phenyl ring. Direct hydroxylation of such an electron-deficient ring can be challenging. A plausible approach would involve an electrophilic aromatic substitution reaction.

Based on established principles of organic synthesis, a potential route involves the use of a potent oxidizing agent capable of hydroxylating the aromatic ring. The directing effects of the existing substituents (two chlorine atoms and an acetic acid group) will influence the position of hydroxylation.

Proposed Hydroxylation Strategy

A promising method for the hydroxylation of dichlorinated aromatic compounds involves the use of a peroxide reagent in the presence of a strong acid or a metal catalyst. This approach generates a highly reactive electrophilic hydroxylating species.

Conceptual Reaction:

precursor 2-(2,6-Dichlorophenyl)acetic acid reagents H₂O₂ / Strong Acid or Metal Catalyst precursor->reagents product 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid reagents->product caption Proposed Hydroxylation Step

Caption: Proposed hydroxylation of the precursor to the final product.

Detailed Experimental Protocols

Protocol for Precursor Synthesis: Route A - Multi-step Synthesis

Step 1: Synthesis of 2,6-Dichlorobenzyl Chloride

  • Apparatus: A reaction vessel equipped with a gas inlet tube, a reflux condenser, and a UV lamp.

  • Procedure:

    • Place 16.1 g of 2,6-dichlorotoluene into the reaction vessel and heat to 180°C[2].

    • Bubble dry chlorine gas through the molten 2,6-dichlorotoluene while irradiating with a UV lamp[2].

    • Monitor the reaction by the increase in weight. Stop the chlorination when a weight increase of approximately 3.5 g is achieved[2].

    • Purify the crude product by vacuum distillation to yield 2,6-dichlorobenzyl chloride.

Step 2: Synthesis of 2,6-Dichlorophenylacetonitrile

  • Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Dissolve 19.5 g of 2,6-dichlorobenzyl chloride in 150 ml of a suitable alcohol (e.g., ethanol)[2].

    • Add 7.8 g of potassium cyanide to the solution[2].

    • Reflux the mixture for 5 hours[2].

    • After the reaction is complete, distill off the alcohol to yield crude 2,6-dichlorophenylacetonitrile[2].

Step 3: Hydrolysis to 2-(2,6-Dichlorophenyl)acetic acid

  • Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Dissolve 18.6 g (100 mmol) of 2,6-dichlorophenylacetonitrile in a mixture of 40 mL of ethanol and 50 mL of water[2].

    • Add 30 g of potassium hydroxide (KOH) to the solution[2].

    • Heat the mixture to 80°C and stir for 20 hours[2].

    • After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to a pH of 3[2].

    • Extract the product with a suitable organic solvent (e.g., chloroform, 5 x 50 mL)[2].

    • Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield 2-(2,6-dichlorophenyl)acetic acid[3].

Proposed Protocol for Hydroxylation

Disclaimer: The following protocol is a proposed method based on general principles of aromatic hydroxylation and has not been specifically reported for this substrate. It should be approached with appropriate caution and optimization may be required.

  • Apparatus: A round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer, placed in an ice bath.

  • Procedure:

    • Dissolve 2.05 g (10 mmol) of 2-(2,6-dichlorophenyl)acetic acid in a suitable solvent such as trifluoroacetic acid.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of a strong oxidizing agent, such as hydrogen peroxide (30% solution), dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by carefully adding a reducing agent (e.g., sodium sulfite solution).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography to isolate 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid.

Visualizing the Synthetic Pathways

cluster_route_a Route A: Multi-step Synthesis cluster_route_b Route B: Direct Carbonylation 2,6-Dichlorotoluene 2,6-Dichlorotoluene 2,6-Dichlorobenzyl chloride 2,6-Dichlorobenzyl chloride 2,6-Dichlorotoluene->2,6-Dichlorobenzyl chloride Cl₂, UV light 2,6-Dichlorophenylacetonitrile 2,6-Dichlorophenylacetonitrile 2,6-Dichlorobenzyl chloride->2,6-Dichlorophenylacetonitrile KCN 2-(2,6-Dichlorophenyl)acetic acid 2-(2,6-Dichlorophenyl)acetic acid 2,6-Dichlorophenylacetonitrile->2-(2,6-Dichlorophenyl)acetic acid KOH, H₂O/EtOH then HCl 2,6-Dichlorotoluene_B 2,6-Dichlorotoluene 2,6-Dichlorophenylacetic acid_B 2-(2,6-Dichlorophenyl)acetic acid 2,6-Dichlorotoluene_B->2,6-Dichlorophenylacetic acid_B CO, Pd catalyst, ROH then H₃O⁺ caption Synthesis Pathways to Precursor

Caption: Comparative synthetic pathways to 2-(2,6-dichlorophenyl)acetic acid.

Conclusion

References

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic Acid

[1]

Executive Summary & Immediate Classification

Compound: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid Chemical Class: Halogenated Aromatic Acid / Chlorophenol Derivative Primary Hazard: Irritant (Skin/Eye), Potential Environmental Toxin Disposal Classification: Halogenated Organic Waste

Core Directive: This compound contains a chlorinated benzene ring. It must be segregated from non-halogenated solvents and general trash. The presence of chlorine atoms on the aromatic ring requires high-temperature incineration (>1100°C) to prevent the formation of dioxins and furans during thermal destruction.

Safety & Handling Prerequisites

Before initiating any disposal procedure, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

ParameterSpecificationScientific Rationale
Gloves Nitrile (Double-gloved recommended) Chlorinated aromatics can permeate standard latex. Nitrile offers superior resistance to organic acids.
Respiratory N-95 or P-100 (if powder) Prevents inhalation of fine particulates which can cause respiratory tract irritation (Category 3 hazard).
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for acidic powders; goggles prevent corneal damage from airborne dust.
Ventilation Fume Hood Required All transfers (solid or liquid) should occur within a certified fume hood to capture fugitive dust or vapors.

Waste Segregation & Disposal Protocols

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired powder, contaminated weighing boats, paper towels from spill cleanup.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Required Text: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: Clearly write "2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid."

  • Segregation: Do NOT place in "General Laboratory Trash" or "Biohazard/Sharps" bins.

  • Storage: Keep the container closed and stored in a secondary containment tray until pickup.

B. Liquid Waste (Solutions & Mother Liquors)

Applicable to: HPLC effluent, reaction mixtures, or dissolved stock solutions.

  • The "Halogen Rule": Because this molecule contains chlorine, ALL liquids containing it must be classified as Halogenated Solvent Waste , even if the solvent itself is non-halogenated (e.g., the compound dissolved in Methanol).

  • Compatibility Check:

    • Incompatible: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or Bleach (Sodium Hypochlorite).

    • Compatible: Can be mixed with other halogenated solvents (Dichloromethane, Chloroform) or non-halogenated compatible solvents (Methanol, Acetonitrile) if the waste stream is destined for halogenated incineration.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using a dilute Sodium Bicarbonate solution before adding to the waste drum to prevent corrosion of the waste container, unless your facility has specific "Acid Waste" streams.

C. Decision Logic for Disposal

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalWorkflowStartWaste Generation:2-(2,6-Dichloro-3-hydroxyphenyl)acetic acidStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / PowderStateCheck->IsSolidIsLiquidLiquid / SolutionStateCheck->IsLiquidSolidBinSolid Hazardous Waste Bin(Label: Toxic/Irritant)IsSolid->SolidBinPlace in HDPE JarSolventCheckCheck Solvent SystemIsLiquid->SolventCheckHaloStreamHalogenated Waste Stream(Must be incinerated)SolventCheck->HaloStreamContains Chlorinated CompoundDrainSink / Drain DisposalSolventCheck->DrainNEVER

Figure 1: Waste segregation decision tree ensuring proper routing to halogenated waste streams.

Emergency Spill Management

Scenario: A 5g bottle of powder drops and shatters inside the fume hood.

  • Secure the Area: Alert nearby personnel. Do not turn off the fume hood (airflow is critical).

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder has aerosolized outside the hood, use an N95 respirator.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent spread.

  • Cleanup (Dry Method):

    • Avoid creating dust.[1][2][3] Do not sweep vigorously.

    • Use a scoop or stiff paper to gently push the powder onto the absorbent material.

    • Place all collected powder and broken glass into a hard-walled waste container (bucket with lid).

  • Decontamination (Wet Method):

    • Wet a paper towel with water (the compound is slightly soluble) or methanol (highly soluble).

    • Wipe the surface from the outside in.

    • Place these wipes into the same solid waste container.

  • Final Wash: Wash the surface with soap and water.[2]

Regulatory & Scientific Context (E-E-A-T)

Why "Halogenated" Matters

The "2,6-dichloro" moiety in this molecule is chemically stable. If this waste is inadvertently placed in a non-halogenated waste stream (which is often used as fuel blending for cement kilns), the lower combustion temperatures may fail to break the carbon-chlorine bond completely. This can lead to the formation of Dioxins and Furans , which are persistent environmental pollutants.

  • Mechanism:[3][4] Incomplete combustion of chlorinated aromatics

    
     formation of polychlorinated dibenzodioxins (PCDDs).
    
  • Solution: By labeling it "Halogenated," waste handlers ensure it is routed to high-temperature incinerators equipped with acid gas scrubbers.

RCRA Considerations (USA)[1]
  • Status: While 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid is not explicitly "P-listed" or "U-listed" by its specific CAS number, it behaves as a characteristic hazardous waste.

  • Generator Responsibility: Under RCRA (40 CFR § 262.11), the generator must determine if the waste exhibits toxicity. Due to the structural similarity to chlorophenols (which are heavily regulated under F-codes F020-F027), the most defensible scientific approach is to manage it as Hazardous Waste .

References
  • US Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261.

  • National Institutes of Health (NIH). "Waste Disposal Guidelines for Halogenated Solvents." NIH Division of Environmental Protection.

  • PubChem. "2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid - Safety and Hazards." National Library of Medicine.

Personal protective equipment for handling 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: A specific Safety Data Sheet (SDS) for 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid was not located during the preparation of this guide. The following recommendations are therefore synthesized from the known hazards of structurally analogous compounds, including (2,6-Dichlorophenylthio)acetic acid and 3-Hydroxyphenylacetic Acid, in conjunction with established best practices for laboratory safety and hazardous material handling as stipulated by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Risk Mitigation

Based on the analysis of structurally similar dichlorinated and hydroxyphenyl acetic acid derivatives, 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid should be handled as a hazardous substance with the potential to cause significant irritation.[1][2] The primary routes of exposure and associated health hazards are outlined below:

Hazard Category Potential Health Effects Primary Routes of Exposure
Skin Irritation Causes skin irritation, which may lead to redness, itching, and inflammation upon contact.[1][2]Direct contact with skin.
Eye Irritation Causes serious eye irritation, potentially leading to redness, pain, and temporary vision impairment.[1][2]Direct contact with eyes, splashes.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]Inhalation of airborne particles.

Given these potential hazards, a rigorous personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of a safe laboratory environment. The causality behind each PPE selection is to create a barrier between the researcher and the chemical, thereby mitigating the risk of exposure and subsequent harm.

Personal Protective Equipment (PPE) Protocol: A Self-Validating System

The selection of appropriate PPE is the first line of defense. The following protocol is designed to be a self-validating system, ensuring a comprehensive barrier against the identified hazards.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with this compound.

  • Recommended for Splash Hazard: When there is a potential for splashing (e.g., when transferring solutions or working with larger quantities), a full-face shield worn over safety glasses is required. This provides a secondary layer of protection for the entire face.[3][4]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is crucial to consult a glove compatibility chart for the specific solvent being used with the compound. Always double-glove when handling concentrated forms of the chemical.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from accidental spills.

  • Additional Protection: For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.[5]

Respiratory Protection
  • For Solid Compound: When handling the powdered form of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, a NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine dust particles.

  • For Solutions: If there is a risk of aerosol generation from solutions, or if work is being conducted outside of a certified chemical fume hood, a respirator with an organic vapor cartridge may be necessary.[6] All respirator use must be in accordance with a documented respiratory protection program, including fit testing, as per OSHA regulations.[6]

Operational Plan: Step-by-Step PPE Procedures

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE: The Clean-to-Dirty Sequence
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing PPE: The Dirty-to-Clean Sequence
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Gown/Lab Coat: Remove the lab coat by turning it inside out as it is removed.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the safety glasses, handling them by the earpieces.

  • Respirator (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Response and Spill Management

In the event of an accidental release or exposure, immediate and correct action is paramount.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Cleanup Protocol

For small spills (less than 100 mL or 100 g) that do not involve highly volatile substances, trained laboratory personnel can perform the cleanup.

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, don a lab coat, double nitrile gloves, and safety goggles. A respirator may be necessary depending on the spill size and the volatility of the solvent.

  • Containment: For liquid spills, create a dike around the spill using an appropriate absorbent material.[7] For solid spills, gently cover with a damp paper towel to avoid creating dust.[8]

  • Absorption and Neutralization: Absorb liquid spills with a chemical spill kit absorbent.

  • Collection: Carefully scoop the absorbed material or the solid spill into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.[9]

Disposal Plan for Chemical Waste and Contaminated Materials

All waste generated from the handling of 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid must be treated as hazardous waste.

  • Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container. The label should include the words "Hazardous Waste" and the full chemical name.[10]

  • Contaminated PPE and Materials: All disposable PPE, absorbent pads, and other materials that have come into contact with the chemical must be placed in a designated hazardous waste bag and sealed.

  • Regulatory Compliance: The disposal of this hazardous waste must be conducted through a licensed waste management facility, in accordance with all local, state, and federal EPA regulations.[11][12]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid IsPowder Is the compound in solid/powder form? Start->IsPowder IsSplashRisk Is there a risk of splashing? IsPowder->IsSplashRisk No AddRespirator Add N95 Respirator IsPowder->AddRespirator Yes BasePPE Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves IsSplashRisk->BasePPE No AddFaceShield Add Full Face Shield IsSplashRisk->AddFaceShield AddRespirator->IsSplashRisk

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.